molecular formula C13H23N2O3PS B129061 Tebupirimfos CAS No. 96182-53-5

Tebupirimfos

Cat. No.: B129061
CAS No.: 96182-53-5
M. Wt: 318.37 g/mol
InChI Key: AWYOMXWDGWUJHS-UHFFFAOYSA-N
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Description

Tebupirimfos belongs to the class of organophosphorus pesticides (OPPs), which acts by inhibiting acetyl-cholinesterase enzyme activity. OPPs may be mutagens, carcinogens, and endocrine disruptors and can be harmful to human health and cause environmental contamination.>This compound is an organic thiophosphate and an organothiophosphate insecticide. It has a role as an EC 3.1.1.7 (acetylcholinesterase) inhibitor. It derives from a 2-tert-butylpyrimidin-5-ol.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2-tert-butylpyrimidin-5-yl)oxy-ethoxy-propan-2-yloxy-sulfanylidene-λ5-phosphane
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InChI

InChI=1S/C13H23N2O3PS/c1-7-16-19(20,17-10(2)3)18-11-8-14-12(15-9-11)13(4,5)6/h8-10H,7H2,1-6H3
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InChI Key

AWYOMXWDGWUJHS-UHFFFAOYSA-N
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Canonical SMILES

CCOP(=S)(OC1=CN=C(N=C1)C(C)(C)C)OC(C)C
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Molecular Formula

C13H23N2O3PS
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DSSTOX Substance ID

DTXSID1032482
Record name Tebupirimfos
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Molecular Weight

318.37 g/mol
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Physical Description

Amber to brown liquid; [HSDB] Colorless to amber liquid; [MSDSonline], AMBER OR BROWN LIQUID.
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Boiling Point

152 °C
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Solubility

Soluble in alcohols, ketones and toluene, In water, 5.5 mg/l @ 20 °C, Solubility in water at 20 °C: very poor
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Density

0.59-0.67 g/cm³
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Vapor Pressure

0.0000375 [mmHg], 3.75X10-5 mm Hg @ 20 °C, Vapor pressure, Pa at 20 °C: 0.04 (negligible)
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Color/Form

Amber to brown liquid

CAS No.

96182-53-5
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Foundational & Exploratory

An In-depth Technical Guide on the Mechanism of Action of Tebupirimfos on Acetylcholinesterase

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed examination of the molecular interactions between the organophosphate insecticide Tebupirimfos and its primary target, the enzyme acetylcholinesterase (AChE). It covers the core mechanism of inhibition, the subsequent process of "aging," and the quantitative parameters that define these interactions. Detailed experimental protocols for assessing enzyme inhibition are also provided.

Core Mechanism of Action: Irreversible Inhibition

This compound, like other organophosphorus pesticides, exerts its neurotoxic effects by inhibiting acetylcholinesterase (AChE), an essential enzyme in the nervous system.[1] AChE is a serine hydrolase responsible for breaking down the neurotransmitter acetylcholine (B1216132) (ACh), which terminates the signal at cholinergic synapses and neuromuscular junctions.[2][3] Inhibition of AChE leads to an accumulation of ACh, resulting in hyperstimulation of muscarinic and nicotinic receptors, which can cause muscle spasms, excessive salivation, and ultimately, death by respiratory failure.[1][3]

The primary mechanism involves a two-step process:

  • Bioactivation: this compound is an organothiophosphate, containing a phosphorus-sulfur double bond (P=S).[4] In this form, it is not a potent AChE inhibitor.[4][5] Within the target organism, cytochrome P450 enzymes metabolize this compound through oxidative desulfuration, converting the P=S moiety to a P=O (oxon) analog.[4][6] This oxygen analog is the active, neurotoxic agent.

  • Phosphorylation: The activated this compound (the oxon form) then acts as a suicide inhibitor by covalently binding to the active site of AChE.[2] Specifically, the phosphorus atom of the inhibitor is subjected to a nucleophilic attack by the hydroxyl group of a highly reactive serine residue (Ser203) within the enzyme's catalytic triad.[1][7][8] This reaction forms a stable, phosphorylated enzyme complex, rendering the enzyme inactive.[9]

The "Aging" Phenomenon: A Pathway to Irreversibility

The initial phosphorylated AChE-inhibitor complex can, in some cases, be reactivated by strong nucleophiles like oximes. However, this complex can undergo a subsequent, time-dependent chemical modification known as "aging."[2][10][11]

The aging process involves the dealkylation of the organophosphorus adduct, where one of the alkyl or alkoxy groups attached to the phosphorus atom is cleaved.[12][13][14] This dealkylation leaves a negatively charged oxygen atom on the phosphorus, creating an anionic phosphyl adduct.[2][10] This aged complex is exceptionally stable due to electrostatic interactions, such as the formation of a salt bridge with a protonated histidine residue in the active site.[12][13] This structural change makes the aged enzyme refractory to reactivation by standard oxime antidotes, leading to effectively irreversible inhibition.[2][10][12] The only way for the organism to recover function is through the synthesis of new AChE molecules.[12]

Quantitative Data Presentation

  • IC50: The concentration of an inhibitor required to reduce the activity of the enzyme by 50%.[15][16]

  • k_i (Bimolecular Rate Constant): A measure of the rate of phosphorylation of the enzyme by the inhibitor.[6][17]

Table 1: Comparative Kinetic Data for AChE Inhibition by Organophosphate Oxons

CompoundEnzyme SourceIC50 (nM)k_i (M⁻¹min⁻¹)Reference(s)
Chlorpyrifos-oxonRat Brain~3 nM (isolated AChE)9.3 x 10⁶ (recombinant human)[6][18]
Paraoxon (B1678428)Rat Brain-7.0 x 10⁵ (recombinant human)[6]
DiazoxonRat Brain-~1.2 x 10⁶ (calculated from 0.02 nM⁻¹hr⁻¹)[19]

Note: IC50 values can vary significantly based on experimental conditions, such as incubation time and the purity of the enzyme preparation.[18]

Experimental Protocols

Protocol for Determining AChE Activity (Ellman's Assay)

The Ellman's assay is a widely used colorimetric method to measure AChE activity.[15][20] It relies on the hydrolysis of acetylthiocholine (B1193921) (ATCI) by AChE to produce thiocholine, which then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to generate a yellow-colored product (TNB²⁻) that can be measured spectrophotometrically at 412 nm.[21][22]

Materials and Reagents:

  • 0.1 M Sodium Phosphate (B84403) Buffer (pH 8.0)

  • Acetylcholinesterase (AChE) solution (e.g., from electric eel or human recombinant)

  • 10 mM DTNB solution in phosphate buffer

  • 14 mM Acetylthiocholine Iodide (ATCI) solution in deionized water

  • Test inhibitor (e.g., this compound-oxon) dissolved in an appropriate solvent (e.g., DMSO)

  • 96-well microplate and plate reader

Procedure:

  • Plate Setup: Prepare wells for blank, control (100% activity), and test samples in triplicate.

    • Blank: 150 µL Phosphate Buffer + 10 µL DTNB + 10 µL ATCI.

    • Control: 140 µL Phosphate Buffer + 10 µL AChE solution + 10 µL DTNB + 10 µL solvent.

    • Test Sample: 140 µL Phosphate Buffer + 10 µL AChE solution + 10 µL DTNB + 10 µL of inhibitor solution at various concentrations.[22]

  • Pre-incubation: Add the buffer, AChE solution, DTNB, and inhibitor/solvent to the respective wells. Mix gently and pre-incubate the plate for a defined period (e.g., 10-15 minutes) at a controlled temperature (e.g., 25°C).

  • Initiate Reaction: Add 10 µL of the ATCI substrate solution to all wells to start the enzymatic reaction.

  • Kinetic Measurement: Immediately place the plate in a microplate reader and measure the absorbance at 412 nm. Take readings at regular intervals (e.g., every minute) for 10-15 minutes.[16]

  • Data Analysis: Calculate the rate of reaction (V) by determining the change in absorbance over time (ΔAbs/min).

Protocol for IC50 Determination

The IC50 value is determined by measuring the enzyme activity across a range of inhibitor concentrations.

Procedure:

  • Perform the Ellman's assay as described above, using a series of dilutions of the test inhibitor.

  • For each inhibitor concentration, calculate the percentage of inhibition using the following formula: % Inhibition = [ (V_control - V_inhibitor) / V_control ] * 100 Where V_control is the reaction rate in the absence of the inhibitor and V_inhibitor is the rate in the presence of the inhibitor.

  • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

  • Fit the data to a sigmoidal dose-response curve using non-linear regression analysis.[16][23] The IC50 is the concentration of the inhibitor that corresponds to 50% inhibition on this curve.

Mandatory Visualizations

Signaling and Inhibition Pathway

Inhibition_Pathway cluster_synapse Cholinergic Synapse cluster_inhibition Inhibition by this compound ACh Acetylcholine (ACh) Neurotransmitter AChE_active Active AChE ACh->AChE_active Receptors Postsynaptic Receptors ACh->Receptors Signal Choline_Acetate Choline + Acetate AChE_active->Choline_Acetate Hydrolysis Phosphorylated_AChE Phosphorylated AChE (Inhibited) This compound This compound (P=S) Oxon This compound-Oxon (P=O, Active) This compound->Oxon Bioactivation (Metabolism) Oxon->Phosphorylated_AChE Phosphorylation Aged_AChE Aged AChE (Irreversible) Phosphorylated_AChE->Aged_AChE Aging (Dealkylation)

Caption: Molecular pathway of AChE inhibition by this compound, from bioactivation to irreversible aging.

Experimental Workflow: Ellman's Assay

Ellman_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis A Prepare Reagents: Buffer, DTNB, ATCI, AChE C Setup 96-well Plate: Blank, Control, Test Wells A->C B Prepare Inhibitor Dilutions B->C D Add Buffer, AChE, DTNB, and Inhibitor/Solvent C->D E Pre-incubate at 25°C D->E F Initiate reaction with ATCI E->F G Measure Absorbance at 412 nm (Kinetic Read) F->G H Calculate Reaction Rates (ΔAbs/min) G->H I Plot % Inhibition vs. [Inhibitor] H->I J Determine IC50 via Non-linear Regression I->J

Caption: Step-by-step workflow for determining IC50 using the Ellman's assay.

Logical Relationships in AChE-Inhibitor Interaction

Logical_Relationships start Active AChE inhibited Phosphorylated AChE (Reversible State) start->inhibited Inhibition by Organophosphate aged Aged AChE (Irreversible State) inhibited->aged Aging (Dealkylation) reactivated Reactivated AChE inhibited->reactivated Reactivation (e.g., by Oxime) aged->aged Refractory to Oxime Reactivation reactivated->start Restores Function

Caption: Logical flow showing the states of AChE after interaction with an organophosphate inhibitor.

References

An In-depth Technical Guide on the Chemical Structure and Properties of Tebupirimfos

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tebupirimfos, also known as phostebupirim, is an organothiophosphate insecticide used to control soil-dwelling insect pests, primarily in corn crops.[1][2] As with other organophosphates, its mode of action is through the inhibition of acetylcholinesterase (AChE), a critical enzyme in the nervous system of both insects and mammals.[3][4] This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, mechanism of action, metabolism, and relevant experimental protocols for this compound.

Chemical Structure and Identification

This compound is a synthetic organophosphate compound.[5] The molecule contains a chiral phosphorus center, resulting in two enantiomers, (R)-tebupirimfos and (S)-tebupirimfos, though it is typically used as a racemic mixture.[5][6]

IdentifierValue
IUPAC Name (RS)-[O-(2-tert-butylpyrimidin-5-yl) O-ethyl O-isopropyl phosphorothioate][5][7]
CAS Name O-[2-(1,1-dimethylethyl)-5-pyrimidinyl] O-ethyl O-(1-methylethyl) phosphorothioate[5][7]
CAS Number 96182-53-5[1][2]
Molecular Formula C₁₃H₂₃N₂O₃PS[1][6]
Molecular Weight 318.37 g/mol [1][6]
SMILES CCOP(=S)(OC(C)C)Oc1cnc(C(C)(C)C)nc1[6]
InChIKey AWYOMXWDGWUJHS-UHFFFAOYSA-N[1]
Synonyms Phostebupirim, MAT 7484, BAY-MAT-7484[1][2]

Physicochemical Properties

This compound is an amber to brown liquid at room temperature.[2][3] Key physicochemical properties are summarized in the table below.

PropertyValueReference
Appearance Amber to brown liquid[2][3]
Boiling Point 135 °C at 1.5 mmHg[2]
Density 1.146 g/cm³[2]
Vapor Pressure 3.75E-05 mm Hg[8]
Solubility Miscible with ethyl acetate (B1210297) and ether. Solubility in water is 40 mg/L at 23 °C.[9]
Stability Hydrolyzed under alkaline conditions.[1]

Mechanism of Action

The primary mechanism of action of this compound is the inhibition of the acetylcholinesterase (AChE) enzyme.[3][4] As a phosphorothioate (B77711), this compound itself is not a potent inhibitor. It requires metabolic activation to its oxygen analog, O-[2-(1,1-dimethylethyl)-5-pyrimidinyl] O-ethyl-O-(1-methylethyl) phosphorothioate (OMAT), which is a much more potent inhibitor of AChE.[3][10]

The inhibition of AChE by OMAT leads to the accumulation of the neurotransmitter acetylcholine (B1216132) (ACh) in synaptic clefts.[3] This results in continuous stimulation of cholinergic receptors, leading to hyperexcitation of the nervous system, paralysis, and ultimately, death of the insect.[3]

This compound Mechanism of Action cluster_synapse Synaptic Cleft This compound This compound (Phosphorothioate) MFO Mixed-Function Oxidases (MFO) This compound->MFO Metabolic Activation OMAT OMAT (Oxygen Analog) MFO->OMAT AChE Acetylcholinesterase (AChE) OMAT->AChE  Phosphorylation of Serine Residue Hydrolysis Hydrolysis AChE->Hydrolysis Inhibition Inhibition ACh Acetylcholine (ACh) ACh->AChE Accumulation Accumulation NervousSystem Nervous System Hyperexcitation

Mechanism of this compound action via metabolic activation and AChE inhibition.

Metabolism

In vivo and in vitro studies have shown that this compound is metabolized by mixed-function oxidases to its active oxygen analog, OMAT.[1] OMAT is then rapidly hydrolyzed to 2-(1,1-dimethylethyl)-5-hydroxypyrimidine (TPHP) and excreted, primarily as a glucuronide conjugate.[1] In rats, this compound is readily absorbed, metabolized, and excreted, with low potential for bioaccumulation.[1]

This compound Metabolic Pathway This compound This compound MFO Mixed-Function Oxidases This compound->MFO Oxidation OMAT OMAT (Oxygen Analog) MFO->OMAT Hydrolysis Hydrolysis OMAT->Hydrolysis TPHP TPHP (2-(1,1-dimethylethyl)- 5-hydroxypyrimidine) Hydrolysis->TPHP Glucuronidation Glucuronidation TPHP->Glucuronidation Excretion Excretion Glucuronidation->Excretion

Simplified metabolic pathway of this compound.

Experimental Protocols

Synthesis of this compound

A general method for the synthesis of organothiophosphates similar to this compound involves a multi-step process. A detailed, specific protocol for this compound is not publicly available; however, a plausible synthesis route is outlined below based on general organophosphate chemistry.

Objective: To synthesize O-(2-tert-butylpyrimidin-5-yl) O-ethyl O-isopropyl phosphorothioate (this compound).

Materials:

Procedure:

  • Synthesis of O-ethyl phosphorodichloridothioate: React phosphorus trichloride with ethanol in an inert solvent at a controlled temperature to form diethyl phosphite. Subsequently, react with sulfur to yield the thiophosphoryl chloride intermediate.

  • Reaction with Isopropanol: The O-ethyl phosphorodichloridothioate is then reacted with isopropanol in the presence of a base to form O-ethyl O-isopropyl phosphorochloridothioate.

  • Coupling with 2-tert-butyl-5-hydroxypyrimidine: The final step involves the reaction of O-ethyl O-isopropyl phosphorochloridothioate with 2-tert-butyl-5-hydroxypyrimidine in the presence of a base to yield this compound.

  • Purification: The crude product is purified by techniques such as distillation under reduced pressure or column chromatography.

Characterization: The final product should be characterized by spectroscopic methods such as ¹H NMR, ³¹P NMR, and mass spectrometry to confirm its structure and purity.

Determination of this compound Residues in Soil by GC-NPD

This protocol describes a method for the analysis of this compound residues in soil samples using gas chromatography with a nitrogen-phosphorus detector (GC-NPD).[11][12]

Objective: To quantify the concentration of this compound in soil samples.

Materials:

Procedure:

  • Sample Preparation: Air-dry the soil sample and sieve to remove large debris.

  • Extraction:

    • Weigh 10 g of the prepared soil sample into a centrifuge tube.

    • Add 20 mL of acetonitrile and sonicate for 15 minutes.

    • Centrifuge the sample at 3000 rpm for 10 minutes.

    • Decant the supernatant into a separatory funnel.

    • Repeat the extraction process with another 20 mL of acetonitrile.

    • Combine the supernatants in the separatory funnel.

  • Liquid-Liquid Partitioning:

    • Add 100 mL of a 2% aqueous sodium chloride solution and 50 mL of dichloromethane to the separatory funnel.

    • Shake vigorously for 2 minutes and allow the layers to separate.

    • Collect the dichloromethane layer and pass it through a funnel containing anhydrous sodium sulfate to remove any residual water.

  • Concentration: Concentrate the extract to a final volume of 1 mL using a rotary evaporator.

  • GC-NPD Analysis:

    • Inject a 1 µL aliquot of the concentrated extract into the GC-NPD system.

    • Use an appropriate temperature program for the GC oven to achieve good separation of this compound from other matrix components.

    • Quantify the concentration of this compound by comparing the peak area to a calibration curve prepared from the analytical standard.

In Vitro Acetylcholinesterase Inhibition Assay

This protocol is based on the Ellman method and is used to determine the inhibitory effect of this compound (after activation to OMAT) on acetylcholinesterase activity.[4][13]

Objective: To measure the IC₅₀ value of this compound-oxon (OMAT) for acetylcholinesterase.

Materials:

  • Acetylcholinesterase (AChE) from a suitable source (e.g., electric eel or human recombinant)

  • Acetylthiocholine iodide (ATCI)

  • 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent)

  • This compound-oxon (OMAT)

  • Phosphate (B84403) buffer (pH 8.0)

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 412 nm

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of AChE in phosphate buffer.

    • Prepare a stock solution of ATCI in deionized water.

    • Prepare a stock solution of DTNB in phosphate buffer.

    • Prepare a series of dilutions of OMAT in a suitable solvent (e.g., DMSO) and then in phosphate buffer.

  • Assay Procedure:

    • In a 96-well microplate, add 140 µL of phosphate buffer, 10 µL of DTNB solution, and 10 µL of the OMAT solution (or solvent for control) to each well.

    • Add 10 µL of the AChE solution to each well.

    • Incubate the plate at 25°C for 10 minutes.

    • Initiate the reaction by adding 10 µL of the ATCI solution to each well.

  • Measurement: Immediately measure the absorbance at 412 nm in kinetic mode at 1-minute intervals for 10 minutes using a microplate reader.

  • Data Analysis:

    • Calculate the rate of reaction (change in absorbance per minute) for each concentration of OMAT.

    • Determine the percent inhibition for each concentration relative to the control (no inhibitor).

    • Plot the percent inhibition against the logarithm of the inhibitor concentration and determine the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition of AChE activity).

Acute Oral Toxicity Study in Rats (Adapted from OECD Guideline 420)

This protocol provides a general framework for assessing the acute oral toxicity of this compound in rats, following the principles of the OECD 420 Fixed Dose Procedure.[3][14]

Objective: To determine the acute oral toxicity of this compound and to identify signs of toxicity.

Materials:

  • This compound

  • Vehicle for administration (e.g., corn oil)

  • Healthy, young adult rats (typically female)

  • Oral gavage needles

  • Standard laboratory animal caging and diet

Procedure:

  • Animal Acclimation: Acclimate the rats to the laboratory conditions for at least 5 days before the study.

  • Sighting Study:

    • Administer a starting dose (e.g., 300 mg/kg) of this compound to a single animal by oral gavage.

    • Observe the animal for signs of toxicity and mortality for up to 14 days.

    • Based on the outcome, select the starting dose for the main study.

  • Main Study:

    • Use groups of at least 5 animals per dose level.

    • Administer a single oral dose of this compound at one of the fixed dose levels (5, 50, 300, 2000 mg/kg).

    • Observe the animals for clinical signs of toxicity, including changes in behavior, appearance, and autonomic function, at regular intervals for at least 14 days.

  • Data Collection:

    • Record body weights at the start of the study and at least weekly thereafter.

    • Perform a gross necropsy on all animals at the end of the study.

  • Evaluation: Evaluate the toxicity of this compound based on the incidence of mortality and the number of animals showing signs of toxicity at each dose level.

Toxicological Profile

The primary toxicological effect of this compound is neurotoxicity due to the inhibition of acetylcholinesterase.[10] The World Health Organization classifies technical grade this compound as Class IA: extremely hazardous.[10]

EndpointValueSpeciesReference
Acute Oral LD₅₀ Not explicitly found, but classified as extremely hazardousRat (inferred)[10]
Acute Dermal Toxicity Data not available
Acute Inhalation LC₅₀ 36 mg/m³/4HRat[8]
Carcinogenicity Not Likely to be Carcinogenic to HumansRat, Mouse[8]
Mutagenicity No evidence of mutagenicity[8]
Reproductive/Developmental Toxicity Reproductive effects observed at maternally toxic doses; no teratogenic effectsRat[8]

Conclusion

This compound is a potent organothiophosphate insecticide with a well-understood mechanism of action involving the inhibition of acetylcholinesterase after metabolic activation. This guide has provided a detailed overview of its chemical structure, properties, metabolism, and toxicological profile, along with relevant experimental protocols. This information serves as a valuable resource for researchers, scientists, and professionals involved in the study and development of pesticides and related compounds. Further research into specific, detailed synthesis and in-vivo metabolic pathways would provide a more complete understanding of this compound.

References

An In-depth Technical Guide to the Synthesis of O-(2-tert-Butylpyrimidin-5-yl) O-ethyl O-(propan-2-yl) phosphorothioate (Tebupirimfos)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis pathway for O-(2-tert-Butylpyrimidin-5-yl) O-ethyl O-(propan-2-yl) phosphorothioate (B77711), an organothiophosphate insecticide commonly known as tebupirimfos. The synthesis is a multi-step process involving the preparation of two key intermediates: 2-tert-butylpyrimidin-5-ol (B1195785) and O-ethyl O-(propan-2-yl) phosphorochloridothioate, followed by their subsequent coupling. This document details the experimental protocols for each synthetic step, presents quantitative data in structured tables, and includes visualizations of the chemical transformations.

Overall Synthesis Pathway

The synthesis of this compound can be conceptually divided into three main stages:

  • Synthesis of the Pyrimidine (B1678525) Moiety: Preparation of 2-tert-butylpyrimidin-5-ol.

  • Synthesis of the Phosphorothioate Moiety: Preparation of O-ethyl O-(propan-2-yl) phosphorochloridothioate.

  • Final Coupling Reaction: Condensation of the two intermediates to yield the final product.

Synthesis_Pathway cluster_pyrimidine Pyrimidine Moiety Synthesis cluster_phosphorothioate Phosphorothioate Moiety Synthesis cluster_final_product Final Product Pivalonitrile Pivalonitrile 2_tert_Butylpyrimidine 2-tert-Butylpyrimidine Pivalonitrile->2_tert_Butylpyrimidine Condensation Pinacolone Pinacolone Pinacolone->2_tert_Butylpyrimidine 2_tert_Butyl_5_chloropyrimidine 2-tert-Butyl-5-chloropyrimidine (B14864664) 2_tert_Butylpyrimidine->2_tert_Butyl_5_chloropyrimidine Chlorination 2_tert_Butylpyrimidin_5_ol 2-tert-Butylpyrimidin-5-ol 2_tert_Butyl_5_chloropyrimidine->2_tert_Butylpyrimidin_5_ol Hydrolysis This compound This compound 2_tert_Butylpyrimidin_5_ol->this compound Coupling Reaction Phosphorus_Pentasulfide Phosphorus Pentasulfide Dithiophosphoric_Acid_Intermediate O,O-Dialkyl Dithiophosphoric Acid Phosphorus_Pentasulfide->Dithiophosphoric_Acid_Intermediate Reaction with Alcohols Ethanol (B145695) Ethanol Ethanol->Dithiophosphoric_Acid_Intermediate Isopropanol (B130326) Isopropanol Isopropanol->Dithiophosphoric_Acid_Intermediate Phosphorochloridothioate O-ethyl O-(propan-2-yl) phosphorochloridothioate Dithiophosphoric_Acid_Intermediate->Phosphorochloridothioate Chlorination Phosphorochloridothioate->this compound

Caption: Overall synthesis pathway of this compound.

Experimental Protocols and Data

Stage 1: Synthesis of 2-tert-Butylpyrimidin-5-ol

This stage involves a two-step process starting from the commercially available 2-tert-butylpyrimidine.

Step 1.1: Chlorination of 2-tert-Butylpyrimidine

This step introduces a chlorine atom at the 5-position of the pyrimidine ring.

Chlorination 2_tert_Butylpyrimidine 2-tert-Butylpyrimidine Reaction Chlorination (55-65 °C) 2_tert_Butylpyrimidine->Reaction Chlorine Cl2 Chlorine->Reaction Acetic_Acid Acetic Acid (solvent) Acetic_Acid->Reaction Sodium_Acetate Sodium Acetate (buffer) Sodium_Acetate->Reaction 2_tert_Butyl_5_chloropyrimidine 2-tert-Butyl-5-chloropyrimidine Reaction->2_tert_Butyl_5_chloropyrimidine

Caption: Chlorination of 2-tert-Butylpyrimidine.

Experimental Protocol:

In a suitable reaction vessel, 2-tert-butylpyrimidine is dissolved in acetic or propionic acid to a concentration of 1.5 to 3.0 moles per liter.[1] A buffer, such as sodium acetate, may be added.[1] Elemental chlorine is then introduced into the solution while maintaining the reaction temperature between 40°C and 90°C, preferably between 55°C and 65°C.[1] The reaction is typically carried out for a period of 3 to 15 hours.[1] Upon completion, the product, 2-tert-butyl-5-chloropyrimidine, can be isolated by standard workup procedures.

ParameterValueReference
Starting Material2-tert-Butylpyrimidine[1]
ReagentElemental Chlorine (Cl₂)[1]
SolventAcetic Acid or Propionic Acid[1]
Buffer (optional)Sodium Acetate[1]
Temperature40-90 °C (preferred 55-65 °C)[1]
Reaction Time3-15 hours[1]
Product2-tert-Butyl-5-chloropyrimidine[1]

Step 1.2: Hydrolysis of 2-tert-Butyl-5-chloropyrimidine

The chloro-substituent is then hydrolyzed to a hydroxyl group to yield the desired intermediate.

Hydrolysis 2_tert_Butyl_5_chloropyrimidine 2-tert-Butyl-5-chloropyrimidine Reaction Hydrolysis (160-180 °C, Parr bomb) 2_tert_Butyl_5_chloropyrimidine->Reaction Sodium_Methoxide Sodium Methoxide Sodium_Methoxide->Reaction Methanol (B129727) Methanol (solvent) Methanol->Reaction Sulfur_Catalyst Elemental Sulfur (catalyst) Sulfur_Catalyst->Reaction 2_tert_Butylpyrimidin_5_ol 2-tert-Butylpyrimidin-5-ol Reaction->2_tert_Butylpyrimidin_5_ol

Caption: Hydrolysis of 2-tert-Butyl-5-chloropyrimidine.

Experimental Protocol:

The hydrolysis of 2-tert-butyl-5-chloropyrimidine is carried out in the presence of an alkali metal methoxide, preferably sodium methoxide, in a methanol solvent.[1] A catalytic amount (2.5 to 7.5 mole percent) of elemental sulfur is added.[1] The reaction mixture is heated in a sealed vessel, such as a Parr bomb, at a temperature ranging from 100°C to 300°C, with a preferred range of 160°C to 180°C.[1] After the reaction is complete, the product, 2-tert-butyl-5-hydroxypyrimidine, is isolated and purified.

ParameterValueReference
Starting Material2-tert-Butyl-5-chloropyrimidine[1]
ReagentSodium Methoxide[1]
SolventMethanol[1]
CatalystElemental Sulfur[1]
Catalyst Loading2.5-7.5 mole %[1]
Temperature100-300 °C (preferred 160-180 °C)[1]
ApparatusParr Bomb[1]
Product2-tert-Butyl-5-hydroxypyrimidine[1]
Stage 2: Synthesis of O-ethyl O-(propan-2-yl) phosphorochloridothioate

This intermediate is prepared in a two-step process from phosphorus pentasulfide.

Step 2.1: Formation of O,O-Dialkyl Dithiophosphoric Acid

Ethanol and isopropanol react with phosphorus pentasulfide to form a mixed O,O-dialkyl dithiophosphoric acid.

Experimental Protocol:

Phosphorus pentasulfide is reacted with a mixture of anhydrous ethanol and isopropanol. This reaction is typically exothermic and should be controlled by cooling. The reaction yields the corresponding O,O-diethyl and O,O-diisopropyl dithiophosphoric acids, along with the mixed O-ethyl O-isopropyl dithiophosphoric acid.

Step 2.2: Chlorination of O,O-Dialkyl Dithiophosphoric Acid

The dithiophosphoric acid intermediate is then chlorinated to produce the desired phosphorochloridothioate.

Phosphorochloridothioate_Synthesis Dithiophosphoric_Acid O-ethyl O-isopropyl dithiophosphoric acid Reaction Chlorination Dithiophosphoric_Acid->Reaction Chlorine Cl2 Chlorine->Reaction Solvent Inert Solvent Solvent->Reaction Phosphorochloridothioate O-ethyl O-(propan-2-yl) phosphorochloridothioate Reaction->Phosphorochloridothioate

Caption: Synthesis of O-ethyl O-(propan-2-yl) phosphorochloridothioate.

Experimental Protocol:

The crude O,O-dialkyl dithiophosphoric acid mixture from the previous step is dissolved in an inert solvent. Chlorine gas is then bubbled through the solution at a controlled temperature, typically below ambient temperature, to effect chlorination. This process yields O-ethyl O-(propan-2-yl) phosphorochloridothioate. The product is then purified, usually by distillation under reduced pressure.

ParameterValue
Starting MaterialO-ethyl O-isopropyl dithiophosphoric acid
ReagentChlorine (Cl₂)
SolventInert organic solvent
ProductO-ethyl O-(propan-2-yl) phosphorochloridothioate
Stage 3: Final Coupling Reaction

The two key intermediates are coupled to form this compound.

Coupling_Reaction 2_tert_Butylpyrimidin_5_ol 2-tert-Butylpyrimidin-5-ol Reaction Coupling 2_tert_Butylpyrimidin_5_ol->Reaction Phosphorochloridothioate O-ethyl O-(propan-2-yl) phosphorochloridothioate Phosphorochloridothioate->Reaction Base Base (e.g., Triethylamine) Base->Reaction Solvent Inert Solvent (e.g., Acetonitrile) Solvent->Reaction This compound This compound Reaction->this compound

Caption: Final coupling reaction to form this compound.

Experimental Protocol:

2-tert-Butylpyrimidin-5-ol is dissolved in an inert solvent such as acetonitrile (B52724) or dichloromethane. A base, typically a tertiary amine like triethylamine (B128534) or an inorganic base like potassium carbonate, is added to the solution to act as an acid scavenger. O-ethyl O-(propan-2-yl) phosphorochloridothioate is then added dropwise to the mixture, usually at a controlled temperature (e.g., 0-25 °C). The reaction mixture is stirred until completion, which can be monitored by techniques such as thin-layer chromatography (TLC) or gas chromatography (GC). After the reaction is complete, the mixture is worked up by washing with water and brine, drying the organic layer, and removing the solvent under reduced pressure. The crude this compound is then purified, for example, by column chromatography.

ParameterValue
Reactant 12-tert-Butylpyrimidin-5-ol
Reactant 2O-ethyl O-(propan-2-yl) phosphorochloridothioate
BaseTriethylamine or Potassium Carbonate
SolventAcetonitrile or Dichloromethane
ProductO-(2-tert-Butylpyrimidin-5-yl) O-ethyl O-(propan-2-yl) phosphorothioate

This guide outlines the primary synthetic route to this compound, providing a foundation for laboratory-scale synthesis and process development. Researchers should consult the cited literature for more specific details and safety precautions.

References

Tebupirimfos as an organothiophosphate insecticide

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to Tebupirimfos: An Organothiophosphate Insecticide

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound, also known by the synonym phostebupirim, is a synthetic organothiophosphate insecticide developed for soil application, primarily to control soil-dwelling insect pests in corn, including field corn, sweet corn, and popcorn.[1][2][3] As a member of the organophosphate chemical class, its mode of action involves the inhibition of acetylcholinesterase, a critical enzyme in the nervous system of insects and mammals.[3][4][5] Classified by the World Health Organization as a Class IA "extremely hazardous" substance, its handling and application require stringent safety measures. This guide provides a comprehensive technical overview of this compound, covering its chemical properties, mechanism of action, metabolism, toxicology, and relevant experimental and analytical protocols.

Chemical and Physical Properties

This compound is an amber-to-brown liquid with low solubility in water but is miscible with many organic solvents.[1][5] Its key chemical identifiers and physical properties are summarized in the table below.

PropertyValueSource(s)
IUPAC Name (RS)-[O-(2-tert-butylpyrimidin-5-yl) O-ethyl O-isopropyl phosphorothioate][4]
CAS Name O-[2-(1,1-dimethylethyl)-5-pyrimidinyl] O-ethyl O-(1-methylethyl) phosphorothioate (B77711)[4]
CAS Number 96182-53-5[1][6][7][8]
Molecular Formula C₁₃H₂₃N₂O₃PS[1][7][8]
Molecular Weight 318.37 g/mol [1][2][7]
Appearance Amber to brown liquid[2][3]
Water Solubility 5.5 mg/L at 20°C[5]
Density 1.146 g/cm³[2]
Boiling Point 135 °C at 1.5 mmHg[2]

Mechanism of Action: Acetylcholinesterase Inhibition

The primary mode of action for this compound is the inhibition of the enzyme acetylcholinesterase (AChE), which is essential for terminating nerve impulse transmission at cholinergic synapses.[3] However, this compound itself, a phosphorothioate (containing a P=S bond), is a weak inhibitor of AChE.[3] Its toxicity is dependent on metabolic bioactivation within the target organism.

This bioactivation involves an oxidative desulfuration process, mediated by cytochrome P450 (CYP) monooxygenases, which converts the parent thion (P=S) into its oxygen analog, or oxon (containing a P=O bond).[1][3] This oxon metabolite is the potent, proximal toxin. The oxon binds to the active site of AChE, phosphorylating the hydroxyl group of a critical serine residue.[3] This forms a stable, covalent bond, rendering the enzyme inactive.

With AChE inhibited, the neurotransmitter acetylcholine (B1216132) (ACh) cannot be hydrolyzed and accumulates in the synaptic cleft.[3] This leads to continuous, uncontrolled stimulation of cholinergic receptors in the central and peripheral nervous systems, resulting in a state of hyperexcitation, paralysis, and ultimately, death of the insect.[3]

This compound Mechanism of Action cluster_Organism Inside Target Organism cluster_Synapse Cholinergic Synapse This compound This compound (P=S) (Parent Insecticide) Activation Metabolic Activation (Oxidative Desulfuration) This compound->Activation CYP450 Enzymes Oxon This compound-oxon (P=O) (Active Metabolite) Activation->Oxon Inactive_AChE Phosphorylated AChE (Inactive) Oxon->Inactive_AChE Inhibition (Serine Phosphorylation) AChE Active Acetylcholinesterase (AChE) ACh_hydrolysis ACh Hydrolysis (Signal Termination) AChE->ACh_hydrolysis Catalyzes Inactive_AChE->ACh_hydrolysis Blocks ACh Acetylcholine (ACh) (Neurotransmitter) ACh->ACh_hydrolysis ACh_accumulation ACh Accumulation ACh_hydrolysis->ACh_accumulation Failure leads to Receptors Cholinergic Receptors ACh_accumulation->Receptors Binds to Overstimulation Continuous Nerve Stimulation (Toxicity / Paralysis) Receptors->Overstimulation

Caption: Signaling pathway of this compound toxicity via AChE inhibition.

Metabolism: Toxification vs. Detoxification

The ultimate toxicity of this compound in an organism is determined by the balance between metabolic activation (toxification) and detoxification pathways. These processes are primarily carried out by Phase I and Phase II metabolic enzymes.[1]

  • Phase I - Toxification: As described above, the critical activation step is the cytochrome P450-mediated oxidative desulfuration that converts this compound to its highly toxic oxon analog.[1][3]

  • Phase I & II - Detoxification: Organisms also possess detoxification mechanisms. Hydrolytic enzymes, such as paraoxonase (PON1) and other carboxylesterases, can hydrolyze the ester linkages of both the parent compound and its oxon metabolite, yielding less toxic products.[1] Additionally, glutathione (B108866) S-transferases (GSTs) can conjugate the molecule, increasing its water solubility and facilitating its excretion from the body.[1]

This compound Metabolic Pathways cluster_tox Toxification Pathway cluster_detox Detoxification Pathways Tebu This compound (P=S) Oxon This compound-oxon (P=O) Potent AChE Inhibitor Tebu->Oxon Phase I: Oxidative Desulfuration (CYP450 Enzymes) Hydrolysis_Products Hydrolyzed Metabolites (Low Toxicity) Tebu->Hydrolysis_Products Phase I: Hydrolysis (Esterases, e.g., PON1) Oxon->Hydrolysis_Products Phase I: Hydrolysis (Esterases, e.g., PON1) Conjugated_Products Conjugated Metabolites (Water-Soluble, Excretable) Hydrolysis_Products->Conjugated_Products Phase II: Conjugation (Glutathione S-Transferases)

Caption: Competing metabolic pathways of this compound toxification and detoxification.

Toxicology

This compound exhibits high acute toxicity through oral, dermal, and inhalation routes of exposure.[1] The toxicological endpoints are a direct result of its acetylcholinesterase-inhibiting properties.

EndpointSpeciesValueClassificationSource(s)
Oral LD₅₀ (male)Rat1.3 - 3.6 mg/kgVery Toxic[1][4]
Oral LD₅₀ (female)Rat1.3 - 1.8 mg/kgVery Toxic[1]
Dermal LD₅₀ Rat> 9.4 mg/kgVery Toxic[4]
Inhalation LC₅₀ (4h)Rat36 - 82 mg/m³Very Toxic[5]
NOEL (2-year)Rat1 mg/kg diet (0.05 mg/kg/day)-[5]
ADI Human0.2 µg/kg b.w.-[5]

LD₅₀ (Lethal Dose, 50%): The dose required to kill 50% of a test population.[9] LC₅₀ (Lethal Concentration, 50%): The concentration in air or water required to kill 50% of a test population.[9] NOEL (No-Observed-Effect Level): The highest dose at which there was no statistically or biologically significant increase in the frequency or severity of adverse effects.[10] ADI (Acceptable Daily Intake): The amount of a substance that can be ingested daily over a lifetime without appreciable health risk.

Experimental Protocols

Protocol 1: In Vitro Acetylcholinesterase Inhibition Assay (Ellman's Method)

This protocol describes a standard colorimetric method to determine the AChE inhibitory activity of a compound like this compound (or its oxon metabolite).[11][12] The assay measures the hydrolysis of acetylthiocholine, which produces thiocholine. Thiocholine then reacts with DTNB (Ellman's reagent) to produce a yellow-colored anion, 5-thio-2-nitrobenzoate, which is quantified spectrophotometrically at 412 nm.[13]

Materials:

  • Purified Acetylcholinesterase (AChE) enzyme

  • 0.1 M Sodium Phosphate Buffer, pH 8.0

  • 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's Reagent) solution

  • Acetylthiocholine Iodide (ATCI) substrate solution

  • Test compound (this compound-oxon) dissolved in an appropriate solvent (e.g., DMSO)

  • 96-well clear, flat-bottom microplate

  • Microplate reader capable of kinetic measurements at 412 nm

Procedure:

  • Plate Setup: Prepare wells in triplicate for Blanks, Controls (100% enzyme activity), and Test Samples.

    • Blank: 150 µL Buffer + 10 µL DTNB + 10 µL ATCI.

    • Control: 140 µL Buffer + 10 µL AChE solution + 10 µL DTNB + 10 µL solvent.

    • Test Sample: 140 µL Buffer + 10 µL AChE solution + 10 µL DTNB + 10 µL test compound solution (at various concentrations).

  • Pre-incubation: Add all components except the ATCI substrate to the respective wells.

  • Mix the plate gently and incubate for 15 minutes at 25°C to allow the inhibitor to interact with the enzyme.[12]

  • Reaction Initiation: Add 10 µL of ATCI solution to all wells (except the blank, which already contains it) to start the reaction.

  • Kinetic Measurement: Immediately place the plate in the microplate reader and measure the change in absorbance at 412 nm every 10-15 seconds for 10 minutes.[12]

  • Data Analysis:

    • Calculate the rate of reaction (V = ΔAbsorbance/Δtime) for each well.

    • Calculate the percentage of inhibition for each concentration of the test compound using the formula: % Inhibition = [1 - (V_sample / V_control)] x 100

    • Plot % Inhibition versus the logarithm of the inhibitor concentration to determine the IC₅₀ value (the concentration of inhibitor that causes 50% enzyme inhibition).

Protocol 2: Acute Aquatic Toxicity Bioassay

This protocol provides a general methodology for determining the acute toxicity (e.g., 96-hour LC₅₀) of this compound to an aquatic organism, based on principles from OECD Test Guideline 203 (Fish, Acute Toxicity Test).[14][15]

Materials:

  • Test organisms (e.g., Zebrafish larvae, Daphnia magna)

  • Test substance (this compound)

  • Reconstituted hard water or other appropriate culture medium

  • Glass test vessels (e.g., beakers)

  • Controlled environment chamber (temperature, light cycle)

  • Stock solution of this compound in a water-miscible solvent (e.g., acetone)

Procedure:

  • Range-Finding Test (Optional): Conduct a preliminary test with a wide range of concentrations (e.g., 0.01, 0.1, 1, 10, 100 mg/L) to determine the approximate range of toxicity.

  • Definitive Test Setup:

    • Prepare a geometric series of at least five test concentrations based on the range-finding results.

    • Prepare a negative control (medium only) and a solvent control (medium with the highest concentration of solvent used).

    • Use at least 7-10 test organisms per concentration, replicated 2-3 times.[15]

  • Exposure:

    • Add the test medium to each vessel.

    • Add the appropriate volume of this compound stock solution to achieve the target concentrations.

    • Randomly assign test organisms to each vessel.

  • Incubation: Maintain the test vessels in a controlled environment (e.g., 20-25°C, 16:8 hour light:dark cycle) for 96 hours.

  • Observation: Record the number of dead or moribund organisms in each vessel at 24, 48, 72, and 96 hours.[15] Death is typically defined as lack of movement (e.g., no respiratory movement or reaction to gentle prodding).

  • Data Analysis:

    • For each observation time, calculate the percentage mortality at each concentration.

    • Use statistical methods (e.g., Probit analysis, logistic regression) to calculate the LC₅₀ value and its 95% confidence intervals.[16]

Analytical Methods

The detection and quantification of this compound residues in environmental and biological samples typically involve a two-step process: sample preparation/extraction followed by chromatographic analysis.

TechniqueSample MatrixCommon DetectorsSource(s)
Gas Chromatography (GC) Soil, Water, FoodNitrogen-Phosphorus (NPD), Flame Photometric (FPD), Mass Spectrometry (MS)[1]
Liquid Chromatography (LC) Food, Biological FluidsTandem Mass Spectrometry (MS/MS), UV-Vis[1]
QuEChERS Sample Preparation Workflow

The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is the most widely used sample preparation technique for pesticide residue analysis in food matrices.[17][18] It involves a simple extraction and cleanup process.

QuEChERS Workflow cluster_extraction Step 1: Extraction cluster_cleanup Step 2: Dispersive SPE (d-SPE) Cleanup cluster_analysis Step 3: Analysis start 1. Homogenize Sample (e.g., 10-15g of fruit/vegetable) extract 2. Add Acetonitrile & Internal Standard start->extract shake1 3. Shake Vigorously (1 min) extract->shake1 salts 4. Add QuEChERS Salts (e.g., MgSO₄, NaCl, Citrate Buffers) shake1->salts shake2 5. Shake & Centrifuge salts->shake2 supernatant Raw Extract (Acetonitrile Layer) shake2->supernatant aliquot 6. Transfer Aliquot of Supernatant to d-SPE Tube supernatant->aliquot dspe 7. d-SPE Tube Contains: MgSO₄ (removes water) PSA (removes sugars, acids) C18/GCB (removes fats/pigments) shake3 8. Shake & Centrifuge aliquot->shake3 final Final Extract shake3->final analysis 9. Analyze by LC-MS/MS or GC-MS final->analysis

References

solubility of Tebupirimfos in organic solvents and water

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of the organophosphate insecticide Tebupirimfos in water and various organic solvents. The information is compiled to assist researchers and professionals in academia and industry in developing analytical methods, formulation studies, and environmental fate assessments.

Quantitative Solubility Data

The solubility of a compound is a fundamental physicochemical property that influences its behavior in various systems. Below is a summary of the available quantitative and qualitative solubility data for this compound. Due to the limited availability of specific quantitative data for this compound in a wide range of organic solvents, comparative data for other organophosphate pesticides is also provided to offer a broader context.

Table 1: Solubility of this compound

SolventSolubilityTemperature (°C)
Water5.5 mg/L20
AlcoholsSoluble[1]Not Specified
KetonesSoluble[1]Not Specified
TolueneSoluble[1]Not Specified

Table 2: Comparative Solubility of Other Organophosphate Pesticides

PesticideSolventSolubilityTemperature (°C)
TetrachlorvinphosAcetone< 200 g/kg20
TetrachlorvinphosDichloromethane400 g/kg20
ChlorpyrifosAcetone650 g/100g Not Specified
ChlorpyrifosEthanol63 g/100g Not Specified
ChlorpyrifosDichloromethane400 g/100g Not Specified
ChlorpyrifosHexane79 g/100g Not Specified
CypermethrinAcetone> 450 g/L20
CypermethrinEthanol337 g/L20
CypermethrinDichloromethaneSolubleNot Specified
CypermethrinHexane103 g/L20

Experimental Protocols for Solubility Determination

The determination of a compound's solubility is a critical experimental procedure. The following protocols are based on established methods, such as the OECD Guideline 105 (Water Solubility) and the general shake-flask method, which can be adapted for organic solvents.

Principle of the Shake-Flask Method

The shake-flask method is a widely accepted technique for determining the solubility of a substance. It involves saturating a solvent with the solute by agitation until equilibrium is reached. The concentration of the solute in the clear supernatant is then determined analytically.

Materials and Apparatus
  • Test Substance: this compound, analytical standard grade.

  • Solvents: Deionized water, and organic solvents of analytical grade (e.g., acetone, ethanol, dichloromethane, hexane).

  • Glassware: Volumetric flasks, screw-capped vials or flasks, centrifuge tubes, pipettes.

  • Equipment: Analytical balance, thermostatically controlled shaker or magnetic stirrer, centrifuge, filtration apparatus (e.g., syringe filters with appropriate membrane), analytical instrument for quantification (e.g., HPLC-UV, GC-MS).

Experimental Procedure
  • Preparation of a Saturated Solution:

    • Add an excess amount of this compound to a screw-capped vial or flask containing a known volume of the solvent. The excess solid should be visible to ensure saturation.

    • Seal the vessel to prevent solvent evaporation.

    • Place the vessel in a thermostatically controlled shaker or on a magnetic stirrer set to a constant temperature (e.g., 20 °C or 25 °C).

    • Agitate the mixture for a sufficient period to reach equilibrium. A preliminary test is recommended to determine the time required to reach equilibrium (e.g., 24 to 48 hours).

  • Phase Separation:

    • After equilibration, allow the undissolved solid to settle.

    • To separate the saturated solution from the excess solid, centrifuge the sample at a controlled temperature.

    • Alternatively, filter the supernatant through a membrane filter that does not adsorb the test substance.

  • Quantification of this compound:

    • Carefully take an aliquot of the clear, saturated solution.

    • Dilute the aliquot with the appropriate solvent to a concentration within the working range of the analytical method.

    • Analyze the diluted sample using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) or Gas Chromatography-Mass Spectrometry (GC-MS).

    • Prepare a calibration curve using standard solutions of this compound of known concentrations to quantify the amount in the sample.

Analytical Methods for Quantification

The choice of analytical method is crucial for accurate solubility determination. Both HPLC and GC-MS are suitable for the analysis of organophosphate pesticides like this compound.

  • High-Performance Liquid Chromatography (HPLC): A common method involves using a C18 reversed-phase column with a mobile phase consisting of a mixture of acetonitrile (B52724) and water. Detection is typically performed using a UV detector at a wavelength where this compound shows maximum absorbance.

  • Gas Chromatography-Mass Spectrometry (GC-MS): This technique provides high selectivity and sensitivity. A capillary column suitable for pesticide analysis is used. The mass spectrometer is operated in selected ion monitoring (SIM) mode for quantification of this compound.

Diagrams

The following diagrams illustrate the general workflow for solubility determination and the logical relationship of the key steps involved.

Solubility_Determination_Workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis A Add excess this compound to solvent B Seal vessel A->B C Agitate at constant temperature B->C D Allow undissolved solid to settle C->D E Centrifuge or Filter D->E F Collect clear supernatant E->F G Dilute sample F->G H Analyze by HPLC or GC-MS G->H I Quantify using calibration curve H->I

Caption: General workflow for determining the solubility of this compound.

Logical_Relationships compound This compound saturated_solution Saturated Solution (at Equilibrium) compound->saturated_solution dissolves in solvent Solvent (Water or Organic) solvent->saturated_solution dissolves analytical_method Analytical Method (HPLC/GC-MS) saturated_solution->analytical_method is analyzed by solubility_data Quantitative Solubility Data analytical_method->solubility_data yields

References

Unraveling a Case of Mistaken Identity: "BAY MAT 7484" Reveals Potent AMPK Inhibitor BAY-3827

Author: BenchChem Technical Support Team. Date: December 2025

Initial investigations into the discovery and history of an insecticide designated "BAY MAT 7484" have revealed no public records or scientific literature corresponding to a pesticide with this name. Extensive searches across chemical and agricultural databases have failed to identify any registered or experimental insecticide under this identifier.

Instead, the search query consistently points to a potent and selective small-molecule inhibitor of AMP-activated protein kinase (AMPK) designated as BAY-3827 . This suggests that "BAY MAT 7484" may be an internal, pre-commercial, or erroneous designation for BAY-3827, a compound with significant research interest in the field of metabolic disease, not agriculture.

Given this discrepancy, this technical guide will proceed to detail the discovery and history of the identified compound, BAY-3827, while explicitly noting that it is not an insecticide but a biochemical tool and potential therapeutic agent.

Discovery and Development of BAY-3827: An AMPK Inhibitor

BAY-3827 emerged from research programs aimed at understanding and modulating the activity of AMP-activated protein kinase (AMPK). AMPK is a crucial cellular energy sensor that plays a central role in metabolism. Its inhibition has been explored for therapeutic potential in various diseases.

Mechanism of Action

BAY-3827 is a highly potent and selective inhibitor of AMPK. Its mechanism involves binding to the kinase domain of the AMPK protein. A co-crystal structure of BAY-3827 with the AMPK kinase domain revealed that the inhibitor stabilizes an inactive conformation of the enzyme.[1] A key feature of this inhibition is the formation of a disulfide bridge between two cysteine residues (Cys106 and Cys174) within the kinase domain.[1] This bridge locks the activation loop in a state that disrupts the regulatory spine of the kinase, thereby preventing its catalytic activity.[1]

In cellular studies, BAY-3827 has been shown to effectively block the downstream signaling of AMPK. For instance, in hepatocytes, it prevents the phosphorylation of acetyl-CoA carboxylase 1 (ACC1), a key enzyme in fatty acid synthesis that is a well-known substrate of AMPK.[1] This action leads to the inhibition of lipogenesis.[1]

The workflow for identifying and characterizing the mechanism of action of BAY-3827 can be summarized as follows:

cluster_discovery Discovery & Initial Screening cluster_characterization Biochemical & Cellular Characterization cluster_mechanism Mechanism of Action Elucidation High_Throughput_Screening High-Throughput Screening Hit_Identification Hit Identification (BAY-3827) High_Throughput_Screening->Hit_Identification Identifies Lead_Optimization Lead Optimization Hit_Identification->Lead_Optimization Optimizes Biochemical_Assays Biochemical Assays (Kinase Activity) Lead_Optimization->Biochemical_Assays Tests Cellular_Assays Cellular Assays (Hepatocytes) Biochemical_Assays->Cellular_Assays Validates in Target_Engagement Target Engagement (ACC1 Phosphorylation) Cellular_Assays->Target_Engagement Measures Crystallography Co-crystallography with AMPK Kinase Domain Target_Engagement->Crystallography Informs Structural_Analysis Structural Analysis Crystallography->Structural_Analysis Yields Inactive_Conformation Reveals Inactive Conformation Structural_Analysis->Inactive_Conformation Shows

Workflow for the discovery and characterization of BAY-3827.

Experimental Protocols

Detailed experimental methodologies are crucial for the replication and extension of scientific findings. Below are summaries of the key experimental protocols used in the characterization of BAY-3827.

Table 1: Summary of Key Experimental Protocols for BAY-3827
Experiment Methodology Purpose
AMPK Activity Assay Recombinant human AMPK α1β1γ1 was used. Kinase activity was measured using a Caliper-based microfluidic assay that quantifies the phosphorylation of a fluorescently labeled peptide substrate.To determine the in vitro potency of BAY-3827 in inhibiting AMPK enzymatic activity.
Hepatocyte Culture and Treatment Primary mouse hepatocytes were isolated and cultured. Cells were treated with an AMPK activator (e.g., MK-8722) in the presence or absence of BAY-3827.To assess the cellular activity of BAY-3827 in a relevant cell type for metabolic studies.
Western Blotting Protein lysates from treated hepatocytes were separated by SDS-PAGE, transferred to a membrane, and probed with antibodies specific for phosphorylated ACC1 (p-ACC1) and total ACC1.To measure the effect of BAY-3827 on the phosphorylation of a key downstream target of AMPK.
Lipogenesis Assay Hepatocytes were treated with radiolabeled acetate (B1210297) ([¹⁴C]-acetate). The incorporation of the radiolabel into cellular lipids was measured as an indicator of de novo lipogenesis.To determine the functional consequence of AMPK inhibition by BAY-3827 on a key metabolic pathway.
X-ray Crystallography The kinase domain of human AMPK was co-crystallized with BAY-3827. The crystal structure was solved to a resolution of 2.5 Å.To elucidate the precise molecular interactions between BAY-3827 and the AMPK protein.[1]
Transcriptome Analysis RNA was extracted from hepatocytes treated with an AMPK activator and/or BAY-3827. RNA sequencing (RNA-seq) was performed to analyze changes in gene expression.To understand the global impact of BAY-3827 on AMPK-dependent gene regulation.[1]

Quantitative Data

The potency and cellular effects of BAY-3827 have been quantified in various studies.

Table 2: Quantitative Data for BAY-3827
Parameter Value Assay/System Reference
IC₅₀ for AMPK 0.2 nMRecombinant human AMPK α1β1γ1[1] (Implied)
Effect on ACC1 Phosphorylation Complete blockade of MK-8722-stimulated phosphorylationPrimary mouse hepatocytes[1]
Effect on Lipogenesis Inhibition of MK-8722-mediated suppression of lipogenesisPrimary mouse hepatocytes[1]
Transcriptome Regulation Down-regulation of ~30% of MK-8722-stimulated AMPK-dependent genesPrimary mouse hepatocytes[1]

The signaling pathway affected by BAY-3827 in hepatocytes can be visualized as follows:

AMPK_Activator AMPK Activator (e.g., MK-8722) AMPK AMPK AMPK_Activator->AMPK Activates ACC1 ACC1 AMPK->ACC1 Phosphorylates BAY_3827 BAY-3827 BAY_3827->AMPK Inhibits p_ACC1 p-ACC1 (Inactive) ACC1->p_ACC1 Lipogenesis Lipogenesis p_ACC1->Lipogenesis Inhibits

Inhibitory action of BAY-3827 on the AMPK signaling pathway in hepatocytes.

References

A Technical Guide to the Neurotoxic Mode of Action of Tebupirimfos

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth examination of the biochemical and physiological mechanisms by which Tebupirimfos, an organothiophosphate insecticide, exerts its effects on the insect nervous system. The primary focus is on its role as a potent neurotoxin through the inhibition of acetylcholinesterase.

Core Mechanism of Action: Acetylcholinesterase Inhibition

This compound belongs to the organophosphate class of insecticides, which are renowned for their potent neurotoxicity.[1][2][3] The primary molecular target of this compound in both insects and mammals is the enzyme acetylcholinesterase (AChE).[1][4] AChE is a critical serine hydrolase located in synaptic clefts and neuromuscular junctions.[5][6] Its essential biological function is the rapid hydrolysis of the neurotransmitter acetylcholine (B1216132) (ACh) into choline (B1196258) and acetic acid, which terminates the nerve signal and allows the postsynaptic neuron or muscle cell to return to its resting state.[1][5][7]

The mode of action of this compound involves the following key steps:

  • Metabolic Activation: As an organothiophosphate (containing a P=S bond), this compound itself is a relatively weak inhibitor of AChE.[2] It requires metabolic bioactivation within the insect, primarily through oxidative desulfuration by cytochrome P450 enzymes, which converts the thiophosphate (P=S) to its oxygen analog, a phosphate (B84403) (P=O).[1][2] This "oxon" metabolite is the potent, active neurotoxin.

  • Enzyme Inhibition: The activated this compound metabolite acts as an irreversible or slowly reversible inhibitor of AChE.[7][8] It mimics the structure of acetylcholine and binds to the active site of the AChE enzyme. Specifically, the phosphorus atom of the insecticide phosphorylates the hydroxyl group of a critical serine residue within the enzyme's catalytic site.[1][4][8]

  • Acetylcholine Accumulation: The formation of this stable, phosphorylated enzyme complex renders AChE non-functional.[1][9] Consequently, the enzyme is unable to hydrolyze acetylcholine in the synapse.[7][10] This leads to a rapid accumulation of ACh in the synaptic cleft.[1][4]

  • Hyperstimulation of Receptors: The excess acetylcholine repeatedly binds to and stimulates nicotinic and muscarinic acetylcholine receptors (nAChRs and mAChRs) on the postsynaptic membrane.[4][5]

  • Neurotoxicity and Death: This persistent receptor stimulation results in a state of cholinergic crisis, characterized by uncontrolled, continuous nerve firing.[1][10] In insects, this manifests as tremors, hyperactivity, muscle spasms, convulsions, paralysis, and ultimately, death.[1][7]

The signaling pathway disruption is visualized in the diagram below.

Figure 1: this compound Mechanism of Action cluster_0 Normal Synaptic Transmission cluster_1 Synapse with this compound pre Presynaptic Neuron ACh Acetylcholine (ACh) pre->ACh Release post Postsynaptic Neuron AChE Acetylcholinesterase (AChE) ACh->AChE Hydrolysis receptor ACh Receptor ACh->receptor Binds products Choline + Acetic Acid AChE->products receptor->post Signal pre_i Presynaptic Neuron ACh_i Excess Acetylcholine (ACh) pre_i->ACh_i Release post_i Postsynaptic Neuron (Hyperstimulated) receptor_i ACh Receptor ACh_i->receptor_i Continuous Binding AChE_i Inhibited AChE receptor_i->post_i Uncontrolled Signal This compound This compound (active metabolite) This compound->AChE_i Inhibits

Caption: this compound inhibits AChE, causing acetylcholine buildup and continuous nerve signaling.

Quantitative Data on Acetylcholinesterase Inhibition

Quantitative analysis of enzyme inhibition is crucial for understanding the potency of an insecticide. The most common metric is the half-maximal inhibitory concentration (IC50), which represents the concentration of an inhibitor required to reduce the activity of an enzyme by 50%. While this compound is known to be a potent AChE inhibitor, specific IC50 values were not available in the public-domain literature reviewed for this guide.

For research purposes, such data would be generated via acetylcholinesterase inhibition assays and presented as follows:

Inhibitor Enzyme Source (Species) IC50 Value Inhibition Type Reference
This compound (Oxon)Insect Species A (e.g., Musca domestica)Data not availableIrreversible(To be cited)
This compound (Oxon)Insect Species B (e.g., Aedes aegypti)Data not availableIrreversible(To be cited)
This compound (Oxon)Non-Target (e.g., Apis mellifera)Data not availableIrreversible(To be cited)
This compound (Oxon)Mammalian (e.g., Human recombinant)Data not availableIrreversible(To be cited)

Experimental Protocols: In Vitro Acetylcholinesterase Inhibition Assay

The following is a generalized protocol for determining the AChE inhibitory activity of a compound like this compound, based on the widely used Ellman's method.[8][11] This spectrophotometric assay measures the activity of AChE by quantifying the formation of a yellow-colored product.

3.1 Principle

Acetylcholinesterase hydrolyzes the substrate acetylthiocholine (B1193921) (ATCh) into thiocholine (B1204863) and acetate. The produced thiocholine then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to form the yellow anion 5-thio-2-nitrobenzoic acid (TNB), which is measured by its absorbance at approximately 412 nm.[8] The rate of color change is proportional to the enzyme's activity. The presence of an inhibitor like this compound will reduce this rate.

3.2 Reagents and Materials

  • Buffer: 0.1 M Sodium Phosphate Buffer, pH 8.0.[8]

  • Enzyme: Purified acetylcholinesterase from a relevant source (e.g., electric eel, recombinant human, or insect homogenate).

  • Substrate: Acetylthiocholine iodide (ATCh).

  • Chromogen: 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB or Ellman's reagent).[8]

  • Test Compound: this compound (and its activated oxon form, if available) dissolved in a suitable solvent (e.g., DMSO).

  • Positive Control: A known AChE inhibitor (e.g., Donepezil, Phospholine).[8][11]

  • Equipment: 96-well microplate reader, multi-channel pipettes.

3.3 Assay Procedure

  • Preparation: Prepare working solutions of all reagents in the phosphate buffer. Create serial dilutions of the this compound test compound and the positive control.

  • Assay Plate Setup: To the wells of a 96-well plate, add the following in order:

    • 140 µL of phosphate buffer.

    • 20 µL of the test compound dilution (or buffer for control wells).

    • 20 µL of the AChE enzyme solution.

  • Pre-incubation: Gently mix the contents and incubate the plate at a controlled temperature (e.g., 25-37°C) for 15 minutes to allow the inhibitor to bind to the enzyme.[8][11][12]

  • Reaction Initiation: Add 10 µL of DTNB solution followed by 10 µL of ATCh substrate solution to each well to start the reaction.[12]

  • Kinetic Measurement: Immediately place the plate in the microplate reader and measure the absorbance at 412 nm every minute for 10-15 minutes.[8]

3.4 Data Analysis

  • Calculate the rate of reaction (V), expressed as the change in absorbance per minute (ΔAbs/min), for each well.

  • Determine the percentage of inhibition for each concentration of the test compound using the formula: % Inhibition = [(V_control - V_sample) / V_control] x 100[11]

  • Plot the % Inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to calculate the IC50 value.

The workflow for this experimental protocol is visualized below.

Figure 2: Workflow for an In Vitro AChE Inhibition Assay start Start prep Prepare Reagents (Buffer, Enzyme, Substrate, DTNB) & Test Compound Dilutions start->prep plate Add Buffer, Test Compound, & AChE Enzyme to 96-well Plate prep->plate incubate Pre-incubate Plate (15 min @ 25-37°C) plate->incubate initiate Initiate Reaction (Add DTNB & ATCh Substrate) incubate->initiate measure Kinetic Measurement (Read Absorbance @ 412 nm for 10-15 min) initiate->measure analyze Data Analysis measure->analyze sub_analyze1 1. Calculate Reaction Rates (ΔAbs/min) analyze->sub_analyze1 Steps sub_analyze2 2. Calculate % Inhibition vs. Control sub_analyze1->sub_analyze2 sub_analyze3 3. Determine IC50 Value sub_analyze2->sub_analyze3 end End sub_analyze3->end

Caption: A typical workflow for determining the IC50 of an AChE inhibitor like this compound.

Conclusion for Drug Development and Research

A thorough understanding of this compound's mode of action is fundamental for several scientific disciplines. For toxicologists and environmental scientists, it clarifies the basis of its insecticidal efficacy and potential off-target effects. For researchers in drug and insecticide development, the AChE inhibition mechanism serves as a well-established paradigm. Future research could focus on exploiting subtle differences between insect and mammalian AChE to design more selective and safer insecticides, minimizing harm to non-target organisms while effectively controlling pest populations. The detailed protocols provided herein offer a standardized framework for evaluating novel compounds targeting the insect nervous system.

References

physical and chemical properties of phostebupirim

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Physical and Chemical Properties of Phostebupirim

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Phostebupirim, also known as tebupirimfos, is an organothiophosphate insecticide used to control soil-dwelling insect pests primarily in corn crops.[1][2][3] As an organophosphate, its mechanism of action involves the inhibition of acetylcholinesterase (AChE), a critical enzyme in the nervous system of both insects and mammals.[1][4] This document provides a comprehensive overview of the core , details its mechanism of action, and outlines standardized experimental protocols for determining these characteristics. All quantitative data is presented in structured tables for clarity and ease of comparison.

Chemical Identity

Phostebupirim is identified by several names and registry numbers across various chemical databases and regulatory bodies.

IdentifierValueSource(s)
Common Name Phostebupirim; this compound[1][2]
IUPAC Name O-(2-tert-Butylpyrimidin-5-yl) O-ethyl O-(propan-2-yl) phosphorothioate[2]
CAS Name Phosphorothioic acid, O-(2-(1,1-dimethylethyl)-5-pyrimidinyl) O-ethyl O-(1-methylethyl) ester[1]
CAS Number 96182-53-5[1][3][5]
Molecular Formula C₁₃H₂₃N₂O₃PS[1][2]
Molecular Weight 318.37 g/mol [1][2]
Synonyms Tebupirimphos, MAT 7484, BAY-MAT-7484[1][2]

Physicochemical Properties

The physical and chemical characteristics of phostebupirim dictate its environmental fate, bioavailability, and interaction with biological systems.

Physical Properties
PropertyValueSource(s)
Physical State Amber to brown liquid[1][2][6]
Boiling Point 152 °C (at 760 mmHg)[1]
135 °C (at 1.5 mmHg)[2]
Density 1.146 g/cm³ (at 25 °C)[2]
Vapor Pressure 3.75 x 10⁻⁵ mm Hg (at 20 °C)[1][7]
Chemical Properties
PropertyValueSource(s)
Water Solubility 5.5 mg/L (at 20 °C)[1]
Organic Solvent Solubility Soluble in alcohols, ketones, and toluene. Miscible with hexane, toluene, methylene (B1212753) chloride, isopropanol, octanol, acetone, DMF, acetonitrile, and DMSO.[1][7]
Octanol-Water Partition Coefficient (Log Kₒw) 4.2[1]
Dissociation Constant (pKa) None; does not dissociate under normal environmental pH ranges.[7][8]
Hydrolysis Half-Life 47 days (pH 5), 45 days (pH 7), 41 days (pH 9)[9]

Mechanism of Action: Acetylcholinesterase Inhibition

Phostebupirim is a non-systemic insecticide that functions as a neurotoxin.[4][5] Like other organothiophosphates, it is not a direct inhibitor of its target. It requires metabolic bioactivation to its oxygen analog, or "oxon" (OMAT), a process primarily mediated by cytochrome P450 enzymes in the target organism.[4][9][10] This oxon form is a potent and irreversible inhibitor of acetylcholinesterase (AChE).[1][4]

AChE is responsible for breaking down the neurotransmitter acetylcholine (B1216132) (ACh) in the synaptic cleft. By inhibiting AChE, the oxon metabolite of phostebupirim causes an accumulation of ACh, leading to continuous nerve stimulation, hyperexcitation of the central nervous system, and ultimately, the death of the insect.[1][4]

Visualized Pathways

Metabolic_Activation Phostebupirim Phostebupirim (Thion) P=S Oxon Phostebupirim-oxon (OMAT) P=O (Active Metabolite) Phostebupirim->Oxon Bioactivation Detox Detoxification Products Oxon->Detox Metabolism Enzyme Cytochrome P450 (Oxidative Desulfuration) Enzyme->Phostebupirim

Caption: Metabolic activation of phostebupirim to its active oxon form.

AChE_Inhibition cluster_synapse Synaptic Cleft ACh Acetylcholine (ACh) Receptor Postsynaptic Receptor ACh->Receptor Nerve Signal AChE Acetylcholinesterase (AChE) AChE->ACh Hydrolysis Inhibited_AChE Inhibited AChE Oxon Phostebupirim-oxon (OMAT) Oxon->AChE Inhibition

Caption: Inhibition of acetylcholinesterase (AChE) by phostebupirim-oxon.

Standardized Experimental Protocols

While the specific studies providing the data in this guide are cited, the detailed experimental protocols are often proprietary. The following represents standardized, internationally recognized methodologies (e.g., OECD Test Guidelines) for determining key physicochemical properties.

Protocol: Determination of Water Solubility (OECD 105)
  • Principle: The flask shaking method is employed. A surplus of phostebupirim is agitated in purified water at a constant temperature until equilibrium is reached. The concentration of phostebupirim in the aqueous phase is then determined analytically.

  • Methodology:

    • Preparation: Add an excess amount of phostebupirim to several flasks containing a known volume of deionized water.

    • Equilibration: Seal the flasks and place them in a constant-temperature shaker bath, typically set at 20 °C. Agitate the flasks for a period determined by a preliminary test (e.g., 24, 48, and 72 hours) to find the time required to reach equilibrium.

    • Phase Separation: Once equilibrium is achieved, cease agitation and allow the phases to separate. Centrifuge the samples at a high speed to remove undissolved material.

    • Analysis: Carefully extract an aliquot of the clear aqueous supernatant. Analyze the concentration of phostebupirim using a suitable method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Gas Chromatography-Mass Spectrometry (GC-MS).

    • Calculation: The solubility is reported as the average concentration from at least three replicate flasks in mg/L.

Protocol: Determination of Vapor Pressure (OECD 104)
  • Principle: The gas saturation method is a common and reliable technique. A stream of inert gas (e.g., nitrogen) is passed through or over the test substance at a controlled rate, slow enough to ensure saturation of the gas phase. The amount of substance transported by the gas is determined, and the vapor pressure is calculated.

  • Methodology:

    • Apparatus: A saturation column or vessel containing phostebupirim coated on a solid support is placed in a thermostatically controlled environment (e.g., 20 °C).

    • Saturation: A slow, precisely metered flow of dry nitrogen gas is passed through the saturation vessel.

    • Trapping: The gas stream exiting the vessel, now saturated with phostebupirim vapor, is passed through a trap (e.g., a sorbent tube or a solvent impinger) to capture the substance.

    • Quantification: The amount of phostebupirim collected in the trap is quantified using an appropriate analytical technique (e.g., GC or HPLC).

    • Calculation: The vapor pressure (P) is calculated using the ideal gas law and the measured mass of the substance (m), the total volume of gas passed (V), the molecular weight (M), and the temperature (T): P = (m/M) * (RT/V).

Protocol: Partition Coefficient n-Octanol/Water (OECD 117)
  • Principle: This method utilizes HPLC to determine the partition coefficient (Kₒw). The retention time of the test substance on a reversed-phase HPLC column is compared to the retention times of known reference compounds with certified log Kₒw values.

  • Methodology:

    • System Setup: An HPLC system with a C18 stationary phase and a mobile phase of methanol/water is used.

    • Calibration: A series of reference compounds with known log Kₒw values spanning the expected range for phostebupirim are injected. A calibration curve is generated by plotting the logarithm of the capacity factor (k) versus the known log Kₒw. The capacity factor is calculated from the retention time of the substance and the column dead time.

    • Sample Analysis: Phostebupirim is dissolved in the mobile phase and injected into the HPLC system under the same conditions as the reference standards. Its retention time is recorded.

    • Calculation: The capacity factor for phostebupirim is calculated. Using the calibration curve, the log Kₒw for phostebupirim is determined by interpolation. This method is faster and requires less material than the traditional shake-flask method.

References

Tebupirimfos (CAS No. 96182-53-5): A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Tebupirimfos (CAS No. 96182-53-5), an organothiophosphate insecticide. The information is compiled for an audience of researchers, scientists, and professionals in drug development, with a focus on its chemical properties, toxicological profile, metabolic fate, and mechanism of action. This document includes quantitative data presented in structured tables, detailed experimental protocols based on established methodologies, and visualizations of key biological pathways.

Physicochemical Properties

This compound is characterized as an amber to brown liquid.[1] Key physicochemical properties are summarized in the table below, providing essential data for experimental design and environmental fate assessment.

PropertyValueSource
CAS Number 96182-53-5[1][2]
Molecular Formula C13H23N2O3PS[1]
Molecular Weight 318.37 g/mol [1][2]
Appearance Amber to brown liquid[1]
Density 1.146 g/cm³[1]
Boiling Point 135 °C at 1.5 mmHg[1]
Vapor Pressure 3.75 x 10⁻⁵ mm Hg at 20 °C
Water Solubility 5.5 mg/L at 20 °C[3]
Log Kow (Octanol-Water Partition Coefficient) 4.19 (Estimated)[3]
Henry's Law Constant 2.8 x 10⁻⁶ atm·m³/mol (Estimated)

Toxicological Profile

This compound is classified as an extremely hazardous pesticide by the World Health Organization (WHO). Its primary mechanism of toxicity is the inhibition of acetylcholinesterase (AChE), a critical enzyme in the nervous system.

Acute Toxicity

The acute toxicity values for this compound in rats are presented below. These values are crucial for understanding the compound's potential immediate health risks upon exposure.

SpeciesRouteEndpointValueSource
RatOralLD501.3 - 3.6 mg/kg
RatInhalation (4h)LC5036 - 82 mg/m³
Mechanism of Action: Acetylcholinesterase Inhibition

As an organophosphate insecticide, this compound exerts its toxic effects by inhibiting the enzyme acetylcholinesterase (AChE).[2] This inhibition leads to an accumulation of the neurotransmitter acetylcholine (B1216132) in synaptic clefts and neuromuscular junctions, resulting in continuous and uncontrolled stimulation of cholinergic receptors.[2] This overstimulation disrupts normal nerve impulse transmission, leading to paralysis and, ultimately, death in insects.[2]

The active metabolite of this compound covalently binds to a serine residue in the active site of AChE, leading to the phosphorylation of the enzyme.[4] This forms a stable, inactive enzyme-inhibitor complex, preventing acetylcholine from accessing the catalytic site for its breakdown.[4]

AChE_Inhibition cluster_synapse Synaptic Cleft ACh Acetylcholine (ACh) AChE_active Active Acetylcholinesterase (AChE) ACh->AChE_active Hydrolyzed by Receptor Cholinergic Receptor ACh->Receptor Binds Choline + Acetate Choline + Acetate AChE_active->Choline + Acetate Produces Tebupirimfos_Metabolite This compound-oxon (OMAT) AChE_inactive Inactive Phosphorylated AChE Postsynaptic_Neuron Postsynaptic Neuron Receptor->Postsynaptic_Neuron Stimulates (Nerve Impulse) Tebupirimfos_Metabolite->AChE_active Inhibits Tebupirimfos_Metabolite->AChE_inactive Forms

Mechanism of Acetylcholinesterase (AChE) Inhibition by this compound.

Metabolism

This compound, a phosphorothioate, is not a potent AChE inhibitor in its original form. It requires metabolic activation, primarily through oxidative desulfuration, to its oxygen analog (oxon), which is a much more potent inhibitor. This bioactivation is a critical step in its toxicity.

In vivo and in vitro studies have shown that this compound is metabolized by mixed-function oxidases (cytochrome P450 system) to its oxygen analog, OMAT (O-[2-(1,1-dimethylethyl)-5-pyrimidinyl] O-ethyl-O-(1-methylethyl) phosphorothioate).[3] OMAT is then rapidly hydrolyzed to 2-(1,1-dimethylethyl)-5-hydroxypyrimidine (TPHP), which is subsequently excreted as a glucuronide conjugate.[3]

Metabolism_Pathway This compound This compound (Phosphorothioate) OMAT OMAT (Oxygen Analog / Oxon) This compound->OMAT Oxidative Desulfuration (Cytochrome P450) TPHP TPHP (2-(1,1-dimethylethyl)-5-hydroxypyrimidine) OMAT->TPHP Hydrolysis Glucuronide Glucuronide Conjugate (Excreted) TPHP->Glucuronide Glucuronidation

Metabolic Pathway of this compound.

Environmental Fate

The environmental persistence and mobility of this compound are key factors in assessing its ecological impact.

ParameterValueInterpretationSource
Soil Organic Carbon-Water Partitioning Coefficient (Koc) 1845 (Estimated)Low mobility in soil[3]
Bioconcentration Factor (BCF) 334 (Estimated)High potential for bioconcentration in aquatic organisms[3]
Aqueous Photolysis Half-life 31 hoursDegrades in sunlit surface water[3]
Aerobic Soil Metabolism Half-life 343 daysPersistent in aerobic soil
Anaerobic Soil Metabolism Half-life 279 daysPersistent in anaerobic soil
Hydrolysis Half-life (pH 7, 25°C) 45 daysRelatively stable to hydrolysis at neutral pH

Experimental Protocols

The following sections outline the methodologies for key experiments related to this compound, based on established and standardized protocols.

Acute Oral Toxicity Study (LD50) in Rats (Based on OECD Guideline 425)

This protocol describes the Up-and-Down Procedure (UDP) for determining the acute oral LD50 of a substance.

  • Test Animals: Healthy, young adult Sprague-Dawley rats, typically females as they are often slightly more sensitive.[5]

  • Housing and Acclimation: Animals are housed in standard laboratory conditions with a 12-hour light/dark cycle and controlled temperature and humidity. They are acclimated for at least 5 days before the study.

  • Fasting: Food is withheld overnight prior to dosing, but water remains available.[4][6]

  • Dose Preparation and Administration: The test substance is typically administered as a single dose via oral gavage. The vehicle used should be inert (e.g., corn oil, arachis oil) if the substance is not water-soluble.[5] The dose volume is calculated based on the animal's fasted body weight.[4][6]

  • Procedure:

    • A single animal is dosed at a level estimated to be near the LD50.

    • The animal is observed for at least 48 hours.[5]

    • If the animal survives, the next animal is dosed at a higher level (using a defined dose progression factor, typically 3.2).

    • If the animal dies, the next animal is dosed at a lower level.

    • This sequential dosing continues until the stopping criteria are met, typically after a series of reversals in outcome (survival/death).

  • Observations: Animals are observed for mortality and clinical signs of toxicity (e.g., changes in skin, fur, eyes, respiratory and circulatory systems, autonomic and central nervous system activity, and behavior) at 30 minutes, 4 hours, 24 hours, and then daily for 14 days.[6]

  • Body Weight: Individual animal weights are recorded before dosing and at least weekly thereafter.[6]

  • Necropsy: All animals (those that die during the study and survivors at the end of the 14-day observation period) undergo a gross necropsy to examine for any pathological changes.[5][6]

  • Data Analysis: The LD50 is calculated using the maximum likelihood method from the sequence of survival and death outcomes.[7]

Acute_Toxicity_Workflow start Start: Select Animal & Fast dose Administer Single Oral Dose start->dose observe Observe for 48 hours dose->observe outcome Outcome? observe->outcome survives Animal Survives outcome->survives Yes dies Animal Dies outcome->dies No increase_dose Increase Dose for Next Animal survives->increase_dose decrease_dose Decrease Dose for Next Animal dies->decrease_dose continue_dosing Continue Sequential Dosing increase_dose->continue_dosing decrease_dose->continue_dosing stop_criteria Stopping Criteria Met? continue_dosing->stop_criteria stop_criteria->dose No observe_14d Observe Survivors for 14 Days stop_criteria->observe_14d Yes necropsy Gross Necropsy observe_14d->necropsy calculate Calculate LD50 (Maximum Likelihood Method) necropsy->calculate end End calculate->end

Workflow for Acute Oral Toxicity (LD50) Study (OECD 425).
Rat Metabolism Study

This protocol outlines a general approach for studying the absorption, distribution, metabolism, and excretion (ADME) of this compound in rats.

  • Test Animals and Housing: Male Sprague-Dawley rats are typically used and housed in individual metabolism cages that allow for the separate collection of urine and feces.

  • Dose Administration: A radiolabeled version of this compound (e.g., ¹⁴C-labeled) is often used to facilitate tracking of the compound and its metabolites. A single oral dose is administered by gavage.

  • Sample Collection:

    • Urine and Feces: Collected at regular intervals (e.g., 0-6, 6-12, 12-24, 24-48, 48-72, and 72-96 hours) post-dosing.

    • Blood: Blood samples are collected via tail vein or cardiac puncture at various time points to determine the pharmacokinetic profile.

    • Tissues: At the end of the study, animals are euthanized, and various tissues (liver, kidney, fat, muscle, brain, etc.) are collected to assess for any bioaccumulation.

  • Sample Analysis:

    • Quantification of Radioactivity: Total radioactivity in urine, feces, and tissues is determined by liquid scintillation counting to assess the extent of absorption and excretion.

    • Metabolite Profiling: Urine and fecal extracts are analyzed to identify and quantify metabolites. This is typically done using High-Performance Liquid Chromatography (HPLC) coupled with a radioactivity detector and Mass Spectrometry (MS/MS) for structural elucidation.[8]

  • Data Analysis: The data are used to determine the absorption and excretion kinetics, the percentage of the dose excreted in urine and feces, the metabolic pathways, and the potential for bioaccumulation in tissues.

Analytical Method for this compound Residues in Soil

This protocol describes a general method for the extraction and analysis of this compound from soil samples using Gas Chromatography with a Nitrogen-Phosphorus Detector (GC-NPD).

  • Sample Preparation:

    • Soil samples are air-dried and sieved to remove large debris.

    • A representative subsample (e.g., 10-20 g) is weighed into an extraction vessel.

  • Extraction:

    • The soil is extracted with an organic solvent. A common method is sonication with a mixture of water and a water-miscible solvent like acetonitrile, followed by partitioning into a non-polar solvent such as dichloromethane.[9]

    • The mixture is shaken or sonicated for a specified period (e.g., 30 minutes) to ensure efficient extraction of the pesticide from the soil matrix.

    • The sample is then centrifuged or filtered to separate the solvent extract from the soil particles.

  • Cleanup (if necessary): The extract may need to be cleaned up to remove co-extracted matrix components that could interfere with the analysis. This can be achieved using Solid-Phase Extraction (SPE) with appropriate sorbents.

  • Analysis by GC-NPD:

    • The final extract is concentrated and an aliquot is injected into the gas chromatograph.

    • GC Conditions (Typical):

      • Column: A capillary column suitable for pesticide analysis (e.g., HP-5MS).

      • Injector: Splitless mode.

      • Oven Temperature Program: A temperature gradient is used to separate the target analyte from other compounds (e.g., start at 90°C, ramp to 275°C).

      • Carrier Gas: Helium or Nitrogen.

    • NPD Detector: The Nitrogen-Phosphorus Detector is highly selective for nitrogen- and phosphorus-containing compounds like this compound, providing good sensitivity and reducing matrix interference.[9][10]

  • Quantification: The concentration of this compound is determined by comparing the peak area in the sample chromatogram to a calibration curve prepared from analytical standards of known concentrations.

This guide provides a foundational understanding of this compound for the scientific community. The presented data and methodologies are intended to support further research and development activities.

References

understanding the toxicology of Tebupirimfos

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Toxicology of Tebupirimfos

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound, an organothiophosphate insecticide, is utilized for the control of soil-dwelling insect pests, primarily in corn crops.[1] Its mode of action, characteristic of organophosphate pesticides, involves the inhibition of acetylcholinesterase (AChE), a critical enzyme in the nervous system.[1][2][3] This guide provides a comprehensive overview of the toxicology of this compound, including its mechanism of action, metabolic fate, and toxicity profiles. The information is presented to be a valuable resource for researchers, scientists, and professionals involved in drug development and safety assessment.

Mechanism of Action: Acetylcholinesterase Inhibition

The primary mechanism of this compound toxicity is the inhibition of acetylcholinesterase (AChE).[1][2][3] this compound itself is a phosphorothioate (B77711), which is not a potent AChE inhibitor.[1][4] It requires metabolic activation to its oxygen analog (oxon), a process that occurs in the liver in mammals and the gut and fat body in insects.[2][4] This bioactivation is a critical step in its toxicity.

The oxygen analog of this compound is a potent inhibitor of AChE. It acts by phosphorylating a serine residue in the active site of the enzyme, forming a stable, inactive complex.[2] This inactivation of AChE leads to the accumulation of the neurotransmitter acetylcholine (B1216132) (ACh) in synaptic clefts and neuromuscular junctions.[1][2] The excess ACh results in continuous stimulation of cholinergic receptors, leading to hyperexcitation of the nervous system, paralysis, and ultimately death in target organisms.[2][4]

This compound Mechanism of Action cluster_bioactivation Bioactivation in the Liver cluster_inhibition Synaptic Cleft cluster_effects Toxic Effects This compound This compound (P=S) Oxon This compound-oxon (P=O) This compound->Oxon Oxidative Desulfuration (Cytochrome P450) AChE Acetylcholinesterase (AChE) Oxon->AChE Irreversible Inhibition (Phosphorylation of Serine) ACh Acetylcholine (ACh) AChE->ACh Accumulation of ACh Choline_Acetate Choline + Acetate AChE->Choline_Acetate Hydrolysis ACh->AChE Binding Cholinergic_Crisis Cholinergic Crisis ACh->Cholinergic_Crisis Paralysis Paralysis Cholinergic_Crisis->Paralysis Death Death Paralysis->Death

Mechanism of this compound Action

Metabolism and Toxicokinetics

Studies in rats have shown that this compound is readily absorbed, distributed, metabolized, and excreted, with low potential for bioaccumulation.[1] The metabolism of organophosphates like this compound primarily occurs through oxidation, hydrolysis by esterases, and reaction with glutathione.[1]

The key metabolic steps include:

  • Oxidative Desulfuration: Conversion of the parent phosphorothioate (P=S) to the more toxic oxygen analog (P=O) by cytochrome P450 enzymes.[1][4]

  • Hydrolysis: Detoxification of the oxon by enzymes such as paraoxonase (PON1), which hydrolyzes the ester bond.[1]

  • Glutathione Conjugation: Glutathione S-transferases can also contribute to the detoxification by conjugating with the molecule, leading to products of low toxicity.[1]

This compound Metabolic Pathway cluster_activation Activation cluster_detoxification Detoxification This compound This compound (P=S) Oxon This compound-oxon (P=O) (Active Metabolite) This compound->Oxon Oxidative Desulfuration (CYP450) Glutathione_Conjugates Glutathione Conjugates This compound->Glutathione_Conjugates Glutathione Conjugation (GSTs) Hydrolysis_Products Hydrolysis Products (e.g., Diethyl Phosphate, Pyrimidinol) Oxon->Hydrolysis_Products Hydrolysis (e.g., PON1) Excretion Excretion (Urine and Feces) Hydrolysis_Products->Excretion Glutathione_Conjugates->Excretion

Metabolic Pathway of this compound

Toxicological Data

The toxicity of this compound has been evaluated in various species through acute and chronic studies. The quantitative data from these studies are summarized below.

Acute Toxicity
SpeciesRouteValueUnitsReference
Rat (male)Oral2.9-3.6mg/kg[1]
Rat (female)Oral1.3-1.8mg/kg[1]
Mouse (male)Oral14.0mg/kg[1]
Bobwhite quailOral20.3mg/kg[1]
RatInhalationLC50: 36mg/m³/4H[5]
Rainbow troutAquaticLC50: 2,250mg/kg/96 hr[1]
Golden orfeAquaticLC50: 2,550mg/kg/96 hr[1]
Chronic Toxicity
SpeciesStudy DurationNOAEL/NOELUnitsEffectReference
Rat2 years (dietary)NOEL: 1mg/kg diet-[1]
Mouse2 years (dietary)NOEL: 0.3mg/kg diet-[1]
Dog2 years (dietary)NOEL: 0.7mg/kg diet-[1]
Rat-NOAEL: 0.02mg/kg/dayPlasma, RBC and brain cholinesterase inhibition[1]

Experimental Protocols

Detailed experimental protocols for toxicological studies are crucial for the interpretation and replication of results. Below are generalized protocols for key toxicity assessments relevant to this compound.

Acute Oral Toxicity (LD50) Study

A typical acute oral toxicity study follows OECD Guideline 420 (Acute Oral Toxicity - Fixed Dose Procedure).

  • Animal Selection: Healthy, young adult rodents (e.g., rats or mice) of a single sex are used.

  • Housing and Acclimatization: Animals are housed in standard conditions with controlled temperature, humidity, and light cycle, and are acclimatized for at least 5 days before the study.

  • Dose Administration: The test substance is administered in a single dose by gavage using a stomach tube. The volume administered is kept low (e.g., 1-2 mL/100g body weight).

  • Dose Levels: A series of fixed dose levels are used (e.g., 5, 50, 300, 2000 mg/kg). The starting dose is selected based on available information about the substance's toxicity.

  • Observation Period: Animals are observed for mortality, clinical signs of toxicity (e.g., tremors, convulsions, salivation), and changes in body weight for at least 14 days.

  • Necropsy: All animals are subjected to a gross necropsy at the end of the observation period.

  • Data Analysis: The LD50 is calculated based on the mortality data at different dose levels.

Chronic Toxicity/Carcinogenicity Study

A combined chronic toxicity and carcinogenicity study generally adheres to OECD Guideline 453.

  • Animal Selection: Rodents (typically rats and mice) are used. Animals are randomized into control and treatment groups.

  • Dose Administration: The test substance is administered daily in the diet, drinking water, or by gavage for the majority of the animal's lifespan (e.g., 24 months for rats, 18-24 months for mice).

  • Dose Levels: At least three dose levels and a concurrent control group are used. The highest dose should induce some toxicity but not significant mortality.

  • Observations: Animals are observed daily for clinical signs of toxicity. Body weight and food consumption are measured weekly for the first 13 weeks and monthly thereafter. Hematology, clinical chemistry, and urinalysis are performed at multiple intervals.

  • Pathology: A full necropsy is performed on all animals. A comprehensive set of tissues is collected and examined microscopically.

  • Data Analysis: The data are statistically analyzed to determine any treatment-related effects on survival, body weight, clinical pathology parameters, and the incidence of neoplastic and non-neoplastic lesions. The No-Observed-Adverse-Effect Level (NOAEL) is determined.

General Experimental Workflow for Toxicity Study cluster_planning Study Planning cluster_execution In-Life Phase cluster_analysis Post-Life Phase Protocol_Development Protocol Development Animal_Selection Animal Selection and Acclimatization Protocol_Development->Animal_Selection Dose_Administration Dose Administration Animal_Selection->Dose_Administration Clinical_Observations Clinical Observations Dose_Administration->Clinical_Observations Data_Collection Data Collection (Body Weight, Food Consumption, etc.) Clinical_Observations->Data_Collection Necropsy Necropsy and Tissue Collection Data_Collection->Necropsy Histopathology Histopathology Necropsy->Histopathology Data_Analysis Statistical Analysis Histopathology->Data_Analysis Report Final Report Data_Analysis->Report

Generalized Experimental Workflow

Genotoxicity and Carcinogenicity

This compound is not considered to be mutagenic.[5] Based on the absence of carcinogenic potential in two adequate rodent carcinogenicity studies, this compound is classified as "Not Likely to be Carcinogenic to Humans" (Group E).[6]

Reproductive and Developmental Toxicity

In a study with rats, reproductive effects, including a decrease in fertility and an increase in the number of dead pups, were observed at doses that were also maternally toxic.[5] No teratogenic effects were observed.[5]

Environmental Fate and Ecotoxicology

This compound is very toxic to aquatic organisms.[1] Its production and use as an insecticide can lead to its release into the environment.[1] It is expected to have low mobility in soil and can be persistent, with reported aerobic and anaerobic soil metabolism half-lives of 343 and 279 days, respectively.[1] Photolysis in sunlit surface water may be an important degradation pathway.[1]

Conclusion

This compound is a potent organothiophosphate insecticide with a well-defined mechanism of action involving the inhibition of acetylcholinesterase after metabolic activation. Its toxicology has been characterized through a range of studies, providing data on its acute and chronic effects, as well as its genotoxic, carcinogenic, and reproductive and developmental potential. This guide summarizes the key toxicological information on this compound, offering a valuable resource for professionals in the fields of toxicology, drug development, and environmental science. The provided data and experimental outlines can aid in risk assessment and the development of safer alternatives.

References

Tebupirimfos IUPAC name and synonyms

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to Tebupirimfos

This technical guide provides a comprehensive overview of the organothiophosphate insecticide this compound, focusing on its chemical identity, physicochemical properties, mechanism of action, and relevant experimental methodologies. The information is intended for researchers, scientists, and professionals in drug development and toxicology.

Chemical Identity

This compound is an organophosphate insecticide used to control soil-dwelling pests, primarily in corn cultivation.[1][2][3]

  • IUPAC Name: (RS)-[O-(2-tert-butylpyrimidin-5-yl) O-ethyl O-isopropyl phosphorothioate][4][5]

  • CAS Name: O-[2-(1,1-dimethylethyl)-5-pyrimidinyl] O-ethyl O-(1-methylethyl) phosphorothioate[4][5]

  • CAS Registry Number: 96182-53-5[2][4]

Synonyms: A variety of synonyms are used for this compound in literature and regulatory documents:

  • Phostebupirim[2][3][4]

  • Tebupirimphos[2][4][6]

  • Aztec

  • BAY-MAT-7484[2][3][6]

  • MAT 7484[2][3][6]

  • O-(2-tert-butylpyrimidin-5-yl) O-ethyl O-isopropyl thiophosphate[2]

Physicochemical and Toxicological Properties

The key properties of this compound are summarized below. This data is critical for understanding its environmental fate, transport, and toxicological profile.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular Formula C₁₃H₂₃N₂O₃PS[2][4][7]
Molecular Weight 318.37 g/mol [1][2][3][7]
Appearance Amber to brown liquid[1][2][3][6]
Density 1.146 g/cm³[3]
Boiling Point 135 °C @ 1.5 mmHg[3]
Vapor Pressure 3.75 x 10⁻⁵ mm Hg[6]
Water Solubility 5.5 mg/mL[8]
Flash Point 93 °C[3]

Table 2: Toxicological Data for this compound

ParameterSpeciesValueReference
Acute Oral LD₅₀ Rat1.3–3.6 mg/kg[8]
Acute Inhalation LC₅₀ (4h) Rat36–82 mg/m³[8]
NOEL (2-year feeding) Rat1 mg/kg diet (0.05 mg/kg/day)[8]
Acceptable Daily Intake (ADI) Human0.2 µg/kg body weight[8]
WHO Hazard Classification -Class IA: Extremely Hazardous[2]
Acute Aquatic LC₅₀ (96h) Rainbow Trout85.7 µg/L (for oxygen analog)[9]

Mechanism of Action

This compound belongs to the organophosphate class of insecticides and functions as an inhibitor of the enzyme acetylcholinesterase (AChE).[1][5][10] The mechanism involves a critical metabolic activation step.

  • Metabolic Activation: this compound itself is a phosphorothioate, which is a relatively weak inhibitor of AChE.[1][2] In the target organism, it undergoes oxidative desulfuration, a reaction catalyzed by the cytochrome P450 monooxygenase system. This process replaces the sulfur atom with an oxygen atom, converting this compound into its highly potent oxygen analog (oxon), this compound-oxon.[1]

  • AChE Inhibition: The active oxon metabolite covalently binds to the hydroxyl group of a serine residue within the active site of the AChE enzyme.[1] This phosphorylation reaction forms a stable, inactive enzyme complex.

  • Neurotoxicity: With AChE inhibited, the neurotransmitter acetylcholine (B1216132) cannot be hydrolyzed and cleared from the synaptic cleft.[1] The resulting accumulation of acetylcholine leads to continuous and uncontrolled stimulation of cholinergic receptors in the central and peripheral nervous systems, causing hyperexcitation, paralysis, and ultimately, the death of the insect.[1]

This compound Mechanism of Action cluster_activation Metabolic Activation cluster_inhibition Enzyme Inhibition cluster_physiological Physiological Effect This compound This compound (P=S, Pro-insecticide) Oxon This compound-Oxon (P=O, Active Metabolite) This compound->Oxon Cytochrome P450 (Oxidative Desulfuration) AChE_inactive Inactive Phosphorylated AChE Oxon->AChE_inactive Phosphorylation of Serine residue AChE_active Active Acetylcholinesterase (AChE) AChE_active->AChE_inactive Synapse ACh Accumulation in Synapse AChE_inactive->Synapse Prevents ACh breakdown ACh Acetylcholine (ACh) Effect Neurotoxicity & Insect Death Synapse->Effect Continuous Nerve Stimulation

Caption: Metabolic activation and mechanism of AChE inhibition by this compound.

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of a compound's properties and effects. Below are representative protocols for toxicological and analytical evaluation.

Protocol: Acute Oral Toxicity (LD₅₀) Determination

This protocol is a generalized representation based on standard OECD guidelines for determining the median lethal dose (LD₅₀).

  • Test Animals: Young, healthy adult rats (e.g., Sprague-Dawley), nulliparous and non-pregnant females, are used. Animals are acclimated for at least 5 days before dosing.

  • Housing: Animals are housed in standard laboratory conditions with controlled temperature, humidity, and a 12-hour light/dark cycle. Standard laboratory diet and water are provided ad libitum.

  • Dose Preparation: this compound is dissolved in a suitable vehicle (e.g., corn oil). A series of graded doses are prepared.

  • Administration: Animals are fasted overnight prior to dosing. A single dose is administered to each animal via oral gavage. A control group receives the vehicle only.

  • Observation: Animals are observed for mortality, clinical signs of toxicity (e.g., tremors, convulsions, salivation), and body weight changes. Observations are frequent on the day of dosing and at least daily thereafter for 14 days.

  • Data Analysis: The LD₅₀ value is calculated using a standard statistical method, such as Probit analysis, which determines the dose estimated to be lethal to 50% of the test population.

Protocol: Residue Analysis by SFE-GC-NPD

This protocol describes a method for extracting and quantifying this compound residues from a sample matrix, such as soil or crops, adapted from published research.[11]

  • Sample Preparation: A representative sample (e.g., 10g of homogenized sugar beet) is mixed with a drying agent like anhydrous sodium sulfate (B86663) and placed into an extraction vessel.

  • Supercritical Fluid Extraction (SFE): The sample is extracted using supercritical CO₂. Optimized conditions might include a specific pressure (e.g., 300 atm), temperature (e.g., 50°C), and extraction time (e.g., 30 minutes). A co-solvent like methanol (B129727) may be added to improve extraction efficiency.

  • Extract Collection: The extracted analytes are trapped by depressurizing the CO₂ through a solid-phase trap (e.g., C18) or into a small volume of solvent.

  • Sample Cleanup (if necessary): The collected extract may be further purified using solid-phase extraction (SPE) to remove interfering matrix components.

  • Gas Chromatography (GC) Analysis: The final extract is injected into a GC system equipped with a capillary column (e.g., DB-5) and a Nitrogen-Phosphorus Detector (NPD), which is highly selective for phosphorus-containing compounds.

  • Quantification: The concentration of this compound is determined by comparing the peak area from the sample to a calibration curve generated from analytical standards of known concentrations.

Analytical Workflow for this compound Residue Sample 1. Sample Collection & Homogenization SFE 2. Supercritical Fluid Extraction (SFE) Sample->SFE Cleanup 3. Extract Cleanup (SPE, optional) SFE->Cleanup SFE->Cleanup Crude Extract Analysis 4. GC-NPD Analysis Cleanup->Analysis Cleanup->Analysis Purified Extract Quant 5. Data Processing & Quantification Analysis->Quant Analysis->Quant Chromatographic Data

Caption: General workflow for this compound residue analysis using SFE-GC-NPD.

Protocol: In Vitro Acetylcholinesterase Inhibition Assay

This protocol outlines a method to confirm the AChE-inhibiting activity of this compound-oxon, based on the Ellman method.

  • Reagents:

    • Purified AChE (from a source like electric eel or recombinant human).

    • This compound-oxon (the active metabolite) dissolved in a suitable solvent (e.g., DMSO).

    • Phosphate (B84403) buffer (e.g., 0.1 M, pH 8.0).

    • Substrate: Acetylthiocholine iodide (ATCI).

    • Chromogen: 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB).

  • Assay Procedure:

    • In a 96-well microplate, add phosphate buffer, DTNB solution, and varying concentrations of this compound-oxon.

    • Add the AChE enzyme solution to each well and incubate for a defined period (e.g., 15 minutes) to allow the inhibitor to bind to the enzyme.

    • Initiate the reaction by adding the substrate (ATCI).

  • Measurement:

    • The hydrolysis of ATCI by active AChE produces thiocholine, which reacts with DTNB to form a yellow-colored product (5-thio-2-nitrobenzoate).

    • The rate of color formation is measured spectrophotometrically by reading the absorbance at 412 nm over time using a microplate reader.

  • Data Analysis:

    • Enzyme activity is calculated from the rate of absorbance change.

    • The percentage of inhibition for each concentration of this compound-oxon is determined relative to a control (no inhibitor).

    • The IC₅₀ value (the concentration of inhibitor that causes 50% enzyme inhibition) is calculated by plotting percent inhibition against the logarithm of the inhibitor concentration.

References

The Environmental Fate and Degradation of Tebupirimfos: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Tebupirimfos, also known by its alternative name phostebupirim, is an organothiophosphate insecticide used to control soil-dwelling insect pests, primarily in corn crops.[1] As with all agrochemicals, understanding its environmental fate and degradation is crucial for assessing its potential impact on ecosystems and human health. This technical guide provides a comprehensive overview of the transformation of this compound in various environmental compartments, including its degradation through abiotic and biotic pathways, and its metabolism in biological systems.

Physicochemical Properties

The environmental behavior of this compound is governed by its physicochemical properties. It is a liquid at room temperature with low water solubility and a vapor pressure that suggests it can exist in both vapor and particulate phases in the atmosphere. Its relatively high soil organic carbon-water (B12546825) partitioning coefficient (Koc) indicates low mobility in soil.

Table 1: Physicochemical Properties of this compound

PropertyValueReference(s)
Molecular FormulaC₁₃H₂₃N₂O₃PS[2]
Molar Mass318.37 g/mol [2]
Water Solubility5.5 mg/L (at 20°C)[2]
Vapor Pressure3.75 x 10⁻⁵ mm Hg (at 20°C)[2]
Octanol-Water Partition Coefficient (log Kow)No experimental value found
Soil Organic Carbon-Water Partitioning Coefficient (Koc)1024 - 2674 mL/goc[3]

Abiotic Degradation

Abiotic degradation processes, including hydrolysis and photolysis, play a significant role in the breakdown of this compound in the environment.

Hydrolysis

This compound undergoes hydrolysis, with the rate being relatively stable across a range of environmental pH values. The primary degradation product identified in hydrolysis studies is DIMAT. The oxygen analog, OMAT, is not a significant product of hydrolysis.[3]

Table 2: Hydrolysis Half-Life of this compound

pHHalf-Life (Days)Reference(s)
547[3]
745[3]
941[3]
Photolysis

Photodegradation is a key dissipation pathway for this compound, particularly in aquatic environments.

  • Aqueous Photolysis: In sunlit surface waters, this compound degrades relatively quickly. The reported half-life in aqueous solutions ranges from 1.29 to 4.2 days.[3]

  • Soil Photolysis: On the soil surface, photolysis is a less significant degradation route, with a reported half-life of 106 days, likely due to reduced light penetration into the soil matrix.[3]

Table 3: Photolysis Half-Life of this compound

MediumHalf-LifeReference(s)
Water1.29 - 4.2 days[3]
Soil106 days[3]

Biotic Degradation

Microbial metabolism is a critical factor in the degradation of this compound in both soil and aquatic systems. The persistence of this compound can vary significantly depending on the presence of oxygen.

Aerobic Degradation

Under aerobic conditions, this compound is subject to microbial degradation, leading to the formation of its oxygen analog, this compound-oxon (OMAT), and ultimately mineralization to carbon dioxide (CO₂).[3] Other identified metabolites include 2-(1,1-dimethylethyl)-5-hydroxypyrimidine (TBHP) and O-ethyl O-(1-methylethyl) O-[2-(1-methylethyl)-5-pyrimidinyl] phosphorothioate (B77711) (IMAT).[3] this compound itself is quite persistent in aerobic soil, while its primary metabolite, OMAT, degrades more rapidly.

Table 4: Aerobic Soil Metabolism Half-Lives

CompoundHalf-Life (Days)Reference(s)
This compound299 - 343[1][2][3]
OMAT0.38 - 16.1[3]

In aerobic aquatic systems, one study indicated a decline in this compound concentration, but a definitive half-life could not be determined. Notably, OMAT was not observed in this particular study.

Anaerobic Degradation

Under anaerobic conditions, this compound also undergoes degradation, albeit at a different rate and potentially through different pathways compared to aerobic conditions.

  • Anaerobic Soil Metabolism: The half-life of this compound in anaerobic soil has been reported to be 279 days.[2]

  • Anaerobic Aquatic Metabolism: In a study simulating a pond water/soil mesocosm under anaerobic conditions, the half-life of this compound was calculated to be 194 days.[2] Degradation products observed in this study included desisopropylthis compound, desethylthis compound, t-butylhydroxypyrimidine, and the S-ethyl isomer of isopropylthis compound.[2]

Table 5: Anaerobic Degradation Half-Lives

SystemHalf-Life (Days)Reference(s)
Soil279[2]
Water/Soil Mesocosm194[2]

Metabolic Pathways

The degradation of this compound involves several key transformation processes, including oxidation, hydrolysis, and dealkylation.

Tebupirimfos_Degradation This compound This compound OMAT OMAT (this compound-oxon) This compound->OMAT Oxidation (Aerobic Soil) DIMAT DIMAT This compound->DIMAT Hydrolysis Dealkylated_Metabolites Desisopropylthis compound Desethylthis compound This compound->Dealkylated_Metabolites Dealkylation (Anaerobic Aquatic) TBHP TBHP (t-butylhydroxypyrimidine) OMAT->TBHP Further Degradation CO2 CO₂ (Mineralization) TBHP->CO2 Mineralization DIMAT->TBHP Further Degradation Dealkylated_Metabolites->TBHP Further Degradation

Caption: Primary degradation pathways of this compound.

Metabolism in Biological Systems

Plant Metabolism
Animal Metabolism

Studies in rats have shown that this compound is readily absorbed, distributed, metabolized, and excreted, with a low potential for bioaccumulation.[2] The primary metabolic pathway involves the mixed-function oxidase system, which is responsible for the oxidative desulfuration of this compound to its more toxic oxygen analog, OMAT.[2] This is a common activation pathway for organothiophosphate insecticides. Subsequent hydrolysis and conjugation reactions lead to the formation of water-soluble metabolites that are excreted.

Animal_Metabolism cluster_absorption Absorption cluster_metabolism Metabolism (Liver) cluster_excretion Excretion Tebupirimfos_Oral This compound (Oral Intake) Tebupirimfos_Systemic This compound Tebupirimfos_Oral->Tebupirimfos_Systemic OMAT OMAT (Active Metabolite) Tebupirimfos_Systemic->OMAT Oxidation (Mixed-Function Oxidases) Hydrolysis_Products Hydrolysis Products Tebupirimfos_Systemic->Hydrolysis_Products Hydrolysis (Esterases) OMAT->Hydrolysis_Products Hydrolysis (Esterases) Urine_Feces Urine & Feces Hydrolysis_Products->Urine_Feces Conjugation & Excretion

Caption: Simplified overview of this compound metabolism in rats.

Experimental Protocols

The data presented in this guide are primarily derived from studies conducted following standardized guidelines from the Organisation for Economic Co-operation and Development (OECD) and the U.S. Environmental Protection Agency (EPA) Office of Prevention, Pesticides and Toxic Substances (OPPTS).

Hydrolysis (OECD 111)

This guideline determines the rate of abiotic hydrolysis as a function of pH. Sterile aqueous buffer solutions at pH 4, 7, and 9 are treated with the test substance and incubated in the dark at a constant temperature. Samples are analyzed at various time points to determine the concentration of the parent compound and major hydrolysis products.

Phototransformation in Water (OECD 316 / EPA OPPTS 835.2240)

This study evaluates the degradation of a chemical in water due to sunlight. A solution of the test substance in a sterile buffer is exposed to a light source that simulates natural sunlight. Control samples are kept in the dark to differentiate between photolytic and other degradation processes. The concentration of the test substance and its photoproducts are monitored over time.

Photolysis_Workflow cluster_prep Sample Preparation cluster_exposure Exposure cluster_analysis Analysis Test_Solution Prepare sterile aqueous buffer solution of this compound Irradiated_Sample Expose to simulated sunlight (e.g., Xenon lamp) Test_Solution->Irradiated_Sample Dark_Control Incubate in darkness Test_Solution->Dark_Control Sampling Collect samples at defined time intervals Irradiated_Sample->Sampling Dark_Control->Sampling Quantification Analyze for this compound and degradation products (e.g., LC-MS) Sampling->Quantification Data_Analysis Calculate half-life and identify products Quantification->Data_Analysis

Caption: General workflow for an aqueous photolysis study.

Aerobic and Anaerobic Transformation in Soil (OECD 307 / EPA OPPTS 835.4100 & 835.4200)

These guidelines are designed to determine the rate and pathway of degradation in soil. Soil samples are treated with the ¹⁴C-labeled test substance and incubated in the dark at a constant temperature and moisture level. For aerobic studies, the soil is kept in an oxygen-rich environment. For anaerobic studies, the soil is flooded and purged with an inert gas to create oxygen-free conditions. Volatile products like ¹⁴CO₂ are trapped, and soil samples are periodically extracted and analyzed to quantify the parent compound, metabolites, and non-extractable residues.

Aerobic and Anaerobic Transformation in Aquatic Sediment Systems (OECD 308)

This test simulates the degradation in a water-sediment environment. Intact water-sediment cores are placed in incubation flasks. The ¹⁴C-labeled test substance is added to the overlying water. For aerobic conditions, the water is purged with air. For anaerobic conditions, the system is purged with an inert gas. The water, sediment, and volatile traps are analyzed over time to determine the degradation rate, identify products, and establish a mass balance.

Conclusion

This compound is a persistent organothiophosphate insecticide in soil, particularly under aerobic conditions. Its degradation is influenced by a combination of abiotic and biotic processes. In water, photolysis is a rapid and significant degradation pathway. The primary metabolic activation pathway in soil and animals is the oxidation to the more toxic oxon, OMAT. While significant data exists for its fate in soil and its abiotic degradation, further research into its metabolism in corn and its degradation in anaerobic aquatic systems would provide a more complete environmental risk profile.

References

Tebupirimfos Metabolism in Soil and Water: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tebupirimfos, an organothiophosphate insecticide, is primarily used to control soil-dwelling insect pests in corn. Understanding its metabolic fate in the environment is crucial for assessing its potential ecological impact and ensuring food safety. This technical guide provides an in-depth overview of this compound metabolism in soil and water, focusing on its degradation pathways, key metabolites, and the experimental protocols used to study these processes. All quantitative data are summarized in structured tables for clear comparison, and key processes are visualized through diagrams generated using the DOT language.

Data Presentation: Quantitative Overview of this compound Degradation

The persistence and mobility of this compound in the environment are dictated by its degradation rate under various conditions. The following tables summarize the key quantitative data on the half-life and soil sorption of this compound and its primary metabolite, OMAT.

Table 1: Half-Life of this compound in Soil and Water

MediumConditionHalf-Life (Days)Reference(s)
SoilAerobic Metabolism343[1]
SoilAnaerobic Metabolism279[1]
SoilField Dissipation (Minnesota)73[1]
SoilField Dissipation (Illinois)140[1]
SoilPhotolysis106[2]
WaterHydrolysis (pH 5)47[2]
WaterHydrolysis (pH 7)45[2]
WaterHydrolysis (pH 9)41[2]
WaterAqueous Photolysis1.29 - 4.2[2]
Pond Water/Soil MesocosmAnaerobic194[1]

Table 2: Half-Life of this compound Oxygen Analog (OMAT) in Soil

MediumConditionHalf-Life (Days)Reference(s)
SoilAerobic Metabolism0.38 - 16.1[2]

Table 3: Soil Sorption and Mobility of this compound

ParameterValueInterpretationReference(s)
Koc1,024 - 2,674 mL/gSlightly mobile[2]

Metabolic Pathways of this compound

This compound undergoes several transformation processes in soil and water, primarily driven by microbial activity, hydrolysis, and photolysis. The major metabolic pathways involve oxidation and hydrolysis.

In both soil and water, a key transformation is the oxidative desulfuration of the phosphorothioate (B77711) group (P=S) to a phosphate (B84403) group (P=O), forming the oxygen analog, O-[2-(1,1-dimethylethyl)-5-pyrimidinyl] O-ethyl O-(1-methylethyl) phosphate (OMAT) .[1][2] This conversion is significant as organophosphate oxons are often more potent acetylcholinesterase inhibitors than their parent thiophosphates.[3]

OMAT is subsequently hydrolyzed, cleaving the phosphate ester bond to yield 2-(1,1-dimethylethyl)-5-hydroxypyrimidine (TPHP) .[1] In soil under anaerobic conditions, other degradation products have been identified, including desisopropylthis compound , desethylthis compound , t-butylhydroxypyrimidine , and the S-ethyl isomer of isopropylthis compound .[1] The major degradation product observed in aerobic soil metabolism studies is CO2, indicating mineralization of the parent compound.[2]

Signaling Pathway Diagram

Tebupirimfos_Metabolism This compound This compound OMAT OMAT (Oxygen Analog) This compound->OMAT Oxidation (Soil & Water) Other_Metabolites Other Metabolites (Anaerobic Soil) This compound->Other_Metabolites Anaerobic Degradation (Soil) CO2 CO2 (Mineralization) This compound->CO2 Aerobic Degradation (Soil) TPHP TPHP OMAT->TPHP Hydrolysis (Soil & Water)

Metabolic pathway of this compound in soil and water.

Experimental Protocols

The study of this compound metabolism in soil and water follows standardized guidelines, primarily those established by the Organisation for Economic Co-operation and Development (OECD) and the U.S. Environmental Protection Agency (EPA). These protocols are designed to ensure data reliability and comparability across different studies.

Aerobic and Anaerobic Soil Metabolism (based on OECD 307 & OPPTS 835.4100/4200)
  • Soil Selection and Characterization:

    • A minimum of three different soil types are typically used, representing a range of textures (e.g., sandy loam, silt loam, clay), organic carbon content, and pH.

    • Soils are characterized for properties including particle size distribution, pH, organic carbon content, cation exchange capacity, and microbial biomass.[4][5]

  • Test Substance Application:

    • Radiolabeled (e.g., ¹⁴C) this compound is used to facilitate tracking of the parent compound and its metabolites.

    • The test substance is applied to the soil at a concentration equivalent to the maximum recommended field application rate.[4]

  • Incubation:

    • Aerobic: Soil samples are maintained at a specific moisture content (e.g., 40-60% of maximum water holding capacity) and incubated in the dark at a constant temperature (e.g., 20-25°C). A continuous flow of moist, CO₂-free air is passed through the incubation vessels.[5][6]

    • Anaerobic: Soil is flooded with water and purged with an inert gas (e.g., nitrogen) to establish anaerobic conditions. The system is then sealed and incubated in the dark.[5]

  • Sampling and Analysis:

    • Soil and water samples are collected at predetermined intervals.

    • Volatile organic compounds and ¹⁴CO₂ in the effluent air (aerobic) or headspace (anaerobic) are trapped.

    • Samples are extracted using appropriate organic solvents (e.g., acetonitrile, methanol).

    • Extracts are analyzed by High-Performance Liquid Chromatography (HPLC) with radiometric detection and/or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) to identify and quantify this compound and its metabolites.[7]

    • Non-extractable residues are quantified by combustion analysis.

Hydrolysis in Water (based on OPPTS 835.2120)
  • Test Solutions:

    • Sterile, buffered aqueous solutions are prepared at three different pH levels: 4 (acidic), 7 (neutral), and 9 (alkaline).[8]

    • This compound is added to these solutions at a concentration below its water solubility limit.

  • Incubation:

    • The test solutions are incubated in the dark at a constant temperature (e.g., 25°C).[8]

  • Sampling and Analysis:

    • Aliquots of the solutions are collected at various time points.

    • The concentration of this compound and any major hydrolysis products are determined by HPLC or LC-MS/MS.

Aqueous Photolysis (based on OECD 316)
  • Test Solutions:

    • A sterile, buffered aqueous solution (typically pH 7) containing this compound is prepared.

  • Irradiation:

    • The test solution is exposed to a light source that simulates natural sunlight (e.g., a xenon arc lamp).

    • A dark control sample is incubated under the same conditions but shielded from light.[9]

  • Sampling and Analysis:

    • Samples are taken from both the irradiated and dark control solutions at specified intervals.

    • The concentration of this compound is measured to determine the rate of photodegradation.

Experimental Workflow Diagram

Experimental_Workflow cluster_prep 1. Preparation cluster_exp 2. Experimentation cluster_analysis 3. Analysis cluster_results 4. Data Interpretation Soil_Char Soil/Water Characterization Application Apply this compound to Samples Soil_Char->Application Test_Substance Prepare Radiolabeled This compound Test_Substance->Application Incubation Incubate under Controlled Conditions (Aerobic/Anaerobic/ Photolysis/Hydrolysis) Application->Incubation Sampling Collect Samples at Time Intervals Incubation->Sampling Extraction Solvent Extraction Sampling->Extraction Analysis HPLC / LC-MS/MS Analysis Extraction->Analysis Combustion Combustion of Non-Extractable Residues Extraction->Combustion Kinetics Determine Degradation Kinetics (DT50) Analysis->Kinetics Pathway Identify Metabolites & Elucidate Pathway Analysis->Pathway Mass_Balance Calculate Mass Balance Combustion->Mass_Balance Kinetics->Mass_Balance Pathway->Mass_Balance

General workflow for a this compound metabolism study.

Conclusion

The metabolism of this compound in soil and water is a complex process involving multiple degradation pathways. It is characterized as being persistent in soil under both aerobic and anaerobic conditions, with half-lives exceeding 200 days in laboratory studies.[1] In aquatic environments, hydrolysis and photolysis contribute to its degradation, with photolysis being a more rapid process.[2] The primary metabolic transformation is the oxidation to its oxygen analog, OMAT, which is subsequently hydrolyzed. A comprehensive understanding of these processes, guided by standardized experimental protocols, is essential for the environmental risk assessment of this insecticide. The data and methodologies presented in this guide provide a foundational resource for researchers and professionals in the field.

References

Chiral Properties of Tebupirimfos and its Enantiomers: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tebupirimfos, an organothiophosphate insecticide, possesses a chiral center at the phosphorus atom, leading to the existence of two enantiomers: (R)-Tebupirimfos and (S)-Tebupirimfos. While the racemic mixture is used in agriculture, the distinct biological and environmental activities of the individual enantiomers remain largely uncharacterized in publicly available literature. This guide provides a comprehensive overview of the known information on this compound's chirality, its mechanism of action, and metabolism. In the absence of specific enantioselective data for this compound, this document presents illustrative data based on the established principles of enantioselectivity in other chiral organophosphate pesticides. Furthermore, it offers detailed, albeit generic, experimental protocols for the chiral separation and analysis of such compounds, providing a framework for future research in this critical area.

Introduction to this compound and its Chirality

This compound, chemically known as O-(2-tert-Butylpyrimidin-5-yl) O-ethyl O-(propan-2-yl) phosphorothioate (B77711), is a broad-spectrum insecticide used to control soil-dwelling pests, primarily in corn crops.[1] Its mode of action is the inhibition of acetylcholinesterase (AChE), an essential enzyme in the nervous system of insects and mammals.[1][2]

The phosphorus atom in the this compound molecule is bonded to four different substituents: an ethoxy group, an isopropoxy group, a 2-tert-butylpyrimidin-5-yloxy group, and a sulfur atom. This arrangement creates a stereogenic center, resulting in two non-superimposable mirror images, or enantiomers, designated as (R)-Tebupirimfos and (S)-Tebupirimfos.[1] While commercially produced as a racemic mixture (a 1:1 ratio of both enantiomers), it is well-established in pesticide science that enantiomers of chiral pesticides can exhibit significantly different biological activities, including toxicity to target and non-target organisms, and varying rates of environmental degradation.[3][4]

Enantioselectivity in Organophosphate Pesticides

Although specific quantitative data for the enantiomers of this compound are not publicly available, the phenomenon of enantioselectivity is well-documented for other chiral organophosphate insecticides. These studies demonstrate that one enantiomer is often significantly more biologically active (the eutomer) than the other (the distomer).

For instance, studies on the organophosphate insecticide fenamiphos (B133129) revealed that the (+)-enantiomer was approximately 3.8 times more toxic to the aquatic invertebrate Daphnia than the (-)-enantiomer.[5] Furthermore, the (+)-enantiomer of fenamiphos was found to be about 18.75 times more potent in inhibiting butyrylcholinesterase than the (-)-enantiomer.[5] Similarly, for the insecticide pyraclofos (B166689), the S-(+)-enantiomer degraded at a different rate in various soils compared to the R-(-)-enantiomer.[6]

These examples underscore the importance of studying the properties of individual enantiomers to accurately assess the environmental risk and efficacy of chiral pesticides like this compound.

Quantitative Data (Illustrative)

The following tables present hypothetical quantitative data for the enantiomers of this compound. It is crucial to note that these values are not based on experimental results for this compound but are illustrative examples based on the typical enantioselective differences observed in other chiral organophosphate pesticides. They are intended to serve as a template for the types of data that are essential for a comprehensive understanding of this compound's chiral properties.

Table 1: Illustrative Enantioselective Toxicity of this compound

EnantiomerOrganismEndpointToxicity Value
(R)-TebupirimfosRat (oral)LD501.5 mg/kg
(S)-TebupirimfosRat (oral)LD5015 mg/kg
Racemic this compoundRat (oral)LD503.0 mg/kg
(R)-TebupirimfosDaphnia magna (48h)LC500.5 µg/L
(S)-TebupirimfosDaphnia magna (48h)LC505.0 µg/L
Racemic this compoundDaphnia magna (48h)LC501.0 µg/L

Table 2: Illustrative Enantioselective Degradation of this compound in Soil

EnantiomerSoil TypeConditionDT50 (days)
(R)-TebupirimfosLoamAerobic45
(S)-TebupirimfosLoamAerobic90
Racemic this compoundLoamAerobic60
(R)-TebupirimfosSandy ClayAnaerobic120
(S)-TebupirimfosSandy ClayAnaerobic180
Racemic this compoundSandy ClayAnaerobic150

Table 3: Illustrative Enantioselective Acetylcholinesterase (AChE) Inhibition by this compound

EnantiomerEnzyme SourceIC50 (nM)
(R)-TebupirimfosHousefly Head AChE10
(S)-TebupirimfosHousefly Head AChE500
Racemic this compoundHousefly Head AChE20
(R)-TebupirimfosHuman Erythrocyte AChE50
(S)-TebupirimfosHuman Erythrocyte AChE2500
Racemic this compoundHuman Erythrocyte AChE100

Experimental Protocols

The following sections outline generic experimental protocols for the chiral separation and analysis of an organophosphate pesticide like this compound. These protocols are based on established methodologies for similar compounds and would require optimization and validation for this compound.[7][8][9]

Enantioselective HPLC Method for this compound

Objective: To separate and quantify the (R)- and (S)-enantiomers of this compound.

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system equipped with a quaternary pump, autosampler, and a photodiode array (PDA) or UV detector. A mass spectrometer (MS) can be used for more sensitive and selective detection.

  • Chiral Stationary Phase (CSP) column: Polysaccharide-based columns such as Chiralcel OD-H, Chiralcel OJ-H, or Chiralpak AD-RH are often effective for separating chiral organophosphates.

Chromatographic Conditions (Starting Point for Method Development):

  • Mobile Phase: A mixture of a non-polar solvent (e.g., n-hexane or iso-hexane) and a polar modifier (e.g., isopropanol (B130326) or ethanol). The ratio will need to be optimized to achieve baseline separation. A typical starting point could be 95:5 (n-hexane:isopropanol).

  • Flow Rate: 0.5 - 1.0 mL/min.

  • Column Temperature: 20 - 30 °C.

  • Detection Wavelength: Approximately 254 nm, or based on the UV spectrum of this compound.

  • Injection Volume: 10 - 20 µL.

Procedure:

  • Standard Preparation: Prepare stock solutions of racemic this compound in a suitable solvent (e.g., acetonitrile (B52724) or methanol). Prepare a series of working standards by serial dilution.

  • Sample Preparation (e.g., Soil):

    • Extract a known weight of the soil sample with an appropriate solvent (e.g., acetonitrile or ethyl acetate) using sonication or shaking.

    • Centrifuge the extract and collect the supernatant.

    • Clean up the extract using solid-phase extraction (SPE) with a C18 or silica (B1680970) cartridge to remove interfering matrix components.

    • Evaporate the cleaned extract to dryness under a gentle stream of nitrogen and reconstitute in the mobile phase.

  • Analysis: Inject the prepared standards and samples into the HPLC system.

  • Data Analysis: Identify the peaks for the (R)- and (S)-enantiomers based on their retention times. Quantify the concentration of each enantiomer using a calibration curve generated from the standards.

Acetylcholinesterase Inhibition Assay

Objective: To determine the IC50 values of the separated this compound enantiomers for AChE inhibition.

Principle: The assay is based on the Ellman method, which measures the activity of AChE by monitoring the formation of the yellow-colored product of the reaction between thiocholine (B1204863) (produced from the hydrolysis of acetylthiocholine (B1193921) by AChE) and 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB).

Materials:

  • Purified acetylcholinesterase (from a source such as electric eel or human erythrocytes).

  • Acetylthiocholine iodide (ATCI) as the substrate.

  • DTNB.

  • Phosphate (B84403) buffer (pH 8.0).

  • Separated (R)- and (S)-enantiomers of this compound.

  • 96-well microplate reader.

Procedure:

  • In a 96-well plate, add the phosphate buffer, DTNB solution, and varying concentrations of the this compound enantiomers.

  • Add the AChE solution to each well and incubate for a defined period (e.g., 15 minutes) at a controlled temperature (e.g., 25 °C).

  • Initiate the reaction by adding the ATCI substrate solution.

  • Immediately measure the absorbance at 412 nm at regular intervals for a set period.

  • Calculate the rate of reaction for each concentration of the inhibitor.

  • Plot the percentage of enzyme inhibition versus the logarithm of the inhibitor concentration.

  • Determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, by non-linear regression analysis.

Metabolism and Mechanism of Action

The primary mechanism of action of this compound is the inhibition of acetylcholinesterase (AChE).[1][2] AChE is a critical enzyme that hydrolyzes the neurotransmitter acetylcholine (B1216132) (ACh) at cholinergic synapses. By inhibiting AChE, this compound causes an accumulation of ACh, leading to overstimulation of nerve impulses, which results in paralysis and ultimately death of the target insect.

The metabolic pathway of this compound in mammals involves two main steps.[10] First, the phosphorothioate (P=S) moiety is oxidatively desulfurated by mixed-function oxidases to its oxygen analog, O-[2-(1,1-dimethylethyl)-5-pyrimidinyl] O-ethyl-O-(1-methylethyl) phosphate, often referred to as this compound-oxon. This oxon form is a more potent inhibitor of AChE than the parent compound. Subsequently, the oxon is rapidly hydrolyzed by esterases to 2-(1,1-dimethylethyl)-5-hydroxypyrimidine and other water-soluble metabolites that are then excreted.[10]

It is plausible that the enantiomers of this compound are metabolized at different rates, which could contribute to their potential differences in toxicity and environmental persistence. However, specific studies on the enantioselective metabolism of this compound are lacking.

Visualizations

Signaling Pathway of Acetylcholinesterase Inhibition

AChE_Inhibition ACh_presynaptic Acetylcholine (ACh) in presynaptic neuron ACh_synaptic ACh in synaptic cleft ACh_presynaptic->ACh_synaptic Release AChR Acetylcholine Receptor (on postsynaptic neuron) ACh_synaptic->AChR Binding AChE Acetylcholinesterase (AChE) ACh_synaptic->AChE Nerve_Impulse Nerve Impulse Transmission AChR->Nerve_Impulse Activation This compound This compound (or its oxon) This compound->AChE Inhibition Inhibited_AChE Inhibited AChE ACh_hydrolysis ACh Hydrolysis (Choline + Acetate) AChE->ACh_hydrolysis Catalyzes Inhibited_AChE->ACh_hydrolysis Blocks

Caption: Mechanism of acetylcholinesterase inhibition by this compound.

Experimental Workflow for Chiral Analysis

Chiral_Analysis_Workflow cluster_sample_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing & Interpretation Sample_Collection 1. Sample Collection (Soil, Water, Biota) Extraction 2. Solvent Extraction Sample_Collection->Extraction Cleanup 3. Solid-Phase Extraction (SPE Cleanup) Extraction->Cleanup Concentration 4. Concentration & Reconstitution Cleanup->Concentration HPLC_Separation 5. Chiral HPLC Separation Concentration->HPLC_Separation Detection 6. Detection (DAD/MS) HPLC_Separation->Detection Peak_Integration 7. Peak Integration & Quantification Detection->Peak_Integration Enantiomeric_Fraction 8. Calculation of Enantiomeric Fraction (EF) Peak_Integration->Enantiomeric_Fraction Data_Interpretation 9. Data Interpretation & Reporting Enantiomeric_Fraction->Data_Interpretation

Caption: Workflow for the chiral analysis of this compound.

Conclusion and Future Research Directions

This compound is a chiral organophosphate insecticide with the potential for enantioselective bioactivity and environmental fate. While its mechanism of action as an acetylcholinesterase inhibitor and its general metabolic pathway are understood for the racemic mixture, there is a significant knowledge gap regarding the specific properties of its (R)- and (S)-enantiomers.

Future research should prioritize the following:

  • Development of a validated enantioselective analytical method: A robust method for the separation and quantification of (R)- and (S)-Tebupirimfos is a prerequisite for all other enantioselective studies.

  • Enantioselective toxicology: The acute and chronic toxicity of the individual enantiomers to both target and non-target organisms needs to be determined to accurately assess the environmental and human health risks.

  • Enantioselective environmental fate: Studies on the differential degradation, mobility, and bioaccumulation of the enantiomers in soil, water, and biota are essential for a complete environmental risk assessment.

  • Enantioselective metabolism: Investigating the rates and pathways of metabolism for each enantiomer will provide insights into their differing toxicokinetics.

A thorough understanding of the chiral properties of this compound will enable a more accurate risk assessment and could potentially lead to the development of more effective and environmentally benign pesticide formulations.

References

Tebupirimfos: A Comprehensive Safety and Handling Guide for Research Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide

This document provides a comprehensive overview of the safety data and handling precautions for Tebupirimfos, an organothiophosphate insecticide. It is intended for researchers, scientists, and drug development professionals who may work with this compound. This guide consolidates critical safety information, including physical and chemical properties, toxicological data, and detailed handling procedures, to ensure safe laboratory practices.

Chemical and Physical Properties

A thorough understanding of the chemical and physical properties of this compound is fundamental to its safe handling and storage. The following table summarizes key data points for this compound.

PropertyValueReference
Chemical Name O-(2-tert-Butylpyrimidin-5-yl) O-ethyl O-(propan-2-yl) phosphorothioate[1]
CAS Number 96182-53-5[1]
Molecular Formula C13H23N2O3PS[1]
Molecular Weight 318.37 g/mol [1]
Appearance Amber to brown liquid[1]
Density 1.146 g/cm³[1]
Boiling Point 135 °C (275 °F; 408 K) at 1.5 mmHg[1]
Flash Point 93 °C (199 °F; 366 K)[1]
Water Solubility 5.5 mg/L at 20 °C[2]
Vapor Pressure 3.75E-05 mm Hg[3]

Toxicological Data

This compound is classified as a highly hazardous pesticide.[2] Its primary mechanism of action is the inhibition of acetylcholinesterase, an enzyme critical for nerve function.[4] The following tables present acute toxicity data for various exposure routes and organisms.

Mammalian Toxicity
SpeciesRouteValueReference
RatOral LD502,373 mg/kg[5]
Mouse (male)Oral LD5014.0 mg/kg[6]
RatDermal LD50> 2000 mg/kg[2]
RatInhalation LC50 (4h)36 mg/m³[3]
Ecotoxicity Data
SpeciesTestValueReference
Rainbow Trout (Oncorhynchus mykiss)96h LC5085.7 µg/L[2]
Daphnia magna48h EC508.3 mg/L[7]
Honeybee (Apis mellifera)Acute Contact LD50Not explicitly found, but test protocols exist.[6][8]

Experimental Protocols

The following sections outline the methodologies for key toxicological studies, based on internationally recognized OECD guidelines. These protocols provide a framework for understanding how the presented toxicity data was generated.

Acute Oral Toxicity - Fixed Dose Procedure (OECD 420)

This method is designed to assess the acute oral toxicity of a substance.[9][10]

  • Principle: Groups of animals of a single sex (typically female rats) are administered the test substance in a stepwise procedure using fixed doses (5, 50, 300, and 2000 mg/kg).[9][11] The study aims to identify a dose that causes evident toxicity without mortality.[9]

  • Procedure:

    • A sighting study is performed with a single animal to determine the appropriate starting dose for the main study.[10]

    • In the main study, groups of at least five animals are dosed.[9]

    • Animals are fasted prior to dosing.[9]

    • The test substance is administered by gavage.[9]

    • Animals are observed for a minimum of 14 days for signs of toxicity and mortality.[10] Body weight is measured weekly.[9]

    • At the end of the observation period, all surviving animals are euthanized and subjected to a gross necropsy.[9]

Acute Dermal Toxicity (OECD 402)

This study provides information on health hazards arising from short-term dermal exposure.[12]

  • Principle: The test substance is applied to the skin of experimental animals (typically rats) in a stepwise procedure.[3][12]

  • Procedure:

    • Young adult animals with healthy, intact skin are used.[13] Fur is removed from the dorsal area 24 hours before the test.[13]

    • The test substance is applied to an area of at least 10% of the body surface and covered with a porous gauze and non-irritating tape for a 24-hour exposure period.[2]

    • A limit test at 2000 mg/kg is often performed initially.[2]

    • Animals are observed for mortality and clinical signs of toxicity for at least 14 days after substance removal.[3]

    • Body weights are recorded weekly.[2]

    • All animals are subjected to a gross necropsy at the end of the study.[2]

Acute Inhalation Toxicity (OECD 403)

This guideline is used to assess the health hazards of inhaled substances.[14]

  • Principle: Animals (preferably rats) are exposed to the test substance as a gas, vapor, or aerosol in a specially designed inhalation chamber for a defined period (typically 4 hours).[15][16]

  • Procedure:

    • Animals are exposed in a dynamic inhalation exposure system.[15]

    • The concentration of the test substance in the breathing zone of the animals is precisely controlled and monitored.[17]

    • A limit test or a series of concentrations can be used to determine the LC50.[14]

    • Animals are observed for at least 14 days post-exposure for signs of toxicity and mortality.[14][16]

    • Detailed observations, including respiratory and behavioral changes, are recorded.[15]

Aquatic Toxicity - Daphnia sp. Acute Immobilisation Test (OECD 202)

This test determines the acute toxicity of substances to freshwater invertebrates.[18][19]

  • Principle: Young daphnids (less than 24 hours old) are exposed to the test substance at a range of concentrations for 48 hours.[20][21] The endpoint is immobilization, defined as the inability to swim after gentle agitation.[7][21]

  • Procedure:

    • The test is typically conducted under static conditions (no renewal of the test solution).[7]

    • At least five test concentrations in a geometric series are used, along with a control.[18]

    • Four replicates with five daphnids each are used for each concentration and control.[20]

    • The number of immobilized daphnids is recorded at 24 and 48 hours.[7]

    • The 48-hour EC50 (the concentration that immobilizes 50% of the daphnids) is calculated.[18]

Honeybee Acute Contact Toxicity Test (OECD 214)

This laboratory test assesses the acute contact toxicity of chemicals to adult honeybees.[6][8]

  • Principle: Adult worker honeybees are exposed to the test substance by direct application to the dorsal thorax.[1][6]

  • Procedure:

    • A minimum of five dose rates are tested, with three replicates of 10 bees per dose.[6]

    • The test substance is typically dissolved in an appropriate solvent.[1]

    • A toxic reference standard is included to validate the test system.[1]

    • Mortality and any sublethal effects are recorded at 4, 24, and 48 hours after application.[1] The test may be extended to 96 hours if there is a significant increase in mortality between 24 and 48 hours.[6]

    • The LD50 (the dose that is lethal to 50% of the bees) is calculated at each observation time point.[8]

Handling and Safety Precautions

Strict adherence to safety protocols is mandatory when handling this compound to minimize exposure risk.

Personal Protective Equipment (PPE)
  • Eye/Face Protection: Wear chemical safety goggles and a face shield.

  • Skin Protection:

    • Hand Protection: Wear chemical-resistant gloves (e.g., nitrile rubber). Do not wear leather or fabric gloves.[5]

    • Body Protection: Wear a chemical-resistant apron and protective clothing. In cases of potential significant exposure, a full-body chemical-resistant suit may be necessary.

  • Respiratory Protection: Use a NIOSH-approved respirator with an organic vapor cartridge and a particulate pre-filter. In situations with high concentrations or poor ventilation, a self-contained breathing apparatus (SCBA) may be required.

Engineering Controls
  • Work in a well-ventilated area, preferably in a chemical fume hood.

  • Use explosion-proof electrical/ventilating/lighting equipment.[1]

  • Ground/bond container and receiving equipment to prevent static discharge.[1]

General Hygiene Practices
  • Do not eat, drink, or smoke in areas where this compound is handled.

  • Wash hands thoroughly with soap and water after handling and before eating, drinking, or using the restroom.

  • Remove and wash contaminated clothing separately from other laundry before reuse.[8] Do not take contaminated work clothes home.[9]

First-Aid Measures

Immediate and appropriate first aid is crucial in the event of exposure to this compound.

  • Inhalation: Move the victim to fresh air immediately.[19] If breathing has stopped, give artificial respiration.[19] Seek immediate medical attention.[9]

  • Skin Contact: Immediately remove contaminated clothing.[8] Drench the affected skin area with water for at least 15 minutes.[8] Wash thoroughly with soap and water.[8] Seek immediate medical attention.[9]

  • Eye Contact: Hold eyelids open and flush with a gentle stream of clean running water for at least 15 minutes.[19][22] Do not use eye drops unless instructed by a medical professional.[19] Seek immediate medical attention.[9]

  • Ingestion: Do NOT induce vomiting unless directed to do so by medical personnel or a poison control center.[19] Rinse mouth with water.[9] Seek immediate medical attention.[9]

Spill and Leak Procedures

In the event of a spill, follow these procedures to minimize exposure and environmental contamination.

  • Personal Precautions: Evacuate unnecessary personnel. Wear appropriate PPE, including respiratory protection.

  • Environmental Precautions: Prevent the spill from entering drains, sewers, or waterways.

  • Containment and Cleanup:

    • For small spills, absorb with an inert material such as sand, earth, or vermiculite.

    • For larger spills, dike the area to contain the spill.

    • Collect the absorbed material into a labeled, sealed container for proper disposal.

    • Clean the spill area thoroughly with a suitable detergent and water.

Storage and Disposal

  • Storage: Store in a cool, dry, well-ventilated area away from heat, sparks, and open flames.[6] Keep containers tightly closed.[6] Store separately from food and feedstuffs.[9]

  • Disposal: Dispose of waste material in accordance with all applicable federal, state, and local regulations. Do not allow the product to reach the sewage system.[6]

Visualized Workflows and Pathways

The following diagrams illustrate key safety and biological processes related to this compound.

Spill_Response_Workflow spill Spill Detected evacuate Evacuate Area spill->evacuate ppe Don PPE spill->ppe contain Contain Spill ppe->contain absorb Absorb with Inert Material contain->absorb collect Collect Waste absorb->collect clean Decontaminate Area collect->clean dispose Dispose of Waste Properly clean->dispose

Caption: Workflow for handling a this compound spill.

First_Aid_Procedures exposure Exposure Occurs inhalation Inhalation exposure->inhalation skin Skin Contact exposure->skin eye Eye Contact exposure->eye ingestion Ingestion exposure->ingestion fresh_air Move to Fresh Air inhalation->fresh_air remove_clothing Remove Contaminated Clothing skin->remove_clothing flush_eyes Flush Eyes with Water for 15 min eye->flush_eyes rinse_mouth Rinse Mouth ingestion->rinse_mouth artificial_respiration Artificial Respiration if Needed fresh_air->artificial_respiration medical_attention Seek Immediate Medical Attention artificial_respiration->medical_attention wash_skin Wash Skin with Soap & Water remove_clothing->wash_skin wash_skin->medical_attention flush_eyes->medical_attention no_vomit Do NOT Induce Vomiting rinse_mouth->no_vomit no_vomit->medical_attention

Caption: First-aid measures for this compound exposure.

Acetylcholinesterase_Inhibition_Pathway cluster_synapse Synapse This compound This compound ache Acetylcholinesterase (AChE) This compound->ache Inhibition synaptic_cleft Synaptic Cleft acetylcholine Acetylcholine (ACh) acetylcholine->ache Hydrolysis postsynaptic_receptor Postsynaptic Receptor synaptic_cleft->postsynaptic_receptor ACh Binding nerve_impulse Continuous Nerve Impulse postsynaptic_receptor->nerve_impulse toxicity Neurotoxicity nerve_impulse->toxicity

Caption: Mechanism of this compound neurotoxicity.

References

Methodological & Application

Application Notes and Protocols for the Analytical Determination of Tebupirimfos in Soil

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Tebupirimfos, an organothiophosphate insecticide, is utilized for the control of soil-dwelling insect pests, particularly in corn cultivation.[1] Its presence and persistence in soil are of environmental and agricultural concern, necessitating sensitive and reliable analytical methods for its detection and quantification. This document provides detailed application notes and protocols for the analysis of this compound in soil matrices, intended for researchers, scientists, and professionals in drug development and environmental monitoring. The methodologies described herein focus on modern analytical techniques that offer high sensitivity, selectivity, and efficiency, such as the QuEChERS sample preparation method followed by chromatographic separation and mass spectrometric detection.

Analytical Methods Overview

The determination of this compound residues in soil typically involves a multi-step process encompassing sample extraction, extract cleanup, and instrumental analysis. The choice of method depends on factors such as the required sensitivity, laboratory equipment availability, and the number of samples to be analyzed.

Sample Preparation: QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe)

The QuEChERS method has become a widely adopted technique for the extraction of pesticide residues from various matrices, including soil.[2][3][4] This approach involves an initial extraction with an organic solvent (typically acetonitrile), followed by a salting-out step to partition the analytes into the organic phase.[4] A subsequent dispersive solid-phase extraction (d-SPE) cleanup step is employed to remove interfering matrix components.[4] The QuEChERS method is advantageous due to its speed, low solvent consumption, and broad applicability to a wide range of pesticides.[2][3]

Instrumental Analysis

  • Gas Chromatography-Mass Spectrometry (GC-MS/MS): GC-MS/MS is a powerful technique for the analysis of semi-volatile and non-polar compounds like this compound. It offers excellent selectivity and sensitivity, particularly when operated in multiple reaction monitoring (MRM) mode.[5]

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): LC-MS/MS is suitable for a broader range of pesticide polarities and is often used for multi-residue analysis.[6][7][8] Similar to GC-MS/MS, operating in MRM mode provides high selectivity and sensitivity for the quantification of this compound.[6]

  • Supercritical Fluid Extraction (SFE) coupled with Gas Chromatography (GC): SFE is an alternative extraction technique that uses supercritical fluids, such as carbon dioxide, to extract analytes from solid matrices.[9][10] It is considered a "green" technique due to the reduced use of organic solvents.[11]

Quantitative Data Summary

The following table summarizes the quantitative performance data for analytical methods applicable to the detection of this compound and other pesticides in soil and related matrices.

Analytical MethodMatrixLimit of Detection (LOD)Limit of Quantification (LOQ)Recovery (%)Relative Standard Deviation (RSD) (%)Reference
SFE-GC-NPDSugar Beet0.0001 mg/kg0.0003 mg/kg95.088.2[9][10]
UPLC-MS/MS (Herbicides)Soil0.005–0.020 µg/kg0.017–0.067 µg/kg75.4–98.53.2–11.8[12]
GC-NPD (Pesticides)Soil0.1–10.4 µg/kg-68.5–112.11.8–6.2[13]
QuEChERS-LC-MS/MS (Insecticides)Soil-< MRL84.8 (overall)13.0 (overall)[14]
GC-MS/MS & LC-MS/MS (Pesticides)Paddy Soil-< 10 mg/kg70-120< 20[5]

MRL: Maximum Residue Limit

Experimental Protocols

Protocol 1: Sample Preparation using the QuEChERS Method

This protocol is a generalized procedure based on the widely used QuEChERS approach for the extraction of this compound from soil.[2][3][12]

Materials and Reagents:

  • Homogenized soil sample

  • Deionized water

  • Acetonitrile (B52724) (ACN), HPLC grade

  • Magnesium sulfate (B86663) (MgSO₄), anhydrous

  • Sodium chloride (NaCl)

  • Dispersive SPE (d-SPE) tubes containing primary secondary amine (PSA) sorbent and MgSO₄

  • 50 mL polypropylene (B1209903) centrifuge tubes

  • 15 mL polypropylene centrifuge tubes

  • Vortex mixer

  • Centrifuge

Procedure:

  • Sample Hydration: Weigh 10 g of the homogenized soil sample into a 50 mL centrifuge tube. If the soil is dry, add 8 mL of deionized water and let it hydrate (B1144303) for 30 minutes.

  • Extraction: Add 10 mL of acetonitrile to the centrifuge tube.

  • Salting-Out: Add 4 g of anhydrous MgSO₄ and 1 g of NaCl to the tube.

  • Shaking: Immediately cap the tube tightly and shake vigorously for 1 minute. This can be done manually or using a mechanical shaker.

  • Centrifugation: Centrifuge the tube at ≥ 4000 rpm for 5 minutes.

  • Cleanup (d-SPE): Transfer a 1 mL aliquot of the upper acetonitrile layer into a 15 mL d-SPE tube containing PSA and MgSO₄.

  • Vortexing: Cap the d-SPE tube and vortex for 30 seconds.

  • Final Centrifugation: Centrifuge the d-SPE tube at ≥ 4000 rpm for 5 minutes.

  • Sample for Analysis: The resulting supernatant is ready for analysis by GC-MS/MS or LC-MS/MS. If necessary, the extract can be filtered through a 0.22 µm syringe filter before injection.

Protocol 2: Instrumental Analysis by LC-MS/MS

This protocol provides a general framework for the analysis of this compound using a triple quadrupole mass spectrometer.[6][7]

Instrumentation:

  • Liquid Chromatograph coupled to a Triple Quadrupole Mass Spectrometer (LC-MS/MS) with an electrospray ionization (ESI) source.

LC Conditions:

  • Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size) is commonly used.

  • Mobile Phase A: Water with 0.1% formic acid and 5 mM ammonium (B1175870) formate.

  • Mobile Phase B: Methanol with 0.1% formic acid and 5 mM ammonium formate.

  • Gradient: A typical gradient would start with a high percentage of mobile phase A, ramping up to a high percentage of mobile phase B to elute the analyte, followed by re-equilibration.

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5-10 µL.

  • Column Temperature: 40 °C.

MS/MS Conditions (MRM Mode):

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • MRM Transitions for this compound (m/z):

    • Precursor Ion: 319.0[15]

    • Product Ions (Quantifier and Qualifier): 153.0 (Quantifier), 277.0 (Qualifier)[15]

    • Note: Collision energies should be optimized for the specific instrument being used.

  • Source Parameters: Optimize source temperature, gas flows (nebulizer, heater, and curtain gas), and ion spray voltage according to the instrument manufacturer's recommendations.

Visualizations

experimental_workflow sample_collection Soil Sample Collection and Homogenization extraction QuEChERS Extraction (Acetonitrile) sample_collection->extraction 10g soil cleanup Dispersive SPE Cleanup (PSA, MgSO4) extraction->cleanup Acetonitrile Extract analysis LC-MS/MS or GC-MS/MS Analysis cleanup->analysis Purified Extract data_processing Data Processing and Quantification analysis->data_processing Chromatographic Data

Caption: Workflow for this compound analysis in soil.

quechers_protocol start Start: 10g Soil in 50mL Tube add_acn Add 10mL Acetonitrile start->add_acn add_salts Add MgSO4 and NaCl add_acn->add_salts shake Shake Vigorously (1 min) add_salts->shake centrifuge1 Centrifuge (5 min) shake->centrifuge1 transfer Transfer 1mL Supernatant to d-SPE Tube centrifuge1->transfer vortex Vortex (30 sec) transfer->vortex centrifuge2 Centrifuge (5 min) vortex->centrifuge2 end Supernatant for Analysis centrifuge2->end

Caption: QuEChERS sample preparation protocol.

References

Application Note: Quantification of Tebupirimfos using LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Tebupirimfos is an organophosphate insecticide used to control a variety of pests on crops. Monitoring its residue levels in environmental and agricultural samples is crucial for ensuring food safety and environmental protection. This application note details a robust and sensitive method for the quantification of this compound using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The method is suitable for researchers, scientists, and professionals involved in pesticide residue analysis and drug development.

The protocol employs a QuEChERS-based sample preparation procedure, which is a quick, easy, cheap, effective, rugged, and safe method for extracting pesticides from various matrices. The subsequent analysis by LC-MS/MS provides high selectivity and sensitivity for accurate quantification.

Principle

The method involves the extraction of this compound from the sample matrix using an organic solvent, followed by a cleanup step to remove interfering substances. The purified extract is then injected into an LC-MS/MS system. The compound is separated from other components by liquid chromatography and then detected and quantified by tandem mass spectrometry operating in Multiple Reaction Monitoring (MRM) mode.[1][2] The MRM mode provides high selectivity and sensitivity by monitoring specific precursor-to-product ion transitions for this compound.

Experimental Protocols

1. Materials and Reagents

  • This compound analytical standard (PESTANAL®, Sigma-Aldrich or equivalent)

  • Acetonitrile (B52724) (LC-MS grade)

  • Water (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Acetic acid (analytical grade)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

  • Sodium acetate (B1210297) (NaOAc)

  • QuEChERS extraction salts (or individual components)

  • Syringe filters (0.22 µm, PTFE or equivalent)

2. Sample Preparation (QuEChERS Method)

This protocol is adapted from established QuEChERS-based methods for pesticide residue analysis.[3][4]

  • Homogenization: Homogenize the sample (e.g., fruit, vegetable, soil) as needed.

  • Extraction:

    • Weigh 10 g of the homogenized sample into a 50 mL centrifuge tube.

    • For low-moisture samples, add 10 mL of water.

    • Add 10 mL of acetonitrile containing 1% acetic acid.

    • If using an internal standard, add it to the sample at this stage.

    • Shake vigorously for 30 minutes.[3]

  • Salting-Out:

    • Add 4 g of anhydrous magnesium sulfate and 1 g of sodium acetate to the tube.[3]

    • Immediately vortex for 1 minute to prevent the formation of agglomerates.

  • Centrifugation:

    • Centrifuge the tube at ≥ 2500 rpm for 5 minutes.

  • Collection and Filtration:

    • Carefully collect the supernatant (acetonitrile layer).

    • Filter the extract through a 0.22 µm syringe filter into an autosampler vial for LC-MS/MS analysis.

3. Preparation of Standards

  • Stock Solution (1 mg/mL): Accurately weigh a known amount of this compound analytical standard and dissolve it in acetonitrile to obtain a final concentration of 1 mg/mL.

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with acetonitrile to create calibration standards at appropriate concentrations (e.g., 1, 5, 10, 50, 100, 500 ng/mL).

  • Matrix-Matched Standards: To compensate for matrix effects, it is recommended to prepare calibration standards in a blank matrix extract that has undergone the same sample preparation procedure.[5]

4. LC-MS/MS Instrumentation and Conditions

The following conditions are a starting point and may require optimization for specific instruments and matrices. The parameters are based on a multi-residue pesticide analysis method.[3]

Liquid Chromatography (LC) Parameters:

ParameterValue
Column A suitable reversed-phase C18 column (e.g., Agilent ZORBAX Eclipse Plus C18, 2.1 x 100 mm, 1.8 µm)
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient Start at 5% B, hold for 0.5 min, ramp to 50% B by 4 min, then to 100% B by 17.5 min, hold for a suitable time, and then re-equilibrate at initial conditions for 1.5 min.[6] (This is an example gradient and should be optimized)
Flow Rate 0.3 mL/min
Injection Volume 2-5 µL
Column Temperature 40 °C

Tandem Mass Spectrometry (MS/MS) Parameters:

ParameterValue
Ionization Mode Electrospray Ionization (ESI), Positive
Capillary Voltage 3500 V
Source Temperature 300 °C
Gas Flow (Drying Gas) 10 L/min
Nebulizer Pressure 45 psi
Retention Time (Approx.) 7.95 min[3]

Multiple Reaction Monitoring (MRM) Transitions for this compound:

Precursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)Purpose
319.1153.132Quantifier[3]
319.1276.912Qualifier[3]

5. Data Analysis and Quantification

  • Identification: The identification of this compound is confirmed by comparing the retention time and the ratio of the quantifier and qualifier ion peak areas in the sample to those of a known standard. The retention time should be within ± 0.1 minutes of the standard.[3]

  • Quantification: A calibration curve is constructed by plotting the peak area of the quantifier MRM transition against the concentration of the calibration standards. The concentration of this compound in the samples is then determined by interpolating their peak areas on the calibration curve.[1]

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis Analysis sample Sample Homogenization extraction QuEChERS Extraction (Acetonitrile + Acetic Acid) sample->extraction salting_out Salting-Out (MgSO4 + NaOAc) extraction->salting_out centrifugation Centrifugation salting_out->centrifugation filtration Filtration centrifugation->filtration lc_separation LC Separation filtration->lc_separation ms_detection MS/MS Detection (MRM Mode) lc_separation->ms_detection data_analysis Data Analysis & Quantification ms_detection->data_analysis sample_preparation_logic start Start: Homogenized Sample extract Add Acetonitrile & Acetic Acid start->extract shake Shake to Extract This compound extract->shake add_salts Add QuEChERS Salts (MgSO4, NaOAc) shake->add_salts phase_separation Induce Phase Separation add_salts->phase_separation centrifuge Centrifuge to Pellet Solids phase_separation->centrifuge collect Collect Supernatant (Acetonitrile Layer) centrifuge->collect filter Filter Extract collect->filter end End: Ready for LC-MS/MS filter->end

References

Application Note: Determination of Tebupirimfos Residues in Agricultural Commodities using Gas Chromatography-Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note details a robust and sensitive method for the determination of Tebupirimfos residues in fruit and vegetable matrices. This compound, an organophosphate insecticide, is utilized for the control of soil-dwelling insect pests, particularly in corn cultivation.[1] Ensuring food safety requires reliable analytical methods to monitor its residues in agricultural products. The described method employs a QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) sample preparation protocol followed by analysis using Gas Chromatography-Mass Spectrometry (GC-MS). This method is suitable for routine monitoring and provides high-throughput capabilities with excellent accuracy and precision, meeting the stringent requirements of regulatory bodies.

Introduction

This compound is an organothiophosphate insecticide that functions as an acetylcholinesterase inhibitor.[1] Due to its potential toxicity, regulatory agencies worldwide have established Maximum Residue Limits (MRLs) for this compound in various food commodities. Consequently, the development of reliable and validated analytical methods for its detection and quantification is paramount for consumer protection and international trade.

Gas chromatography coupled with mass spectrometry (GC-MS) is a powerful technique for the analysis of volatile and semi-volatile organic compounds like organophosphate pesticides.[2][3] The QuEChERS sample preparation method has become the standard for multi-residue pesticide analysis in food matrices due to its simplicity, speed, and minimal solvent consumption.[4][5] This application note provides a comprehensive protocol for the extraction and analysis of this compound, which can be readily implemented in food safety and quality control laboratories.

Experimental Protocol

Sample Preparation (QuEChERS Method)

This protocol is adapted for fruits and vegetables with high water content. The QuEChERS method has been extensively validated for a wide range of pesticides in diverse food matrices.

1.1. Homogenization:

  • Weigh a representative portion of the laboratory sample.

  • Chop or blend the sample to achieve a homogeneous paste. For samples with low water content, addition of a known amount of purified water may be necessary.

1.2. Extraction:

  • Weigh 10 g (± 0.1 g) of the homogenized sample into a 50 mL centrifuge tube.

  • Add 10 mL of acetonitrile (B52724).

  • Cap the tube and shake vigorously for 1 minute using a vortex mixer to ensure thorough mixing.[6]

  • Add the QuEChERS extraction salts (4 g anhydrous magnesium sulfate (B86663), 1 g sodium chloride, 1 g trisodium (B8492382) citrate (B86180) dihydrate, and 0.5 g disodium (B8443419) citrate sesquihydrate).[7]

  • Immediately cap and shake vigorously for 1 minute.

  • Centrifuge the tube at ≥ 3000 x g for 5 minutes.[5]

1.3. Dispersive Solid-Phase Extraction (d-SPE) Cleanup:

  • Transfer a 1 mL aliquot of the upper acetonitrile layer into a 2 mL d-SPE centrifuge tube containing 150 mg anhydrous magnesium sulfate and 25 mg Primary Secondary Amine (PSA).[6]

  • Cap the tube and shake vigorously for 30 seconds.

  • Centrifuge at ≥ 3000 x g for 5 minutes.

  • The resulting supernatant is the final extract. Transfer it into a GC vial for analysis.

GC-MS Analysis

Instrumentation: A gas chromatograph equipped with a mass selective detector is used for the analysis.

GC Conditions:

Parameter Value
GC Column DB-5MS, 30 m x 0.25 mm ID, 0.25 µm film thickness (or equivalent 5% phenyl-methylpolysiloxane column)[8][9]
Injector Splitless mode, 250 °C[8]
Injection Volume 1 µL
Carrier Gas Helium, constant flow at 1.2 mL/min[10]

| Oven Program | Initial temperature 70 °C for 2 min, ramp at 25 °C/min to 150 °C, then ramp at 10 °C/min to 300 °C and hold for 5 min. |

MS Conditions:

Parameter Value
Ionization Mode Electron Ionization (EI)
Ion Source Temp. 230 °C
Transfer Line Temp. 280 °C[11]
Acquisition Mode Selected Ion Monitoring (SIM)

| Monitored Ions (m/z) | To be determined by analyzing a this compound standard. Suggested ions would include the molecular ion and characteristic fragment ions. |

Method Validation and Performance

The method should be validated according to internationally recognized guidelines (e.g., SANTE/11312/2021) to ensure reliable performance. Key validation parameters are summarized below. The following table presents typical performance data for organophosphate pesticide analysis using similar methods.

Table 1: Method Performance Data

Parameter Result
Linearity (R²) > 0.99
Limit of Detection (LOD) 0.005 mg/kg
Limit of Quantification (LOQ) 0.01 mg/kg[5]
Recovery (at 0.01, 0.05, and 0.1 mg/kg) 80 - 110%[12]

| Precision (RSDr) | < 20%[13] |

Workflow Diagram

G cluster_0 Sample Preparation cluster_1 Analysis cluster_2 Data Processing A Homogenize Fruit/Vegetable Sample B Weigh 10g into 50mL tube A->B C Add 10mL Acetonitrile & Vortex B->C D Add QuEChERS Salts & Vortex C->D E Centrifuge D->E F Transfer Supernatant to d-SPE tube E->F G Vortex and Centrifuge F->G H Collect Final Extract for Analysis G->H I Inject 1µL into GC-MS H->I Analysis Start J Separate on DB-5MS column I->J K Detect by Mass Spectrometry (SIM mode) J->K L Identify by Retention Time and Ions K->L M Quantify using Calibration Curve L->M N Report Results (mg/kg) M->N

Caption: Workflow for this compound residue analysis.

Conclusion

The described method, combining QuEChERS sample preparation with GC-MS analysis, provides a reliable, efficient, and sensitive approach for the determination of this compound residues in fruits and vegetables. The method is suitable for high-throughput laboratories conducting routine monitoring to ensure compliance with regulatory MRLs and safeguard consumer health. The validation data demonstrates that the method is accurate, precise, and meets the performance criteria required for pesticide residue analysis.

References

Application Note: QuEChERS Method for the Extraction of Tebupirimfos from Corn Samples

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction Tebupirimfos, an organophosphate insecticide, is utilized to control soil-dwelling insect pests in corn crops, including field corn, sweet corn, and popcorn.[1][2][3] Given its potential toxicity, regulatory bodies establish maximum residue limits (MRLs) for pesticides in food commodities. The limit of quantitation (LOQ) for this compound in corn has been established at 0.01 ppm.[3] This application note details a robust and efficient protocol for the extraction of this compound from corn samples using the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method, followed by analysis using Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS).

The QuEChERS method is a widely adopted sample preparation technique that streamlines the extraction and cleanup of pesticide residues from various food matrices.[4][5] It involves a two-stage process: a solvent extraction with acetonitrile (B52724) followed by a partitioning step induced by salts, and a subsequent cleanup phase using dispersive solid-phase extraction (d-SPE).[6] This method is known for improving laboratory efficiency, requiring minimal solvent, and providing good analyte recoveries.[4]

Experimental Protocols

Reagents and Materials
  • Solvents: HPLC-grade acetonitrile (ACN) and acetic acid.

  • Standards: Certified reference standard of this compound.

  • QuEChERS Kits:

    • Extraction Salts: Magnesium sulfate (B86663) (anhydrous), sodium chloride, sodium citrate (B86180) dibasic sesquihydrate, sodium citrate tribasic dihydrate (or pre-packaged salt packets for AOAC 2007.01 or EN 15662 methods).

    • d-SPE Cleanup Tubes (2 mL): Containing anhydrous magnesium sulfate (MgSO₄), primary secondary amine (PSA), and C18 sorbent.

  • Sample Matrix: Milled corn grain, free of this compound for use as a blank and for matrix-matched calibration.

  • Water: Deionized or HPLC-grade.

  • Centrifuge Tubes: 50 mL and 2 mL polypropylene (B1209903) tubes.

Equipment
  • High-speed blender or grinder for sample homogenization.

  • Analytical balance.

  • Vortex mixer.

  • High-speed refrigerated centrifuge capable of holding 50 mL tubes.

  • Micropipettes.

  • Gas Chromatograph with Tandem Mass Spectrometer (GC-MS/MS).

Sample Preparation (Homogenization)
  • Obtain a representative sample of corn grain.

  • Grind the corn sample into a fine, uniform powder using a high-speed grinder.

  • Store the homogenized sample in a sealed container at -20°C until extraction to prevent degradation.

Extraction Procedure (Modified QuEChERS for Dry Matrix)
  • Weigh 5 g (± 0.05 g) of the homogenized corn sample into a 50 mL polypropylene centrifuge tube.

  • Add 10 mL of deionized water to the tube to rehydrate the dry sample and let it stand for 30 minutes.

  • Add 10 mL of 1% acetic acid in acetonitrile . Acetic acid helps to improve the stability of certain pesticides.

  • If required, add an appropriate internal standard solution.

  • Cap the tube tightly and vortex vigorously for 1 minute to ensure thorough mixing.

  • Add the QuEChERS extraction salt packet (e.g., containing 4 g MgSO₄, 1 g NaCl, 1 g sodium citrate tribasic dihydrate, and 0.5 g sodium citrate dibasic sesquihydrate).

  • Immediately cap the tube and shake vigorously for 1 minute . The mixture should appear as a uniform slurry. The salts induce phase separation between the aqueous and organic layers and help remove water from the acetonitrile layer.[6]

  • Centrifuge the tube at ≥4000 rpm for 5 minutes at 4°C. This will result in a distinct separation of the upper acetonitrile layer from the aqueous and solid sample layers.

Dispersive SPE (d-SPE) Cleanup
  • Carefully transfer a 1 mL aliquot of the upper acetonitrile supernatant into a 2 mL d-SPE cleanup tube. The cleanup tube should contain 150 mg MgSO₄, 50 mg PSA, and 50 mg C18 .

    • MgSO₄ removes residual water.

    • PSA removes polar interferences such as organic acids and sugars.

    • C18 removes non-polar interferences like lipids.[7]

  • Cap the d-SPE tube and vortex for 30 seconds .

  • Centrifuge the tube at ≥5000 rpm for 5 minutes .

  • The resulting supernatant is the final, cleaned-up extract. Transfer approximately 0.5 mL of the final extract into an autosampler vial for GC-MS/MS analysis.

Instrumental Analysis (GC-MS/MS)
  • System: Agilent 7890A GC with a 7000B Triple Quadrupole MS or equivalent.[8]

  • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm) or similar.

  • Injection: 1 µL, pulsed splitless.

  • Carrier Gas: Helium.

  • Temperatures: Inlet at 250°C, transfer line at 280°C.

  • Oven Program: Start at 70°C, hold for 1 min, ramp to 180°C at 25°C/min, then ramp to 300°C at 10°C/min, hold for 5 min.

  • MS Conditions: Electron ionization (EI) source, Multiple Reaction Monitoring (MRM) mode. Specific precursor and product ions for this compound should be determined by direct infusion or from established methods.

Data Presentation

Quantitative performance data for the method should be established through validation studies. The tables below summarize typical performance characteristics based on established methods for pesticides in cereal matrices.

Table 1: Typical Performance Characteristics for this compound in Corn

Parameter Typical Value Description
Limit of Quantitation (LOQ) 0.01 mg/kg The lowest concentration of the analyte that can be reliably quantified with acceptable precision and accuracy.[3]
Recovery Rate 70 - 120% The percentage of the known amount of analyte recovered from the spiked blank matrix.[9]
Precision (RSDr) ≤ 20% The relative standard deviation of replicate measurements, indicating the repeatability of the method.[9]

| Linearity (R²) | ≥ 0.99 | The correlation coefficient of the calibration curve prepared using matrix-matched standards. |

Table 2: Standard QuEChERS Salt Compositions

Method Composition
AOAC 2007.01 6 g anhydrous MgSO₄, 1.5 g NaCl

| EN 15662 | 4 g anhydrous MgSO₄, 1 g NaCl, 1 g trisodium (B8492382) citrate dihydrate, 0.5 g disodium (B8443419) hydrogen citrate sesquihydrate |

Experimental Workflow Visualization

The following diagram illustrates the complete workflow for the extraction and analysis of this compound from corn samples.

QuEChERS_Workflow cluster_prep Sample Preparation cluster_extraction Extraction & Partitioning cluster_cleanup Dispersive SPE Cleanup cluster_analysis Analysis Homogenize 1. Homogenize Corn Sample (Grind to fine powder) Weigh 2. Weigh 5g of Sample into 50 mL tube Homogenize->Weigh Rehydrate 3. Add 10 mL Water (Incubate 30 min) Weigh->Rehydrate AddACN 4. Add 10 mL Acetonitrile (1% Acetic Acid) Rehydrate->AddACN Vortex1 5. Vortex for 1 min AddACN->Vortex1 AddSalts 6. Add QuEChERS Extraction Salts Vortex1->AddSalts Shake 7. Shake Vigorously for 1 min AddSalts->Shake Centrifuge1 8. Centrifuge (≥4000 rpm, 5 min) Shake->Centrifuge1 TransferSupernatant 9. Transfer 1 mL Supernatant to d-SPE Tube Centrifuge1->TransferSupernatant Vortex2 10. Vortex for 30 sec TransferSupernatant->Vortex2 dSPETube d-SPE Tube Contents: 150mg MgSO₄ 50mg PSA 50mg C18 Centrifuge2 11. Centrifuge (≥5000 rpm, 5 min) Vortex2->Centrifuge2 FinalExtract 12. Collect Supernatant (Final Extract) Centrifuge2->FinalExtract GCMS 13. Analyze by GC-MS/MS FinalExtract->GCMS

Caption: Workflow for this compound extraction from corn using the QuEChERS method.

References

Application Notes and Protocols for the Use of Tebupirimfos as an Analytical Standard

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tebupirimfos, an organothiophosphate insecticide, serves as a critical analytical standard for the accurate quantification of its residues in various environmental and biological matrices.[1][2] Its primary mode of action is the inhibition of acetylcholinesterase, a key enzyme in the nervous system.[1][2] Due to its use in agriculture, particularly on corn crops, regulatory bodies and researchers require precise and reliable methods for its detection to ensure food safety and monitor environmental contamination.[2] These application notes provide detailed protocols for the use of this compound as an analytical standard in research settings, focusing on sample preparation and analysis by Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Chemical and Physical Properties

A thorough understanding of the physicochemical properties of this compound is essential for developing robust analytical methods.

PropertyValue
Chemical Formula C₁₃H₂₃N₂O₃PS
Molecular Weight 318.37 g/mol [1]
Appearance Amber to brown liquid[1]
CAS Number 96182-53-5[1]
Solubility Soluble in alcohols, ketones, and toluene. Very poor solubility in water.[1]

Analytical Standards

Certified analytical standards of this compound, such as PESTANAL®, are commercially available and should be used for the preparation of calibration standards and spiking solutions to ensure the accuracy and traceability of analytical results.[1][3][4] These standards are typically of high purity and come with a certificate of analysis detailing their characterization.[3][4]

Experimental Protocols

Sample Preparation: QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) Method

The QuEChERS method is a widely adopted sample preparation technique for the analysis of pesticide residues in a variety of matrices. It involves a two-step process of extraction/partitioning and dispersive solid-phase extraction (d-SPE) for cleanup.

Workflow for QuEChERS Sample Preparation

cluster_extraction Extraction & Partitioning cluster_cleanup Dispersive SPE Cleanup homogenize 1. Homogenize Sample weigh 2. Weigh 10-15g into a 50 mL tube homogenize->weigh add_solvent 3. Add Acetonitrile weigh->add_solvent shake1 4. Shake Vigorously add_solvent->shake1 add_salts 5. Add QuEChERS Salts shake1->add_salts shake2 6. Shake Vigorously add_salts->shake2 centrifuge1 7. Centrifuge shake2->centrifuge1 transfer 8. Transfer Supernatant centrifuge1->transfer Collect Acetonitrile Layer add_dspe 9. Add d-SPE Sorbents transfer->add_dspe shake3 10. Shake add_dspe->shake3 centrifuge2 11. Centrifuge shake3->centrifuge2 final_extract Final Extract for Analysis centrifuge2->final_extract cluster_synapse Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron ACh_release Acetylcholine (ACh) Released ACh_receptor Cholinergic Receptor ACh_release->ACh_receptor Binds to AChE Acetylcholinesterase (AChE) ACh_release->AChE Hydrolyzed by nerve_impulse Continuous Nerve Impulse ACh_receptor->nerve_impulse Initiates This compound This compound This compound->AChE Inhibits

References

Application Note: High-Throughput Analysis of Tebupirimfos Residues in Maize Using a Modified QuEChERS Protocol

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Tebupirimfos is an organophosphate insecticide used to control soil-dwelling insect pests in corn crops.[1][2] Monitoring its residues in maize is crucial for ensuring food safety and compliance with regulatory limits. This application note details a robust and efficient method for the sample preparation of this compound in maize for subsequent analysis by chromatographic techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The protocol is based on the widely adopted QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) methodology, which has been modified and proven effective for complex cereal grain matrices.[3]

The QuEChERS approach significantly simplifies the sample preparation process, offering high sample throughput, reduced solvent consumption, and reliable results.[3][4] This method involves an initial extraction with acetonitrile (B52724), followed by a salting-out partitioning step and a dispersive solid-phase extraction (d-SPE) cleanup to remove matrix interferences.

Data Presentation

AnalyteMatrixMethodLimit of Quantification (LOQ) (mg/kg)Typical Recovery (%)Typical RSD (%)Analytical TechniqueReference
This compoundMaize (Corn)QuEChERS0.0185 - 110<15GC-MS or LC-MS/MS[4]

Note: Recovery and RSD values are representative for organophosphates in maize as specific validation data for this compound was not available in the reviewed literature. The LOQ is based on established tolerances from regulatory bodies.

Experimental Protocols

1. Materials and Reagents

  • Solvents: Acetonitrile (ACN), HPLC grade.

  • Salts: Anhydrous magnesium sulfate (B86663) (MgSO₄), sodium chloride (NaCl).

  • d-SPE Sorbents: Primary secondary amine (PSA), C18 (octadecylsilane).

  • Reagent-grade water.

  • This compound analytical standard.

  • Centrifuge tubes (50 mL and 15 mL).

  • High-speed centrifuge.

  • Vortex mixer.

2. Sample Preparation Workflow

Tebupirimfos_Maize_Workflow A 1. Sample Homogenization Milled Maize Sample (10 g) B 2. Hydration Add 10 mL of Reagent-Grade Water A->B C 3. Extraction Add 10 mL Acetonitrile (ACN) Vortex for 1 min B->C D 4. Salting-Out Partitioning Add 4 g MgSO₄ + 1 g NaCl Vortex for 1 min C->D E 5. Centrifugation 5000 rpm for 5 min D->E F 6. Supernatant Transfer Transfer 1 mL of ACN extract to a 15 mL tube E->F G 7. Dispersive SPE (d-SPE) Cleanup Add 150 mg MgSO₄ + 50 mg PSA + 50 mg C18 F->G H 8. Vortex and Centrifuge Vortex for 30 sec, Centrifuge at 5000 rpm for 5 min G->H I 9. Final Extract Collect supernatant for analysis H->I J 10. Analysis GC-MS or LC-MS/MS I->J

Figure 1. Experimental workflow for this compound analysis in maize.

3. Detailed Step-by-Step Protocol

3.1. Sample Comminution and Weighing

  • Obtain a representative sample of maize grain.

  • Grind the maize sample to a fine, homogenous powder using a high-speed blender or mill.

  • Accurately weigh 10 g (± 0.1 g) of the homogenized maize powder into a 50 mL centrifuge tube.

3.2. Extraction

  • Add 10 mL of reagent-grade water to the centrifuge tube containing the maize sample to facilitate hydration of the matrix.

  • Add 10 mL of acetonitrile (ACN) to the tube.

  • Cap the tube tightly and vortex at high speed for 1 minute to ensure thorough mixing and initial extraction of this compound.

3.3. Salting-Out Liquid-Liquid Partitioning

  • Add 4 g of anhydrous magnesium sulfate (MgSO₄) and 1 g of sodium chloride (NaCl) to the centrifuge tube. The addition of salts induces phase separation between the aqueous and organic layers.

  • Immediately cap the tube and vortex vigorously for 1 minute.

  • Centrifuge the tube at 5000 rpm for 5 minutes. This will result in a clear separation of the acetonitrile layer (top) from the aqueous and solid maize matrix.

3.4. Dispersive Solid-Phase Extraction (d-SPE) Cleanup

  • Carefully transfer 1 mL of the upper acetonitrile layer into a 15 mL centrifuge tube containing 150 mg of anhydrous MgSO₄, 50 mg of PSA, and 50 mg of C18.

  • Cap the tube and vortex for 30 seconds to disperse the sorbents and facilitate the removal of interfering matrix components such as fatty acids, sugars, and pigments.

  • Centrifuge the tube at 5000 rpm for 5 minutes.

3.5. Final Extract Preparation and Analysis

  • The resulting supernatant is the final, cleaned-up extract.

  • Carefully collect the supernatant and transfer it to an autosampler vial.

  • The extract is now ready for analysis by GC-MS or LC-MS/MS for the quantification of this compound.

The modified QuEChERS protocol presented in this application note provides a simple, rapid, and effective method for the preparation of maize samples for the analysis of this compound residues. The procedure offers good recoveries for organophosphate pesticides and a low limit of quantification, making it suitable for routine monitoring and food safety applications. The use of d-SPE with a combination of PSA and C18 ensures a clean extract, minimizing matrix effects and improving the accuracy and reliability of chromatographic analysis.

References

Application Note: Determination of Tebupirimfos Using Gas Chromatography with Nitrogen-Phosphorus Detection

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note details a sensitive and selective method for the determination of Tebupirimfos, an organophosphate insecticide, using Gas Chromatography (GC) equipped with a Nitrogen-Phosphorus Detector (NPD). The NPD offers high selectivity for phosphorus-containing compounds, making it ideal for trace-level analysis of this compound in various matrices. This document provides the fundamental principles, instrumental parameters, and a comprehensive protocol for sample preparation and analysis, tailored for researchers, scientists, and professionals in drug development and environmental monitoring.

Introduction

This compound (also known as phostebupirim) is an organothiophosphate insecticide used to control soil-dwelling pests, primarily in corn crops.[1] Due to its potential toxicity, monitoring its residues in environmental and food samples is crucial for ensuring consumer safety and regulatory compliance.[1] The Nitrogen-Phosphorus Detector (NPD) is a highly selective detector for gas chromatography that provides an excellent response to compounds containing nitrogen or phosphorus while discriminating against hydrocarbons.[2][3][4] This selectivity makes it exceptionally well-suited for the analysis of organophosphate pesticides like this compound, often minimizing the need for extensive sample cleanup compared to less selective detectors.

The principle of the NPD involves the use of a thermionic bead (typically coated with a rubidium or cesium salt) heated in a plasma of hydrogen and air.[2][3] When a nitrogen or phosphorus-containing compound elutes from the GC column and enters the detector, it undergoes a catalytic surface reaction on the bead.[3][4] This reaction results in an increased flow of ions to a collector electrode, generating a measurable electrical signal that is highly proportional to the amount of the analyte.[3]

Instrumentation and Analytical Conditions

The analysis is performed on a Gas Chromatograph equipped with a Nitrogen-Phosphorus Detector. The following tables summarize the recommended instrumental conditions and typical performance data for organophosphate pesticide analysis.

Table 1: Gas Chromatography (GC) and Nitrogen-Phosphorus Detector (NPD) Parameters
ParameterRecommended Setting
Gas Chromatograph Agilent 6820 GC or equivalent
Injector Split/Splitless Inlet
Injector Temperature250 °C
Injection ModeSplitless (1 µL injection volume)
Column InertCap 5MS (or equivalent 5% Phenyl-Methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness
Carrier Gas Helium, constant flow at 1.0 - 2.5 mL/min
Oven Program Initial: 60 °C (hold 1 min), Ramp 1: 10 °C/min to 200 °C, Ramp 2: 5 °C/min to 250 °C (hold 5 min)[5]
Detector Nitrogen-Phosphorus Detector (NPD)
Detector Temperature250 - 300 °C
Hydrogen Flow~3 mL/min[3][4]
Air Flow~60 mL/min
Makeup Gas (Helium/N₂)~10 mL/min
Bead Current/VoltageSet according to manufacturer's specifications for optimal response
Table 2: Method Performance Characteristics
ParameterTypical Performance
Retention Time (RT) 12.988 min (on InertCap 5MS column under specific conditions)[6]
Linearity Excellent linearity is typically observed in the range of 1 - 500 ng/mL (ppb) with R² > 0.999 for most OPPs.[5]
Limit of Detection (LOD) Low to sub-ppb (ng/mL) concentrations are achievable for most organophosphorus pesticides (OPPs).[5]
Limit of Quantification (LOQ) Typically in the range of 0.01 to 0.165 µg/mL for various insecticides using GC-NPD.[7]
Selectivity The NPD responds approximately 100,000 times more strongly to N and P compounds than to hydrocarbons.[2][3][4]

Experimental Protocols

This section provides detailed protocols for the preparation of standards, sample extraction using the QuEChERS method, and subsequent GC-NPD analysis.

Reagents and Materials
  • Solvents: Acetonitrile (B52724) (ACN), Toluene, Acetone (Pesticide residue grade or equivalent).

  • Standards: this compound analytical standard (≥98% purity).

  • Reagents: Anhydrous magnesium sulfate (B86663) (MgSO₄), Sodium chloride (NaCl), Primary Secondary Amine (PSA) sorbent, C18 sorbent.

  • Consumables: 50 mL and 2 mL centrifuge tubes, autosampler vials, syringes, and syringe filters (if necessary).

Standard Solution Preparation
  • Stock Standard (1000 µg/mL): Accurately weigh 10 mg of this compound standard into a 10 mL volumetric flask. Dissolve and dilute to the mark with Toluene. Store at 4 °C.

  • Intermediate Standard (10 µg/mL): Pipette 100 µL of the stock standard into a 10 mL volumetric flask and dilute to the mark with Toluene.

  • Working Standards (1 - 500 ng/mL): Prepare a series of calibration standards by serial dilution of the intermediate standard with Toluene or a suitable solvent compatible with the final sample extract.

Sample Preparation: QuEChERS Protocol (EN 15662 Method)

The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a streamlined approach for extracting pesticide residues from food matrices.

  • Sample Homogenization: Weigh 10-15 g of the homogenized sample (e.g., fruit, vegetable, soil) into a 50 mL centrifuge tube. For dry samples, add an appropriate amount of reagent water to achieve ~80% water content and allow to hydrate (B1144303) for 30 minutes.[2]

  • Extraction:

    • Add 10 mL of Acetonitrile to the tube.

    • Add the appropriate internal standard if used.

    • Add the QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g trisodium (B8492382) citrate (B86180) dihydrate, 0.5 g disodium (B8443419) hydrogen citrate sesquihydrate).

    • Immediately cap and shake vigorously for 1 minute.

    • Centrifuge at ≥ 4000 rpm for 5 minutes.

  • Dispersive Solid-Phase Extraction (d-SPE) Cleanup:

    • Transfer a 1 mL aliquot of the upper acetonitrile supernatant into a 2 mL d-SPE cleanup tube.[2] The d-SPE tube should contain a mixture of sorbents appropriate for the matrix (e.g., 150 mg MgSO₄, 50 mg PSA, and 50 mg C18 for fatty matrices).[2]

    • Vortex the tube for 30-60 seconds.

    • Centrifuge at high speed (e.g., 10,000 rpm) for 2-5 minutes to pellet the sorbents.

  • Final Extract: The resulting supernatant is the cleaned extract. Carefully transfer an aliquot into an autosampler vial for GC-NPD analysis.

GC-NPD Analysis Protocol
  • Instrument Setup: Set up the GC-NPD system according to the parameters outlined in Table 1. Allow the system to stabilize.

  • Calibration: Inject the series of working standards (e.g., 1, 10, 50, 100, 500 ng/mL) to generate a calibration curve.

  • Sample Analysis: Inject 1 µL of the final cleaned extract from the sample preparation step.

  • Data Analysis:

    • Identification: Identify the this compound peak in the sample chromatogram by comparing its retention time to that of the analytical standard.

    • Quantification: Calculate the concentration of this compound in the sample by relating its peak area to the calibration curve. Account for all dilution factors from the sample preparation steps to report the final concentration in the original sample.

Visualizations

Diagram 1: General Experimental Workflow

G cluster_prep Sample Preparation (QuEChERS) cluster_analysis Instrumental Analysis cluster_data Data Processing Sample 1. Homogenized Sample (10-15g) Extraction 2. Add Acetonitrile & Salts, Shake, Centrifuge Sample->Extraction dSPE 3. Transfer Supernatant to d-SPE Tube Extraction->dSPE Cleanup 4. Vortex & Centrifuge for Cleanup dSPE->Cleanup FinalExtract 5. Collect Cleaned Extract Cleanup->FinalExtract Injection 6. Inject 1µL into GC-NPD FinalExtract->Injection Separation 7. GC Separation on Capillary Column Injection->Separation Detection 8. Selective Detection by NPD Separation->Detection DataAcq 9. Data Acquisition Detection->DataAcq Quant 10. Identification by RT & Quantification via Calibration Curve DataAcq->Quant Report 11. Final Report (ng/g or µg/kg) Quant->Report

Caption: Workflow for this compound analysis.

Diagram 2: Principle of the Nitrogen-Phosphorus Detector (NPD)

NPD_Principle cluster_detector NPD Detector Body Jet GC Column Effluent (Carrier Gas + Analyte) + H₂ Gas Bead Heated Thermionic Bead (Rb₂SO₄) Jet->Bead Analyte Adsorption Plasma Plasma Bead->Plasma Catalytic Reaction Collector Collector Electrode (+) Collector->Signal Amplified Signal to Data System Plasma->Collector Ion Flow (Signal) Analyte->Jet This compound Molecule Enters

Caption: Mechanism of the Nitrogen-Phosphorus Detector.

References

Application Note: Solid-Phase Extraction (SPE) for Tebupirimfos Cleanup

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note provides a detailed protocol for the cleanup and concentration of Tebupirimfos from water and soil matrices using solid-phase extraction (SPE). This compound, an organothiophosphate insecticide, requires efficient sample preparation to ensure accurate and sensitive quantification by analytical instruments such as gas chromatography (GC) or liquid chromatography (LC) coupled with mass spectrometry (MS). The described methods offer robust and reliable cleanup, minimizing matrix interference and improving analytical performance.

Introduction

This compound, also known as phostebupirim, is an organothiophosphate insecticide used to control soil-dwelling insect pests, particularly in corn crops.[1] As with many organophosphorus pesticides, monitoring its residues in environmental samples is crucial due to potential toxicity.[2] Solid-phase extraction (SPE) is a widely used sample preparation technique that offers several advantages over traditional liquid-liquid extraction, including reduced solvent consumption, higher sample throughput, and improved cleanup efficiency.[3][4] This document outlines optimized SPE protocols for the extraction and cleanup of this compound from water and soil samples, providing researchers with a reliable methodology for trace residue analysis.

Data Presentation

The following tables summarize the quantitative data for this compound cleanup using extraction methods. The data is compiled from various studies and provides an indication of the expected performance of the described protocols.

Table 1: Recovery and Precision Data for this compound

MatrixExtraction MethodFortification LevelAverage Recovery (%)Relative Standard Deviation (RSD) (%)Reference
Sugar BeetSupercritical Fluid Extraction (SFE)Not Specified95.088.2[5]
WaterSolid-Phase Extraction (C18)0.1 µg/L85-95 (estimated)<15 (estimated)Inferred from[6][7]
SoilQuEChERS with dSPE10 ng/g80-100 (estimated)<20 (estimated)Inferred from[8][9]

Table 2: Limits of Detection (LOD) and Quantification (LOQ) for this compound

MatrixAnalytical MethodLODLOQReference
Sugar BeetGC-NPD0.1 µg/kg0.3 µg/kg[5]
WaterGC-MS0.005 - 0.01 µg/L (estimated for similar OPs)0.02 - 0.05 µg/L (estimated for similar OPs)Inferred from[10][11]
SoilGC-MS/MS0.1 - 1 ng/g (estimated for similar OPs)0.5 - 5 ng/g (estimated for similar OPs)Inferred from[10]

Experimental Protocols

Protocol 1: SPE Cleanup of this compound in Water Samples

This protocol is designed for the extraction of this compound from aqueous matrices using a reversed-phase SPE cartridge.

Materials:

  • SPE cartridges: C18, 500 mg, 6 mL (or equivalent polymeric sorbent like Oasis HLB)

  • Methanol (HPLC grade)

  • Ethyl acetate (B1210297) (HPLC grade)

  • Deionized water (HPLC grade)

  • Sodium sulfate (B86663), anhydrous

  • SPE vacuum manifold

  • Nitrogen evaporator

  • Glassware: beakers, graduated cylinders, conical tubes

Methodology:

  • Sample Pre-treatment:

    • Collect 500 mL of the water sample in a clean glass container.

    • If the sample contains suspended solids, centrifuge at 4000 rpm for 10 minutes and use the supernatant for extraction.[4]

    • Adjust the pH of the sample to neutral (pH 7) if necessary.

  • SPE Cartridge Conditioning:

    • Place the C18 SPE cartridges on the vacuum manifold.

    • Wash the cartridges with 5 mL of ethyl acetate.

    • Condition the cartridges with 5 mL of methanol, ensuring the sorbent does not go dry.

    • Equilibrate the cartridges with 2 x 5 mL of deionized water, leaving a thin layer of water on top of the sorbent bed.[3]

  • Sample Loading:

    • Load the 500 mL water sample onto the conditioned SPE cartridge at a flow rate of 5-10 mL/min.

  • Sorbent Drying:

    • After the entire sample has passed through, dry the cartridge under vacuum for at least 60 minutes to remove residual water.[12]

  • Elution:

    • Place a clean collection tube under the cartridge.

    • Elute the retained this compound with 2 x 5 mL of ethyl acetate.[3]

    • Allow the solvent to soak the sorbent for a few minutes before applying vacuum for complete elution.

  • Concentration and Reconstitution:

    • Pass the eluate through a small column of anhydrous sodium sulfate to remove any remaining water.

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in 1 mL of a suitable solvent for the analytical instrument (e.g., ethyl acetate or a mobile phase compatible solvent).

Protocol 2: QuEChERS-based Cleanup of this compound in Soil Samples

This protocol utilizes the Quick, Easy, Cheap, Effective, Rugged, and Safe (QuEChERS) method followed by dispersive SPE (dSPE) for cleanup.

Materials:

  • Acetonitrile (B52724) (HPLC grade)

  • Magnesium sulfate (anhydrous)

  • Sodium chloride

  • Primary secondary amine (PSA) sorbent

  • C18 sorbent

  • 50 mL and 15 mL centrifuge tubes

  • Centrifuge

  • Vortex mixer

Methodology:

  • Sample Extraction:

    • Weigh 10 g of homogenized soil sample into a 50 mL centrifuge tube.[13]

    • Add 10 mL of deionized water to the soil sample and vortex for 1 minute.

    • Add 10 mL of acetonitrile and shake vigorously for 1 minute.[14]

    • Add 4 g of anhydrous magnesium sulfate and 1 g of sodium chloride.

    • Immediately shake for 1 minute to prevent the formation of salt agglomerates.

    • Centrifuge at 4000 rpm for 5 minutes.

  • Dispersive SPE (dSPE) Cleanup:

    • Transfer 1 mL of the upper acetonitrile layer to a 2 mL microcentrifuge tube containing 150 mg of anhydrous magnesium sulfate, 50 mg of PSA, and 50 mg of C18.[15]

    • Vortex the tube for 30 seconds.

    • Centrifuge at 10,000 rpm for 5 minutes.

  • Final Extract Preparation:

    • Carefully collect the supernatant and transfer it to an autosampler vial for analysis by GC-MS or LC-MS.

Visualization

The following diagram illustrates the experimental workflow for the SPE cleanup of this compound in water samples.

SPE_Workflow cluster_pretreatment Sample Pre-treatment cluster_spe Solid-Phase Extraction cluster_post_extraction Post-Extraction Sample 500 mL Water Sample Centrifuge Centrifuge (if solids present) Sample->Centrifuge Condition Condition Cartridge (Ethyl Acetate, Methanol, Water) Centrifuge->Condition Load Load Sample (5-10 mL/min) Condition->Load Dry Dry Sorbent (Vacuum) Load->Dry Elute Elute this compound (2 x 5 mL Ethyl Acetate) Dry->Elute Concentrate Concentrate Eluate (Nitrogen Evaporation) Elute->Concentrate Reconstitute Reconstitute in 1 mL Solvent Concentrate->Reconstitute Analysis GC/LC-MS Analysis Reconstitute->Analysis

Caption: SPE workflow for this compound cleanup in water.

References

Application Notes and Protocols for the HPLC Analysis of Tebupirimfos

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the analysis of Tebupirimfos using High-Performance Liquid Chromatography (HPLC). This compound is an organophosphorus pesticide, and its accurate quantification is crucial for environmental monitoring, food safety, and toxicological studies.[1] These guidelines are designed to assist researchers in developing and validating robust analytical methods for this compound.

Overview and Principle

High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique suitable for the separation, identification, and quantification of this compound.[1] The methods outlined below typically employ reverse-phase chromatography, where a nonpolar stationary phase is used with a polar mobile phase. This compound, being a moderately polar compound, is well-retained and separated under these conditions. Detection is often achieved using mass spectrometry (MS), providing high sensitivity and selectivity.[2][3]

Experimental Protocols

Sample Preparation: QuEChERS Method

The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a widely adopted sample preparation technique for pesticide residue analysis in various matrices.[4][5][6]

Materials:

  • Homogenized sample (e.g., fruit, vegetable, soil, water)

  • Acetonitrile (B52724) (ACN), HPLC grade[3][4]

  • Magnesium sulfate (B86663) (MgSO₄), anhydrous[3][4]

  • Sodium chloride (NaCl)[3][4] or Sodium acetate

  • Primary Secondary Amine (PSA) sorbent[3]

  • C18 sorbent[3]

  • 50 mL centrifuge tubes

  • 15 mL centrifuge tubes (for dispersive SPE)

  • Centrifuge

  • Vortex mixer

Protocol:

  • Extraction:

    • Weigh 10-15 g of the homogenized sample into a 50 mL centrifuge tube.

    • Add 10-15 mL of acetonitrile.

    • Add the appropriate QuEChERS extraction salts (e.g., 4 g MgSO₄ and 1 g NaCl).[3][4]

    • Cap the tube tightly and vortex vigorously for 1 minute to ensure thorough mixing and extraction of this compound into the acetonitrile layer.

    • Centrifuge the tube at ≥ 3000 rcf for 5 minutes to separate the sample solids from the acetonitrile extract.[3]

  • Dispersive Solid-Phase Extraction (d-SPE) Cleanup:

    • Transfer a 1 mL aliquot of the upper acetonitrile layer to a 2 mL d-SPE tube containing PSA and C18 sorbents (e.g., 150 mg MgSO₄, 25 mg PSA, and 25 mg C18).[3]

    • Vortex the d-SPE tube for 30 seconds to 1 minute to allow the sorbents to remove interfering matrix components.

    • Centrifuge the tube at a high speed (e.g., 13,000 rpm) for 5 minutes.[3]

  • Final Extract Preparation:

    • Carefully collect the supernatant (the cleaned extract).

    • The extract can be directly injected into the HPLC system or can be evaporated to dryness and reconstituted in a suitable solvent (e.g., methanol/water mixture) if concentration is needed.

    • Filter the final extract through a 0.22 µm syringe filter before injection to protect the HPLC column from particulate matter.[5]

HPLC-MS/MS Chromatographic Conditions

The following conditions are a general guideline and may require optimization based on the specific instrument and sample matrix.

Instrumentation:

  • HPLC or UPLC system coupled with a tandem quadrupole mass spectrometer (MS/MS)[2][3]

Chromatographic Parameters:

  • Column: A C18 reverse-phase column is commonly used (e.g., ACQUITY UPLC BEH C18, 2.1 x 100 mm, 1.7 µm).[2]

  • Mobile Phase A: Water with 0.1% formic acid and 2% methanol.[2]

  • Mobile Phase B: Methanol with 0.1% formic acid.[2]

  • Flow Rate: 0.450 mL/min.[2]

  • Column Temperature: 40 °C.[2]

  • Injection Volume: 5-20 µL.[2][7]

  • Gradient Elution: A typical gradient would start with a high percentage of mobile phase A, gradually increasing the percentage of mobile phase B to elute this compound and other analytes.

Data Presentation

Quantitative data for the analysis of this compound from various studies are summarized in the table below. These values can serve as a benchmark for method development and validation.

ParameterValueMatrixInstrumentReference
Limit of Quantification (LOQ) 0.0005–0.005 mg/kgAnimal-derived foodsLC-MS/MS[3]
≤10 µg/kgVarious CropsUHPLC-QTOF[8]
1.0–10.0 µg/kgChrysanthemumGC-Orbitrap-MS[5]
Recovery 71.9–110.5%Animal-derived foodsLC-MS/MS[3]
95.2% (at low spike level)ChrysanthemumGC-Orbitrap-MS[5]
Linearity (r²) >0.99Animal-derived foodsLC-MS/MS[3]
≥ 0.99Various CropsUHPLC-QTOF[8]
>0.99ChrysanthemumGC-Orbitrap-MS[5]

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the HPLC analysis of this compound, from sample preparation to data analysis.

G Figure 1: HPLC Analysis Workflow for this compound cluster_prep Sample Preparation (QuEChERS) cluster_analysis HPLC-MS/MS Analysis cluster_data Data Processing Sample Sample Homogenization Extraction Acetonitrile Extraction + Salting Out Sample->Extraction Cleanup Dispersive SPE Cleanup (PSA, C18) Extraction->Cleanup Final_Extract Final Extract Preparation Cleanup->Final_Extract Injection HPLC Injection Final_Extract->Injection Separation Chromatographic Separation (C18 Column) Injection->Separation Detection MS/MS Detection Separation->Detection Quantification Quantification Detection->Quantification Reporting Reporting Quantification->Reporting

Caption: HPLC Analysis Workflow for this compound

Analytical Method Validation Logic

This diagram outlines the logical steps involved in validating an analytical method for this compound, ensuring its reliability and accuracy.

G Figure 2: Analytical Method Validation Logic start Method Development specificity Specificity/ Selectivity start->specificity linearity Linearity & Range specificity->linearity accuracy Accuracy (Recovery) linearity->accuracy precision Precision (Repeatability & Reproducibility) accuracy->precision lod_loq LOD & LOQ precision->lod_loq robustness Robustness lod_loq->robustness end Validated Method robustness->end

Caption: Analytical Method Validation Logic

References

Application of Tebupirimfos in Agricultural Research on Corn Rootworms

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Tebupirimfos is an organothiophosphate insecticide utilized for the control of soil-dwelling insect pests, particularly corn rootworms (Diabrotica spp.), which are significant pests of maize (Zea mays).[1][2] As an organophosphate, its mode of action is the inhibition of acetylcholinesterase (AChE), a critical enzyme in the nervous system of insects.[1] This document provides detailed application notes and experimental protocols for the use of this compound in agricultural research focused on corn rootworms, summarizing key efficacy data and outlining methodologies for field trials. This compound is often formulated in combination with a pyrethroid insecticide, such as cyfluthrin, to provide both contact and residual activity against corn rootworm larvae.[3][4]

Data Presentation: Efficacy of this compound Against Corn Rootworms

The following tables summarize quantitative data from various field studies evaluating the efficacy of this compound-based products (commonly Aztec formulations) in controlling corn rootworm larval feeding and protecting corn yield.

Table 1: Efficacy of this compound Formulations on Corn Rootworm Damage (Node Injury Score)

TreatmentRatePlacementMean Node Injury Score (NIS) 1Location/YearReference
Aztec HC1.63 lb/aIn-furrowNot specified, but significantly reduced root injury compared to untreated checkIllinois / 2022[5]
Aztec HCNot specifiedNot specifiedHad the least lodging and lowest NIS numericallyMinnesota / 2020[6]
Aztec 4.67GNot specifiedNot specifiedPrevented rootworm feeding injury from exceeding the 0.25 EILSouth Dakota / 2019[7]
Aztec 2.1G6.7 oz/1000 row ftIn-furrow, band, or T-bandNot specified, recommended for CRW controlNebraska / 2017[3]
Cyfluthrin + this compoundNot specifiedNot specifiedEffective against pyrethroid-susceptible WCR populationsNebraska / 2016-2017[4]
Untreated CheckN/AN/A1.11Colman, SD / 2015[8]
Untreated CheckN/AN/A1.21Colman, SD / 2019[9]
Untreated CheckN/AN/A2.62Cavour, SD / 2019[7]
Untreated CheckN/AN/A>1.0Minnesota / 2020[6]

1 The Oleson 0-3 Node Injury Scale (NIS) is a common method for rating corn rootworm feeding injury, where a higher score indicates more severe damage. An economic injury level (EIL) of 0.25 is often cited.[6][7][8][9][10]

Table 2: Impact of this compound Formulations on Corn Yield

TreatmentRatePlacementYield (bu/ac)Location/YearReference
Aztec HCNot specifiedNot specifiedNumerically the highest yield (not statistically significant)Minnesota / 2020[6]
Aztec 4.67GNot specifiedNot specifiedYield differences between treated and untreated plots ranged from 2.7 to 58.3 bu/acreSouth Dakota / 2019[7]
Insecticide Treatments (general)Not specifiedAt-plantingResulted in 12.7–42.3 bu/acre more than the untreated plotSouth Dakota / 2023[10]
Untreated CheckN/AN/AYields can be significantly lower due to root damage and lodgingVarious[6][7]

Signaling Pathway and Mode of Action

This compound, like other organophosphate insecticides, functions by inhibiting the enzyme acetylcholinesterase (AChE) in the nervous system.[1] In a healthy nervous system, acetylcholine (B1216132) (ACh), a neurotransmitter, is released to transmit a nerve impulse across a synapse and is then broken down by AChE. By inhibiting AChE, this compound leads to an accumulation of ACh, causing continuous nerve stimulation, paralysis, and ultimately, the death of the insect.

This compound Mode of Action cluster_synapse Synaptic Cleft cluster_inhibition Inhibition Pathway ACh_presynaptic Acetylcholine (ACh) Released ACh_receptor ACh Receptor on Postsynaptic Neuron ACh_presynaptic->ACh_receptor Binds to receptor, transmits signal AChE Acetylcholinesterase (AChE) ACh_receptor->AChE ACh released from receptor AChE->ACh_presynaptic Breaks down ACh This compound This compound Tebupirimfos_active Active Metabolite (Oxon form) This compound->Tebupirimfos_active Metabolic Activation AChE_inhibited Inhibited AChE Tebupirimfos_active->AChE_inhibited Inhibits ACh_accumulation ACh Accumulation AChE_inhibited->ACh_accumulation Leads to Nerve_overstimulation Continuous Nerve Stimulation ACh_accumulation->Nerve_overstimulation Paralysis_death Paralysis and Death Nerve_overstimulation->Paralysis_death

Caption: Mode of action of this compound as an acetylcholinesterase inhibitor.

Experimental Protocols

The following are detailed methodologies for conducting field efficacy trials of this compound for corn rootworm control, based on common practices cited in agricultural research.[6][7][8][9][10]

1. Experimental Design and Plot Establishment

  • Design: Randomized Complete Block Design (RCBD) is a standard design with four replications to account for field variability.[7][8][10]

  • Plot Size: Typical plots consist of four rows, 30-48 feet in length, with 30-inch row spacing.[7][8][10]

  • Corn Hybrid: A non-rootworm traited corn hybrid should be used for all insecticide treatments to ensure that the observed effects are due to the chemical application and not genetic resistance.[10]

  • Planting: Corn should be planted at a typical seeding rate for the region, for example, approximately 31,000 to 34,000 kernels per acre.[6][8]

2. Insecticide Application

  • Formulation: this compound is often applied as a granular formulation (e.g., Aztec HC).

  • Application Method:

    • In-furrow: The insecticide is placed directly into the open seed furrow during planting.[3][8] This can be achieved using planter-mounted granular applicators such as Noble metering units or the SmartBox delivery system.[8][10]

    • T-band: The insecticide is applied in a 7-inch band over the open furrow, followed by light incorporation with the press wheels.

  • Calibration: All application equipment must be calibrated prior to treatment application to ensure the correct rate is delivered.

3. Data Collection and Evaluation

  • Plant Stand Counts: At an early vegetative stage (e.g., V2), the number of emerged plants in a specified length of the center two rows of each plot should be counted to assess any effects on germination.[6][9]

  • Root Lodging Assessment: The percentage of lodged plants (leaning at a 30-degree angle or more) in the center two rows should be determined at a later growth stage.[6][9]

  • Root Damage Rating:

    • At the VT (tasseling) growth stage, six roots should be randomly dug from the outer two rows of each plot.[8][9]

    • The roots are then washed to remove soil and rated for corn rootworm feeding injury using the Oleson 0-3 node-injury scale.[8][9]

  • Yield Assessment:

    • The center two rows of each plot are harvested using a plot combine.[6]

    • Grain weight and moisture are recorded, and yield is adjusted to a standard moisture content (e.g., 15.5%) and reported in bushels per acre.

4. Data Analysis

  • Yield and root rating data are typically analyzed using Analysis of Variance (ANOVA) appropriate for an RCBD, often using statistical software such as SAS with PROC MIXED.[7][8][9]

  • Mean separation tests (e.g., Tukey's HSD or Saxton's lettering macro) are used to determine significant differences between treatment means (P > 0.05).[7][8][9]

Experimental Workflow

The following diagram illustrates a typical workflow for a field trial evaluating the efficacy of this compound.

This compound Efficacy Trial Workflow cluster_planning Phase 1: Planning & Setup cluster_fieldwork Phase 2: Field Application & Growth cluster_data Phase 3: Data Collection cluster_analysis Phase 4: Analysis & Reporting A Experimental Design (RCBD, 4 Reps) B Site Selection (History of CRW pressure) A->B C Treatment Selection (this compound, Controls) B->C D Plot Establishment & Planting C->D E Insecticide Application (In-furrow at planting) D->E F Crop Maintenance (Weed & nutrient mgmt.) E->F G Plant Stand Counts (V2 Stage) F->G J Lodging Assessment F->J H Root Digging & Washing (VT Stage) G->H I Node Injury Score Rating (0-3 Scale) H->I L Statistical Analysis (ANOVA) I->L K Harvest & Yield Measurement J->K K->L M Mean Separation & Interpretation L->M N Final Report & Publication M->N

Caption: Workflow for a this compound corn rootworm efficacy trial.

References

Application Note: Analysis of Tebupirimfos in Water Samples

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document outlines a comprehensive protocol for the quantitative analysis of the organophosphate insecticide Tebupirimfos in water samples. The methodology leverages solid-phase extraction (SPE) for sample concentration and cleanup, followed by detection using either Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Quantitative Data Summary

The following table summarizes the performance metrics for the analysis of this compound in water, compiled from various analytical studies.

Analytical MethodMatrixLimit of Detection (LOD) (ng/L)Limit of Quantification (LOQ) (ng/L)Recovery (%)Reference
LC-HRMSRiver Water-9061-96[1]
LC-HRMSSeawater-9060-111[1]
GC-MSReagent Water1-18-73 (at 0.1 and 1.0 µg/L)[2]
GC-FPDSurface Water4-12-39-149[3]
GC-FPDGround Water4-12-40-124[3]

Experimental Protocols

Sample Collection and Preservation
  • Collect water samples in 1-liter amber glass bottles that have been pre-cleaned.

  • To preserve the sample, add 60 g of reagent-grade NaCl to each liter of the water sample.[4]

  • Immediately chill the samples and ship them to the laboratory.

  • Upon receipt, store the samples at 4°C and extract them within 7 days of collection.

Solid-Phase Extraction (SPE)

This protocol is based on methods for the extraction of organophosphate pesticides from water.[2][3]

  • Materials:

    • C18 bonded porous silica (B1680970) SPE cartridges.

    • Vacuum manifold for SPE.

    • Nitrogen gas supply for drying.

    • Ethyl acetate, methanol, hexane, isopropanol (B130326) (pesticide residue grade).

    • Deionized water.

  • Procedure:

    • Cartridge Conditioning: Condition the C18 SPE cartridge by passing 10 mL of ethyl acetate, followed by 10 mL of methanol, and finally 10 mL of deionized water through the cartridge. Do not allow the cartridge to go dry.

    • Sample Loading: Pass the 1-liter water sample through the conditioned SPE cartridge at a flow rate of approximately 10-15 mL/min.

    • Drying: After the entire sample has passed through, dry the cartridge by drawing nitrogen gas through it for 10-15 minutes.

    • Elution: Elute the retained this compound from the cartridge using one of the following solvent systems:

      • Option A: 10 mL of ethyl acetate.[3]

      • Option B: 3.0 mL of hexane-isopropanol (3:1 v/v).[2]

    • Concentration: Concentrate the eluate to a final volume of 1 mL under a gentle stream of nitrogen. The sample is now ready for GC-MS or LC-MS/MS analysis.

Instrumental Analysis: GC-MS Method

This is a general method suitable for the analysis of organophosphate pesticides.

  • Instrumentation:

    • Gas chromatograph with a mass selective detector (GC-MS).

    • Capillary column: HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.

    • Carrier gas: Helium at a constant flow rate.

  • GC Conditions:

    • Injector Temperature: 250°C.

    • Injection Mode: Splitless.

    • Oven Temperature Program:

      • Initial temperature: 60°C, hold for 1 minute.

      • Ramp to 150°C at 20°C/min.

      • Ramp to 240°C at 10°C/min.[5]

    • Transfer Line Temperature: 280°C.

  • MS Conditions:

    • Ionization Mode: Electron Impact (EI) at 70 eV.

    • Acquisition Mode: Selected Ion Monitoring (SIM).

    • Ions to Monitor for this compound: To be determined by analyzing a standard of this compound to identify the most abundant and characteristic ions. A common approach for organophosphates is to monitor the molecular ion and key fragment ions.

Instrumental Analysis: LC-MS/MS Method
  • Instrumentation:

    • Liquid chromatograph coupled to a tandem mass spectrometer (LC-MS/MS) with an electrospray ionization (ESI) source.

    • C18 analytical column.

  • LC Conditions:

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient: A suitable gradient to achieve separation of this compound from matrix interferences.

    • Flow Rate: 0.4 mL/min.

    • Injection Volume: 5 µL.

  • MS/MS Conditions:

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Acquisition Mode: Multiple Reaction Monitoring (MRM).

    • MRM Transitions for this compound:

      • Precursor Ion (m/z): 319.0

      • Product Ion 1 (Quantifier) (m/z): 153.0

      • Product Ion 2 (Qualifier) (m/z): 277.0

      • Collision Energy (V): 29 (for 153.0), 15 (for 277.0)

Visualizations

G cluster_prep Sample Preparation cluster_analysis Instrumental Analysis Sample 1L Water Sample Preserve Preserve with NaCl Sample->Preserve Filter Filter Water Sample Preserve->Filter SPE_Load Load Sample onto SPE Cartridge Filter->SPE_Load SPE_Condition Condition C18 SPE Cartridge SPE_Condition->SPE_Load SPE_Dry Dry SPE Cartridge SPE_Load->SPE_Dry SPE_Elute Elute this compound SPE_Dry->SPE_Elute Concentrate Concentrate Eluate SPE_Elute->Concentrate GCMS GC-MS Analysis Concentrate->GCMS Option 1 LCMSMS LC-MS/MS Analysis Concentrate->LCMSMS Option 2 Data Data Acquisition and Quantification GCMS->Data LCMSMS->Data

Caption: Experimental workflow for this compound analysis.

G cluster_fragments Collision-Induced Dissociation This compound This compound (Precursor Ion) m/z 319.0 Fragment1 Product Ion 1 (Quantifier) m/z 153.0 This compound->Fragment1 CE: 29V Fragment2 Product Ion 2 (Qualifier) m/z 277.0 This compound->Fragment2 CE: 15V

Caption: this compound MRM fragmentation pathway.

References

Application Note: Enantioselective Separation of Tebupirimfos Isomers by High-Performance Liquid Chromatography (HPLC)

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: This application note presents a detailed protocol for the enantioselective separation of the isomers of the organophosphate pesticide Tebupirimfos using chiral High-Performance Liquid Chromatography (HPLC). Due to the chiral nature of the phosphorus atom in this compound, the separation of its enantiomers is crucial for environmental and toxicological studies. This document provides a starting point for method development, utilizing a polysaccharide-based chiral stationary phase, which is widely successful for the separation of organophosphate pesticides.[1][2] The protocol details the instrumentation, chromatographic conditions, and sample preparation required to achieve baseline separation of the this compound enantiomers.

Introduction

This compound is an organothiophosphate insecticide characterized by a chiral phosphorus center, resulting in the existence of two enantiomers.[3] It is well-established that the biological and toxicological activities of chiral pesticides can differ significantly between enantiomers.[4] Therefore, the ability to separate and quantify individual enantiomers is of paramount importance for accurate risk assessment and for the development of more effective and environmentally benign agrochemicals.

High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase (CSP) is a powerful and widely used technique for the separation of enantiomers.[5][6] Polysaccharide-based CSPs, in particular, have demonstrated broad applicability for the enantioseparation of a diverse range of chiral compounds, including organophosphate pesticides.[1][2] This application note provides a generalized methodology that serves as a robust starting point for the development of a specific and optimized method for the enantioselective separation of this compound isomers.

Experimental Protocol

This protocol outlines a general procedure for the enantioselective separation of this compound. Optimization of the mobile phase composition, flow rate, and temperature may be necessary to achieve optimal resolution for your specific instrumentation and analytical standards.

Instrumentation and Materials:

  • HPLC System: A standard HPLC system equipped with a pump, autosampler, column thermostat, and a UV detector is required.

  • Chiral Stationary Phase: A polysaccharide-based chiral column is recommended as a starting point. For example, a Chiralpak® AD-H or similar amylose-based column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Chemicals:

    • This compound analytical standard (racemic mixture)

    • n-Hexane (HPLC grade)

    • Isopropanol (B130326) (IPA) (HPLC grade)

  • Sample Preparation:

    • Prepare a stock solution of racemic this compound in isopropanol at a concentration of 1 mg/mL.

    • From the stock solution, prepare a working standard solution of 10 µg/mL by diluting with the mobile phase.

Chromatographic Conditions (Starting Point):

ParameterRecommended Condition
Column Chiralpak® AD-H (250 mm x 4.6 mm, 5 µm) or equivalent
Mobile Phase n-Hexane / Isopropanol (90:10, v/v)
Flow Rate 1.0 mL/min
Column Temperature 25 °C
Detection UV at 254 nm
Injection Volume 10 µL

Data Presentation: Example Chromatographic Results

The following table summarizes hypothetical, yet representative, quantitative data that could be expected from a successful enantioselective separation of this compound under the starting conditions. Actual retention times and resolution will vary depending on the specific column and system used.

EnantiomerRetention Time (min)Resolution (Rs)
Enantiomer 18.5-
Enantiomer 210.22.1

Method Development and Optimization

Achieving baseline separation of enantiomers often requires a systematic approach to method development.[7] The following logical workflow can be employed to optimize the separation of this compound isomers.

G cluster_0 Method Development Workflow Start Start with General Conditions (e.g., Hexane/IPA 90:10) Screen Screen Different CSPs (Polysaccharide-based) Start->Screen Select Column Type OptimizeMP Optimize Mobile Phase (Vary Hexane/IPA ratio) Screen->OptimizeMP Select Best CSP OptimizeTemp Optimize Temperature (e.g., 15-35 °C) OptimizeMP->OptimizeTemp Fine-tune Selectivity OptimizeFlow Optimize Flow Rate (e.g., 0.5-1.5 mL/min) OptimizeTemp->OptimizeFlow Adjust Resolution & Time Validate Method Validation OptimizeFlow->Validate Finalize Method

Caption: Workflow for Chiral HPLC Method Development.

Experimental Workflow Diagram

The following diagram illustrates the overall experimental workflow from sample preparation to data analysis for the enantioselective separation of this compound.

G cluster_1 Experimental Workflow Prep Prepare this compound Standard HPLC HPLC System Setup (Column, Mobile Phase) Prep->HPLC Load Sample Inject Inject Sample HPLC->Inject Detect UV Detection Inject->Detect Data Data Acquisition & Analysis (Retention Time, Resolution) Detect->Data

Caption: Experimental Workflow for this compound Analysis.

Conclusion

This application note provides a foundational protocol for the enantioselective separation of this compound isomers by HPLC. The use of a polysaccharide-based chiral stationary phase with a normal-phase mobile phase is a promising starting point for achieving a successful separation. Researchers should anticipate the need for method optimization to achieve the desired resolution and analysis time for their specific application. The successful implementation of such a method will enable more accurate and enantiomer-specific studies of this compound in various scientific disciplines.

References

Application Notes: Analysis of Tebupirimfos Residues in Environmental Samples

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Tebupirimfos (also known as phostebupirim) is an organophosphorus insecticide used to control soil insects, particularly in crops like sugar beet.[1][2] Its persistence and potential toxicity necessitate reliable and sensitive analytical methods for monitoring its residues in environmental compartments such as soil and water. This document provides detailed application notes and protocols for the determination of this compound residues, primarily utilizing QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) for soil samples and Solid-Phase Extraction (SPE) for water samples, followed by analysis using Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS) or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[3][4][5] These techniques are favored for their high selectivity and sensitivity, which are crucial for trace residue analysis.[6][7]

Quantitative Performance Data

The performance of analytical methods for pesticide residue analysis is characterized by several key parameters, including the limit of detection (LOD), limit of quantification (LOQ), and analyte recovery. The following table summarizes representative performance data for methods analogous to those used for this compound analysis in environmental and agricultural matrices.

Analytical MethodMatrixLimit of Detection (LOD)Limit of Quantification (LOQ)Recovery (%)Relative Standard Deviation (RSD) (%)Reference
SFE-GC-NPDSugar Beet0.0001 mg/kg0.0003 mg/kg95.088.2[1]
SPE-LC-MS/MSSurface & Drinking Water1 - 50 ng/L2 - 180 ng/L73 - 995 - 24[5]
QuEChERS-LC-MS/MSVarious Food Commodities-0.01 mg/kg (validated)--[4]
SPE-GC-MS/MSTea0.01 - 3.14 µg/kg0.04 - 8.69 µg/kg72.0 - 99.1-[8]
QuEChERS-LC-MS/MSLivestock & Fishery Products0.3 - 4 ng/g1 - 12 ng/g70.3 - 1191.3 - 28[9]

Experimental Protocols

Protocol 1: Analysis of this compound in Soil using QuEChERS and GC-MS/MS

This protocol details the extraction and cleanup of this compound from soil samples using the widely adopted QuEChERS method, followed by instrumental analysis.[3]

1. Principle Soil samples are extracted with acetonitrile, followed by a liquid-liquid partitioning step induced by the addition of salts. The supernatant is then cleaned using dispersive solid-phase extraction (dSPE) to remove matrix interferences before analysis by GC-MS/MS.[10]

2. Reagents and Materials

  • This compound analytical standard (≥99.5% purity)

  • Acetonitrile (ACN), HPLC or pesticide residue grade

  • Toluene, pesticide residue grade

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

  • Sodium chloride (NaCl)

  • Primary Secondary Amine (PSA) sorbent

  • C18 sorbent

  • 50 mL and 15 mL polypropylene (B1209903) centrifuge tubes

  • Homogenizer or blender

  • Centrifuge

  • Vortex mixer

3. Instrumentation

  • Gas Chromatograph with Tandem Mass Spectrometer (GC-MS/MS) equipped with a suitable capillary column (e.g., HP-5ms, 30 m × 0.25 mm × 0.25 µm).[8]

G cluster_analysis Analysis analysis GC-MS/MS Analysis sample sample add_h2o add_h2o sample->add_h2o add_acn add_acn add_h2o->add_acn shake1 shake1 add_acn->shake1 add_salts add_salts shake1->add_salts shake2 shake2 add_salts->shake2 supernatant supernatant shake2->supernatant add_dspe add_dspe supernatant->add_dspe shake3 shake3 add_dspe->shake3 final_extract final_extract shake3->final_extract final_extract->analysis

5. Instrumental Analysis (GC-MS/MS)

  • Injection: 1 µL, splitless mode.

  • Inlet Temperature: 250 °C.[8]

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Oven Program: Start at 50 °C (hold 1 min), ramp to 150 °C at 25 °C/min, then ramp to 300 °C at 10 °C/min (hold 5 min).[8]

  • MS Conditions: Electron Impact (EI) ionization. Operate in Multiple Reaction Monitoring (MRM) mode for high selectivity and sensitivity. Specific precursor and product ions for this compound must be determined by direct infusion or from established methods.

6. Calibration Prepare matrix-matched calibration standards by spiking blank soil extracts with known concentrations of this compound standard solution to compensate for matrix effects.[11]

Protocol 2: Analysis of this compound in Water using SPE and LC-MS/MS

This protocol describes the concentration of this compound from water samples using Solid-Phase Extraction (SPE) and subsequent analysis by LC-MS/MS.[5]

1. Principle A known volume of water is passed through an SPE cartridge containing a sorbent (e.g., C18) that retains this compound. Interferences are washed away, and the target analyte is then eluted with a small volume of organic solvent, concentrated, and analyzed by LC-MS/MS.[12]

2. Reagents and Materials

  • This compound analytical standard (≥99.5% purity)

  • Methanol (MeOH), HPLC grade

  • Acetonitrile (ACN), HPLC grade

  • Formic acid, LC-MS grade

  • Ammonium (B1175870) formate (B1220265), LC-MS grade

  • Ultrapure water

  • C18 SPE cartridges (e.g., 500 mg, 6 mL)

  • SPE vacuum manifold

  • Nitrogen evaporator

3. Instrumentation

  • Liquid Chromatograph with Tandem Mass Spectrometer (LC-MS/MS) equipped with a reverse-phase column (e.g., C18, 2.1 x 100 mm, <2 µm).[7]

G cluster_prep Sample Preparation cluster_post Post-Extraction cluster_analysis Analysis sample 1. Measure 500mL Filtered Water Sample adjust_ph 2. Add Internal Standards sample->adjust_ph condition condition concentrate 8. Evaporate Eluate to Near Dryness under Nitrogen reconstitute 9. Reconstitute in 1mL of Initial Mobile Phase concentrate->reconstitute analysis LC-MS/MS Analysis reconstitute->analysis load load condition->load wash wash load->wash dry dry wash->dry elute elute dry->elute elute->concentrate

5. Instrumental Analysis (LC-MS/MS)

  • Mobile Phase A: 5 mM ammonium formate and 0.1% formic acid in water.[7]

  • Mobile Phase B: 5 mM ammonium formate and 0.1% formic acid in methanol.[7]

  • Gradient: A typical gradient starts with a high percentage of aqueous phase (e.g., 95% A) and ramps to a high percentage of organic phase (e.g., 98% B) to elute the analyte.

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 2-10 µL.[7]

  • Column Temperature: 40 °C.[7]

  • MS Conditions: Electrospray Ionization (ESI) in positive mode. Operate in MRM mode. Specific precursor and product ions for this compound need to be optimized.

6. Calibration Prepare calibration standards in the initial mobile phase solvent. For trace analysis, matrix-matched standards may be required if significant ion suppression or enhancement is observed.[4]

Method Validation and Quality Control

For reliable results, any analytical method must be properly validated.[13] Key parameters to be evaluated include:

  • Linearity: Assess the relationship between detector response and concentration over a defined range.[13]

  • Accuracy: Determined by recovery experiments, where blank samples are spiked with a known amount of the analyte and taken through the entire procedure.[14] Recoveries are typically expected to be within 70-120%.[15]

  • Precision: Assessed as repeatability (intra-day precision) and intermediate precision (inter-day precision), expressed as the relative standard deviation (RSD) of replicate measurements.[13] An RSD below 20% is generally considered acceptable.[15]

  • Limit of Detection (LOD): The lowest concentration of an analyte that can be reliably detected.

  • Limit of Quantification (LOQ): The lowest concentration of an analyte that can be quantitatively determined with acceptable accuracy and precision.[9]

  • Selectivity: The ability of the method to distinguish the target analyte from other components in the sample matrix.[14] This is confirmed by analyzing blank matrix samples to ensure no interfering peaks are present at the analyte's retention time.[14]

References

Application Note: Analytical Techniques for the Study of Tebupirimfos Metabolites

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Tebupirimfos, an organothiophosphate insecticide, is primarily used on corn crops to control soil-dwelling insects.[1][2] Understanding its metabolic fate is crucial for assessing human exposure and environmental impact. In biological systems, this compound undergoes rapid metabolism. The primary metabolic pathway involves oxidative desulfuration to its oxygen analog, followed by hydrolysis to form 2-(1,1-dimethylethyl)-5-hydroxypyrimidine (TPHP).[1] This major metabolite is then conjugated, typically with glucuronic acid, and excreted.[1] This document provides detailed application notes and protocols for the extraction, detection, and quantification of this compound and its key metabolites from various biological and environmental matrices.

Metabolic Pathway of this compound

The metabolism of this compound primarily occurs through oxidation and hydrolysis, reactions catalyzed by enzymes such as mixed-function oxidases and paraoxonase (PON1).[1] The initial step is the conversion of the parent compound to its more toxic oxygen analog (oxon). This is followed by rapid hydrolysis to a stable pyrimidine (B1678525) derivative, which is then conjugated for excretion.

G cluster_0 Phase I Metabolism cluster_1 Phase II Metabolism This compound This compound (Parent Compound) OMAT OMAT (Oxygen Analog) This compound->OMAT Oxidative Desulfuration (Mixed-Function Oxidases) TPHP TPHP (Hydrolyzed Metabolite) OMAT->TPHP Hydrolysis (Esterases, e.g., PON1) TPHP_Conj TPHP-Glucuronide (Excreted Conjugate) TPHP->TPHP_Conj Glucuronidation

Caption: Metabolic pathway of this compound.

Core Analytical Methodologies

The analysis of this compound and its metabolites relies on high-sensitivity chromatographic techniques coupled with specific detectors.

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is the preferred method for analyzing the polar metabolites of this compound, such as TPHP and its conjugates. LC-MS/MS offers excellent sensitivity and specificity, with limits of quantification (LOQ) that can be up to 100 times lower than typical GC-MS methods for related compounds.[3] It is particularly well-suited for analyzing hydrophilic metabolites in complex biological matrices like urine.[4]

  • Gas Chromatography (GC): GC coupled with mass spectrometry (GC-MS) or a nitrogen-phosphorus detector (NPD) is effective for the analysis of the parent this compound compound and less polar metabolites.[5][6] For more polar metabolites, a derivatization step may be necessary to increase volatility for GC analysis.[7]

Quantitative Data Summary

The following table summarizes the performance of various analytical methods for organophosphate pesticides and their metabolites in different matrices.

Analytical TechniqueMatrixAnalyte(s)LOD / LOQRecovery (%)Citation
LC-MS/MSAir Sampling MediaChlorpyrifos & OxonLOD: 0.15–1.1 ng/sample71 - 113[3]
LC-MS/MSCoconut Water15 OrganophosphatesLOD: 0.1–1.5 ng/mL86.8 - 107.6[8]
LC-MS/MSHuman Hair6 Dialkyl PhosphatesN/A72 - 152[9]
GC-NPDSugar BeetThis compoundLOQ: 0.0003 mg/kg95.08[5]
GC-MSHuman Urine13 Insecticide MetabolitesLOD: < 0.1 µg/L~90.5[10]
GC-NPDProduce65 OrganophosphatesSpiked at 10 ng/g60 - 100[11]

Experimental Protocols

Protocol 1: Analysis of TPHP Metabolite in Human Urine via LC-MS/MS

This protocol details the quantification of the primary non-conjugated metabolite, TPHP, in urine, a key matrix for human biomonitoring.[4] To account for conjugated forms, an enzymatic hydrolysis step is included.

G start 1. Urine Sample Collection (1 mL) pretreatment 2. Enzymatic Hydrolysis Add β-glucuronidase/sulfatase buffer. Incubate at 37°C. start->pretreatment spe 3. Solid-Phase Extraction (SPE) (e.g., Oasis HLB) pretreatment->spe spe_steps a. Condition with Methanol (B129727) b. Equilibrate with Water c. Load Sample d. Wash with Water e. Elute with Acetonitrile (B52724)/Methanol spe->spe_steps concentrate 4. Concentration Evaporate eluate to dryness under N2. Reconstitute in mobile phase. spe->concentrate analysis 5. LC-MS/MS Analysis (MRM Mode) concentrate->analysis end Quantification of TPHP analysis->end

Caption: Workflow for TPHP metabolite analysis in urine.

Methodology:

  • Sample Pre-treatment (Deconjugation):

    • To 1 mL of urine sample, add 10 µL of an internal standard solution.

    • Add 1 mL of a β-glucuronidase/arylsulfatase solution in an appropriate buffer (e.g., sodium acetate).[4]

    • Vortex the mixture and incubate at 37°C for a minimum of 4 hours, or overnight, to ensure complete hydrolysis of glucuronide and sulfate (B86663) conjugates.

  • Solid-Phase Extraction (SPE):

    • Condition an SPE cartridge (e.g., Oasis HLB, 60 mg) by passing 3 mL of methanol followed by 3 mL of deionized water.

    • Load the hydrolyzed urine sample onto the cartridge.

    • Wash the cartridge with 3 mL of water to remove interfering hydrophilic substances.

    • Dry the cartridge under vacuum for 5-10 minutes.

    • Elute the analytes with 4 mL of acetonitrile or methanol.

  • Concentration and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at approximately 37°C.[12]

    • Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95% water with 0.1% formic acid: 5% acetonitrile).

  • LC-MS/MS Instrumental Analysis:

    • Column: C18 reverse-phase column (e.g., 100 x 2.1 mm, 1.9 µm).[12]

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.[12]

    • Gradient: A typical gradient would start at 5% B, ramp to 95% B, hold, and then return to initial conditions for equilibration.

    • Ionization: Electrospray Ionization (ESI), positive mode.

    • Detection: Multiple Reaction Monitoring (MRM) mode. Precursor and product ions for TPHP and the internal standard must be optimized.

Protocol 2: Analysis of this compound and Metabolites in Produce using QuEChERS and GC/LC-MS

The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a streamlined approach widely used for pesticide residue analysis in food and environmental matrices.[12][13]

G start 1. Sample Homogenization (10 g of produce) extract 2. Acetonitrile Extraction Add 10 mL Acetonitrile. Add QuEChERS salts (MgSO4, NaCl). start->extract shake 3. Shake & Centrifuge Vortex vigorously for 1-2 min. Centrifuge at >3000 RCF. extract->shake cleanup 4. Dispersive SPE (dSPE) Cleanup Take aliquot of supernatant. Add dSPE sorbents (PSA, GCB). shake->cleanup shake2 5. Vortex & Centrifuge Vortex for 1 min. Centrifuge to pellet sorbents. cleanup->shake2 analysis 6. Final Extract Analysis Collect supernatant for GC-MS or LC-MS/MS. shake2->analysis end Quantification of Residues analysis->end

Caption: QuEChERS workflow for pesticide analysis in produce.

Methodology:

  • Sample Preparation:

    • Homogenize a representative sample of the produce (e.g., apples, cabbage).[11]

    • Weigh 10 g of the homogenized sample into a 50 mL centrifuge tube.

  • Extraction:

    • Add 10 mL of acetonitrile to the tube. If required, add an internal standard.

    • Add a pre-packaged QuEChERS salt packet, typically containing 4 g MgSO₄ and 1 g NaCl.[11]

    • Immediately cap and shake the tube vigorously for 1-2 minutes.

    • Centrifuge the tube for 5 minutes at >3000 RCF.

  • Dispersive SPE (dSPE) Cleanup:

    • Transfer an aliquot (e.g., 5 mL) of the upper acetonitrile layer to a 15 mL dSPE tube.[11]

    • The dSPE tube should contain sorbents to remove matrix interferences. A common combination is primary-secondary amine (PSA) to remove sugars and fatty acids, and graphitized carbon black (GCB) to remove pigments.[11]

    • Vortex the dSPE tube for 1 minute and then centrifuge for 5 minutes.

  • Instrumental Analysis:

    • The resulting supernatant is the final extract.

    • For GC-MS analysis , an aliquot can be taken directly for injection. The parent compound this compound is well-suited for this technique.

    • For LC-MS/MS analysis , the solvent may need to be exchanged. Evaporate an aliquot of the extract and reconstitute it in a mobile phase-compatible solvent for the analysis of more polar metabolites like TPHP.[11]

References

Troubleshooting & Optimization

overcoming matrix effects in Tebupirimfos LC-MS/MS analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming matrix effects during the LC-MS/MS analysis of Tebupirimfos.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how do they affect this compound analysis?

A1: Matrix effects are the alteration of ionization efficiency for a target analyte, such as this compound, due to the presence of co-eluting compounds from the sample matrix.[1] These effects can manifest as either ion suppression (decreased signal) or ion enhancement (increased signal), leading to inaccurate quantification, poor reproducibility, and reduced sensitivity in LC-MS/MS analysis.[1] The complexity of the sample matrix, such as in various food commodities, can significantly influence the extent of these effects.

Q2: How can I assess the presence and severity of matrix effects in my this compound analysis?

A2: The most common method to evaluate matrix effects is to compare the signal response of this compound in a pure solvent standard to the response in a matrix extract spiked with the same concentration of the standard. The matrix effect can be calculated as a percentage. A value of 100% indicates no matrix effect, values below 100% suggest ion suppression, and values above 100% indicate ion enhancement. Generally, a matrix effect within ±20% is considered acceptable.[1]

Q3: What are the primary strategies to overcome matrix effects for this compound?

A3: The main strategies can be categorized as follows:

  • Sample Preparation: Employing effective cleanup techniques to remove interfering matrix components. The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a widely used and effective sample preparation approach for pesticide residue analysis in food matrices.[2][3]

  • Chromatographic Separation: Optimizing the LC method to separate this compound from co-eluting matrix components.

  • Calibration Strategy: Utilizing matrix-matched calibration standards or stable isotope-labeled internal standards to compensate for matrix effects.[4]

  • Sample Dilution: Diluting the sample extract can reduce the concentration of interfering matrix components, thereby minimizing their impact on the ionization of this compound.[5]

Troubleshooting Guides

Issue 1: Poor recovery and significant signal suppression for this compound.

This is a common issue, particularly in complex matrices like fruits, vegetables, and grains.

Troubleshooting Steps:

  • Optimize Sample Preparation (QuEChERS): The choice of dispersive solid-phase extraction (dSPE) cleanup sorbent in the QuEChERS protocol is critical for removing specific matrix interferences.

    • For fatty matrices (e.g., avocado, nuts): Use a combination of PSA (primary secondary amine) and C18 sorbents. For highly fatty samples, Enhanced Matrix Removal—Lipid (EMR—Lipid) dSPE may be more effective than traditional C18.[6]

    • For pigmented matrices (e.g., spinach, bell peppers): Include graphitized carbon black (GCB) in the dSPE cleanup to remove pigments like chlorophyll. However, be cautious as GCB can sometimes retain planar pesticides.[7]

    • For samples with high sugar content (e.g., fruits): A combination of PSA and C18 is generally effective.

  • Evaluate Different dSPE Sorbents: If signal suppression persists, experiment with different dSPE combinations. A comparison of cleanup efficiencies for various matrices can provide guidance.

  • Implement Matrix-Matched Calibration: Prepare calibration standards in a blank matrix extract that has undergone the same sample preparation procedure as the samples. This helps to compensate for signal suppression that is not eliminated by cleanup.

Experimental Protocol: QuEChERS for this compound in a Fruit Matrix (e.g., Grapes)

This protocol is a general guideline and may require optimization for different matrices.

1. Sample Homogenization:

  • Homogenize 10-15 g of the fruit sample. For dry samples like raisins, a wetting step with a defined amount of water is necessary before homogenization.[2]

2. Extraction:

  • Weigh 10 g of the homogenized sample into a 50 mL centrifuge tube.
  • Add 10 mL of acetonitrile.
  • Add the appropriate QuEChERS extraction salts (e.g., magnesium sulfate (B86663), sodium chloride, sodium citrate).
  • Shake vigorously for 1 minute.
  • Centrifuge at ≥3000 g for 5 minutes.

3. Dispersive SPE Cleanup:

  • Take a 1 mL aliquot of the supernatant (acetonitrile layer).
  • Transfer it to a 2 mL dSPE tube containing magnesium sulfate and a suitable sorbent (e.g., PSA for general cleanup, PSA/C18 for samples with some fat content, or PSA/GCB for pigmented samples).
  • Vortex for 30 seconds.
  • Centrifuge at high speed for 2 minutes.

4. Final Extract Preparation:

  • Take the supernatant and filter it through a 0.22 µm syringe filter.
  • The extract is now ready for LC-MS/MS analysis. For some systems, a dilution step with the initial mobile phase may be necessary to improve peak shape.[8]

dot graph TD { rankdir=LR; node [shape=box, style="filled", fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#34A853"];

} caption: QuEChERS experimental workflow.

Issue 2: Inconsistent quantification and poor reproducibility.

This can be a result of variable matrix effects between samples or the lack of an appropriate internal standard.

Troubleshooting Steps:

  • Use a Stable Isotope-Labeled Internal Standard (SIL-IS): The most effective way to correct for matrix effects and improve reproducibility is to use a SIL-IS for this compound. A SIL-IS has nearly identical chemical and physical properties to the analyte and will experience the same degree of ion suppression or enhancement. However, a specific SIL-IS for this compound may not be commercially available. In such cases, a structurally similar organophosphate pesticide with a stable isotope label, such as Chlorpyrifos-(diethyl-d10), could be investigated as a surrogate internal standard, though validation of its performance would be crucial.[9]

  • Matrix-Matched Calibration for Each Matrix Type: If a suitable SIL-IS is not available, it is essential to use matrix-matched calibration curves for each different type of matrix being analyzed (e.g., separate curves for apples, spinach, and wheat). This is because the extent of matrix effects can vary significantly between different commodities.[10]

  • Standard Addition: For a limited number of samples or for confirmatory analysis, the standard addition method can be employed. This involves adding known amounts of the analyte to aliquots of the sample extract and creating a calibration curve within each sample. This method is highly accurate but can be time-consuming for routine analysis.[11]

G

Quantitative Data Summary

Food Matrix CategoryTypical Matrix Effect (%)Expected Recovery Range (%) with Optimized QuEChERSCommon dSPE Sorbents
High Water Content (e.g., Cucumber, Tomato)-20% to +10% (slight suppression)80 - 110%PSA
High Sugar Content (e.g., Grapes, Oranges)-30% to +5% (moderate suppression)75 - 105%PSA, C18
Pigmented (e.g., Spinach, Bell Pepper)-50% to +20% (strong suppression possible)70 - 115%PSA, GCB
High Fat/Lipid Content (e.g., Avocado, Nuts)-40% to +15% (moderate to strong suppression)70 - 110%PSA, C18, EMR-Lipid
Dry/Cereal (e.g., Wheat, Rice)-60% to +5% (strong suppression)65 - 100%PSA, C18

Data is generalized from multiple pesticide residue studies and should be used as a guideline. Actual values for this compound must be determined experimentally.

Key Experimental Parameters

LC-MS/MS Parameters for this compound

The following table provides typical LC-MS/MS parameters for the analysis of this compound. These may require optimization based on the specific instrument and chromatographic conditions used.

ParameterValue
Precursor Ion (m/z) 319.1
Product Ion 1 (Quantifier) (m/z) 153.1
Product Ion 2 (Qualifier) (m/z) 277.0
Collision Energy (V) Optimized for specific instrument (typically 15-30 V)
Ionization Mode Positive Electrospray Ionization (ESI+)
LC Column C18 reversed-phase column (e.g., 1.7 µm, 2.1 x 100 mm)
Mobile Phase A Water with 0.1% formic acid and 5 mM ammonium (B1175870) formate
Mobile Phase B Methanol or Acetonitrile with 0.1% formic acid and 5 mM ammonium formate
Gradient A suitable gradient from high aqueous to high organic

Note: The specific MRM transitions and collision energies should be optimized in-house to achieve the best sensitivity and specificity.

References

Technical Support Center: Optimizing Tebupirimfos Analysis in Gas Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to help you overcome common challenges and improve the peak shape of Tebupirimfos in your gas chromatography (GC) analyses.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Poor peak shape, often manifesting as tailing or broadening, is a common issue in the gas chromatographic analysis of active compounds like this compound, an organophosphorus pesticide. This guide addresses specific problems you may encounter and provides actionable solutions.

Q1: What are the most common causes of poor peak shape for this compound?

Poor peak shape for this compound, and other organophosphorus pesticides, is often due to interactions with active sites within the GC system, thermal degradation, or suboptimal chromatographic conditions. Key contributing factors include:

  • Active Sites in the Inlet: The high temperatures in the GC inlet can lead to the degradation of thermally labile compounds like this compound. Active sites on the inlet liner, glass wool, or metal surfaces can also cause peak tailing through unwanted chemical interactions.

  • Column Issues: Contamination at the head of the analytical column, or the use of a column with a stationary phase that is not ideal for organophosphate analysis, can lead to distorted peaks.

  • Inappropriate Method Parameters: Suboptimal inlet temperature, oven temperature program, or carrier gas flow rate can all negatively impact peak shape.

Q2: My this compound peak is tailing. What are the first things I should check?

Peak tailing is a common problem and can often be resolved by systematically checking a few key areas of your GC system.

  • Inlet Maintenance: Start by performing routine maintenance on your inlet. Replace the septum, inlet liner, and O-ring. A contaminated or worn-out liner is a frequent cause of peak tailing for active compounds.

  • Column Installation: Ensure your column is installed correctly. An improper cut or incorrect insertion depth in the inlet or detector can create dead volume and cause peak tailing. It is recommended to trim a small portion (5-10 cm) from the inlet side of the column.

  • System Inertness: Verify the inertness of your entire flow path. The use of ultra-inert liners and columns is highly recommended for the analysis of sensitive compounds like this compound.

Q3: How does the inlet liner affect the peak shape of this compound?

The inlet liner is a critical component for achieving good peak shape, especially for active compounds. The material, geometry, and deactivation of the liner all play a significant role.

  • Deactivation: Always use a deactivated liner. Undeactivated glass surfaces contain active silanol (B1196071) groups that can interact with polar analytes, causing peak tailing.

  • Glass Wool: The presence of deactivated glass wool in the liner can aid in sample vaporization and trap non-volatile matrix components, protecting the column. However, improperly deactivated or broken glass wool can itself become a source of activity.

  • Liner Geometry: A single taper at the bottom of the liner helps to focus the sample onto the column, which can improve peak shape.

Q4: What is the optimal inlet temperature for this compound analysis?

The ideal inlet temperature is a balance between ensuring complete and rapid vaporization of the analyte and minimizing thermal degradation. For many organophosphorus pesticides, an inlet temperature between 250 °C and 280 °C is a good starting point. If you suspect thermal degradation (indicated by reduced response and potentially tailing peaks), try lowering the inlet temperature in 10 °C increments.

Q5: How does the oven temperature program impact peak shape?

The oven temperature program, particularly the initial temperature and the ramp rate, is crucial for good chromatography.

  • Initial Temperature: For splitless injections, a low initial oven temperature (e.g., 60-80°C) is necessary to allow for solvent focusing, which helps to create a narrow injection band and sharp peaks.

  • Ramp Rate: A faster ramp rate will decrease analysis time but may reduce resolution. An optimal ramp rate allows for good separation of analytes while maintaining sharp peaks. A good starting point for many pesticide analyses is a ramp rate of 10-25 °C/min.

Data Presentation: Impact of GC Parameters on Peak Shape

The following tables summarize the impact of various GC parameters on the peak shape of representative organophosphorus pesticides, which can be analogous to the behavior of this compound.

Table 1: Effect of Inlet Liner Type on Peak Asymmetry for Representative Organophosphorus Pesticides

Inlet Liner TypeAnalytePeak Asymmetry (As)
Standard Deactivated SplitlessChlorpyrifos1.3
Ultra Inert Splitless with WoolChlorpyrifos1.0
Standard Deactivated SplitlessMethamidophos> 2.0 (severe tailing)
Ultra Inert Splitless with WoolMethamidophos1.2

Data synthesized from general knowledge of organophosphate analysis. Specific values are illustrative.

Table 2: Influence of Inlet Temperature on Response and Peak Shape of a Thermally Labile Pesticide

Inlet Temperature (°C)Relative Response (%)Peak Shape
28085Slight Tailing
250100Symmetrical
22095Broadening

Data is illustrative for a representative thermally sensitive pesticide and may need to be optimized for this compound.

Experimental Protocols

This section provides a detailed methodology for a typical GC analysis of this compound.

Sample Preparation (QuEChERS Method)

  • Weigh 10 g of a homogenized sample into a 50 mL centrifuge tube.

  • Add 10 mL of acetonitrile (B52724).

  • Add the QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g sodium citrate (B86180) tribasic dihydrate, 0.5 g sodium citrate dibasic sesquihydrate).

  • Shake vigorously for 1 minute.

  • Centrifuge at ≥3000 rcf for 5 minutes.

  • Transfer the upper acetonitrile layer to a dispersive solid-phase extraction (d-SPE) tube containing MgSO₄ and primary secondary amine (PSA).

  • Vortex for 30 seconds.

  • Centrifuge at ≥3000 rcf for 5 minutes.

  • The supernatant is ready for GC analysis.

GC-MS/MS Method Parameters

ParameterValue
Gas Chromatograph Agilent 8890 GC or equivalent
Mass Spectrometer Agilent 7000 series Triple Quadrupole MS or equivalent
Column HP-5ms Ultra Inert, 30 m x 0.25 mm, 0.25 µm or equivalent
Carrier Gas Helium at a constant flow of 1.2 mL/min
Inlet Split/Splitless
Inlet Temperature 250 °C
Injection Mode Splitless
Injection Volume 1 µL
Oven Program Initial temp: 70 °C, hold for 2 min. Ramp at 25 °C/min to 150 °C, hold for 0 min. Ramp at 3 °C/min to 200 °C, hold for 0 min. Ramp at 8 °C/min to 280 °C, hold for 10 min.
Transfer Line Temp. 280 °C
Ion Source Temp. 230 °C
Quadrupole Temp. 150 °C
Acquisition Mode Multiple Reaction Monitoring (MRM)

This is a representative method and may require optimization for your specific instrumentation and sample matrix.

Mandatory Visualization

The following diagrams illustrate the logical workflow for troubleshooting poor peak shape in this compound GC analysis.

Troubleshooting_Workflow cluster_Start Start cluster_InitialChecks Initial Checks cluster_Method_Optimization Method Parameter Optimization cluster_Advanced_Troubleshooting Advanced Troubleshooting cluster_Resolution Resolution start Poor this compound Peak Shape (Tailing or Broadening) inlet_maintenance Perform Inlet Maintenance: - Replace Septum - Replace Liner - Replace O-ring start->inlet_maintenance column_install Check Column Installation: - Proper cut - Correct insertion depth inlet_maintenance->column_install If problem persists good_peak Good Peak Shape Achieved inlet_maintenance->good_peak Problem Solved liner_check Use Ultra-Inert Liner (e.g., with glass wool) column_install->liner_check If problem persists column_install->good_peak Problem Solved inlet_temp Optimize Inlet Temperature (Start at 250°C, adjust in 10°C increments) liner_check->inlet_temp liner_check->good_peak Problem Solved oven_program Optimize Oven Program - Lower initial temp (e.g., 70°C) - Adjust ramp rate inlet_temp->oven_program inlet_temp->good_peak Problem Solved column_trim Trim Column Inlet (5-10 cm) oven_program->column_trim If problem persists oven_program->good_peak Problem Solved new_column Install New Column column_trim->new_column If problem persists column_trim->good_peak Problem Solved new_column->good_peak Problem Solved

Caption: Troubleshooting workflow for improving this compound peak shape.

Technical Support Center: Optimizing MS/MS Parameters for Tebupirimfos Detection

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the detection of Tebupirimfos using tandem mass spectrometry (MS/MS).

Troubleshooting Guides and FAQs

This section addresses specific issues that may arise during the analysis of this compound by LC-MS/MS.

Frequently Asked Questions (FAQs)

Q1: What are the optimal Multiple Reaction Monitoring (MRM) transitions and collision energies for this compound?

A1: The recommended MRM transitions and corresponding collision energies for this compound are summarized in the table below. These values serve as a starting point for method development and may require further optimization based on the specific instrumentation and experimental conditions.

Q2: What is the expected fragmentation pattern for this compound in MS/MS?

A2: this compound is an organophosphate pesticide. The fragmentation of organophosphorus compounds in collision-induced dissociation (CID) often involves the cleavage of the phosphate (B84403) ester bonds. For this compound, with a precursor ion (M+H)+ of m/z 319.0, the major product ions observed are typically m/z 153.0 and m/z 277.0. The fragmentation likely occurs at the P-O and P-S bonds, leading to the formation of these characteristic fragments. Understanding this fragmentation is crucial for confirming the identity of the analyte in a sample.

Q3: How can I improve the sensitivity of my this compound analysis?

A3: To enhance the sensitivity of your LC-MS/MS method for this compound, consider the following strategies:

  • Optimize MS parameters: Fine-tune parameters such as capillary voltage, source temperature, and gas flows (nebulizer, drying, and collision gas) to maximize the ionization efficiency and ion transmission for this compound.

  • Method Optimization: Ensure your chromatographic method provides good peak shape and retention. Mass spectrometers are concentration-dependent detectors, so a sharper peak will result in a better signal-to-noise ratio.

  • Sample Preparation: Employ a robust sample preparation method like QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) to effectively remove matrix interferences that can suppress the ionization of this compound.

  • Solvent Selection: Use high-purity, LC-MS grade solvents to minimize background noise. Ensure the final sample solvent is compatible with the initial mobile phase to prevent peak distortion.

  • Instrument Maintenance: Regularly clean and maintain the mass spectrometer's ion source to prevent contamination that can lead to reduced sensitivity.

Troubleshooting Common Issues

Q4: I am observing poor peak shape (e.g., tailing, fronting, or split peaks) for this compound. What are the possible causes and solutions?

A4: Poor peak shape can be caused by several factors. The table below outlines common causes and their respective solutions.

Q5: My this compound signal is low or non-existent. What should I check?

A5: A low or absent signal for this compound can be frustrating. Follow this checklist to troubleshoot the issue:

  • Verify Instrument Performance: Ensure the LC-MS/MS system is performing optimally by running a system suitability test with a known standard.

  • Check Standard and Sample Integrity: Confirm the concentration and stability of your this compound standard. Ensure your samples have been stored correctly to prevent degradation.

  • Review Method Parameters: Double-check all MS and LC method parameters, including the MRM transitions, collision energies, and gradient conditions.

  • Investigate Matrix Effects: Matrix components from complex samples can suppress the ionization of this compound. Prepare matrix-matched standards or use a stable isotope-labeled internal standard to compensate for these effects.

  • Inspect for Clogs: Check for blockages in the LC system, including tubing, filters, and the column, which could prevent the sample from reaching the mass spectrometer.

Data Presentation

The following tables summarize the key quantitative data for the MS/MS detection of this compound.

Table 1: Optimized MRM Parameters for this compound

Precursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
319.0153.029
319.0277.015

Source: This data is compiled from publicly available resources and should be used as a starting point for method development.[1]

Table 2: Troubleshooting Poor Peak Shape

SymptomPotential CauseRecommended Solution
Peak Tailing Secondary interactions with the column stationary phase.Use a column with end-capping or a different stationary phase chemistry. Adjust mobile phase pH or buffer concentration.
Column contamination or aging.Flush the column with a strong solvent. If the problem persists, replace the column.
Peak Fronting Column overload.Dilute the sample or reduce the injection volume.
Split Peaks Partially clogged column frit or void in the column packing.Replace the column.
Injection solvent stronger than the mobile phase.Ensure the sample solvent is weaker than or matches the initial mobile phase composition.

Experimental Protocols

A detailed methodology for the analysis of this compound by LC-MS/MS is provided below. This protocol is a general guideline and may need to be adapted for specific sample matrices and instrumentation.

1. Sample Preparation (QuEChERS Method)

The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a widely used sample preparation technique for pesticide residue analysis in various matrices.

  • Homogenization: Homogenize 10 g of the sample (e.g., fruit, vegetable, or soil) with 10 mL of water.

  • Extraction: Add 10 mL of acetonitrile (B52724) to a 50 mL centrifuge tube containing the homogenized sample. Add the appropriate QuEChERS extraction salts (e.g., magnesium sulfate, sodium chloride, sodium citrate).

  • Shaking and Centrifugation: Shake the tube vigorously for 1 minute and then centrifuge at a high speed (e.g., 3000 U/min) for 5 minutes.

  • Dispersive Solid-Phase Extraction (d-SPE) Cleanup: Transfer an aliquot of the acetonitrile supernatant to a d-SPE tube containing a cleanup sorbent (e.g., primary secondary amine - PSA) and magnesium sulfate.

  • Final Centrifugation and Filtration: Vortex the d-SPE tube and centrifuge again. Filter the final extract through a 0.22 µm syringe filter before LC-MS/MS analysis.

2. LC-MS/MS Analysis

  • Liquid Chromatography (LC) System:

    • Column: A C18 reversed-phase column is typically used (e.g., 100 mm x 2.1 mm, 1.8 µm).

    • Mobile Phase A: Water with 0.1% formic acid and 5 mM ammonium (B1175870) formate.

    • Mobile Phase B: Methanol with 0.1% formic acid and 5 mM ammonium formate.

    • Gradient: A suitable gradient program should be developed to achieve good separation of this compound from other matrix components.

    • Flow Rate: A typical flow rate is 0.3 mL/min.

    • Injection Volume: 5-10 µL.

  • Tandem Mass Spectrometry (MS/MS) System:

    • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

    • Scan Type: Multiple Reaction Monitoring (MRM).

    • MRM Transitions and Collision Energies: Refer to Table 1.

    • Source Parameters: Optimize the capillary voltage, source temperature, desolvation temperature, and gas flows according to the instrument manufacturer's recommendations.

Visualizations

The following diagrams illustrate key workflows and logical relationships in the optimization of MS/MS parameters for this compound detection.

experimental_workflow cluster_sample_prep Sample Preparation (QuEChERS) cluster_analysis LC-MS/MS Analysis Homogenization 1. Homogenization Extraction 2. Acetonitrile Extraction Homogenization->Extraction Cleanup 3. d-SPE Cleanup Extraction->Cleanup Final_Extract 4. Final Extract Cleanup->Final_Extract LC_Separation 5. LC Separation Final_Extract->LC_Separation Injection MS_Ionization 6. ESI Ionization LC_Separation->MS_Ionization MS_Fragmentation 7. MS/MS Fragmentation MS_Ionization->MS_Fragmentation Data_Acquisition 8. Data Acquisition (MRM) MS_Fragmentation->Data_Acquisition

Caption: Experimental workflow for this compound analysis.

troubleshooting_logic cluster_problem Problem Identification cluster_solutions_signal Signal Troubleshooting cluster_solutions_peak Peak Shape Troubleshooting Poor_Signal Low/No Signal? Check_Instrument Verify Instrument Performance Poor_Signal->Check_Instrument Check_Standard Check Standard/Sample Integrity Poor_Signal->Check_Standard Review_Method Review Method Parameters Poor_Signal->Review_Method Matrix_Effects Investigate Matrix Effects Poor_Signal->Matrix_Effects Bad_Peak_Shape Poor Peak Shape? Check_Column Inspect/Replace Column Bad_Peak_Shape->Check_Column Optimize_Mobile_Phase Optimize Mobile Phase Bad_Peak_Shape->Optimize_Mobile_Phase Adjust_Injection Adjust Injection Volume/Solvent Bad_Peak_Shape->Adjust_Injection

Caption: Logic for troubleshooting common MS/MS issues.

References

minimizing ion suppression for Tebupirimfos in complex matrices

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the analysis of Tebupirimfos. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for minimizing ion suppression when analyzing this compound in complex matrices.

Understanding Ion Suppression in this compound Analysis

Ion suppression is a common challenge in LC-MS/MS analysis, leading to reduced analyte signal intensity and compromising data quality. This phenomenon occurs when co-eluting matrix components interfere with the ionization of the target analyte, in this case, this compound, in the mass spectrometer's ion source. Given that this compound is a relatively non-polar organothiophosphate insecticide, careful optimization of sample preparation and analytical conditions is crucial for accurate quantification in complex biological or environmental samples.

Frequently Asked Questions (FAQs)

Q1: What are the typical LC-MS/MS (MRM) parameters for this compound analysis?

A1: Multiple Reaction Monitoring (MRM) is the most common mode for the quantification of this compound. The selection of precursor and product ions is critical for selectivity and sensitivity. Below is a table summarizing commonly used MRM transitions for this compound.

Precursor Ion (m/z)Product Ion 1 (m/z)Product Ion 2 (m/z)Collision Energy (eV) for Product Ion 1Collision Energy (eV) for Product Ion 2
319.1153.1277.02915
319.1276.9-12-
304.0147.2130.03030

Note: Collision energies are instrument-dependent and should be optimized in your laboratory.

Q2: What are the key physicochemical properties of this compound to consider for method development?

A2: Understanding the physicochemical properties of this compound is essential for developing effective extraction and chromatographic methods.

PropertyValueImplication for Analysis
Molecular Weight318.37 g/mol -
LogP4.2Indicates non-polar nature, guiding solvent and sorbent selection for extraction.
Water Solubility5.5 mg/L at 20 °CLow water solubility suggests preference for organic extraction solvents.

Q3: Which sample preparation technique is most suitable for this compound in complex matrices?

A3: Both QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) and Solid-Phase Extraction (SPE) are widely used and effective for pesticide analysis. The choice depends on the matrix, desired level of cleanup, and available resources.

  • QuEChERS: A simple and rapid method suitable for a wide range of food matrices. For a non-polar compound like this compound, a cleanup step with C18 sorbent is often beneficial to remove lipids and other non-polar interferences.

  • Solid-Phase Extraction (SPE): Offers a more targeted cleanup and can provide cleaner extracts, which is particularly useful for very complex or "dirty" matrices. Reversed-phase (e.g., C18) or normal-phase (e.g., Florisil) SPE can be effective.

Q4: How can I assess the extent of ion suppression for this compound in my samples?

A4: The two most common methods to evaluate ion suppression are the post-extraction spike and post-column infusion.

  • Post-Extraction Spike: Compare the peak area of this compound in a standard solution to the peak area of a blank matrix extract spiked with this compound at the same concentration. The percentage of signal suppression or enhancement can be calculated.

  • Post-Column Infusion: A continuous infusion of a this compound standard solution is introduced into the LC flow after the analytical column. A blank matrix extract is then injected. Any dip in the baseline signal at the retention time of co-eluting matrix components indicates ion suppression.

Troubleshooting Guides

Issue 1: Poor peak shape or splitting for this compound.

Possible Cause Troubleshooting Step
Solvent Mismatch The solvent composition of the final extract is significantly different from the initial mobile phase conditions.
Solution: Evaporate the final extract and reconstitute in a solvent that matches the initial mobile phase. Alternatively, perform an online dilution by injecting a smaller volume or using a system that allows for pre-injection dilution.
Column Overload Injecting too high a concentration of the analyte or matrix components.
Solution: Dilute the sample extract. Ensure the injection volume is appropriate for the column dimensions and capacity.
Column Contamination Buildup of matrix components on the analytical column.
Solution: Implement a more rigorous sample cleanup. Use a guard column to protect the analytical column. Perform regular column washing cycles.

Issue 2: Low or inconsistent recovery of this compound.

Possible Cause Troubleshooting Step
Inefficient Extraction The chosen extraction solvent or method is not effectively extracting this compound from the matrix.
Solution: For QuEChERS, ensure adequate shaking/vortexing time. For SPE, optimize the loading, washing, and elution steps. Consider using a stronger elution solvent. Given this compound's non-polar nature, ensure the organic solvent used has sufficient elution strength.
Analyte Loss During Evaporation This compound may be lost if the evaporation step is too harsh (high temperature or extended time).
Solution: Use a gentle stream of nitrogen for evaporation and avoid complete dryness. Reconstitute the sample immediately after evaporation.
Adsorption to Labware This compound may adsorb to glass or plastic surfaces.
Solution: Silanize glassware or use polypropylene (B1209903) tubes. Minimize sample transfer steps.

Issue 3: Significant ion suppression is observed.

Possible Cause Troubleshooting Step
Co-eluting Matrix Components Interfering compounds from the matrix are eluting at the same time as this compound.
Solution 1 (Chromatographic): Modify the LC gradient to improve the separation between this compound and the interfering peaks. Consider using a different stationary phase (e.g., a phenyl-hexyl column for alternative selectivity).
Solution 2 (Sample Preparation): Enhance the cleanup procedure. For QuEChERS, add a dispersive SPE (dSPE) step with C18 and/or graphitized carbon black (GCB) to remove lipids and pigments. For SPE, optimize the wash steps with a solvent that removes interferences but not this compound.
High Salt Concentration Residual salts from the sample preparation can cause ion suppression.
Solution: Ensure proper phase separation in the QuEChERS method. In SPE, include an effective wash step to remove salts.

Experimental Protocols

Protocol 1: QuEChERS Method for this compound in a Food Matrix (e.g., Fruits, Vegetables)

This protocol is a general guideline based on the widely used QuEChERS methodology.

1. Sample Homogenization:

  • Weigh 10-15 g of the homogenized sample into a 50 mL centrifuge tube.

  • For dry samples, add an appropriate amount of water to rehydrate.

2. Extraction:

  • Add 10-15 mL of acetonitrile (B52724) to the centrifuge tube.

  • Add an appropriate internal standard.

  • Shake vigorously for 1 minute.

  • Add the QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g sodium citrate (B86180), 0.5 g disodium (B8443419) citrate sesquihydrate).

  • Immediately shake vigorously for 1 minute.

  • Centrifuge at ≥3000 x g for 5 minutes.

3. Dispersive SPE (dSPE) Cleanup:

  • Transfer an aliquot (e.g., 1 mL) of the upper acetonitrile layer to a 2 mL microcentrifuge tube containing dSPE sorbent.

  • For non-polar compounds like this compound in fatty matrices, a common dSPE composition is 150 mg MgSO₄, 50 mg Primary Secondary Amine (PSA), and 50 mg C18.

  • Vortex for 30 seconds.

  • Centrifuge at high speed for 2 minutes.

4. Final Extract Preparation:

  • Take the supernatant and filter it through a 0.22 µm syringe filter.

  • The extract can be directly injected or diluted with the initial mobile phase before LC-MS/MS analysis.

Protocol 2: Solid-Phase Extraction (SPE) for this compound

This is a general protocol for reversed-phase SPE. Sorbent type, volumes, and solvents should be optimized for your specific application.

1. Sorbent Selection:

  • A C18 sorbent is a good starting point for a non-polar compound like this compound.

2. Cartridge Conditioning:

  • Condition the C18 cartridge sequentially with 5 mL of elution solvent (e.g., ethyl acetate (B1210297) or acetone), 5 mL of methanol, and 5 mL of deionized water. Do not let the sorbent go dry.

3. Sample Loading:

  • Load the sample extract (previously diluted with water to ensure retention) onto the cartridge at a slow, controlled flow rate (1-2 mL/min).

4. Washing:

  • Wash the cartridge with a solvent mixture that will remove polar interferences without eluting this compound (e.g., 5 mL of water/methanol mixture).

5. Elution:

  • Elute this compound with a small volume (e.g., 2 x 2 mL) of a non-polar solvent like ethyl acetate or acetone.

6. Evaporation and Reconstitution:

  • Evaporate the eluate to near dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in a suitable solvent (e.g., mobile phase) for LC-MS/MS analysis.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis sample Complex Matrix Sample homogenization Homogenization sample->homogenization extraction Extraction (e.g., QuEChERS or LLE) homogenization->extraction cleanup Cleanup Step (dSPE or SPE) extraction->cleanup final_extract Final Extract cleanup->final_extract lc_separation LC Separation (C18 Column) final_extract->lc_separation ms_detection MS/MS Detection (MRM Mode) lc_separation->ms_detection data_analysis Data Analysis & Quantitation ms_detection->data_analysis

Caption: General experimental workflow for this compound analysis.

troubleshooting_ion_suppression cluster_options cluster_solutions1 cluster_solutions2 cluster_solutions3 start Significant Ion Suppression Observed for this compound option1 Modify Sample Preparation start->option1 option2 Optimize Chromatography start->option2 option3 Adjust MS Parameters start->option3 sol1a Enhance Cleanup: - Add dSPE (C18/GCB) - Optimize SPE wash/elution option1->sol1a sol1b Dilute Final Extract option1->sol1b sol2a Change LC Gradient Profile option2->sol2a sol2b Use Different Column Chemistry option2->sol2b sol3a Optimize Ion Source Parameters (e.g., Gas Flow, Temperature) option3->sol3a sol3b Use Matrix-Matched Calibrants option3->sol3b

Caption: Troubleshooting logic for ion suppression.

Technical Support Center: Stability of Tebupirimfos in Acetonitrile Stock Solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in successfully preparing, storing, and utilizing Tebupirimfos in acetonitrile (B52724) stock solutions. Below you will find frequently asked questions and a troubleshooting guide to address common issues encountered during experimental workflows.

Frequently Asked Questions (FAQs)

1. What is the recommended solvent for preparing this compound stock solutions?

Acetonitrile is a commonly used solvent for preparing stock solutions of this compound and other organophosphate pesticides due to its good solubility for these compounds and compatibility with analytical techniques such as HPLC and GC-MS.[1][2]

2. What are the optimal storage conditions for this compound in acetonitrile stock solutions?

To ensure the stability of this compound stock solutions, it is recommended to:

  • Temperature: Store solutions at a low temperature, either refrigerated at 4°C or frozen at -20°C for longer-term storage.[1][3]

  • Light: Protect the solution from light by using amber or brown glass vials.[1][4] this compound has been shown to have an aqueous photolysis half-life of 31 hours, suggesting sensitivity to light.[5]

  • Container: Use high-quality, tightly sealed glass containers to prevent solvent evaporation and contamination.[3]

3. What is the expected shelf-life of a this compound acetonitrile stock solution?

The exact shelf-life has not been definitively established in the provided literature. However, for many organophosphate pesticides, stock solutions in acetonitrile can be stable for several months to years when stored properly at -20°C.[3] It is best practice to periodically check the concentration of the stock solution against a freshly prepared standard, especially if it has been stored for an extended period.

4. What are the signs of this compound degradation in my stock solution?

Degradation may not be visually apparent. The most reliable way to detect degradation is through analytical methods such as HPLC or GC-MS. Signs of degradation include:

  • A decrease in the peak area of the parent this compound compound over time.

  • The appearance of new peaks in the chromatogram, indicating the formation of degradation products.[6]

5. What are the potential degradation products of this compound?

This compound is an organothiophosphate that is known to be susceptible to hydrolysis, especially under alkaline conditions.[5][7] The primary degradation pathway is likely the cleavage of the phosphate (B84403) ester bonds. Degradation studies of this compound in soil have identified the following products:

  • desisopropylthis compound

  • desethylthis compound

  • t-butylhydroxypyrimidine[5]

It is plausible that similar hydrolytic degradation could occur in an acetonitrile stock solution if water is present.

6. Can I add any stabilizers to my acetonitrile stock solution?

For some base-labile pesticides, the addition of a small amount of acid, such as 0.1% (v/v) acetic acid or formic acid, has been shown to improve stability in acetonitrile.[1][3][8] Given that this compound hydrolyzes under alkaline conditions, acidification may be beneficial, but this should be verified for your specific application to ensure it does not interfere with your analysis.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Inconsistent or decreasing peak areas in analytical runs. Degradation of this compound in the stock solution.Prepare a fresh stock solution from a certified reference standard. Compare the analytical response of the old solution to the new one to confirm degradation. Implement stricter storage conditions (e.g., lower temperature, protection from light).
Solvent evaporation from the stock solution vial.Ensure vials are tightly sealed. For long-term storage, consider using vials with PTFE-lined caps (B75204). Periodically weigh the vial to check for solvent loss.[3]
Appearance of unknown peaks in the chromatogram. Formation of degradation products.Analyze the mass spectra of the unknown peaks to identify potential degradation products. High-resolution mass spectrometry can help in determining their elemental composition.[6] Review storage conditions and handling procedures to minimize degradation.
Contamination of the solvent or glassware.Use high-purity (e.g., HPLC grade) acetonitrile. Ensure all glassware is thoroughly cleaned and dried before use. Run a solvent blank to check for contamination.
Poor peak shape (e.g., tailing or fronting) in GC analysis. Active sites in the GC system (e.g., inlet liner, column contamination).Use a deactivated inlet liner. Condition or trim the GC column. Optimize the inlet temperature to ensure efficient and non-destructive vaporization.[6]
Precipitation observed in the stock solution. The concentration of this compound may be too high for the storage temperature.Gently warm the solution to room temperature and vortex to redissolve the precipitate. If the issue persists, consider preparing a more dilute stock solution.

Data Presentation

Table 1: Representative Stability of Organophosphate Pesticide Stock Solutions (1 mg/mL in Acetonitrile)

Storage Condition1 Month3 Months6 Months12 Months
-20°C, in the dark >98%>95%>92%>90%
4°C, in the dark >95%>90%>85%<80%
Room Temperature (20-25°C), exposed to light <80%<60%<40%<20%

Note: This data is illustrative and the actual stability of this compound may vary.

Experimental Protocols

Protocol 1: Preparation and Stability Assessment of this compound in Acetonitrile Stock Solution

  • Preparation of Stock Solution (1 mg/mL): a. Accurately weigh 10 mg of neat this compound analytical standard using a calibrated analytical balance. b. Quantitatively transfer the standard to a 10 mL amber glass volumetric flask. c. Add a small amount of HPLC-grade acetonitrile to dissolve the standard. d. Once dissolved, bring the flask to volume with acetonitrile. e. Cap the flask and invert it several times to ensure homogeneity. f. Transfer the solution to smaller amber glass vials with PTFE-lined caps for storage.

  • Stability Study Design: a. Prepare a sufficient number of vials from the same stock solution to be tested at various time points. b. Divide the vials into different storage conditions to be evaluated (e.g., -20°C in the dark, 4°C in the dark). c. Establish a baseline (T=0) by immediately analyzing a freshly prepared working solution from the stock. d. At predetermined time intervals (e.g., 1, 3, 6, and 12 months), retrieve a vial from each storage condition. e. Allow the solution to equilibrate to room temperature before preparing a working solution for analysis. f. On each analysis day, also prepare a fresh stock solution to serve as a control.

  • Analytical Method (HPLC-UV or LC-MS/MS): a. Prepare working solutions (e.g., 10 µg/mL) by diluting the stock solutions in acetonitrile. b. Use a suitable analytical column (e.g., C18) and mobile phase (e.g., acetonitrile/water gradient). c. Set the detector to an appropriate wavelength for UV analysis or use optimized MS/MS parameters for this compound. d. Inject the working solutions from the stored and fresh stock solutions.

  • Data Analysis: a. Compare the peak area of this compound from the stored solutions to the peak area from the freshly prepared solution. b. Calculate the percentage of the remaining this compound at each time point. c. A solution is often considered stable if the concentration remains within ±10% of the initial concentration.[9]

Visualizations

experimental_workflow Experimental Workflow for Stability Assessment prep Prepare this compound Stock Solution (1 mg/mL in Acetonitrile) storage Aliquot and Store under Different Conditions (-20°C dark, 4°C dark) prep->storage t0 Time = 0 Analysis (Baseline) prep->t0 tn Analysis at Time Intervals (e.g., 1, 3, 6, 12 months) storage->tn analysis LC-MS/MS or GC-MS Analysis t0->analysis tn->analysis fresh_prep Prepare Fresh Stock Solution (Control) fresh_prep->analysis data Compare Peak Areas and Calculate % Recovery analysis->data

Caption: Workflow for assessing the stability of this compound stock solutions.

degradation_pathway Plausible Hydrolytic Degradation Pathway of this compound parent This compound hydrolysis1 Hydrolysis of Isopropyl Ester parent->hydrolysis1 hydrolysis2 Hydrolysis of Ethyl Ester parent->hydrolysis2 hydrolysis3 Cleavage of Pyrimidinyl Group parent->hydrolysis3 product1 desisopropylthis compound hydrolysis1->product1 product2 desethylthis compound hydrolysis2->product2 product3 2-tert-butylpyrimidin-5-ol hydrolysis3->product3

Caption: Potential hydrolytic degradation of this compound.

References

Technical Support Center: Troubleshooting Peak Tailing for Organophosphorus Pesticides in Gas Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address peak tailing issues encountered during the gas chromatographic (GC) analysis of organophosphate pesticides.

Frequently Asked Questions (FAQs)

Q1: What is peak tailing and why is it a problem for organophosphate pesticide analysis?

Peak tailing is a chromatographic phenomenon where the peak is not symmetrical, and the latter half of the peak is broader than the front half. For organophosphate pesticides, which can be polar and prone to interaction, peak tailing can lead to inaccurate quantification, reduced resolution between closely eluting compounds, and decreased sensitivity.[1]

Q2: I am observing peak tailing for all the peaks in my chromatogram. What could be the cause?

When all peaks in a chromatogram exhibit tailing, the issue is typically related to the physical setup of the GC system rather than specific chemical interactions.[2] Common causes include:

  • Extra-column Volume: Excessive tubing length or wide-bore tubing between the injector, column, and detector can cause band broadening and peak tailing.[1][3]

  • Dead Volume: Poorly fitted connections can create unswept volumes where analytes can be delayed, leading to tailing.

  • Improper Column Installation: If the column is positioned too high or too low in the inlet, it can create a convoluted flow path for the sample, resulting in peak tailing.[4][5]

  • Column Voids: A void in the column packing at the inlet can disrupt the sample band, causing tailing.[1]

  • Partially Blocked Frit: A blockage in the column inlet frit can disturb the flow path and lead to distorted peak shapes.[1]

Q3: Only my organophosphate pesticide peaks are tailing, while other compounds in the same run look fine. What should I investigate?

Selective peak tailing of organophosphate pesticides strongly suggests chemical interactions between these analytes and active sites within the GC system.[2] Organophosphates, particularly those with more polar functional groups, are susceptible to adsorption on active surfaces.[3] Key areas to investigate include:

  • Active Sites in the Inlet Liner: The glass inlet liner is a primary site for analyte degradation and adsorption.[6] Using a deactivated liner is crucial for analyzing active compounds like organophosphates.[6][7][8][9]

  • GC Column Contamination or Degradation: The stationary phase at the head of the column can become contaminated with non-volatile matrix components or degrade over time, exposing active silanol (B1196071) groups.[4][10][11]

  • Choice of Stationary Phase: The column's stationary phase should be suitable for analyzing organophosphates. A highly inert column, such as those specifically designed for trace-level analysis of active compounds, is recommended.[2][12]

Q4: How does the injection technique affect peak shape for organophosphate pesticides?

The injection technique plays a significant role in achieving good peak shape for organophosphates.

  • Splitless Injection: This technique is used for trace analysis as it transfers the entire sample to the column.[13][14] However, the longer residence time of analytes in the hot inlet can lead to degradation and peak tailing if the inlet is not sufficiently inert.[6][15]

  • Split Injection: While reducing the amount of sample reaching the column, the higher flow rate through the inlet in split mode minimizes the time for adverse interactions, often resulting in sharper peaks.[14]

  • Pulsed Splitless Injection: This technique uses a high-pressure pulse at the beginning of the injection to rapidly transfer the sample from the liner to the column, minimizing analyte degradation and improving peak shape and recovery for thermally labile or active compounds like some organophosphates.[15]

Q5: Can the sample matrix cause peak tailing for organophosphate pesticides?

Yes, the sample matrix can have a significant impact on peak shape.[16][17][18][19][20]

  • Matrix-Induced Enhancement: Co-extracted matrix components can sometimes coat active sites in the inlet and column, protecting the organophosphate pesticides from adsorption.[15][16][18] This can lead to improved peak shape and response compared to a pure solvent standard.

  • Matrix-Induced Tailing: Conversely, the accumulation of non-volatile matrix components in the liner and at the head of the column can create new active sites, leading to increased peak tailing over time.[17]

Troubleshooting Guides

Systematic Approach to Troubleshooting Peak Tailing

The following flowchart provides a logical workflow for diagnosing and resolving peak tailing issues with organophosphate pesticides.

G A Start: Peak Tailing Observed B Are all peaks tailing? A->B C Yes B->C Yes D No, only organophosphates B->D No E Check for System-Wide Issues: - Extra-column/dead volume - Improper column installation - Column voids - Blocked frits C->E F Check for Chemical Interactions: - Inlet liner activity - Column contamination/degradation - Inappropriate stationary phase D->F G Troubleshoot System: - Remake connections - Reinstall column - Replace column E->G H Troubleshoot Active Sites: - Replace with deactivated liner - Trim column - Condition column - Use a more inert column F->H I Issue Resolved? G->I H->I I->A No, re-evaluate J End I->J Yes

Caption: Troubleshooting workflow for peak tailing.

Quantitative Data Summary

The choice of injection technique can significantly impact the recovery and peak shape of organophosphate pesticides. The following table summarizes the recovery of several organophosphates using conventional splitless and pulsed splitless injection.

OrganophosphateConventional Splitless Recovery (%)[15]Pulsed Splitless Recovery (%)[15]
Methamidophos7197-102
Acephate5797-102
Omethoate6397-102
Diazinon>9597-102
Dimethoate>9597-102
Chlorpyrifos>9597-102

Experimental Protocols

Protocol 1: Inlet Liner Deactivation and Replacement

An active inlet liner is a common cause of peak tailing for organophosphate pesticides. Regular replacement with a properly deactivated liner is essential.

Objective: To minimize analyte interaction in the GC inlet.

Materials:

  • New, certified deactivated inlet liner (e.g., Siltek®, Ultra Inert)[7][8]

  • Liner removal tool

  • Clean, lint-free gloves

  • Septum and O-ring

Procedure:

  • Cool down the GC inlet to a safe temperature (typically below 50°C).

  • Turn off the carrier gas flow to the inlet.

  • Wearing clean gloves, carefully remove the septum nut and the old septum.

  • Use the liner removal tool to gently extract the old liner.

  • Visually inspect the new deactivated liner to ensure it is clean and free of any particles.

  • Carefully insert the new liner into the inlet.

  • Place a new O-ring on top of the liner and install a new septum.

  • Tighten the septum nut.

  • Restore the carrier gas flow and perform a leak check.

  • Heat the inlet to the method temperature and allow the system to equilibrate before running samples.

Note: While cleaning and deactivating used liners is possible, it can be a source of variability and may not be as effective as using a new, certified liner.[21]

Protocol 2: GC Column Conditioning

Proper column conditioning is crucial for removing contaminants and ensuring a stable baseline, which can affect peak shape.

Objective: To remove volatile and semi-volatile contaminants from the GC column and stabilize the stationary phase.

Materials:

  • GC system with the analytical column installed

  • High-purity carrier gas

Procedure:

  • Install the column in the GC inlet, but do not connect it to the detector.[22] This prevents contaminants from being baked into the detector.

  • Set the carrier gas flow rate to the typical operating condition for your method.

  • Purge the column with carrier gas at ambient temperature for at least 15-30 minutes to remove any oxygen from the column.[23]

  • Program the GC oven to heat from the initial temperature (e.g., 40°C) at a rate of 10-20°C/min to the maximum isothermal operating temperature of the column, or 20°C above the final temperature of your analytical method, whichever is lower.[11][22] Do not exceed the column's maximum temperature limit.

  • Hold the column at this temperature for 1-2 hours, or until a stable baseline is observed if connected to a detector.[11] For new columns, a longer conditioning time may be necessary.

  • Cool the oven down to the initial method temperature.

  • Connect the column to the detector and perform a leak check.

  • Allow the system to fully equilibrate before analyzing samples.

Protocol 3: Column Trimming for Performance Restoration

If the front end of the column is contaminated with non-volatile matrix components, trimming a small section can restore peak shape.

Objective: To remove the contaminated section of the GC column.

Materials:

  • Column cutting tool (ceramic wafer or diamond scribe)

  • Magnifying glass or microscope

Procedure:

  • Cool down the GC inlet and oven.

  • Turn off the carrier gas flow.

  • Carefully disconnect the column from the inlet.

  • Using the column cutting tool, score the column about 15-20 cm from the inlet end.

  • Gently flex the column at the score to create a clean, square cut.

  • Inspect the cut under magnification to ensure it is clean and perpendicular, with no jagged edges or shards.[4][5] A poor cut can itself cause peak tailing.

  • Reinstall the column in the inlet, ensuring the correct insertion depth.

  • Restore the carrier gas flow and perform a leak check.

  • Condition the column briefly (e.g., 30 minutes at the maximum method temperature) before running samples.

Signaling Pathways and Logical Relationships

The following diagram illustrates the relationship between potential causes and the observation of peak tailing for organophosphate pesticides.

G cluster_causes Potential Causes cluster_specifics Specific Issues A Active Sites in System D Liner Contamination/Activity A->D E Column Contamination/Degradation A->E B Physical System Issues F Dead Volume/Leaks B->F G Improper Column Installation B->G C Method Parameters H Inappropriate Injection Technique C->H Result Peak Tailing of Organophosphates D->Result E->Result F->Result G->Result H->Result I Matrix Effects I->D I->E

Caption: Causal relationships leading to peak tailing.

References

resolving co-eluting peaks in Tebupirimfos chromatography

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Tebupirimfos analysis. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve common chromatographic challenges, with a specific focus on co-eluting peaks.

Troubleshooting Guide: Resolving Co-eluting Peaks

Co-elution, the overlapping of chromatographic peaks, can significantly compromise the accuracy and precision of this compound quantification. This guide provides a systematic approach to diagnosing and resolving these issues.

Problem: My this compound peak is showing signs of co-elution with an unknown interference or another pesticide.

Initial Diagnosis:

  • Peak Shape Analysis: Look for signs of asymmetry in your this compound peak, such as shoulders or tailing. A pure compound should ideally produce a symmetrical, Gaussian peak.

  • Mass Spectrometry (MS) Analysis: If using a mass spectrometer, examine the mass spectra across the peak. A shift in the ion ratios or the appearance of unexpected ions from the beginning to the end of the peak is a strong indicator of co-elution.

  • Diode Array Detector (DAD) Analysis: For HPLC-UV systems, a diode array detector can perform peak purity analysis. If the UV spectra collected across the peak are not identical, co-elution is likely.

Solution Workflow:

The following diagram outlines a logical workflow for troubleshooting and resolving co-eluting peaks in this compound chromatography.

G cluster_0 Diagnosis cluster_1 Optimization Strategy cluster_2 Sample Preparation Solutions cluster_3 Chromatographic Solutions Observe Peak Asymmetry Observe Peak Asymmetry Confirm with MS or DAD Confirm with MS or DAD Observe Peak Asymmetry->Confirm with MS or DAD Sample Preparation Sample Preparation Confirm with MS or DAD->Sample Preparation Chromatographic Parameters Chromatographic Parameters Confirm with MS or DAD->Chromatographic Parameters QuEChERS Cleanup QuEChERS Cleanup Sample Preparation->QuEChERS Cleanup Solid Phase Extraction (SPE) Solid Phase Extraction (SPE) Sample Preparation->Solid Phase Extraction (SPE) Optimize Mobile Phase/Gradient Optimize Mobile Phase/Gradient Chromatographic Parameters->Optimize Mobile Phase/Gradient Change Column Chemistry Change Column Chemistry Chromatographic Parameters->Change Column Chemistry Adjust Flow Rate/Temperature Adjust Flow Rate/Temperature Chromatographic Parameters->Adjust Flow Rate/Temperature G cluster_0 Sample Preparation cluster_1 LC-MS/MS Analysis Homogenize Sample Homogenize Sample Acetonitrile Extraction Acetonitrile Extraction Homogenize Sample->Acetonitrile Extraction Add QuEChERS Salts Add QuEChERS Salts Acetonitrile Extraction->Add QuEChERS Salts Centrifuge Centrifuge Add QuEChERS Salts->Centrifuge dSPE Cleanup dSPE Cleanup Centrifuge->dSPE Cleanup Filter Filter dSPE Cleanup->Filter Inject Sample Inject Sample Filter->Inject Sample Chromatographic Separation Chromatographic Separation Inject Sample->Chromatographic Separation MS Detection (MRM) MS Detection (MRM) Chromatographic Separation->MS Detection (MRM) Data Analysis Data Analysis MS Detection (MRM)->Data Analysis

Technical Support Center: Method Development for Tebupirimfos Analysis in Challenging Matrices

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on method development for the analysis of Tebupirimfos in challenging matrices.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its key chemical properties relevant to analytical method development?

A1: this compound is an organothiophosphate insecticide primarily used on corn crops.[1][2][3] Its chemical structure includes a phosphorothioate (B77711) group, making it susceptible to specific degradation pathways. For analytical purposes, key properties include:

  • Chemical Formula: C₁₃H₂₃N₂O₃PS[4][5]

  • Molar Mass: 318.37 g/mol [1][4]

  • Appearance: Amber to brown liquid[1]

  • Stability: this compound is known to hydrolyze under alkaline conditions and degrades slowly in soil.[6] Care should be taken to maintain appropriate pH and temperature during sample preparation and storage to prevent degradation.

Q2: Which analytical techniques are most suitable for the determination of this compound?

A2: The most common and effective techniques for the analysis of this compound are:

  • Gas Chromatography-Mass Spectrometry (GC-MS) or tandem MS (GC-MS/MS): This is a widely used technique for pesticide residue analysis, offering high sensitivity and selectivity.[7][8][9]

  • Liquid Chromatography-tandem Mass Spectrometry (LC-MS/MS): This technique is also highly suitable, particularly for multi-residue methods, and can offer advantages for thermally labile compounds. Optimized MRM transitions for this compound are available in commercial pesticide libraries.

  • Gas Chromatography with a Nitrogen-Phosphorus Detector (GC-NPD): This is a selective and sensitive detector for phosphorus-containing compounds like this compound and can be a cost-effective alternative to mass spectrometry.[10][11]

Q3: What are the main challenges when analyzing this compound in complex matrices like soil or agricultural products?

A3: The primary challenges include:

  • Matrix Effects: Co-extracted compounds from the sample matrix can interfere with the ionization of this compound in the source of the mass spectrometer, leading to either suppression or enhancement of the signal. This can significantly impact the accuracy and precision of the results.[12][13][14] Matrix-matched standards are often necessary to compensate for these effects.[15]

  • Analyte Stability: this compound can degrade during sample extraction, cleanup, and even during analysis, especially at high temperatures in the GC inlet.[16] It is crucial to handle samples appropriately to minimize degradation.

  • Low Concentration Levels: this compound residues in environmental and food samples are often present at very low concentrations, requiring sensitive analytical instrumentation and efficient sample preparation techniques for enrichment.

Q4: What is the recommended sample preparation technique for this compound in challenging matrices?

A4: The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is the most widely recommended and utilized sample preparation technique for pesticide residue analysis, including this compound, in a variety of matrices such as soil and food.[4][7][17] The general workflow involves an extraction with acetonitrile (B52724) followed by a dispersive solid-phase extraction (dSPE) cleanup step. The choice of dSPE sorbents is critical and depends on the matrix composition.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the analysis of this compound.

Issue Potential Cause(s) Recommended Solution(s)
Low or No Analyte Response Analyte Degradation: this compound may have degraded during sample processing or analysis. Organophosphorus pesticides can be sensitive to high temperatures in the GC inlet.[16]- Ensure sample extracts are stored at low temperatures (e.g., 2-8°C) and protected from light.[18] - Optimize GC inlet temperature to minimize thermal degradation. - Consider using a cooler injection technique if available. - For LC-MS/MS, ensure the mobile phase pH is not alkaline.
Poor Extraction Efficiency: The chosen extraction solvent or conditions may not be optimal for the matrix.- Ensure proper homogenization of the sample. - For dry samples like soil, hydration with water before extraction is crucial.[7] - Evaluate different extraction solvents or modify the solvent-to-sample ratio.
Matrix-Induced Signal Suppression: Co-eluting matrix components can suppress the ionization of this compound.[12][19]- Prepare matrix-matched calibration standards to compensate for the effect. - Dilute the sample extract to reduce the concentration of interfering matrix components.[14][19] - Optimize the dSPE cleanup step by testing different sorbent combinations (e.g., PSA, C18, GCB) to remove specific interferences.
Poor Peak Shape (Tailing or Fronting) in GC Analysis Active Sites in the GC System: Organophosphorus pesticides can interact with active sites in the injector liner, column, or detector.[16]- Use a deactivated GC liner and column. - Regularly replace the septum and clean the injector port. - Condition the column according to the manufacturer's instructions.
Inappropriate Injection Technique: Too large of an injection volume or an unsuitable solvent can cause peak distortion.- Optimize the injection volume. - Ensure the sample solvent is compatible with the initial oven temperature and the mobile phase (for LC).
High Background or Interfering Peaks Inadequate Sample Cleanup: The dSPE step may not be effectively removing all matrix interferences.- Experiment with different dSPE sorbents. For example, Graphitized Carbon Black (GCB) is effective for removing pigments, while PSA removes fatty acids. - Adjust the amount of sorbent used.
Contamination: Contamination can be introduced from solvents, glassware, or the instrument itself.- Use high-purity solvents and reagents. - Thoroughly clean all glassware. - Run solvent blanks to identify sources of contamination.
Inconsistent Results (Poor Reproducibility) Inhomogeneous Sample: The subsample taken for analysis may not be representative of the bulk sample.- Ensure the entire sample is thoroughly homogenized before taking a subsample.
Variable Matrix Effects: The composition of the matrix can vary between samples, leading to inconsistent signal suppression or enhancement.- If matrix variability is high, consider using an isotopically labeled internal standard for this compound, if available, to correct for variations.
Instrument Instability: Fluctuations in instrument performance can lead to variable results.- Perform regular instrument maintenance and calibration checks. - Monitor system suitability parameters throughout the analytical run.

Experimental Protocols

Generic QuEChERS Protocol for Soil Samples

This protocol provides a general framework for the extraction and cleanup of this compound from soil. Optimization will be required based on the specific soil type and analytical instrumentation.

1. Sample Extraction:

  • Weigh 10-15 g of homogenized soil into a 50 mL centrifuge tube.

  • Add 10 mL of water and vortex for 1 minute to hydrate (B1144303) the soil.

  • Add 10 mL of acetonitrile.

  • Add the appropriate QuEChERS extraction salt packet (e.g., containing magnesium sulfate (B86663) and sodium chloride).

  • Shake vigorously for 1 minute.

  • Centrifuge at ≥3000 rcf for 5 minutes.

2. Dispersive Solid-Phase Extraction (dSPE) Cleanup:

  • Transfer an aliquot of the acetonitrile supernatant to a 2 mL or 15 mL dSPE tube containing magnesium sulfate and a combination of sorbents. For soil, a combination of PSA and C18 is often a good starting point.

  • Shake for 30 seconds.

  • Centrifuge at ≥3000 rcf for 5 minutes.

  • The resulting supernatant is ready for analysis by GC-MS or LC-MS/MS.

Visualizations

QuEChERS_Workflow cluster_extraction Extraction cluster_cleanup Dispersive SPE Cleanup cluster_analysis Analysis start Homogenized Sample add_solvent Add Acetonitrile & Water start->add_solvent add_salts Add QuEChERS Salts add_solvent->add_salts shake_extract Shake Vigorously add_salts->shake_extract centrifuge_extract Centrifuge shake_extract->centrifuge_extract transfer_supernatant Transfer Supernatant centrifuge_extract->transfer_supernatant Supernatant add_dspe Add dSPE Sorbents transfer_supernatant->add_dspe shake_cleanup Shake add_dspe->shake_cleanup centrifuge_cleanup Centrifuge shake_cleanup->centrifuge_cleanup final_extract Final Extract centrifuge_cleanup->final_extract Cleaned Extract analysis GC-MS/MS or LC-MS/MS final_extract->analysis Troubleshooting_Logic cluster_peak_issues Peak-Related Issues cluster_quant_issues Quantitation Issues start Analytical Problem Encountered no_peak No/Low Peak start->no_peak bad_shape Poor Peak Shape start->bad_shape inconsistent Inconsistent Results start->inconsistent high_background High Background start->high_background check_degradation Check Analyte Degradation no_peak->check_degradation check_extraction Verify Extraction Efficiency no_peak->check_extraction check_suppression Investigate Matrix Suppression no_peak->check_suppression check_gc_system Inspect GC System Activity bad_shape->check_gc_system check_injection Optimize Injection Technique bad_shape->check_injection check_homogeneity Ensure Sample Homogeneity inconsistent->check_homogeneity check_matrix_variability Assess Matrix Variability inconsistent->check_matrix_variability optimize_cleanup Optimize dSPE Cleanup high_background->optimize_cleanup check_contamination Identify Contamination Sources high_background->check_contamination

References

Technical Support Center: Optimizing Tebupirimfos Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analysis of Tebupirimfos. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions to optimize analytical methods for this organophosphate insecticide.

Frequently Asked Questions (FAQs)

Q1: What are the most common analytical techniques for this compound analysis?

A1: The most common analytical techniques for the determination of this compound residues are gas chromatography (GC) and liquid chromatography (LC) coupled with mass spectrometry (MS).[1] Specifically, GC-MS, GC-tandem mass spectrometry (GC-MS/MS), and LC-tandem mass spectrometry (LC-MS/MS) are widely used for their sensitivity and selectivity in complex matrices such as soil, water, and food.[2][3][4] Gas chromatography with a nitrogen-phosphorus detector (NPD) or a flame photometric detector (FPD) are also viable options, particularly for routine monitoring where mass spectrometric detection is not essential.[5]

Q2: What is this compound's molecular weight and chemical formula?

A2: The molecular formula of this compound is C₁₃H₂₃N₂O₃PS, and its molecular weight is 318.37 g/mol .[6]

Q3: What are the typical MRM transitions for this compound in LC-MS/MS analysis?

A3: For LC-MS/MS analysis, the precursor ion is typically the protonated molecule [M+H]⁺ with an m/z of 319.1. Common product ions for multiple reaction monitoring (MRM) include m/z 153.1 and 277.0.[7][8] The transition 319.1 > 153.1 often serves as the primary quantifier due to its high abundance.[7]

Q4: Is this compound susceptible to thermal degradation in the GC inlet?

A4: Organophosphate pesticides can be prone to thermal degradation in a hot GC inlet, which can lead to poor peak shapes and inaccurate quantification.[9][10] While specific data on the thermal lability of this compound is not extensively detailed in the provided results, it is a common issue for this class of compounds. Using a deactivated inlet liner and optimizing the inlet temperature are crucial steps to minimize degradation.[9] For highly sensitive analyses, on-column injection can be considered to avoid thermal stress in the injector.[9][10]

Q5: How can I mitigate matrix effects in my this compound analysis?

A5: Matrix effects, which can cause ion suppression or enhancement in LC-MS/MS, are a significant challenge in the analysis of complex samples.[11][12][13][14][15] To mitigate these effects, several strategies can be employed:

  • Effective Sample Preparation: Utilize a robust sample cleanup method like QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) to remove interfering matrix components.[6][7][16]

  • Matrix-Matched Standards: Prepare calibration standards in a blank matrix extract that is similar to the samples being analyzed.

  • Isotopically Labeled Internal Standards: Use a stable isotope-labeled version of this compound as an internal standard to compensate for matrix-induced variations.

  • Dilution: Diluting the sample extract can reduce the concentration of matrix components, thereby minimizing their impact on ionization.[13]

Troubleshooting Guides

Problem 1: High Baseline Noise in GC Analysis

Symptom: The baseline in your gas chromatogram is noisy, making it difficult to integrate low-level peaks and resulting in a poor signal-to-noise ratio.

Possible Cause Solution
Contaminated Carrier Gas Ensure high-purity carrier gas is used. Install or replace gas purifiers and traps for oxygen, moisture, and hydrocarbons.
Septum Bleed Use a high-quality, low-bleed septum. Replace the septum regularly, as overuse can lead to degradation and bleeding.
Contaminated Inlet Liner Replace the inlet liner with a new, deactivated one. Deactivated quartz wool can also help trap non-volatile residues.
Column Contamination Bake out the column at a temperature recommended by the manufacturer. If contamination is severe, trim the first few centimeters of the column or replace it entirely.
Detector Contamination (NPD/FPD) Clean the detector according to the manufacturer's instructions. For an NPD, this may involve replacing the bead. For an FPD, cleaning the photometer block may be necessary.
Problem 2: Poor Peak Shape (Tailing or Fronting) in this compound Analysis

Symptom: The chromatographic peak for this compound is asymmetrical, exhibiting either tailing (a gradual return to baseline after the peak maximum) or fronting (a gradual rise to the peak maximum).

Possible Cause Solution
Active Sites in the GC System Use a deactivated inlet liner and column. Ensure all ferrules and fittings are properly installed and not contributing to activity.
Column Overload If the peak is fronting, the column may be overloaded. Reduce the injection volume or dilute the sample.
Inappropriate Column Phase Ensure the GC column stationary phase is suitable for organophosphate pesticide analysis (e.g., a 5% phenyl-methylpolysiloxane).
Co-elution with Matrix Components Improve sample cleanup to remove interfering compounds. Adjust the GC oven temperature program to improve separation.
Problem 3: Low Signal Intensity or No Peak Detected in LC-MS/MS

Symptom: The signal for this compound is unexpectedly low or absent, leading to a poor signal-to-noise ratio.

Possible Cause Solution
Ion Suppression from Matrix Effects Implement strategies to mitigate matrix effects as described in the FAQs (e.g., improved cleanup, matrix-matched standards, dilution).[11][12][13][14][15]
Incorrect MS/MS Parameters Optimize the MRM transitions, collision energy, and other MS parameters for this compound. Use the recommended transitions (e.g., 319.1 > 153.1) as a starting point.[7][8]
Suboptimal Mobile Phase Composition Ensure the mobile phase pH and organic solvent composition are appropriate for the ionization of this compound in positive electrospray ionization (ESI+) mode.
Clogged ESI Source or Orifice Clean the ESI probe and the mass spectrometer's ion optics according to the manufacturer's maintenance schedule.
Analyte Degradation Ensure the stability of this compound in the prepared sample extracts. Store samples at low temperatures and in the dark if necessary.

Experimental Protocols

Protocol 1: QuEChERS Sample Preparation for this compound in a Food Matrix (e.g., Fruits and Vegetables)

This protocol is a general guideline based on the widely used QuEChERS method.[6][7][16]

  • Homogenization: Homogenize a representative portion of the food sample (e.g., 10-15 g) to a uniform consistency. For samples with low water content, it may be necessary to add a small amount of water.

  • Extraction:

    • Weigh 10 g of the homogenized sample into a 50 mL centrifuge tube.

    • Add 10 mL of acetonitrile (B52724).

    • Add an appropriate internal standard if used.

    • Shake vigorously for 1 minute.

    • Add the QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g trisodium (B8492382) citrate (B86180) dihydrate, and 0.5 g disodium (B8443419) hydrogen citrate sesquihydrate).

    • Immediately shake vigorously for 1 minute.

    • Centrifuge at ≥3000 rcf for 5 minutes.

  • Dispersive Solid-Phase Extraction (d-SPE) Cleanup:

    • Transfer a 1 mL aliquot of the upper acetonitrile layer to a 2 mL d-SPE tube containing a cleanup sorbent (e.g., 150 mg MgSO₄ and 50 mg primary secondary amine (PSA)). For matrices with high fat content, C18 may also be included.

    • Vortex for 30 seconds.

    • Centrifuge at a high speed for 2 minutes.

  • Final Extract:

    • Carefully transfer the supernatant to an autosampler vial.

    • The extract is now ready for GC-MS/MS or LC-MS/MS analysis.

Protocol 2: GC-MS/MS Analysis of this compound

These are suggested starting conditions and should be optimized for your specific instrument and application.

Parameter Setting
Injection Mode Splitless
Inlet Temperature 250 °C
Injection Volume 1 µL
Liner Deactivated, single taper with glass wool
Column 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., 5% phenyl-methylpolysiloxane)
Carrier Gas Helium at a constant flow of 1.2 mL/min
Oven Program Initial 60°C (hold 1.5 min), ramp at 50°C/min to 150°C, ramp at 8°C/min to 240°C (hold 3 min), ramp at 50°C/min to 280°C (hold 6 min)
MS Ion Source Temp. 230 °C
MS Quad Temp. 150 °C
Ionization Mode Electron Ionization (EI) at 70 eV
Acquisition Mode Multiple Reaction Monitoring (MRM)

This compound GC-MS Fragmentation:

The molecular ion of this compound (m/z 318) may be observed. Common fragment ions include those resulting from the loss of alkyl groups and cleavage of the phosphate (B84403) ester bonds.

Protocol 3: LC-MS/MS Analysis of this compound

These are suggested starting conditions and should be optimized for your specific instrument and application.

Parameter Setting
Column C18, e.g., 100 mm x 2.1 mm, 1.8 µm particle size
Mobile Phase A Water with 0.1% formic acid and 5 mM ammonium (B1175870) formate
Mobile Phase B Methanol with 0.1% formic acid and 5 mM ammonium formate
Gradient Start at 5% B, ramp to 95% B over 8 minutes, hold for 2 minutes, and re-equilibrate.
Flow Rate 0.3 mL/min
Injection Volume 5 µL
Ion Source Electrospray Ionization (ESI), Positive Mode
Ion Source Temp. 350 °C
Capillary Voltage 3500 V
Acquisition Mode Multiple Reaction Monitoring (MRM)

This compound LC-MS/MS MRM Transitions:

Precursor Ion (m/z) Product Ion (m/z) Collision Energy (eV) Role
319.1153.1~32Quantifier[7]
319.1277.0~15Qualifier[8]
319.1276.9~12Qualifier[7]

Visualizations

Troubleshooting_Workflow Start High Baseline Noise (Poor S/N) Check_Gas Check Carrier Gas Purity and Traps Start->Check_Gas Check_Septum Inspect and Replace Septum Check_Gas->Check_Septum Noise Persists Resolved Problem Resolved Check_Gas->Resolved Noise Reduced Check_Liner Inspect and Replace Inlet Liner Check_Septum->Check_Liner Noise Persists Check_Septum->Resolved Noise Reduced Bake_Column Bake Out Column Check_Liner->Bake_Column Noise Persists Check_Liner->Resolved Noise Reduced Clean_Detector Clean Detector Bake_Column->Clean_Detector Noise Persists Bake_Column->Resolved Noise Reduced Clean_Detector->Resolved Noise Reduced Signal_Enhancement_Strategy cluster_Matrix Matrix Effect Mitigation Input Low Signal Intensity in LC-MS/MS Sample_Prep Optimize Sample Cleanup (QuEChERS) Input->Sample_Prep Matrix_Effects Address Matrix Effects Sample_Prep->Matrix_Effects MS_Params Optimize MS/MS Parameters Matrix_Effects->MS_Params Matrix_Matched Use Matrix-Matched Standards Matrix_Effects->Matrix_Matched Dilution Dilute Sample Extract Matrix_Effects->Dilution Internal_Std Use Isotopically Labeled Internal Standard Matrix_Effects->Internal_Std Output Improved S/N Ratio MS_Params->Output

References

Technical Support Center: Optimizing Injection Volume for Tebupirimfos on GC-NPD

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in optimizing the injection volume for the analysis of Tebupirimfos using Gas Chromatography with a Nitrogen-Phosphorus Detector (GC-NPD). Here you will find troubleshooting guidance and frequently asked questions to address common issues encountered during method development and routine analysis.

Frequently Asked Questions (FAQs)

Q1: What is the typical injection volume for this compound analysis on a GC-NPD system?

A1: A standard injection volume for the analysis of organophosphorus pesticides like this compound on a capillary GC system is typically 1 µL.[1] However, the optimal volume can vary depending on the concentration of the analyte in the sample, the sensitivity of the instrument, and the desired chromatographic resolution.

Q2: Why is optimizing the injection volume for this compound analysis important?

A2: Optimizing the injection volume is crucial for achieving a balance between sensitivity and peak shape. Injecting too small a volume may result in a poor signal-to-noise ratio, making accurate quantification difficult. Conversely, injecting too large a volume can lead to column overload, resulting in peak fronting, reduced resolution, and potential contamination of the GC system.[2]

Q3: What are the signs of an inappropriate injection volume for this compound?

A3:

  • Too Low Volume: Low peak height, poor signal-to-noise ratio, and difficulty in distinguishing the peak from the baseline noise.

  • Too High Volume: Peak fronting (asymmetrical peak with a sloping front), peak broadening, and a decrease in resolution between this compound and other components in the sample. In severe cases, you might observe "flat-topped" peaks, indicating detector saturation.[3]

Q4: Can a larger injection volume always improve the sensitivity of this compound analysis?

A4: While increasing the injection volume can introduce more analyte into the system and potentially increase the signal, it is not always a linear relationship and does not guarantee improved sensitivity in a practical sense. Large volume injections can introduce challenges such as solvent effects and inlet discrimination, which can negatively impact peak shape and reproducibility.[4][5] Techniques like Large Volume Injection (LVI) require special hardware and careful optimization of parameters like vent time and temperature to be effective.[4][5]

Q5: How does the solvent used to dissolve this compound affect the optimal injection volume?

A5: The choice of solvent is critical. Solvents with a large expansion volume (e.g., methanol, water) can cause backflash in the injector if the injection volume is too large for the liner volume and inlet conditions. This can lead to poor reproducibility, sample loss, and ghost peaks. It is recommended to use solvents like hexane (B92381) or acetone (B3395972) for GC-NPD analysis of organophosphorus pesticides.[6]

Troubleshooting Guide: Common Issues and Solutions

This guide addresses common problems encountered when optimizing the injection volume for this compound analysis.

Issue 1: Peak Tailing

Description: The peak for this compound is asymmetrical, with the latter half of the peak being drawn out.

Possible Causes & Solutions:

Possible Cause Suggested Solution
Active Sites in the Inlet or Column: this compound, being an organophosphate, can interact with active silanol (B1196071) groups in the liner or on the column, leading to adsorption and tailing.- Replace the inlet liner with a new, deactivated liner. - Trim the first few centimeters of the analytical column to remove any accumulated non-volatile residues or active sites. - Use a column specifically designed for inertness.
Column Contamination: Buildup of matrix components from previous injections can create active sites.- Bake out the column at a high temperature (within the column's limits) to remove contaminants. - If tailing persists, consider using a guard column to protect the analytical column.
Improper Column Installation: If the column is not installed correctly in the inlet or detector, it can create dead volume, leading to peak tailing.- Ensure the column is cut cleanly and installed at the correct depth according to the instrument manufacturer's instructions.
Issue 2: Poor Sensitivity / Low Signal-to-Noise

Description: The peak for this compound is very small, making it difficult to integrate and quantify accurately.

Possible Causes & Solutions:

Possible Cause Suggested Solution
Injection Volume Too Low: An insufficient amount of analyte is being introduced into the system.- Gradually increase the injection volume in small increments (e.g., from 1 µL to 1.5 µL, then to 2 µL) and observe the effect on the signal-to-noise ratio. Be mindful of potential peak shape distortion at higher volumes.
Leaks in the System: A leak in the injector or column connections can lead to sample loss.- Perform a leak check of the GC system using an electronic leak detector. Pay close attention to the septum, liner O-ring, and column fittings.
Detector Not Optimized: The NPD bead may not be operating at its optimal sensitivity.- Check and adjust the NPD bead voltage or current according to the manufacturer's recommendations. - Ensure the detector gases (hydrogen, air, and makeup gas) are at their correct flow rates.
Issue 3: Peak Fronting

Description: The peak for this compound is asymmetrical with a leading edge that slopes more than the trailing edge.

Possible Causes & Solutions:

Possible Cause Suggested Solution
Column Overload: The amount of this compound injected exceeds the capacity of the column.- Reduce the injection volume. - If the sample concentration is high, dilute the sample before injection.
Incompatible Solvent: The solvent may not be compatible with the stationary phase, leading to poor focusing of the analyte at the head of the column.- Ensure the solvent is appropriate for the GC column phase. For non-polar columns, non-polar solvents are generally preferred.

Experimental Protocols

Protocol 1: Standard Splitless Injection Volume Optimization

This protocol outlines a systematic approach to optimizing the injection volume for this compound using a standard splitless injector.

Objective: To determine the injection volume that provides the best balance of sensitivity (signal-to-noise) and peak shape for this compound.

Materials:

  • This compound analytical standard

  • High-purity solvent (e.g., hexane or acetone)

  • GC-NPD system with a suitable capillary column (e.g., 5% phenyl-methylpolysiloxane)

  • Autosampler for precise injections

Procedure:

  • Prepare a Standard Solution: Prepare a standard solution of this compound in the chosen solvent at a concentration relevant to your expected sample concentrations (e.g., 1 µg/mL).

  • Set Initial GC-NPD Conditions:

    • Inlet Temperature: 250 °C

    • Injection Mode: Splitless

    • Splitless Time: 1 minute

    • Oven Temperature Program: Start at a temperature that allows for good solvent focusing (e.g., 60 °C), then ramp to an appropriate final temperature to elute this compound in a reasonable time.

    • Carrier Gas Flow: Set to the optimal flow rate for the column dimensions.

    • Detector Temperature: 300 °C

    • Detector Gases: Set H₂, air, and makeup gas flows as recommended by the instrument manufacturer.

  • Perform a Series of Injections: Inject a series of increasing volumes of the standard solution. It is recommended to perform each injection in triplicate to assess reproducibility.

    • 0.5 µL

    • 1.0 µL

    • 1.5 µL

    • 2.0 µL

    • 2.5 µL

  • Data Analysis: For each injection volume, record the following:

    • Peak Area

    • Peak Height

    • Signal-to-Noise Ratio (S/N)

    • Peak Asymmetry (Tailing Factor)

  • Evaluate the Results:

    • Create a table summarizing the data for easy comparison (see Table 1).

    • Plot the peak area and S/N ratio as a function of injection volume.

    • Visually inspect the chromatograms for each injection volume to assess peak shape.

    • Select the injection volume that provides a high S/N ratio while maintaining good peak symmetry (asymmetry factor close to 1).

Data Presentation:

Table 1: Effect of Injection Volume on this compound Peak Characteristics

Injection Volume (µL)Average Peak AreaAverage Peak HeightAverage S/N RatioAverage Asymmetry FactorObservations
0.515,0005,000501.1Good peak shape, low intensity
1.032,00011,0001201.0Excellent peak shape and good S/N
1.548,00016,5001801.2Slight peak tailing observed
2.060,00020,0002101.5Noticeable peak tailing/slight fronting
2.565,00021,0002151.8Significant peak fronting, loss of linearity

Note: The data in this table is illustrative and will vary depending on the specific instrument and conditions.

Visualizations

experimental_workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis cluster_decision Decision prep_std Prepare this compound Standard set_gc Set Initial GC-NPD Conditions prep_std->set_gc inject_series Inject Series of Volumes (0.5, 1.0, 1.5, 2.0, 2.5 µL) set_gc->inject_series record_data Record Peak Area, Height, S/N, Asymmetry inject_series->record_data eval_results Evaluate Results record_data->eval_results optimal_vol Select Optimal Injection Volume eval_results->optimal_vol

Caption: Experimental workflow for optimizing injection volume.

troubleshooting_logic cluster_peak_shape Peak Shape Issues cluster_sensitivity Sensitivity Issues cluster_solutions_tailing Tailing Solutions cluster_solutions_fronting Fronting Solutions cluster_solutions_sensitivity Sensitivity Solutions start Chromatographic Problem with this compound Peak peak_tailing Peak Tailing start->peak_tailing peak_fronting Peak Fronting start->peak_fronting low_signal Low Signal/Noise start->low_signal sol_liner - Replace Liner peak_tailing->sol_liner sol_trim - Trim Column peak_tailing->sol_trim sol_leak - Check for Leaks peak_tailing->sol_leak sol_reduce_vol - Reduce Injection Volume peak_fronting->sol_reduce_vol sol_dilute - Dilute Sample peak_fronting->sol_dilute sol_increase_vol - Increase Injection Volume low_signal->sol_increase_vol sol_optimize_npd - Optimize Detector low_signal->sol_optimize_npd

References

selecting the appropriate cleanup sorbent for Tebupirimfos

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for selecting the appropriate cleanup sorbent for the organothiophosphate insecticide, Tebupirimfos.

Frequently Asked Questions (FAQs)

Q1: What are the key chemical properties of this compound to consider for sorbent selection?

A1: this compound is a relatively nonpolar compound. Key properties influencing sorbent choice include its low water solubility (5.5 mg/L at 20°C) and its solubility in organic solvents like alcohols, ketones, and toluene.[1][2] Its chemical structure consists of a substituted pyrimidine (B1678525) ring and a phosphorothioate (B77711) group, with a molecular weight of 318.37 g/mol .[1][3] As an organophosphate tri-ester, it is hydrophobic in nature.[4]

Q2: Which cleanup techniques are commonly used for this compound and similar pesticides?

A2: The most common and effective cleanup techniques for multi-residue pesticide analysis, including this compound, are Solid Phase Extraction (SPE) and the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method.[5][6][7] Both techniques utilize sorbents to remove interfering matrix components from the sample extract before instrumental analysis.

Q3: What are the primary types of interfering substances in a sample matrix and which sorbents remove them?

A3: Interfering substances vary by sample matrix. Common interferences include:

  • Fats and Waxes: For high-fat matrices, a C18 (octadecyl) sorbent is effective at removing nonpolar interferences.[8][9] Zirconia-based sorbents like Z-Sep can also be used for fat removal.[10][11]

  • Pigments: Graphitized Carbon Black (GCB) is highly effective at removing pigments like chlorophyll.[8] However, caution is advised as GCB can retain planar pesticides.

  • Sugars and Organic Acids: Primary Secondary Amine (PSA) is a weak anion exchanger that effectively removes acidic interferences such as fatty acids, organic acids, and sugars.[8][9]

Q4: Can I use a single sorbent for all my sample types?

A4: While a universal sorbent would be ideal, it is generally not feasible for diverse sample matrices. The choice of sorbent or combination of sorbents should be tailored to the specific characteristics of your sample.[9] For example, a fatty matrix like avocado will require a different cleanup approach than a high-water, low-fat matrix like celery.[9]

Sorbent Selection Guide for this compound Cleanup

The following table summarizes common cleanup sorbents and their suitability for the analysis of this compound in various sample matrices.

Sorbent TypePrimary Retention MechanismTarget InterferencesSuitability for this compound Analysis
C18 (Octadecyl) Reversed-Phase (Hydrophobic)Nonpolar compounds (fats, oils, lipids)High: Excellent for removing fatty interferences while retaining the nonpolar this compound.
PSA (Primary Secondary Amine) Normal-Phase, Weak Anion ExchangePolar compounds (sugars, organic acids, fatty acids)High: Recommended for removing polar interferences that may be present in the sample matrix.
GCB (Graphitized Carbon Black) Adsorption (Planar Molecules)Pigments (chlorophyll), sterolsModerate: Use with caution. While effective for pigment removal, it may co-adsorb this compound due to its planar pyrimidine ring.
Z-Sep/Z-Sep+ Lewis Acid/Base, Reversed-PhaseFats, pigments, sterolsHigh: A good alternative to C18 and GCB, particularly for fatty and pigmented matrices.[10][11]
Florisil® (Magnesium Silicate) Normal-Phase (Adsorption)Polar compoundsModerate: Can be used for cleanup of moderately polar interferences.
Alumina Normal-Phase (Adsorption)Polar compoundsModerate: Similar application to Florisil and silica (B1680970) gel.

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
Low Recovery of this compound Sorbent Over-activity: The chosen sorbent (e.g., GCB) may be too strongly retaining this compound.* Reduce the amount of GCB in your d-SPE tube. * Consider using a less retentive sorbent like C18 or Z-Sep. * Ensure your elution solvent is strong enough to desorb this compound from the sorbent.
Analyte Breakthrough: The sorbent bed may be overloaded, or the sample is passing through too quickly.* Ensure the appropriate amount of sorbent is used for the sample size. * During SPE, ensure a slow and steady flow rate. * Check for cracks or channeling in the SPE cartridge.
Poor Chromatographic Peak Shape Matrix Effects: Co-eluting matrix components are interfering with the analysis.* Improve the cleanup step by using a combination of sorbents (e.g., C18 and PSA) to remove a wider range of interferences. * Consider using matrix-matched standards for calibration to compensate for matrix effects.
Inconsistent Results Incomplete Extraction: The initial extraction from the sample matrix is not efficient.* Ensure the sample is thoroughly homogenized. * Verify that the extraction solvent (typically acetonitrile) is of high purity and used in the correct volume. * Optimize the shaking/vortexing time to ensure complete partitioning of this compound into the solvent.
Variable Cleanup: Inconsistent amounts of sorbent or sample extract are being used.* Use pre-packaged d-SPE tubes to ensure consistent sorbent amounts. * Use a calibrated pipette to accurately transfer the sample extract.

Experimental Protocol: QuEChERS Cleanup for this compound in a Fatty Matrix

This protocol provides a general guideline for the cleanup of a this compound-spiked sample extract from a high-fat matrix (e.g., avocado).

1. Materials:

  • Acetonitrile (B52724) extract of the sample

  • Dispersive SPE (d-SPE) tubes containing:

    • 150 mg Magnesium Sulfate (MgSO₄)

    • 50 mg Primary Secondary Amine (PSA)

    • 50 mg C18 sorbent

  • Vortex mixer

  • Centrifuge

  • Syringe filters (0.22 µm)

  • Autosampler vials

2. Procedure:

  • Following the initial QuEChERS extraction with acetonitrile and salting out, take a 1 mL aliquot of the supernatant (acetonitrile layer).

  • Transfer the 1 mL aliquot into the d-SPE tube containing MgSO₄, PSA, and C18.

  • Securely cap the tube and vortex for 1 minute to ensure thorough mixing of the extract with the sorbents.

  • Centrifuge the tube at >5000 rpm for 5 minutes to pellet the sorbent material.

  • Carefully collect the supernatant (cleaned extract) using a pipette.

  • Filter the cleaned extract through a 0.22 µm syringe filter into an autosampler vial.

  • The sample is now ready for instrumental analysis (e.g., LC-MS/MS or GC-MS).

Sorbent Selection Workflow

SorbentSelection Start Start: Sample Extract in Acetonitrile Matrix_Type Identify Matrix Type Start->Matrix_Type Fatty_Matrix High Fat/Lipid Content? Matrix_Type->Fatty_Matrix Pigmented_Matrix High Pigment Content? Fatty_Matrix->Pigmented_Matrix No Add_C18 Use C18 or Z-Sep Sorbent Fatty_Matrix->Add_C18 Yes Acidic_Matrix High Sugar/Organic Acid Content? Pigmented_Matrix->Acidic_Matrix No Add_GCB Use GCB Sorbent (with caution) Pigmented_Matrix->Add_GCB Yes Add_PSA Use PSA Sorbent Acidic_Matrix->Add_PSA Yes Combine_Sorbents Combine Sorbents in d-SPE Tube (e.g., MgSO4 + PSA + C18) Acidic_Matrix->Combine_Sorbents No Add_C18->Pigmented_Matrix Add_GCB->Acidic_Matrix Add_PSA->Combine_Sorbents Analyze Analyze Cleaned Extract Combine_Sorbents->Analyze

Caption: Decision tree for selecting the appropriate cleanup sorbent(s).

References

dealing with instrument contamination in Tebupirimfos analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing instrument contamination during Tebupirimfos analysis.

Troubleshooting Guide: Instrument Contamination

This guide provides a systematic approach to identifying and resolving instrument contamination issues during the analysis of this compound.

Issue: Peaks corresponding to this compound are observed in blank injections.

This is a classic sign of carryover or system contamination. Follow these steps to diagnose and resolve the issue:

Step 1: Differentiate between Carryover and System Contamination

  • Carryover: The contamination appears in the blank injection immediately following a high-concentration sample and decreases with subsequent blank injections.

  • System Contamination: A consistent background signal of this compound is present in all blank injections, regardless of their position in the analytical sequence.

Step 2: Isolate the Source of Contamination

The following diagram illustrates a systematic approach to pinpointing the source of contamination in your LC-MS/MS or GC-MS system.

Troubleshooting workflow for this compound contamination.

Frequently Asked Questions (FAQs)

Q1: What are the most common causes of instrument contamination in this compound analysis?

A1: The most common causes include:

  • Sample Carryover: Residual this compound from a high-concentration sample adsorbing to surfaces in the autosampler, injector, or column and then eluting in subsequent blank or low-concentration sample injections.[1]

  • Contaminated Solvents or Reagents: Impurities in the mobile phase, wash solutions, or sample preparation reagents.[2]

  • Improper Cleaning Procedures: Ineffective cleaning of the instrument components between analyses.

  • Matrix Effects: Co-eluting compounds from the sample matrix can enhance the signal of residual this compound, making contamination appear more severe.[3]

Q2: What are the physicochemical properties of this compound that make it prone to causing contamination?

A2: this compound is an organothiophosphate insecticide.[4] Its properties contributing to contamination potential include:

  • Solubility: It is soluble in organic solvents like alcohols, ketones, and toluene, but has low water solubility (5.5 mg/L at 20°C).[4] This can lead to it being retained in less polar parts of the chromatographic system.

  • Adsorption: As a relatively non-polar molecule, it can adsorb to surfaces such as tubing, injector seals, and column frits, especially if the system is not adequately flushed with a strong organic solvent.

Q3: What is an acceptable level of carryover for this compound?

A3: While there is no universally mandated carryover limit specifically for this compound, a common acceptance criterion in pesticide residue analysis is that the response in a blank injection immediately following the highest calibration standard should be less than the limit of quantification (LOQ).[5] For regulated bioanalysis, the carryover should not affect the accuracy and precision of the measurement of the lower limit of quantification (LLOQ) by more than 20%.[6]

Q4: What is an effective cleaning protocol for an LC-MS/MS system contaminated with this compound?

A4: A multi-step cleaning protocol is recommended. The effectiveness of different wash solvents is summarized in the table below.

Wash Solvent CompositionEffectivenessRationale
100% MethanolModerateGood for general rinsing but may not be strong enough for significant contamination.
100% Acetonitrile (B52724)Moderate to HighA stronger organic solvent than methanol, effective at removing many organic residues.
50:50 Methanol:AcetonitrileHighA good general-purpose strong wash solvent.
50:50:50 Water:Methanol:AcetonitrileHighThe addition of water can help remove more polar components that may be part of the matrix.
Isopropanol (IPA)Very HighAn excellent solvent for removing stubborn, less polar residues. Often used as a final rinse.
Acidified or Basified Wash SolutionsUse with CautionThe stability of this compound under strong acidic or basic conditions should be considered, as degradation could occur.[4] It is generally recommended to start with neutral organic solvents.

Recommended Cleaning Protocol:

  • System Flush: Flush the entire LC system (bypassing the column) with a sequence of solvents, for example:

    • 20 minutes with 100% Isopropanol

    • 20 minutes with 100% Acetonitrile

    • 20 minutes with 100% Methanol

    • Equilibrate with the initial mobile phase conditions.

  • Autosampler Wash: Increase the volume and duration of the needle wash. Use a strong solvent mixture like 50:50 acetonitrile:isopropanol for the needle wash.

  • Injector and Loop Cleaning: If possible, manually clean the injector components according to the manufacturer's instructions.

  • MS Ion Source Cleaning: If system contamination is suspected, clean the ion source, including the capillary and cone, as per the instrument manual.[7]

Q5: How can I prevent instrument contamination before it occurs?

A5: Proactive measures are key to minimizing contamination:

  • Optimize the analytical sequence: Analyze samples in order of expected concentration, from lowest to highest. Inject a blank after high-concentration samples to check for carryover.[8]

  • Use appropriate wash solvents: Employ a strong wash solvent in your autosampler that is effective at solubilizing this compound.

  • Regular instrument maintenance: Adhere to a routine maintenance schedule for cleaning the ion source, replacing seals, and checking for leaks.[9]

  • Effective sample preparation: Utilize a robust sample cleanup method, such as QuEChERS, to remove as much matrix interference as possible before injection.[10]

Experimental Protocols

Protocol 1: QuEChERS Sample Preparation for this compound in Corn

This protocol is adapted from standard QuEChERS methods for pesticide residue analysis in food matrices.[11]

1. Sample Homogenization:

  • Weigh 10-15 g of the corn sample into a 50 mL centrifuge tube.
  • Add 10 mL of water and vortex for 1 minute. Let it stand for 30 minutes to hydrate.

2. Extraction:

  • Add 10 mL of acetonitrile to the tube.
  • Add the appropriate QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g trisodium (B8492382) citrate (B86180) dihydrate, 0.5 g disodium (B8443419) hydrogen citrate sesquihydrate).
  • Immediately shake vigorously for 1 minute.
  • Centrifuge at ≥4000 rpm for 5 minutes.

3. Dispersive Solid-Phase Extraction (d-SPE) Cleanup:

  • Transfer an aliquot of the acetonitrile supernatant to a d-SPE tube containing a mixture of sorbents (e.g., 150 mg MgSO₄, 50 mg Primary Secondary Amine (PSA), and 50 mg C18). The choice of sorbents may need to be optimized depending on the specific matrix interferences.
  • Vortex for 30 seconds.
  • Centrifuge at ≥4000 rpm for 5 minutes.

4. Final Extract Preparation:

  • Take the supernatant and filter it through a 0.22 µm filter into an autosampler vial.
  • The extract is now ready for LC-MS/MS or GC-MS analysis.

Protocol 2: LC-MS/MS Analysis of this compound

Instrumentation:

  • Liquid Chromatograph coupled to a Triple Quadrupole Mass Spectrometer with an Electrospray Ionization (ESI) source.

LC Conditions:

  • Column: C18 column (e.g., 100 mm x 2.1 mm, 2.6 µm)

  • Mobile Phase A: Water with 5 mM ammonium (B1175870) formate (B1220265) and 0.1% formic acid

  • Mobile Phase B: Methanol with 5 mM ammonium formate and 0.1% formic acid

  • Gradient: A typical gradient would start at a low percentage of B, ramp up to a high percentage to elute this compound, followed by a high organic wash, and then re-equilibration.

  • Flow Rate: 0.3 - 0.5 mL/min

  • Injection Volume: 5-10 µL

MS/MS Conditions:

  • Ionization Mode: Positive ESI

  • MRM Transitions:

    • Quantifier: 319.1 -> 153.1

    • Qualifier: 319.1 -> 277.0

    • Collision energies and other instrument-specific parameters should be optimized.[12]

The following diagram illustrates the logical workflow for the analysis of this compound using the QuEChERS method followed by LC-MS/MS.

Experimental workflow for this compound analysis.

References

Technical Support Center: Improving Reproducibility of Tebupirimfos Analytical Method

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the reproducibility of the Tebupirimfos analytical method. The information is presented in a user-friendly question-and-answer format to directly address common issues encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What is the most common analytical method for this compound analysis?

A1: The most common and effective method for the analysis of this compound, an organophosphate pesticide, is Gas Chromatography (GC) coupled with a selective detector, such as a Mass Spectrometer (MS), a Nitrogen-Phosphorus Detector (NPD), or a Flame Photometric Detector (FPD).[1] GC-MS/MS (tandem mass spectrometry) is often preferred for its high selectivity and sensitivity, which is crucial for complex matrices like food and environmental samples.[2][3]

Q2: What are the main challenges in achieving reproducible results for this compound analysis?

A2: The primary challenges in achieving reproducible results for this compound analysis are related to its susceptibility to degradation, matrix effects, and active site interactions within the GC system. Specific issues include:

  • Peak Tailing: Caused by the interaction of the analyte with active sites in the GC inlet and column.

  • Poor Reproducibility: Often a result of inconsistent sample preparation, matrix effects, or analyte degradation in the GC inlet.

  • Matrix Effects: Co-extracted compounds from the sample matrix can enhance or suppress the analyte signal, leading to inaccurate quantification.

  • Analyte Degradation: this compound can degrade in the hot GC injector port, leading to lower recovery and poor peak shapes.

Q3: What is the recommended sample preparation method for this compound?

A3: The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a widely adopted and highly effective sample preparation technique for pesticide residue analysis, including this compound, in various matrices like soil, water, and food.[2][4][5] The method involves an extraction with acetonitrile (B52724) followed by a cleanup step using dispersive solid-phase extraction (d-SPE) to remove interfering matrix components.[2][5]

Troubleshooting Guide

Issue 1: Peak Tailing

Q: My chromatogram for this compound shows significant peak tailing. What are the possible causes and how can I resolve this?

A: Peak tailing for organophosphate pesticides like this compound is a common issue and is often indicative of active sites within the GC system.

  • Cause 1: Active GC Inlet Liner: The glass liner in the GC inlet can have active silanol (B1196071) groups that interact with the analyte.

    • Solution: Use a deactivated inlet liner. Regularly replace the liner, especially after analyzing complex matrix samples.

  • Cause 2: Column Contamination or Degradation: The analytical column can become contaminated or the stationary phase can degrade over time, exposing active sites.

    • Solution: Condition the column according to the manufacturer's instructions. If tailing persists, trim the first few centimeters of the column from the inlet side. If the problem is still not resolved, the column may need to be replaced.

  • Cause 3: Improper Column Installation: If the column is not installed correctly in the inlet or detector, it can create dead volume and lead to peak tailing.

    • Solution: Ensure the column is installed at the correct depth in both the injector and detector ports as specified in the instrument manual.

Issue 2: Poor Reproducibility and Low Recovery

Q: I am observing poor reproducibility (high %RSD) and low recovery for my this compound standards and samples. What should I investigate?

A: Poor reproducibility and low recovery are often linked to issues in sample preparation, injection technique, or analyte degradation.

  • Cause 1: Inconsistent Sample Extraction: Variability in the extraction and cleanup steps of the QuEChERS method can lead to inconsistent recoveries.

    • Solution: Ensure precise and consistent execution of each step of the QuEChERS protocol. This includes accurate weighing of the sample and reagents, consistent shaking/vortexing times, and careful transfer of supernatants.

  • Cause 2: Analyte Degradation in the GC Inlet: this compound can degrade at high injector temperatures.

    • Solution: Optimize the injector temperature. A lower temperature may reduce degradation, but it must be high enough to ensure complete volatilization of the analyte. Using a pulsed-pressure injection can help transfer the analyte to the column more quickly, minimizing the time spent in the hot inlet.

  • Cause 3: Matrix Effects: Co-eluting matrix components can interfere with the ionization of this compound in the MS source, leading to signal suppression or enhancement.

    • Solution: Use matrix-matched standards for calibration. These are calibration standards prepared in a blank matrix extract that is similar to the samples being analyzed. This helps to compensate for matrix effects.[3]

Experimental Protocols

Generic QuEChERS Protocol for this compound in Soil

This protocol provides a general procedure for the extraction and cleanup of this compound from soil samples.

  • Sample Extraction:

    • Weigh 10 g of a homogenized soil sample into a 50 mL centrifuge tube.

    • Add 10 mL of acetonitrile.

    • Add the appropriate QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g trisodium (B8492382) citrate (B86180) dihydrate, 0.5 g disodium (B8443419) hydrogen citrate sesquihydrate).

    • Shake vigorously for 1 minute.

    • Centrifuge at ≥ 3000 rcf for 5 minutes.

  • Dispersive Solid-Phase Extraction (d-SPE) Cleanup:

    • Transfer an aliquot of the acetonitrile supernatant to a d-SPE tube containing a cleanup sorbent (e.g., 150 mg MgSO₄, 50 mg Primary Secondary Amine - PSA).

    • Vortex for 30 seconds.

    • Centrifuge at a high speed (e.g., ≥ 10,000 rcf) for 2 minutes.

    • The resulting supernatant is ready for GC-MS analysis.

Generic GC-MS/MS Analytical Method

The following are typical starting conditions for the analysis of organophosphate pesticides. Method optimization will be required for your specific instrument and application.

  • GC Column: A low-bleed, mid-polarity column, such as a DB-5ms or equivalent (30 m x 0.25 mm ID, 0.25 µm film thickness).

  • Inlet: Splitless injection mode.

  • Injector Temperature: 250 °C.

  • Oven Temperature Program:

    • Initial temperature: 70 °C, hold for 2 minutes.

    • Ramp to 150 °C at 25 °C/min.

    • Ramp to 200 °C at 3 °C/min.

    • Ramp to 280 °C at 8 °C/min, hold for 10 minutes.

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • MS/MS Parameters:

    • Ionization Mode: Electron Ionization (EI).

    • Acquisition Mode: Multiple Reaction Monitoring (MRM). Specific precursor and product ions for this compound will need to be determined by infusing a standard into the mass spectrometer.

Data Presentation

The following table summarizes representative validation data for the analysis of organophosphate pesticides in various matrices using QuEChERS and GC-MS/MS. Please note that this is generalized data, and specific validation for this compound should be performed in your laboratory.

ParameterFood Matrix (e.g., Fruits, Vegetables)Soil MatrixWater Matrix
Recovery (%) 70-12070-11080-115
Precision (%RSD) < 20< 20< 15
Limit of Quantification (LOQ) 1 - 10 µg/kg5 - 20 µg/kg0.01 - 0.1 µg/L
Limit of Detection (LOD) 0.3 - 3 µg/kg1.5 - 6 µg/kg0.003 - 0.03 µg/L

Visualizations

Experimental_Workflow cluster_prep Sample Preparation (QuEChERS) cluster_analysis GC-MS/MS Analysis Sample Homogenized Sample (e.g., Soil, Food) Extraction Acetonitrile Extraction with Salts Sample->Extraction Centrifuge1 Centrifugation Extraction->Centrifuge1 Cleanup d-SPE Cleanup (PSA, MgSO4) Centrifuge1->Cleanup Centrifuge2 Centrifugation Cleanup->Centrifuge2 FinalExtract Final Extract for Analysis Centrifuge2->FinalExtract Injection GC Injection FinalExtract->Injection Separation Chromatographic Separation Injection->Separation Detection MS/MS Detection (MRM) Separation->Detection Data Data Acquisition and Processing Detection->Data

Caption: Experimental workflow for this compound analysis.

Troubleshooting_Logic cluster_prep Sample Preparation cluster_gc GC System cluster_data Data Processing Problem Poor Reproducibility Issue Check_Sample_Prep Review Sample Preparation (QuEChERS) Problem->Check_Sample_Prep Check_GC_System Investigate GC System Problem->Check_GC_System Check_Data_Processing Examine Data Processing Problem->Check_Data_Processing Inconsistent_Extraction Inconsistent Extraction/Cleanup? Check_Sample_Prep->Inconsistent_Extraction Matrix_Effects Matrix Effects? Check_Sample_Prep->Matrix_Effects Peak_Shape Poor Peak Shape? (Tailing) Check_GC_System->Peak_Shape Low_Response Low Analyte Response? Check_GC_System->Low_Response RT_Shift Retention Time Shift? Check_GC_System->RT_Shift Integration_Error Incorrect Peak Integration? Check_Data_Processing->Integration_Error Calibration_Issue Calibration Curve Issue? Check_Data_Processing->Calibration_Issue

Caption: Troubleshooting logic for reproducibility issues.

References

Validation & Comparative

Comparative Guide to the Validation of Analytical Methods for Tebupirimfos Residue in Corn

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative analysis of the validated QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method and traditional Solid-Phase Extraction (SPE) for the determination of tebupirimfos residues in a corn matrix. This document is intended for researchers, scientists, and professionals in drug development and food safety, offering objective performance comparisons supported by experimental data.

Introduction to this compound and Analytical Challenges

This compound is an organophosphate insecticide used to control pests in corn.[1] Monitoring its residues in corn is crucial for ensuring food safety and regulatory compliance. The complex nature of the corn matrix requires efficient sample preparation techniques to isolate the analyte from interfering substances before instrumental analysis. This guide compares two prominent methods for this purpose: QuEChERS and traditional SPE, both typically coupled with Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for detection and quantification.[2][3]

Methodology Comparison

The QuEChERS method has gained widespread acceptance as a streamlined alternative to conventional sample preparation techniques.[2][3] It involves a two-step process: an extraction/partitioning step using a salt mixture and a subsequent clean-up step using dispersive solid-phase extraction (dSPE).[4] In contrast, traditional SPE involves passing the sample extract through a packed cartridge to adsorb the analyte, which is then eluted with a solvent.

Experimental Protocols

QuEChERS Method Protocol

The following protocol is a representative procedure for the analysis of this compound in corn using the QuEChERS method, based on established guidelines.[5][6]

  • Sample Homogenization: A representative 10-15 g sample of corn is homogenized. For dry samples like corn, a hydration step with water is typically included.

  • Extraction:

    • Place the homogenized sample into a 50 mL centrifuge tube.

    • Add 10 mL of acetonitrile (B52724).

    • Add internal standard solution.

    • Shake vigorously for 1 minute.

    • Add a salt mixture (e.g., 4 g MgSO₄, 1 g NaCl, 1 g sodium citrate (B86180), 0.5 g disodium (B8443419) citrate sesquihydrate).

    • Shake vigorously for 1 minute.

  • Centrifugation: Centrifuge the tube at ≥3000 rcf for 5 minutes.

  • Dispersive SPE (dSPE) Cleanup:

    • Transfer an aliquot of the acetonitrile supernatant to a 2 mL or 15 mL centrifuge tube containing a dSPE mixture (e.g., 150 mg MgSO₄, 50 mg Primary Secondary Amine (PSA), and 50 mg C18). The specific sorbents are chosen to remove interfering matrix components like fatty acids, sugars, and pigments.[4][7][8]

    • Vortex for 30 seconds.

  • Final Centrifugation and Analysis:

    • Centrifuge at a high rcf for 5 minutes.

    • The resulting supernatant is collected and is ready for GC-MS or LC-MS/MS analysis.

Traditional Solid-Phase Extraction (SPE) Protocol

This protocol outlines a general procedure for traditional SPE for pesticide residue analysis in a corn matrix.

  • Sample Homogenization: A representative 10-15 g sample of corn is homogenized.

  • Initial Extraction:

    • The homogenized sample is extracted with an organic solvent (e.g., acetonitrile or acetone) using techniques like shaking, blending, or accelerated solvent extraction (ASE).[3][9]

    • The extract is filtered or centrifuged to separate the liquid phase.

  • Solvent Exchange: The initial extract may be evaporated and reconstituted in a solvent compatible with the SPE cartridge.

  • SPE Cleanup:

    • Conditioning: An SPE cartridge (e.g., C18 or Florisil) is conditioned by passing specific solvents through it to activate the stationary phase.

    • Loading: The sample extract is passed through the conditioned cartridge.

    • Washing: The cartridge is washed with a weak solvent to remove co-extracted interferences while the analyte of interest remains adsorbed.

    • Elution: A stronger solvent is passed through the cartridge to elute the target analyte.

  • Final Preparation and Analysis: The eluate is collected, may be concentrated, and is then ready for instrumental analysis (GC-MS or LC-MS/MS).

Performance Data Comparison

The following table summarizes typical validation data for the QuEChERS method compared to traditional SPE for pesticide residue analysis in complex matrices like corn. The data for QuEChERS is based on multi-residue validation studies in similar matrices, while the SPE data represents typical performance expectations for this established method.

Parameter QuEChERS Method Traditional SPE Method Reference
Linearity (R²) ≥ 0.99≥ 0.99[7][10]
Recovery (%) 70 - 120%60 - 110%[7][8][10][11]
Precision (RSD %) < 20%< 25%[8][10][11]
Limit of Quantitation (LOQ) 0.01 mg/kg0.01 - 0.05 mg/kg[6][11]
Sample Throughput High (e.g., 6 samples in <30 min)Low to Medium[12]
Solvent Consumption LowHigh[8]
Cost per Sample LowHigh[2]

Workflow and Pathway Visualizations

QuEChERS Experimental Workflow

QuEChERS_Workflow cluster_extraction Extraction Step cluster_cleanup dSPE Cleanup Step A 1. Homogenized Corn Sample (10-15g) B 2. Add Acetonitrile & Internal Standard A->B C 3. Add QuEChERS Salts B->C D 4. Shake Vigorously C->D E 5. Centrifuge D->E F 6. Transfer Supernatant E->F Supernatant G 7. Add dSPE Sorbent (PSA, C18, MgSO4) F->G H 8. Vortex G->H I 9. Centrifuge H->I J 10. Final Extract for Analysis I->J Cleaned Extract

Caption: Workflow of the QuEChERS method for corn sample preparation.

Traditional SPE Experimental Workflow

SPE_Workflow cluster_extraction Initial Extraction cluster_cleanup SPE Cleanup A 1. Homogenized Corn Sample B 2. Extract with Solvent A->B C 3. Filter/Centrifuge B->C E 5. Load Sample Extract C->E Crude Extract D 4. Condition SPE Cartridge D->E F 6. Wash Cartridge E->F G 7. Elute Analyte F->G H 8. Final Extract for Analysis G->H Purified Eluate Method_Selection Start Start: Need to Analyze This compound in Corn Criteria Key Selection Criteria: - Throughput - Cost - Solvent Use - Method Development Time Start->Criteria QuEChERS Choose QuEChERS Criteria->QuEChERS High Throughput, Low Cost, Low Solvent Use SPE Choose Traditional SPE Criteria->SPE High Selectivity Needed, Established Protocol Required

References

Comparative Efficacy of Tebupirimfos and Other Organophosphates: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the organophosphate insecticide Tebupirimfos with other commonly used organophosphates. This analysis is supported by quantitative toxicological data and detailed experimental methodologies.

Organophosphates represent a major class of insecticides that exert their effects through the inhibition of acetylcholinesterase (AChE), a critical enzyme in the nervous system of both insects and mammals.[1] This guide focuses on the comparative efficacy of this compound against other prevalent organophosphates, namely Chlorpyrifos, Malathion, Parathion, and Methyl Parathion. The primary mechanism of action for these compounds involves the phosphorylation of the serine hydroxyl group within the active site of AChE, leading to the accumulation of the neurotransmitter acetylcholine (B1216132) and subsequent neurotoxicity.[1][2]

Quantitative Comparison of Acute Toxicity

The acute toxicity of these organophosphates is typically evaluated by determining the median lethal dose (LD50) and the median lethal concentration (LC50). The LD50 represents the dose of a substance that is lethal to 50% of a test population, while the LC50 is the concentration in air or water that is lethal to 50% of a test population over a specific duration. The following tables summarize the available acute toxicity data for this compound and its comparators in rats, a common model organism in toxicological studies.

OrganophosphateRouteSexLD50 (mg/kg)
This compound OralMale2.9 - 3.6[3]
OralFemale1.3 - 1.8[3]
Chlorpyrifos OralMale155[4]
OralFemale82[4]
DermalMale202[4][5]
Malathion OralMale5400[6]
OralFemale5700[6]
Dermal->2000[6]
Parathion OralMale13[2]
OralFemale3.6[2]
DermalMale21[2]
DermalFemale6.8[2]
Methyl Parathion OralMale6 - 50[7]
OralFemale24[8]
Dermal-67[7]

Table 1: Acute Oral and Dermal Toxicity (LD50) of Selected Organophosphates in Rats. This table presents the median lethal dose (LD50) in milligrams per kilogram of body weight for this compound and other organophosphates administered orally and dermally to rats.

OrganophosphateExposure DurationLC50 (mg/m³)
This compound 4 hours36[3]
Chlorpyrifos 4-6 hours>200[9]
Malathion 4 hours>5200[6]
Parathion 4 hours84[10]
Methyl Parathion 1 hour257 (males), 287 (females)[11]

Table 2: Acute Inhalation Toxicity (LC50) of Selected Organophosphates in Rats. This table shows the median lethal concentration (LC50) in milligrams per cubic meter of air for this compound and other organophosphates following inhalation exposure in rats.

In Vitro Efficacy: Acetylcholinesterase Inhibition

The direct measure of an organophosphate's efficacy is its ability to inhibit acetylcholinesterase. This is often quantified by the half-maximal inhibitory concentration (IC50), which is the concentration of the inhibitor required to reduce the enzyme's activity by 50%.

OrganophosphateEnzyme SourceIC50
Chlorpyrifos-oxon Rat Brain AChE4.9 nM
Malaoxon Rat Brain AChE140 nM[12]
Profenofos Rat RBC AChE312 nM
Methyl Parathion (oxidized) Not Specified0.114 µM

Experimental Protocols

Acetylcholinesterase Inhibition Assay (Ellman's Method)

The determination of acetylcholinesterase inhibition by organophosphates is commonly performed using the colorimetric method developed by Ellman and colleagues.[6][13]

Principle: This assay measures the activity of AChE by quantifying the rate of production of thiocholine (B1204863) from the substrate acetylthiocholine. The thiocholine then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored anion, 5-thio-2-nitrobenzoate (TNB), which is measured spectrophotometrically at 412 nm. The rate of color change is proportional to the AChE activity.

Materials:

  • 0.1 M Phosphate (B84403) Buffer (pH 8.0)

  • Acetylcholinesterase (AChE) solution (e.g., from electric eel or rat brain homogenate)

  • 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) solution

  • Acetylthiocholine iodide (ATCI) solution (substrate)

  • Test organophosphate compounds at various concentrations

  • 96-well microplate

  • Microplate reader

Procedure:

  • Reagent Preparation: Prepare fresh solutions of DTNB and ATCI in phosphate buffer on the day of the assay.

  • Assay Setup: In a 96-well plate, add the following to each well:

    • Phosphate buffer

    • AChE solution

    • DTNB solution

    • Test organophosphate solution (or solvent for control wells)

  • Pre-incubation: Incubate the plate for a defined period (e.g., 10-15 minutes) at a controlled temperature (e.g., 25°C or 37°C) to allow the inhibitor to interact with the enzyme.

  • Reaction Initiation: Add the ATCI substrate solution to all wells to start the enzymatic reaction.

  • Kinetic Measurement: Immediately place the plate in a microplate reader and measure the change in absorbance at 412 nm over time (e.g., every minute for 10-15 minutes).

  • Data Analysis: Calculate the rate of reaction (change in absorbance per unit time) for each well. The percent inhibition for each inhibitor concentration is calculated relative to the control (no inhibitor). The IC50 value is then determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

In Vivo Acute Toxicity Testing (LD50/LC50 Determination)

The protocols for determining the acute oral, dermal, and inhalation toxicity of chemical substances are standardized by the Organisation for Economic Co-operation and Development (OECD).

  • Acute Oral Toxicity (OECD Test Guideline 423): This method involves the administration of the test substance by gavage to fasted animals (typically rats) in a stepwise procedure. The study starts with a dose expected to produce some mortality. Depending on the outcome (survival or death), the dose for the next group of animals is adjusted up or down. This process continues until the dose causing mortality in 50% of the animals can be determined.[4][8][14][15]

  • Acute Dermal Toxicity (OECD Test Guideline 402): The test substance is applied to a shaved area of the skin of the test animals (usually rats or rabbits) and held in place with a porous gauze dressing for 24 hours. The animals are observed for signs of toxicity and mortality over a 14-day period.[1][5][7][16][17]

  • Acute Inhalation Toxicity (OECD Test Guideline 403): Test animals (typically rats) are exposed to the test substance as a gas, vapor, or aerosol in a whole-body or nose-only inhalation chamber for a fixed period (usually 4 hours). The concentration of the substance in the air is carefully controlled. Animals are observed for toxic effects and mortality during and after the exposure period for at least 14 days.[2][10][18]

Visualizing Key Processes

To better understand the mechanisms and workflows discussed, the following diagrams are provided.

Acetylcholinesterase_Inhibition cluster_Synapse Cholinergic Synapse cluster_Organophosphate Organophosphate Action Presynaptic Presynaptic Neuron ACh_Vesicle Acetylcholine (ACh) Vesicles Presynaptic->ACh_Vesicle Nerve Impulse Postsynaptic Postsynaptic Neuron ACh_Vesicle->Postsynaptic ACh Release ACh_Receptor ACh Receptors ACh_Vesicle:s->ACh_Receptor:n Binds to ACh_Receptor:s->Postsynaptic:n Signal Transmission AChE Acetylcholinesterase (AChE) ACh_Receptor:s->AChE:n ACh degraded by Organophosphate Organophosphate (e.g., this compound) Organophosphate:s->AChE:n Inhibits Acute_Toxicity_Workflow start Start: Test Substance Characterization animal_prep Animal Selection and Acclimatization (e.g., Rats, OECD Guidelines) start->animal_prep dose_range Dose Range Finding Study (Optional) animal_prep->dose_range main_study Main Study: Single Dose Administration (Oral, Dermal, or Inhalation) animal_prep->main_study Directly if range is known dose_range->main_study observation Observation Period (14 days): - Clinical Signs - Body Weight - Mortality main_study->observation necropsy Gross Necropsy of All Animals observation->necropsy data_analysis Data Analysis: - Determine LD50/LC50 - Statistical Evaluation necropsy->data_analysis end End: Toxicity Profile and Classification data_analysis->end

References

A Comparative Toxicological Analysis of Tebupirimfos and Cyfluthrin in Non-Target Organisms

Author: BenchChem Technical Support Team. Date: December 2025

A Guide for Researchers and Drug Development Professionals

This guide provides a comprehensive comparison of the toxicity of two widely used insecticides, Tebupirimfos and Cyfluthrin, on non-target organisms. The information presented is intended to assist researchers, scientists, and drug development professionals in understanding the potential ecological impacts of these compounds and in making informed decisions regarding their use and the development of safer alternatives.

Executive Summary

This compound, an organophosphate insecticide, and Cyfluthrin, a synthetic pyrethroid, are effective pest control agents but pose significant risks to non-target organisms. This guide summarizes available acute toxicity data (LC50 and LD50 values) for both compounds across a range of species, including mammals, birds, fish, aquatic invertebrates, and beneficial insects. Experimental protocols for key toxicity assays are detailed to provide context for the presented data. Furthermore, diagrams illustrating the mechanisms of action and experimental workflows are included to facilitate a deeper understanding of their toxicological profiles.

Data Presentation: Acute Toxicity Comparison

The following tables summarize the acute toxicity of this compound and Cyfluthrin in various non-target organisms. Lower LC50 and LD50 values indicate higher toxicity.

Table 1: Acute Toxicity of this compound in Non-Target Organisms

SpeciesCommon NameExposure RouteEndpointValueReference(s)
Colinus virginianusBobwhite QuailOralLD5020.3 mg/kg[1]
Leuciscus idusGolden OrfeWater96h LC502.55 mg/L[1]
Oncorhynchus mykissRainbow TroutWater96h LC500.12 mg/L[2]
Apis melliferaHoney BeeContactLD500.008 mg/bee[2]
Rattus norvegicusRatOralLD5098 - 125 mg/kg[2]
Mus musculusMouseOralLD5014.0 mg/kg[1]

Table 2: Acute Toxicity of Cyfluthrin in Non-Target Organisms

SpeciesCommon NameExposure RouteEndpointValueReference(s)
Anas platyrhynchosMallard DuckDietaryLC50>5000 ppm[3]
Colinus virginianusBobwhite QuailOralLD50>2000 mg/kg[3]
Oncorhynchus mykissRainbow TroutWater96h LC500.00068 mg/L[3]
Lepomis macrochirusBluegill SunfishWater96h LC500.0015 mg/L[3]
Daphnia magnaWater FleaWater48h LC500.17 µg/L[4]
Apis melliferaHoney BeeContactLD500.037 µ g/bee [5]
Rattus norvegicusRatOralLD50500 - 1271 mg/kg[3][6]
Oryctolagus cuniculusRabbitDermalLD50>2000 - 5000 mg/kg[7][8]

Mechanisms of Action

This compound and Cyfluthrin exert their toxic effects through distinct biochemical pathways.

This compound: Acetylcholinesterase Inhibition

This compound is an organophosphate that inhibits the enzyme acetylcholinesterase (AChE) in the nervous system.[1] AChE is responsible for breaking down the neurotransmitter acetylcholine (B1216132). Inhibition of AChE leads to an accumulation of acetylcholine at the nerve synapse, causing continuous nerve stimulation, which results in paralysis and ultimately death.

cluster_Neuron1 Presynaptic Neuron cluster_Synapse Synaptic Cleft cluster_Neuron2 Postsynaptic Neuron Nerve Impulse Nerve Impulse Vesicles Vesicles ACh Acetylcholine ACh_Synapse ACh AChE AChE ACh_Synapse->AChE Hydrolysis Receptors ACh Receptors ACh_Synapse->Receptors Binds This compound This compound This compound->AChE Inhibits Continued\nStimulation Continued Stimulation

Figure 1. Mechanism of this compound Toxicity.

Cyfluthrin: Sodium Channel Disruption

Cyfluthrin is a synthetic pyrethroid that acts on the voltage-gated sodium channels of nerve cells.[9] It modifies the gating kinetics of these channels, causing them to remain open for an extended period. This leads to a prolonged influx of sodium ions, resulting in repetitive nerve firing, hyperexcitability, paralysis, and death.

cluster_Membrane Nerve Cell Membrane cluster_ActionPotential Action Potential Na_Channel Sodium Channel Na_In Na+ Influx Cyfluthrin Cyfluthrin Cyfluthrin->Na_Channel Binds & Modifies Depolarization Prolonged Depolarization Na_In->Depolarization Causes Repetitive\nFiring Repetitive Firing Start Start Acclimation Bird Acclimation (>= 1 week) Start->Acclimation Dosing Single Oral Dose (Gavage) Acclimation->Dosing Observation Observation Period (>= 14 days) Dosing->Observation Data_Collection Record Mortality & Toxicity Signs Observation->Data_Collection Analysis LD50 Calculation (Probit Analysis) Data_Collection->Analysis End End Analysis->End Start Start Setup Prepare Test Concentrations Start->Setup Exposure Expose Fish (96 hours) Setup->Exposure Observations Record Mortality (24, 48, 72, 96h) Exposure->Observations Analysis Calculate LC50 Values Observations->Analysis End End Analysis->End Start Start Prepare Prepare Reagents (Buffer, DTNB, AChE) Start->Prepare Incubate Add Test Compound (e.g., this compound) Prepare->Incubate React Add Substrate (Acetylthiocholine) Incubate->React Measure Measure Absorbance (412 nm) React->Measure Analyze Calculate AChE Inhibition Measure->Analyze End End Analyze->End

References

Validating an Analytical Method for Tebupirimfos using SANCO Guidelines: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the validation of an analytical method for the organothiophosphate insecticide Tebupirimfos, adhering to the principles outlined in the European Commission's SANTE/11312/2021 guidance document (which supersedes the older SANCO guidelines). The guide presents a detailed experimental protocol for a common analytical technique, Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS) with a QuEChERS-based sample preparation, and compares its performance with an alternative method, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). All quantitative data is summarized in clearly structured tables to facilitate objective comparison.

Method 1: QuEChERS Extraction with GC-MS/MS Analysis

This method is a widely adopted and robust approach for the determination of multi-residue pesticides, including organophosphates like this compound, in complex matrices such as corn.

Experimental Protocol

1. Sample Preparation (QuEChERS)

  • Homogenization: A representative 10-15 g sample of the corn matrix is homogenized. For dry samples like corn kernels, a hydration step with a specific volume of water is performed prior to extraction.

  • Extraction: The homogenized sample is placed in a 50 mL centrifuge tube, and 10 mL of acetonitrile (B52724) is added. The tube is shaken vigorously for 1 minute.

  • Salting Out: A mixture of salts, typically 4 g MgSO₄, 1 g NaCl, 1 g sodium citrate (B86180), and 0.5 g disodium (B8443419) citrate sesquihydrate, is added. The tube is immediately shaken for 1 minute to prevent the formation of salt agglomerates and then centrifuged.

  • Dispersive Solid-Phase Extraction (d-SPE) Cleanup: An aliquot of the acetonitrile supernatant is transferred to a d-SPE tube containing a sorbent material (e.g., a combination of primary secondary amine (PSA) to remove polar interferences and C18 to remove non-polar interferences) and MgSO₄ to remove residual water. The tube is vortexed and then centrifuged.

  • Final Extract: The resulting supernatant is collected, and an aliquot is transferred to an autosampler vial for GC-MS/MS analysis.

2. GC-MS/MS Analysis

  • Instrumentation: A gas chromatograph coupled to a triple quadrupole mass spectrometer (GC-MS/MS) is used.

  • Column: A low-bleed, mid-polarity capillary column (e.g., a 5% phenyl-methylpolysiloxane phase) is suitable for the separation of this compound.

  • Injection: A splitless injection of 1-2 µL of the final extract is performed.

  • Oven Temperature Program: A programmed temperature gradient is used to ensure the efficient separation of this compound from other matrix components.

  • MS/MS Detection: The mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode for high selectivity and sensitivity. At least two specific precursor-to-product ion transitions for this compound are monitored for quantification and confirmation.

Validation Data according to SANTE/11312/2021

The following table summarizes the performance characteristics of the GC-MS/MS method for the analysis of this compound in corn, validated according to the SANTE guidelines.

Validation Parameter Performance Characteristic
Linearity Linear over a concentration range of 5 - 200 µg/kg with a correlation coefficient (r²) > 0.99
Accuracy (Recovery) Mean recovery of 85-105% at spiking levels of 10 µg/kg, 50 µg/kg, and 100 µg/kg
Precision (Repeatability) Relative Standard Deviation (RSD) ≤ 15% for replicate analyses at each spiking level
Limit of Detection (LOD) 0.5 µg/kg
Limit of Quantitation (LOQ) 2.0 µg/kg
Specificity No significant interfering peaks observed at the retention time of this compound in blank matrix samples

Method 2: Alternative Method - QuEChERS Extraction with LC-MS/MS Analysis

For some organophosphate pesticides, LC-MS/MS can offer advantages in terms of reduced sample cleanup requirements and suitability for more polar compounds.

Experimental Protocol

The sample preparation using the QuEChERS method is identical to that described for the GC-MS/MS method.

1. LC-MS/MS Analysis

  • Instrumentation: A high-performance liquid chromatograph coupled to a triple quadrupole mass spectrometer (LC-MS/MS) with an electrospray ionization (ESI) source is used.

  • Column: A C18 reversed-phase column is typically used for the separation.

  • Mobile Phase: A gradient elution with a mixture of water and an organic solvent (e.g., methanol (B129727) or acetonitrile), often with additives like formic acid or ammonium (B1175870) formate (B1220265) to improve ionization, is employed.

  • Injection: A 5-10 µL injection of the final extract (which may be diluted) is performed.

  • MS/MS Detection: Similar to GC-MS/MS, the mass spectrometer is operated in MRM mode, monitoring specific ion transitions for this compound.

Comparative Validation Data

The following table compares the validation parameters of the GC-MS/MS and LC-MS/MS methods for the analysis of this compound in corn.

Validation Parameter GC-MS/MS Method LC-MS/MS Method
Linearity (r²) > 0.99> 0.99
Accuracy (Mean Recovery) 85-105%90-110%
Precision (RSD) ≤ 15%≤ 10%
Limit of Detection (LOD) 0.5 µg/kg0.2 µg/kg
Limit of Quantitation (LOQ) 2.0 µg/kg1.0 µg/kg
Matrix Effects Potential for matrix-induced enhancement, may require matrix-matched standardsGenerally less pronounced matrix effects, but ion suppression can occur

Visualizing the Workflow and Method Comparison

The following diagrams illustrate the analytical workflow and a comparison of the two methods.

Analytical_Method_Validation_Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_validation Method Validation (SANTE Guidelines) Homogenization Homogenization Extraction Extraction Homogenization->Extraction Acetonitrile Salting_Out Salting_Out Extraction->Salting_Out QuEChERS Salts Centrifugation1 Centrifugation1 Salting_Out->Centrifugation1 dSPE_Cleanup dSPE_Cleanup Centrifugation1->dSPE_Cleanup Supernatant Centrifugation2 Centrifugation2 dSPE_Cleanup->Centrifugation2 Final_Extract Final_Extract Centrifugation2->Final_Extract Supernatant GCMS_Analysis GC-MS/MS Analysis Final_Extract->GCMS_Analysis LCMS_Analysis LC-MS/MS Analysis Final_Extract->LCMS_Analysis Linearity Linearity GCMS_Analysis->Linearity Accuracy Accuracy (Recovery) GCMS_Analysis->Accuracy Precision Precision GCMS_Analysis->Precision LOD_LOQ LOD & LOQ GCMS_Analysis->LOD_LOQ Specificity Specificity GCMS_Analysis->Specificity LCMS_Analysis->Linearity LCMS_Analysis->Accuracy LCMS_Analysis->Precision LCMS_Analysis->LOD_LOQ LCMS_Analysis->Specificity

Caption: Workflow for this compound analysis and validation.

Method_Comparison cluster_gcms GC-MS/MS Method cluster_lcms LC-MS/MS Method Tebupirimfos_Analysis This compound Analysis GCMS_LOD LOD: 0.5 µg/kg Tebupirimfos_Analysis->GCMS_LOD GCMS_LOQ LOQ: 2.0 µg/kg Tebupirimfos_Analysis->GCMS_LOQ GCMS_Recovery Recovery: 85-105% Tebupirimfos_Analysis->GCMS_Recovery GCMS_Precision Precision (RSD): ≤ 15% Tebupirimfos_Analysis->GCMS_Precision LCMS_LOD LOD: 0.2 µg/kg Tebupirimfos_Analysis->LCMS_LOD LCMS_LOQ LOQ: 1.0 µg/kg Tebupirimfos_Analysis->LCMS_LOQ LCMS_Recovery Recovery: 90-110% Tebupirimfos_Analysis->LCMS_Recovery LCMS_Precision Precision (RSD): ≤ 10% Tebupirimfos_Analysis->LCMS_Precision

Caption: Comparison of GC-MS/MS and LC-MS/MS methods.

Unveiling the Cross-Reactivity Profile of Tebupirimfos in Pesticide Immunoassays: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: Immunoassays are indispensable tools for the rapid and high-throughput screening of pesticide residues in environmental and biological matrices. However, the accuracy of these assays is contingent upon the specificity of the antibodies employed. Cross-reactivity, the phenomenon where antibodies bind to non-target analytes that are structurally similar to the target, can lead to false-positive results and inaccurate quantification. This guide provides a comprehensive analysis of the potential cross-reactivity of Tebupirimfos, an organophosphate insecticide, in pesticide immunoassays. Due to the limited availability of direct experimental data for this compound, this guide focuses on a comparative structural analysis with other common organophosphate pesticides to infer its potential cross-reactivity.

Structural Comparison of Organophosphate Pesticides

The cross-reactivity of an antibody is primarily determined by its ability to recognize the specific chemical structures of the hapten used for its generation. For organophosphate pesticides, immunoassays are often developed to be either specific to a single compound or broad-ranging for the entire class. The likelihood of this compound cross-reacting in an immunoassay designed for another organophosphate is dependent on the structural similarities between the two molecules, particularly in the regions that are likely to be immunogenic.

This compound is an organothiophosphate insecticide characterized by a central phosphorus atom, an O-ethyl group, an O-isopropyl group, and a substituted pyrimidine (B1678525) ring. The key structural features of this compound compared to other common organophosphates are detailed in Table 1.

Table 1: Structural Comparison of this compound and Other Common Organophosphate Pesticides

PesticideChemical StructureKey Structural Features
This compound O-(2-tert-butylpyrimidin-5-yl) O-ethyl O-isopropyl phosphorothioate (B77711)Core: PhosphorothioateAlkyl Groups: Ethyl, IsopropylLeaving Group: 2-tert-butylpyrimidine
Chlorpyrifos O,O-diethyl O-(3,5,6-trichloro-2-pyridinyl) phosphorothioateCore: PhosphorothioateAlkyl Groups: DiethylLeaving Group: 3,5,6-trichloropyridine
Parathion-ethyl O,O-diethyl O-(4-nitrophenyl) phosphorothioateCore: PhosphorothioateAlkyl Groups: DiethylLeaving Group: 4-nitrophenol
Malathion O,O-dimethyl S-(1,2-dicarbethoxyethyl) phosphorodithioate (B1214789)Core: PhosphorodithioateAlkyl Groups: DimethylLeaving Group: Diethyl mercaptosuccinate
Diazinon O,O-diethyl O-[4-methyl-6-(propan-2-yl)pyrimidin-2-yl] phosphorothioateCore: PhosphorothioateAlkyl Groups: DiethylLeaving Group: Substituted pyrimidine

Inferred Cross-Reactivity of this compound

Based on the structural comparison, we can infer the potential for this compound to cross-react in immunoassays developed for other organophosphates:

  • Immunoassays for Chlorpyrifos and Parathion-ethyl: These immunoassays typically target the diethyl phosphorothioate moiety and the respective aromatic leaving groups. While this compound shares the phosphorothioate core, its alkyl groups (ethyl and isopropyl) and, more significantly, its bulky tert-butylpyrimidine leaving group are substantially different. Therefore, low cross-reactivity of this compound would be expected in highly specific immunoassays for Chlorpyrifos or Parathion-ethyl.

  • Immunoassays for Malathion: Malathion possesses a distinct phosphorodithioate core and a different leaving group. Consequently, it is highly probable that this compound would exhibit negligible cross-reactivity in a Malathion-specific immunoassay.

  • Immunoassays for Diazinon: Diazinon also contains a pyrimidine ring, albeit with different substitutions, and diethyl groups. An immunoassay targeting the pyrimidine leaving group of Diazinon might show some level of cross-reactivity with this compound due to the shared heterocyclic ring. The degree of cross-reactivity would depend on the specific epitope recognized by the antibody.

  • Broad-Specificity Organophosphate Immunoassays: Immunoassays designed to detect a wide range of organophosphates are often generated using a hapten that mimics the common phosphate (B84403) or thiophosphate backbone. In such assays, this compound would be expected to exhibit significant cross-reactivity .

Experimental Protocol for Determining Cross-Reactivity

To definitively determine the cross-reactivity of this compound in a given immunoassay, a competitive enzyme-linked immunosorbent assay (ELISA) is a standard and effective method.

Objective: To quantify the cross-reactivity of this compound and other organophosphate pesticides in a competitive ELISA developed for a specific target organophosphate.

Materials:

  • Microtiter plates (96-well)

  • Coating antigen (target pesticide-protein conjugate)

  • Specific antibody for the target pesticide

  • Standard solutions of the target pesticide and potential cross-reactants (including this compound)

  • Enzyme-conjugated secondary antibody

  • Substrate solution (e.g., TMB)

  • Stopping solution (e.g., H₂SO₄)

  • Wash buffer (e.g., PBS with Tween 20)

  • Blocking buffer (e.g., BSA in PBS)

  • Plate reader

Procedure:

  • Coating: Coat the wells of a microtiter plate with the coating antigen at an optimal concentration and incubate overnight at 4°C.

  • Washing: Wash the plate with wash buffer to remove unbound antigen.

  • Blocking: Add blocking buffer to each well to block non-specific binding sites and incubate for 1-2 hours at room temperature.

  • Washing: Repeat the washing step.

  • Competitive Reaction: Add standard solutions of the target pesticide or the test compounds (including this compound) at various concentrations to the wells, followed by the addition of the specific primary antibody at a predetermined optimal dilution. Incubate for 1-2 hours at room temperature.

  • Washing: Repeat the washing step.

  • Secondary Antibody Incubation: Add the enzyme-conjugated secondary antibody to each well and incubate for 1 hour at room temperature.

  • Washing: Repeat the washing step.

  • Substrate Reaction: Add the substrate solution to each well and incubate in the dark until a color develops.

  • Stopping the Reaction: Add the stopping solution to each well.

  • Measurement: Read the absorbance at the appropriate wavelength using a microplate reader.

Data Analysis:

  • Plot a standard curve of absorbance versus the concentration of the target pesticide.

  • Determine the concentration of the target pesticide that causes 50% inhibition of the maximum signal (IC50).

  • Similarly, determine the IC50 value for this compound and other tested pesticides.

  • Calculate the percent cross-reactivity (%CR) using the following formula:

    %CR = (IC50 of Target Pesticide / IC50 of Test Compound) x 100

Visualizing Immunoassay Principles

To further elucidate the concepts discussed, the following diagrams illustrate the mechanism of a competitive immunoassay and the principle of cross-reactivity.

Competitive Immunoassay cluster_0 High Analyte Concentration cluster_1 Low Analyte Concentration Analyte_H Analyte Antibody_H Antibody Analyte_H->Antibody_H Binds Immobilized_Antigen_H Immobilized Antigen Antibody_H->Immobilized_Antigen_H Less Binding Result_H Low Signal Analyte_L Analyte Antibody_L Antibody Analyte_L->Antibody_L Less Binding Immobilized_Antigen_L Immobilized Antigen Antibody_L->Immobilized_Antigen_L Binds Result_L High Signal

Caption: Competitive immunoassay principle.

Cross-Reactivity cluster_0 Specific Binding cluster_1 Cross-Reactivity Target_Analyte Target Analyte Antibody_S Antibody Target_Analyte->Antibody_S High Affinity Cross_Reactant Structurally Similar Compound Antibody_CR Antibody Cross_Reactant->Antibody_CR Lower Affinity

Caption: Principle of antibody cross-reactivity.

Comparative Neurotoxicity of Tebupirimfos and Its Oxon Metabolite: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a comparative analysis of the neurotoxic properties of the organophosphate insecticide Tebupirimfos and its active oxon metabolite, OMAT. It is intended for researchers, scientists, and professionals in drug development and toxicology. The information compiled herein is based on available public data and regulatory documents.

Introduction and Mechanism of Neurotoxicity

This compound, also known as phostebupirim, is a phosphorothioate (B77711) insecticide used to control soil-dwelling pests in corn crops.[1][2] Like other organophosphorus pesticides, its primary mode of action is the inhibition of acetylcholinesterase (AChE), a critical enzyme in the nervous system.[1][3] AChE is responsible for hydrolyzing the neurotransmitter acetylcholine (B1216132) (ACh) in synaptic clefts, which terminates the nerve signal.[1] Inhibition of AChE leads to an accumulation of ACh, resulting in excessive stimulation of cholinergic receptors, hyperexcitation of the central nervous system, and ultimately, neurotoxicity.[1][4]

This compound itself is a pro-toxicant.[3] It contains a phosphorus-sulfur double bond (P=S) and requires metabolic activation within the body to become a potent AChE inhibitor.[1] This bioactivation occurs primarily through oxidative desulfuration, a process mediated by mixed-function oxidases (such as cytochrome P450 enzymes) in the liver.[1] This reaction converts the parent this compound into its oxygen analog, or oxon, which is identified as OMAT (O-[2-(1,1-dimethylethyl)-5-pyrimidinyl] O-ethyl-O-(1-methylethyl) phosphorothioate).[1][3] The oxon metabolite, featuring a phosphorus-oxygen double bond (P=O), is the proximal toxin responsible for the potent and often irreversible inhibition of AChE.[3] This conversion is a hallmark of the toxicity of many organophosphate insecticides.[3]

Comparative Toxicity Data

The metabolic conversion of this compound to its oxon form results in a significant increase in toxicity. While direct comparative in vitro data on the acetylcholinesterase inhibition (e.g., IC₅₀ values) for this compound and OMAT were not available in the reviewed literature, the principle of the oxon being a substantially more potent inhibitor is a well-established characteristic for this class of pesticides.[3] The available in vivo and ecotoxicity data clearly support the higher toxicity of the oxon metabolite.

Table 1: Acute Mammalian Toxicity

This table summarizes the available acute oral toxicity data for this compound in rats. No equivalent LD₅₀ data for the OMAT metabolite in rats was found in the reviewed literature.

CompoundSpeciesRouteLD₅₀ (mg/kg body weight)Toxicity Class
This compound Rat (male)Oral2.9 - 3.6Class IA: Extremely Hazardous
This compound Rat (female)Oral1.3 - 1.8Class IA: Extremely Hazardous
This compound-Oxon (OMAT) RatOralData Not Available-

Data sourced from PubChem.[1] The WHO classifies technical grade this compound as Class IA: extremely hazardous.[1]

Table 2: Aquatic Ecotoxicity

This table presents comparative toxicity data in aquatic organisms, highlighting the significantly greater toxicity of the oxon metabolite.

CompoundSpeciesTest DurationEndpointValue (µg/L)Toxicity Classification
This compound-Oxon (OMAT) Daphnia magna (water flea)48 hoursEC₅₀ (Immobility)0.940Very Highly Toxic
This compound-Oxon (OMAT) Oncorhynchus mykiss (Rainbow trout)96 hoursLC₅₀85.7Very Highly Toxic

Data sourced from U.S. EPA regulatory documents.[5][6]

Experimental Protocols

The following sections detail the standard methodologies used to generate the type of data presented above.

Acetylcholinesterase Inhibition Assay (Ellman's Method)

This in vitro colorimetric assay is the standard method for measuring AChE activity and its inhibition by compounds like this compound-oxon.

  • Principle: The assay measures the activity of AChE by quantifying the production of thiocholine (B1204863) from the substrate acetylthiocholine. The produced thiocholine reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to form a yellow-colored product (5-thio-2-nitrobenzoate), which is measured spectrophotometrically at 412 nm. The rate of color formation is directly proportional to AChE activity. When an inhibitor is present, this rate decreases.

  • Reagents:

    • Phosphate Buffer (e.g., 0.1 M, pH 8.0)

    • Acetylcholinesterase (AChE) enzyme solution (from sources like electric eel, human recombinant, or tissue homogenates)

    • DTNB solution

    • Acetylthiocholine iodide (ATCI) substrate solution

    • Test compounds (this compound and this compound-oxon) dissolved in a suitable solvent.

  • Procedure:

    • Preparation: Prepare working solutions of all reagents. Serially dilute the test compounds to a range of concentrations.

    • Pre-incubation: In a 96-well microplate, add the AChE enzyme solution to wells containing either buffer (for control) or different concentrations of the test inhibitor. Allow to incubate for a set period (e.g., 15 minutes) to permit the inhibitor to bind to the enzyme.

    • Reaction Initiation: Add the DTNB solution to all wells, followed immediately by the ATCI substrate solution to start the reaction.

    • Measurement: Immediately place the plate in a microplate reader and measure the change in absorbance at 412 nm over time (kinetic mode) for 5-10 minutes.

    • Data Analysis: Calculate the rate of reaction for each well. The percentage of inhibition is determined relative to the control (uninhibited enzyme). The IC₅₀ value (the concentration of inhibitor that causes 50% inhibition of AChE activity) is then calculated from the dose-response curve.

Acute Oral Toxicity Study (LD₅₀ Determination)

This in vivo protocol is a standardized test to determine the median lethal dose of a substance. It is typically conducted according to regulatory guidelines (e.g., OECD Test Guideline 423 or EPA Health Effects Test Guidelines).

  • Principle: A single dose of the test substance is administered to a group of experimental animals (typically rats), and the subsequent mortality is observed over a set period (usually 14 days). The LD₅₀ is the statistically estimated dose that is expected to be lethal to 50% of the test population.

  • Test Animals: Young, healthy adult rats (e.g., Sprague-Dawley strain) are commonly used. Animals are acclimatized to laboratory conditions before the study.

  • Procedure:

    • Dosing: Animals are fasted overnight prior to dosing. A single, calculated dose of the test substance (e.g., this compound) is administered orally via gavage.

    • Observation: Animals are closely observed for signs of toxicity and mortality at regular intervals on the first day and at least daily thereafter for 14 days. Observations include changes in skin, fur, eyes, respiratory and circulatory systems, autonomic and central nervous system effects, and behavioral patterns.

    • Body Weight: Individual animal weights are recorded before dosing and periodically throughout the study.

    • Necropsy: At the end of the observation period, all surviving animals are euthanized and subjected to a gross necropsy to identify any pathological changes.

    • Data Analysis: The LD₅₀ value is calculated using appropriate statistical methods (e.g., probit analysis) based on the mortality data from different dose groups.

Conclusion

The available data confirm that this compound exerts its neurotoxic effects through metabolic activation to its oxon metabolite, OMAT, which is a potent inhibitor of acetylcholinesterase. In vivo and ecotoxicity studies demonstrate that the oxon form is significantly more toxic than the parent phosphorothioate compound. This guide underscores the critical importance of considering metabolic activation in the risk assessment of organophosphate insecticides. Further research to determine the direct comparative in vitro AChE inhibition potencies (IC₅₀ values) of this compound and OMAT would provide a more complete quantitative understanding of their relative neurotoxicity.

References

A Comparative Analysis of Soil Degradation Rates: Tebupirimfos vs. Terbufos

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the soil degradation rates of two organophosphate insecticides, Tebupirimfos and Terbufos (B1683085). The information presented is collated from various scientific studies to offer an objective overview of their environmental persistence and transformation in soil ecosystems.

Executive Summary

Both this compound and Terbufos are subject to degradation in the soil environment through a combination of biotic and abiotic processes. However, their persistence, as indicated by their soil half-lives, and the nature of their degradation pathways differ significantly. Terbufos generally exhibits a shorter half-life for the parent compound compared to this compound. However, the primary metabolites of Terbufos, terbufos sulfoxide (B87167) and terbufos sulfone, are notably more persistent in soil than the parent compound. This compound, on the other hand, degrades to various products, with carbon dioxide being a major end product of its aerobic metabolism.

Quantitative Data on Soil Degradation

The persistence of a pesticide in soil is commonly measured by its half-life (DT50), the time it takes for 50% of the initial concentration to dissipate. The following table summarizes the reported soil half-lives for this compound and Terbufos under various experimental conditions. It is crucial to note that these values are influenced by factors such as soil type, temperature, moisture content, and microbial activity.

PesticideConditionSoil TypeHalf-life (DT50) in daysReference
This compound AerobicNot Specified343[1]
AnaerobicNot Specified279[1]
Field StudyMinnesota73[1]
Field StudyIllinois140[1]
Terbufos AerobicSilt Loam~5[2][3]
Field StudyNot Specified5 - 30[4]
Field StudySilt Loam (Nebraska)10 - 17[5]
Field StudySilt Loam (Wisconsin)30[5]
Terbufos Metabolites
Terbufos SulfoxideAerobicNot Specified116 (non-linear)[6]
Terbufos SulfoneAerobicNot Specified96 (non-linear)[6]

Experimental Protocols

The determination of pesticide soil degradation rates typically follows standardized guidelines, such as the OECD Guideline 307 for "Aerobic and Anaerobic Transformation in Soil".[4][6][7][8] While specific details may vary between studies, the general methodology involves the following key steps:

  • Soil Selection and Preparation: Representative soil samples are collected, sieved, and characterized for properties like texture, pH, organic carbon content, and microbial biomass.[5][9]

  • Test Substance Application: The pesticide, often radiolabelled (e.g., with ¹⁴C) to facilitate tracking, is applied to the soil samples at a known concentration.[1][8]

  • Incubation: The treated soil samples are incubated in the dark under controlled temperature and moisture conditions for a specified period (e.g., up to 120 days).[6][8] For aerobic studies, a continuous flow of air is maintained, while anaerobic conditions are established by purging with an inert gas like nitrogen.

  • Sampling and Extraction: Soil samples are collected at various time intervals. The parent pesticide and its transformation products are extracted using appropriate organic solvents.[10]

  • Analysis: The concentrations of the parent compound and its metabolites in the extracts are quantified using analytical techniques such as Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC), often coupled with Mass Spectrometry (MS) for identification.[2][10][11]

  • Data Analysis: The disappearance rate of the parent compound is used to calculate the half-life (DT50) and other dissipation times (e.g., DT90).

Visualization of Experimental Workflow

The following diagram illustrates a generalized workflow for determining the soil degradation rate of a pesticide according to OECD Guideline 307.

G Generalized Experimental Workflow for Soil Degradation Studies (OECD 307) cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis soil_collection Soil Collection & Characterization application Application to Soil Samples soil_collection->application test_substance Test Substance (Radiolabelled) test_substance->application incubation Incubation (Controlled Temp & Moisture) application->incubation aerobic Aerobic Conditions (Airflow) incubation->aerobic anaerobic Anaerobic Conditions (Inert Gas) incubation->anaerobic sampling Time-course Sampling aerobic->sampling anaerobic->sampling extraction Solvent Extraction sampling->extraction quantification Quantification (GC/HPLC-MS) extraction->quantification data_analysis Data Analysis (DT50 Calculation) quantification->data_analysis

Caption: Generalized workflow for determining pesticide soil degradation rates.

Degradation Pathways

The degradation of this compound and Terbufos in soil involves several chemical transformations, primarily oxidation, hydrolysis, and microbial metabolism.

This compound Degradation Pathway

The degradation of this compound in soil leads to the formation of several metabolites. The major observed degradation product in aerobic soil metabolism studies was CO₂.[7] Other identified metabolites include desisopropylthis compound, desethylthis compound, and t-butylhydroxypyrimidine.[1]

Tebupirimfos_Degradation Proposed Degradation Pathway of this compound in Soil This compound This compound Metabolite1 Desisopropylthis compound This compound->Metabolite1 Dealkylation Metabolite2 Desethylthis compound This compound->Metabolite2 Dealkylation Metabolite3 t-Butylhydroxypyrimidine This compound->Metabolite3 Hydrolysis CO2 CO2 (Mineralization) Metabolite1->CO2 Metabolite2->CO2 Metabolite3->CO2

Caption: Degradation pathway of this compound in soil.

Terbufos Degradation Pathway

Terbufos undergoes rapid oxidation in the soil to form terbufos sulfoxide and subsequently terbufos sulfone.[2][3] These oxidative metabolites are more persistent than the parent compound.[6] Further degradation can occur through hydrolysis.

Terbufos_Degradation Proposed Degradation Pathway of Terbufos in Soil Terbufos Terbufos Sulfoxide Terbufos Sulfoxide Terbufos->Sulfoxide Oxidation Sulfone Terbufos Sulfone Sulfoxide->Sulfone Oxidation Hydrolysis_Products Hydrolysis Products Sulfoxide->Hydrolysis_Products Hydrolysis Sulfone->Hydrolysis_Products Hydrolysis

Caption: Degradation pathway of Terbufos in soil.

Conclusion

The data compiled in this guide indicates that while the parent compound of Terbufos degrades relatively quickly in soil, its oxidative metabolites, terbufos sulfoxide and terbufos sulfone, are significantly more persistent.[6] In contrast, this compound exhibits a longer parent compound half-life under certain conditions but can be mineralized to carbon dioxide.[1][7] This comparative analysis underscores the importance of evaluating the entire degradation profile of a pesticide, including its major metabolites, to accurately assess its environmental fate and potential long-term impacts on soil ecosystems. Researchers and drug development professionals should consider these differences in degradation rates and pathways when developing new agrochemicals and conducting environmental risk assessments.

References

A Comparative Guide to the Quantification of Tebupirimfos: Accuracy and Precision Parameters

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of analytical methods for the quantification of Tebupirimfos, an organophosphate insecticide. The focus is on the critical performance parameters of accuracy and precision, supported by experimental data from validated methods. This document aims to assist researchers in selecting the most appropriate analytical strategy for their specific needs.

Comparison of Analytical Methods for this compound Quantification

The accurate and precise measurement of this compound is crucial for environmental monitoring, food safety assessment, and toxicological studies. Gas chromatography (GC) and liquid chromatography (LC) coupled with mass spectrometry (MS) are the most common techniques employed for this purpose. The choice of method often depends on the sample matrix, desired sensitivity, and available instrumentation.

The following table summarizes the accuracy (expressed as recovery) and precision (expressed as relative standard deviation, RSD) of different methods for this compound quantification in various matrices.

Analytical MethodSample MatrixSample PreparationAccuracy (Recovery %)Precision (RSD %)
GC-NPD Sugar BeetSupercritical Fluid Extraction (SFE)91.56 ± 7.71< 10.0 (intra- and inter-day)
GC-MS/MS SoilQuEChERS70 - 120 (general range for pesticides)< 20 (general range for pesticides)
LC-MS/MS SoilQuEChERS70 - 110 (general range for pesticides)< 10 (general range for pesticides)
LC-MS/MS WaterSolid-Phase Extraction (SPE)70 - 120 (general range for pesticides)< 15 (general range for pesticides)

Note: Data specific to this compound is limited in publicly available literature. The data for GC-MS/MS and LC-MS/MS in soil and water matrices are based on general performance characteristics of these methods for a broad range of pesticides, as specific validation reports for this compound were not found.

Experimental Protocols

Detailed methodologies are essential for reproducing and comparing analytical results. Below are outlines of typical experimental protocols for the quantification of this compound.

Supercritical Fluid Extraction (SFE) followed by Gas Chromatography-Nitrogen-Phosphorus Detection (GC-NPD) for this compound in Sugar Beet

This method provides high recovery and good precision for the analysis of this compound in a complex plant matrix like sugar beet.[1]

Sample Preparation (SFE):

  • Homogenization: Homogenize sugar beet samples.

  • Extraction: Perform supercritical fluid extraction using an appropriate instrument.

    • CO₂ Flow Rate: Set to a suitable flow rate (e.g., 2-4 mL/min).

    • Temperature: Maintain the extraction vessel at a controlled temperature (e.g., 50-60 °C).

    • Pressure: Apply a specific pressure program (e.g., ramp from 1500 to 4500 psi).

    • Modifier: Use a modifier such as methanol (B129727) to enhance extraction efficiency.

  • Collection: Collect the extracted analytes in a suitable solvent.

  • Concentration: Evaporate the solvent to a smaller volume for analysis.

GC-NPD Analysis:

  • Gas Chromatograph: Agilent 6890N or equivalent.

  • Column: HP-5MS (30 m × 0.25 mm, 0.25 µm film thickness).

  • Injector: Splitless mode at 250 °C.

  • Oven Program:

    • Initial temperature: 60 °C (hold for 1 min).

    • Ramp 1: 25 °C/min to 180 °C.

    • Ramp 2: 5 °C/min to 230 °C.

    • Ramp 3: 20 °C/min to 290 °C (hold for 5 min).

  • Detector: Nitrogen-Phosphorus Detector (NPD) at 300 °C.

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

QuEChERS Extraction followed by GC-MS/MS or LC-MS/MS for this compound in Soil

The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a widely adopted sample preparation technique for pesticide residue analysis in various matrices, including soil.

Sample Preparation (QuEChERS):

  • Sample Weighing: Weigh 10-15 g of homogenized soil into a 50 mL centrifuge tube.

  • Hydration (for dry soils): Add a specific volume of water to dry samples and allow to hydrate.

  • Extraction: Add 10-15 mL of acetonitrile (B52724) and shake vigorously for 1 minute.

  • Salting Out: Add a salt mixture (e.g., 4 g MgSO₄, 1 g NaCl, 1 g trisodium (B8492382) citrate (B86180) dihydrate, and 0.5 g disodium (B8443419) hydrogen citrate sesquihydrate) and shake vigorously for 1 minute.

  • Centrifugation: Centrifuge at ≥3000 rcf for 5 minutes.

  • Dispersive Solid-Phase Extraction (d-SPE) Cleanup: Transfer an aliquot of the supernatant to a d-SPE tube containing a sorbent mixture (e.g., PSA, C18, and MgSO₄). Vortex for 30 seconds and centrifuge.

  • Final Extract: The resulting supernatant is ready for analysis by GC-MS/MS or LC-MS/MS.

GC-MS/MS Analysis (General Protocol):

  • Gas Chromatograph: Agilent 7890B or equivalent.

  • Mass Spectrometer: Agilent 7000C Triple Quadrupole or equivalent.

  • Column: HP-5MS Ultra Inert (30 m × 0.25 mm, 0.25 µm film thickness).

  • Injector: Splitless mode at 280 °C.

  • Oven Program: A suitable temperature gradient to separate this compound from other components.

  • Ionization Mode: Electron Ionization (EI).

  • Acquisition Mode: Multiple Reaction Monitoring (MRM).

LC-MS/MS Analysis (General Protocol):

  • Liquid Chromatograph: Agilent 1290 Infinity or equivalent.

  • Mass Spectrometer: Agilent 6460 Triple Quadrupole or equivalent.

  • Column: ZORBAX Eclipse Plus C18 (e.g., 2.1 × 100 mm, 1.8 µm).

  • Mobile Phase: A gradient of water and acetonitrile or methanol, both containing a small amount of formic acid or ammonium (B1175870) formate.

  • Ionization Mode: Electrospray Ionization (ESI), typically in positive mode for organophosphates.

  • Acquisition Mode: Multiple Reaction Monitoring (MRM).

Visualizing the Workflow

A clear understanding of the experimental workflow is crucial for method implementation. The following diagram illustrates a typical workflow for this compound quantification.

Tebupirimfos_Quantification_Workflow cluster_sample_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample Sample (Corn, Soil, Water) Homogenization Homogenization Sample->Homogenization Extraction Extraction (QuEChERS, SPE, SFE) Homogenization->Extraction Cleanup Cleanup (d-SPE) Extraction->Cleanup Final_Extract Final Extract Cleanup->Final_Extract GC_MS GC-MS/MS Final_Extract->GC_MS LC_MS LC-MS/MS Final_Extract->LC_MS Quantification Quantification GC_MS->Quantification LC_MS->Quantification Reporting Reporting Quantification->Reporting AChE_Inhibition_Pathway This compound This compound AChE Acetylcholinesterase (AChE) This compound->AChE Inhibits ACh Acetylcholine (ACh) AChE->ACh Breaks down Choline_Acetate Choline + Acetate Cholinergic_Receptors Cholinergic Receptors ACh->Cholinergic_Receptors Activates Overstimulation Cholinergic Overstimulation Cholinergic_Receptors->Overstimulation Leads to

References

determination of limit of detection (LOD) and quantification (LOQ) for Tebupirimfos

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the limits of detection (LOD) and quantification (LOQ) for active compounds is paramount for accurate and reliable analysis. This guide provides a comparative overview of the LOD and LOQ for the organophosphate insecticide Tebupirimfos and its common alternatives, Chlorpyrifos (B1668852) and Malathion (B1675926), across various environmental and food matrices.

The determination of pesticide residues is critical for ensuring food safety and monitoring environmental contamination. The ability of an analytical method to reliably detect and quantify a substance at low concentrations is defined by its LOD and LOQ. The LOD is the lowest concentration of an analyte that can be reliably distinguished from background noise, while the LOQ is the lowest concentration that can be quantitatively determined with acceptable precision and accuracy.

Comparison of Detection and Quantification Limits

The following table summarizes the LOD and LOQ values for this compound, Chlorpyrifos, and Malathion in different sample types, as determined by various analytical methods. These values are crucial for selecting the appropriate analytical technique for a specific research or monitoring application.

PesticideMatrixAnalytical MethodLimit of Detection (LOD)Limit of Quantification (LOQ)
This compound Food MatricesLC/MS/MSNot Specified0.01 mg/kg[1]
This compound oxon WaterGC/MS2.8 ng/LNot Specified
This compound oxon WaterLC/MS/MS1.4 ng/LNot Specified
Chlorpyrifos Rice, Soil, WaterNot Specified0.006 mg/kg[1][2]0.02 - 0.04 mg/kg[1][2]
Malathion Soil, Fruit, VegetablesHPLC-MS/MS1 µg/kg[3]3 - 5 µg/kg[3]

Experimental Protocols for LOD and LOQ Determination

The determination of LOD and LOQ is a critical component of analytical method validation. While specific protocols vary depending on the analyte, matrix, and instrumentation, the general workflow involves a series of steps to establish the method's sensitivity.

General Workflow for LOD and LOQ Determination

A common approach for determining LOD and LOQ involves the analysis of blank samples and samples spiked with low concentrations of the analyte. The standard deviation of the response from these measurements is then used to calculate the LOD and LOQ, typically using the following formulas:

  • LOD = 3.3 x (Standard Deviation of the Blank / Slope of the Calibration Curve)

  • LOQ = 10 x (Standard Deviation of the Blank / Slope of the Calibration Curve)

Another widely used method is based on the signal-to-noise ratio, where the LOD is typically determined at a signal-to-noise ratio of 3:1, and the LOQ at a ratio of 10:1.

LOD_LOQ_Workflow cluster_preparation Sample Preparation cluster_analysis Instrumental Analysis cluster_calculation Data Analysis & Calculation Blank Prepare Blank Samples Analyze_Blanks Analyze Blank Samples (n≥7) Blank->Analyze_Blanks Spiked Prepare Low-Level Spiked Samples Analyze_Spiked Analyze Spiked Samples Spiked->Analyze_Spiked Calc_SD Calculate Standard Deviation (σ) of Blank Responses Analyze_Blanks->Calc_SD Calc_Slope Determine Slope (S) of Calibration Curve Analyze_Spiked->Calc_Slope Calc_LOD Calculate LOD (e.g., 3.3 * σ/S) Calc_SD->Calc_LOD Calc_LOQ Calculate LOQ (e.g., 10 * σ/S) Calc_SD->Calc_LOQ Calc_Slope->Calc_LOD Calc_Slope->Calc_LOQ

Figure 1. General workflow for the determination of Limit of Detection (LOD) and Limit of Quantification (LOQ).

Key Analytical Techniques

The primary analytical techniques employed for the determination of organophosphate pesticide residues, including this compound, are Gas Chromatography (GC) and Liquid Chromatography (LC), often coupled with Mass Spectrometry (MS).

  • Gas Chromatography-Mass Spectrometry (GC-MS): This technique is well-suited for volatile and thermally stable compounds. The sample is vaporized and separated in a gaseous mobile phase. The mass spectrometer then identifies and quantifies the components.

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): LC-MS/MS is highly versatile and can analyze a wide range of compounds, including those that are not suitable for GC. The sample is dissolved in a liquid mobile phase and separated. The use of tandem mass spectrometry provides high selectivity and sensitivity, making it a powerful tool for trace-level analysis in complex matrices like food and soil.

Sample Preparation: The QuEChERS Method

A crucial step in the analysis of pesticide residues is sample preparation. The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method has become a standard approach for extracting pesticides from various food and environmental matrices. This method involves an initial extraction with an organic solvent (typically acetonitrile) followed by a cleanup step using dispersive solid-phase extraction (d-SPE) to remove interfering matrix components. The streamlined nature of the QuEChERS method allows for high-throughput analysis while maintaining good recovery rates for a broad spectrum of pesticides.

QuEChERS_Workflow Start Homogenized Sample Extraction Add Acetonitrile & Salts (e.g., MgSO4, NaCl) Start->Extraction 1. Extraction Shake Vortex/Shake Vigorously Extraction->Shake Centrifuge1 Centrifuge Shake->Centrifuge1 Supernatant Collect Acetonitrile Layer Centrifuge1->Supernatant 2. Partitioning Cleanup Dispersive SPE Cleanup (e.g., PSA, C18, GCB) Supernatant->Cleanup 3. Cleanup Centrifuge2 Centrifuge Cleanup->Centrifuge2 Final_Extract Final Extract for Analysis (GC-MS or LC-MS/MS) Centrifuge2->Final_Extract

Figure 2. Simplified workflow of the QuEChERS sample preparation method.

Conclusion

The selection of an appropriate analytical method for the determination of this compound and other organophosphate pesticides is dependent on the matrix, the required sensitivity, and the available instrumentation. The data presented in this guide highlights that while methods for this compound exist, more comprehensive studies detailing its LOD and LOQ in various matrices are needed to match the extensive data available for its alternatives like Chlorpyrifos and Malathion. The combination of the QuEChERS sample preparation method with advanced analytical techniques such as LC-MS/MS provides a robust and sensitive approach for the reliable quantification of these pesticides at trace levels, ensuring the safety of food supplies and the environment.

References

Linearity and Range of Tebupirimfos Calibration Curves: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, establishing accurate and reliable analytical methods is paramount. This guide provides a comparative analysis of the linearity and range of calibration curves for the organophosphorus pesticide Tebupirimfos, alongside other commonly used organophosphates. The data presented is compiled from various validated analytical methods, primarily employing Gas Chromatography (GC) and Liquid Chromatography (LC) coupled with Mass Spectrometry (MS).

Comparison of Calibration Curve Linearity and Range

The linearity of a calibration curve, typically expressed as the coefficient of determination (R²), indicates how well the response of an analytical instrument correlates with the concentration of the analyte. A value close to 1.00 signifies a strong linear relationship. The range of the calibration curve defines the upper and lower concentrations of an analyte that can be determined with acceptable precision and accuracy.

While specific data for this compound is not as abundant in multi-residue studies as for more common organophosphates, available research demonstrates that analytical methods for its detection achieve excellent linearity, with R² values consistently exceeding 0.99. The linear range for this compound and comparable organophosphorus pesticides can vary depending on the analytical technique and the matrix being analyzed.

PesticideAnalytical MethodMatrixLinear RangeCoefficient of Determination (R²)Reference
This compound GC-MS/MSLanolin0.05 - 2.0 µg/g≥ 0.99[1]
ChlorpyrifosGC-MSCucumberNot specified> 0.996[2]
ChlorpyrifosHPLCRat Plasma & Urine200 - 2,000 ng/mLLinear
DiazinonHPLCRat Plasma & Urine200 - 2,000 ng/mLLinear[3]
DiazinonGC-MSCucumberNot specified> 0.996[2]
MalathionGC-MSCucumberNot specified> 0.996[2]
Multiple OPsGC-MS/MSHerbal Medicines2 - 50 ng/mL≥ 0.990 for most[4]
Multiple OPsLC-MS/MSSoil0.01 - 0.2 µg/mL> 0.99

Note: The linear ranges presented in the table may be expressed in different units (e.g., µg/g, ng/mL, µg/mL) depending on the study and the sample matrix. Direct comparison should be made with caution.

Experimental Protocols

The establishment of a reliable calibration curve is a critical component of the overall analytical method. The following sections detail a typical experimental workflow for the analysis of this compound and other organophosphorus pesticides.

Sample Preparation: QuEChERS Method

A widely adopted and effective method for extracting pesticide residues from various matrices is the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method.

Workflow for QuEChERS Sample Preparation:

G cluster_extraction Extraction cluster_cleanup Dispersive SPE Cleanup Homogenization Homogenize Sample AddSolvent Add Acetonitrile Homogenization->AddSolvent AddSalts Add QuEChERS Salts (e.g., MgSO4, NaCl) AddSolvent->AddSalts Shake Shake Vigorously AddSalts->Shake Centrifuge1 Centrifuge Shake->Centrifuge1 Transfer Transfer Supernatant Centrifuge1->Transfer AddSorbent Add d-SPE Sorbent (e.g., PSA, C18) Transfer->AddSorbent Vortex Vortex AddSorbent->Vortex Centrifuge2 Centrifuge Vortex->Centrifuge2 FinalExtract Final Extract for Analysis Centrifuge2->FinalExtract

A typical QuEChERS workflow for pesticide residue analysis.

Detailed Steps:

  • Homogenization: A representative sample of the matrix (e.g., soil, food product) is homogenized to ensure uniformity.

  • Extraction: An organic solvent, typically acetonitrile, is added to the homogenized sample.

  • Salting Out: QuEChERS extraction salts (e.g., magnesium sulfate, sodium chloride) are added to induce phase separation between the aqueous and organic layers.

  • Shaking and Centrifugation: The mixture is shaken vigorously and then centrifuged to separate the layers.

  • Dispersive Solid-Phase Extraction (d-SPE) Cleanup: An aliquot of the supernatant (acetonitrile layer) is transferred to a tube containing a d-SPE sorbent (e.g., primary secondary amine (PSA) to remove organic acids, C18 to remove nonpolar interferences).

  • Vortexing and Centrifugation: The tube is vortexed and centrifuged to facilitate the cleanup process.

  • Final Extract: The resulting supernatant is the final extract ready for instrumental analysis.

Instrumental Analysis: GC-MS/MS and LC-MS/MS

Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are the most common techniques for the sensitive and selective determination of pesticide residues.

General Chromatographic and Mass Spectrometric Conditions:

ParameterGC-MS/MSLC-MS/MS
Column Capillary column (e.g., DB-5ms)Reversed-phase column (e.g., C18)
Carrier Gas/Mobile Phase HeliumAcetonitrile/Water with additives
Injection Mode SplitlessGradient elution
Ionization Source Electron Ionization (EI)Electrospray Ionization (ESI)
Acquisition Mode Multiple Reaction Monitoring (MRM)Multiple Reaction Monitoring (MRM)

Workflow for Instrumental Analysis and Data Processing:

G Inject Inject Final Extract Chromatography Chromatographic Separation (GC or LC) Inject->Chromatography Ionization Ionization (EI or ESI) Chromatography->Ionization MSMS MS/MS Analysis (MRM) Ionization->MSMS DataAcquisition Data Acquisition MSMS->DataAcquisition PeakIntegration Peak Integration DataAcquisition->PeakIntegration CalibrationCurve Construct Calibration Curve PeakIntegration->CalibrationCurve Quantification Quantify Analyte CalibrationCurve->Quantification

Workflow for instrumental analysis and quantification.

Conclusion

The analytical methods for this compound and other organophosphorus pesticides demonstrate excellent linearity over a range suitable for residue analysis in various matrices. The QuEChERS sample preparation method followed by GC-MS/MS or LC-MS/MS analysis provides a robust and reliable workflow for the accurate quantification of these compounds. For researchers and professionals in drug development, understanding the principles of calibration curve generation and the associated validation parameters is crucial for ensuring the quality and integrity of analytical data.

References

A Comparative Analysis of Tebupirimfos and Fipronil for Agricultural Pest Management

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of two widely used insecticides, Tebupirimfos and Fipronil. The information presented is intended to assist researchers, scientists, and professionals in the agricultural and pharmaceutical sectors in understanding the distinct characteristics, efficacy, and underlying mechanisms of these compounds. This objective comparison is supported by available experimental data to facilitate informed decision-making in pest management strategies and the development of novel insecticides.

Overview and Chemical Profile

This compound and Fipronil are both potent insecticides used to control a range of agricultural pests. However, they belong to different chemical classes and exhibit distinct modes of action, which influences their target pest spectrum, environmental impact, and the development of resistance.

  • This compound: An organothiophosphate insecticide, this compound is primarily used to control soil-dwelling insect pests in corn, such as rootworms and wireworms.[1][2] As a member of the organophosphate class, it is known for its contact and residual activity.[1]

  • Fipronil: A broad-spectrum phenylpyrazole insecticide, Fipronil is effective against a wide array of pests, including beetles, termites, thrips, and fleas.[3][4] It is utilized in various applications, from agricultural crop protection to veterinary medicine for flea and tick control.[3]

Mechanism of Action

The primary difference between this compound and Fipronil lies in their mode of action at the molecular level within the insect's nervous system.

This compound: Acetylcholinesterase Inhibition

This compound, like other organophosphate insecticides, functions by inhibiting the enzyme acetylcholinesterase (AChE).[1][5][6][7][8] AChE is responsible for breaking down the neurotransmitter acetylcholine (B1216132) (ACh) in the synaptic cleft. By inhibiting AChE, this compound causes an accumulation of ACh, leading to continuous and uncontrolled nerve impulses. This hyperexcitation of the nervous system results in paralysis and ultimately the death of the insect.[1][5][7]

Tebupirimfos_Pathway cluster_synapse Synaptic Cleft ACh Acetylcholine (ACh) Postsynaptic_Receptor Postsynaptic Receptor ACh->Postsynaptic_Receptor Binds to AChE Acetylcholinesterase (AChE) AChE->ACh Breaks down Hyperexcitation Nervous System Hyperexcitation Postsynaptic_Receptor->Hyperexcitation Continuous Stimulation This compound This compound This compound->AChE Inhibits Paralysis_Death Paralysis & Death Hyperexcitation->Paralysis_Death

Diagram 1: Signaling pathway of this compound.
Fipronil: GABA and GluCl Channel Antagonism

Fipronil disrupts the insect's central nervous system by acting as an antagonist on two types of ligand-gated ion channels: the gamma-aminobutyric acid (GABA)-gated chloride channels and the glutamate-gated chloride (GluCl) channels.[3][4][9][10] Fipronil binds to these channels, blocking the influx of chloride ions.[3][9] This disruption of the normal inhibitory signals leads to uncontrolled neuronal firing and hyperexcitation of the central nervous system, resulting in paralysis and death.[3][9][11] Fipronil's higher binding affinity for insect GABA receptors compared to mammalian receptors contributes to its selective toxicity.[4][11]

Fipronil_Pathway cluster_neuron Neuron Membrane GABA_Receptor GABA-gated Cl- Channel Hyperexcitation Nervous System Hyperexcitation GABA_Receptor->Hyperexcitation Inhibition of Cl- Influx GluCl_Receptor GluCl-gated Cl- Channel GluCl_Receptor->Hyperexcitation Inhibition of Cl- Influx Chloride_Ion Chloride Ions (Cl-) Chloride_Ion->GABA_Receptor Normal Influx Chloride_Ion->GluCl_Receptor Normal Influx Fipronil Fipronil Fipronil->GABA_Receptor Blocks Fipronil->GluCl_Receptor Blocks Paralysis_Death Paralysis & Death Hyperexcitation->Paralysis_Death Comparative_Workflow cluster_lab Laboratory Evaluation cluster_field Field Evaluation Bioassay Bioassay (Topical, Dipping, Dry Film) LC50_LD50 Determine LC50/LD50 Bioassay->LC50_LD50 Resistance_Monitoring Resistance Monitoring Bioassay->Resistance_Monitoring Field_Trial Field Trial Setup (Randomized Block Design) LC50_LD50->Field_Trial Inform Doses Efficacy_Analysis Efficacy & Phytotoxicity Analysis Resistance_Monitoring->Efficacy_Analysis Contextualize Results Application Insecticide Application Field_Trial->Application Data_Collection Pest Population & Yield Data Collection Application->Data_Collection Data_Collection->Efficacy_Analysis

References

Evaluating the Specificity of Acetylcholinesterase Inhibition by Tebupirimfos: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a framework for evaluating the specificity of acetylcholinesterase (AChE) inhibition by the organophosphate insecticide, Tebupirimfos. Due to a lack of publicly available, specific inhibitory concentration (IC50) or kinetic constant (Ki) data for this compound against both acetylcholinesterase and butyrylcholinesterase (BChE), this guide will establish a comparative context using data from other well-characterized organophosphate inhibitors. Understanding the selective inhibition of AChE over BChE is a critical aspect of drug development and toxicology, as it can significantly influence the therapeutic window and off-target effects of a compound.

Introduction to Acetylcholinesterase Inhibition

Acetylcholinesterase is a critical enzyme in the nervous system, responsible for the hydrolysis of the neurotransmitter acetylcholine (B1216132), which terminates the signal transmission at cholinergic synapses.[1] Organophosphate compounds, including this compound, act as potent, often irreversible, inhibitors of AChE.[2][3] They achieve this by phosphorylating a serine residue within the active site of the enzyme, leading to an accumulation of acetylcholine in the synaptic cleft.[4] This results in overstimulation of cholinergic receptors, which can lead to a range of physiological effects, from muscle spasms to respiratory failure.[2]

Specificity in this context refers to the differential inhibition of AChE versus BChE. While AChE is the primary target for modulating cholinergic neurotransmission, BChE is a related enzyme found in plasma and various tissues that can also hydrolyze acetylcholine.[5] Non-specific inhibition of BChE can lead to undesired side effects. Therefore, compounds with high selectivity for AChE are often sought after in drug development.

Comparative Analysis of Organophosphate Inhibitors

To illustrate the concept of specificity, the following table summarizes the inhibitory potency (IC50 and Ki values) of two other organophosphate compounds, Chlorpyrifos-oxon and Paraoxon (B1678428), against both human acetylcholinesterase (hAChE) and human butyrylcholinesterase (hBChE). A lower value indicates higher inhibitory potency. The selectivity index (SI) is calculated as the ratio of the IC50 or Ki for BChE to that for AChE, with a higher SI indicating greater selectivity for AChE.

CompoundEnzymeIC50 (µM)Ki (M⁻¹min⁻¹)Selectivity Index (BChE/AChE)Reference
Chlorpyrifos-oxon hAChE0.129.3 x 10⁶~1375 (based on Ki)[6]
hBChE-1.65 x 10⁹
Paraoxon hAChE-7.0 x 10⁵~2357 (based on Ki)
hBChE-1.65 x 10⁹

Experimental Protocols

The determination of acetylcholinesterase and butyrylcholinesterase inhibition is commonly performed using a modified version of the Ellman's method. This spectrophotometric assay is rapid, simple, and cost-effective.

Principle of the Ellman's Method

The assay measures the activity of cholinesterase by monitoring the production of thiocholine (B1204863). The enzyme hydrolyzes the substrate acetylthiocholine (B1193921) (for AChE) or butyrylthiocholine (B1199683) (for BChE) to thiocholine and acetate (B1210297) or butyrate, respectively. Thiocholine then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to produce the yellow-colored 5-thio-2-nitrobenzoate anion, which can be quantified by measuring the absorbance at 412 nm. The rate of color change is proportional to the enzyme activity. The inhibitory effect of a compound is determined by measuring the reduction in enzyme activity in its presence.

Materials
  • Acetylcholinesterase (AChE) or Butyrylcholinesterase (BChE) enzyme

  • Acetylthiocholine iodide (ATCI) or Butyrylthiocholine iodide (BTCI) as substrate

  • 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB)

  • Phosphate buffer (pH 8.0)

  • This compound and other test inhibitors

  • 96-well microplate

  • Microplate reader

Procedure
  • Preparation of Reagents: Prepare stock solutions of the enzyme, substrate, DTNB, and inhibitors in appropriate buffers.

  • Assay Setup: In a 96-well plate, add the following to each well in the specified order:

    • Phosphate buffer

    • DTNB solution

    • Inhibitor solution at various concentrations (or buffer for control)

    • Enzyme solution

  • Pre-incubation: Incubate the plate at a controlled temperature (e.g., 37°C) for a defined period (e.g., 15 minutes) to allow the inhibitor to interact with the enzyme.

  • Initiation of Reaction: Add the substrate solution (ATCI or BTCI) to all wells to start the enzymatic reaction.

  • Measurement: Immediately begin monitoring the change in absorbance at 412 nm at regular intervals using a microplate reader.

  • Data Analysis:

    • Calculate the rate of reaction for each inhibitor concentration.

    • Determine the percentage of inhibition for each concentration relative to the control (no inhibitor).

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Calculate the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, by fitting the data to a suitable dose-response curve.

Visualizing Experimental Workflow and Signaling Pathway

To further clarify the experimental process and the biological context, the following diagrams have been generated using Graphviz.

G cluster_prep Reagent Preparation cluster_assay Assay Execution in 96-well Plate cluster_analysis Data Analysis Reagents Prepare Stock Solutions: - Enzyme (AChE/BChE) - Substrate (ATCI/BTCI) - DTNB - Inhibitors Setup Add to wells: 1. Buffer 2. DTNB 3. Inhibitor (or buffer) 4. Enzyme Reagents->Setup Preincubation Pre-incubate (e.g., 15 min at 37°C) Setup->Preincubation Initiate Add Substrate to start reaction Preincubation->Initiate Measure Measure Absorbance at 412 nm Initiate->Measure CalcRate Calculate Reaction Rates Measure->CalcRate CalcInhib Determine % Inhibition CalcRate->CalcInhib Plot Plot % Inhibition vs. [Inhibitor] CalcInhib->Plot CalcIC50 Calculate IC50 Value Plot->CalcIC50

Caption: Workflow for determining IC50 values of cholinesterase inhibitors.

G cluster_synapse Cholinergic Synapse Presynaptic Presynaptic Neuron ACh Acetylcholine (ACh) Presynaptic->ACh Release Postsynaptic Postsynaptic Neuron AChR Acetylcholine Receptor ACh->AChR Binds to AChE Acetylcholinesterase (AChE) ACh->AChE Hydrolysis AChR->Postsynaptic Signal Transduction Choline_Acetate Choline + Acetate AChE->Choline_Acetate This compound This compound (Organophosphate) This compound->AChE Inhibits

Caption: Simplified signaling pathway at a cholinergic synapse and the point of inhibition by this compound.

References

Performance Showdown: GC-MS vs. LC-MS/MS for the Analysis of Tebupirimfos

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, selecting the optimal analytical technique is paramount for accurate and reliable quantification of compounds. This guide provides a detailed performance comparison of two powerful analytical techniques, Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), for the analysis of the organophosphorus insecticide, Tebupirimfos. This objective comparison, supported by experimental data, will aid in making an informed decision for your analytical needs.

Executive Summary

Both GC-MS and LC-MS/MS are highly effective for the quantification of this compound. LC-MS/MS generally demonstrates superior sensitivity with lower limits of detection and quantification. However, GC-MS remains a robust and reliable technique, particularly for volatile and thermally stable compounds. The choice between the two often depends on the specific requirements of the assay, including matrix complexity, required sensitivity, and available instrumentation.

Quantitative Performance Comparison

The following table summarizes the key performance parameters for the analysis of this compound using GC-MS/MS and LC-MS/MS. The data is compiled from various validation studies and demonstrates the capabilities of each technique.

Performance ParameterGC-MS/MSLC-MS/MS
Limit of Detection (LOD) 0.9 - 2.0 µg/kg[1]0.03 - 0.5 µg/kg[1]
Limit of Quantification (LOQ) 3.0 - 5.7 µg/kg[1]0.01 mg/kg[2]
Linearity (Correlation Coefficient, r²) > 0.99> 0.99
Recovery 70 - 120%70 - 120%[3]
Precision (Repeatability, %RSD) < 20%< 20%

Analytical Workflow

The general analytical workflow for the determination of this compound in a given matrix using either GC-MS or LC-MS/MS is depicted below. The initial sample preparation steps are often similar, with the primary divergence occurring at the chromatographic separation and detection stage.

Analytical Workflow for this compound Analysis cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_gcms GC-MS/MS cluster_lcms LC-MS/MS cluster_data Data Processing Sample Sample Collection Homogenization Homogenization Sample->Homogenization Extraction QuEChERS Extraction Homogenization->Extraction Cleanup Dispersive SPE Cleanup Extraction->Cleanup GC_Separation Gas Chromatography Separation Cleanup->GC_Separation LC_Separation Liquid Chromatography Separation Cleanup->LC_Separation MS_Detection_GC Tandem MS Detection (EI) GC_Separation->MS_Detection_GC Quantification Quantification MS_Detection_GC->Quantification MS_Detection_LC Tandem MS Detection (ESI) LC_Separation->MS_Detection_LC MS_Detection_LC->Quantification Reporting Reporting Quantification->Reporting

Analytical workflow for this compound analysis.

Experimental Protocols

Detailed methodologies for the analysis of this compound using both GC-MS/MS and LC-MS/MS are provided below. These protocols are based on established and validated methods for pesticide residue analysis.

Sample Preparation (QuEChERS Method)

The Quick, Easy, Cheap, Effective, Rugged, and Safe (QuEChERS) method is a widely adopted sample preparation technique for pesticide residue analysis in various matrices.

  • Homogenization: A representative 10-15 g sample is homogenized.

  • Extraction:

  • Dispersive Solid-Phase Extraction (d-SPE) Cleanup:

    • Transfer a 1 mL aliquot of the acetonitrile supernatant to a d-SPE tube containing primary secondary amine (PSA) sorbent and MgSO₄.

    • Vortex for 30 seconds.

    • Centrifuge at high speed for 2 minutes.

    • The resulting supernatant is ready for GC-MS/MS or LC-MS/MS analysis. For LC-MS/MS, the extract may be diluted with mobile phase.

GC-MS/MS Method
  • Gas Chromatograph (GC):

    • Column: HP-5MS (or equivalent), 30 m x 0.25 mm i.d., 0.25 µm film thickness.

    • Inlet: Splitless mode, 250 °C.

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

    • Oven Temperature Program:

      • Initial temperature: 70 °C, hold for 2 minutes.

      • Ramp to 150 °C at 25 °C/min.

      • Ramp to 200 °C at 3 °C/min.

      • Ramp to 280 °C at 8 °C/min, hold for 10 minutes.

  • Mass Spectrometer (MS):

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Acquisition Mode: Multiple Reaction Monitoring (MRM).

    • MRM Transitions for this compound: Specific precursor and product ions should be selected based on initial full-scan data and optimized for collision energy.

LC-MS/MS Method
  • Liquid Chromatograph (LC):

    • Column: C18 reversed-phase column (e.g., 100 x 2.1 mm, 1.8 µm).

    • Mobile Phase A: Water with 0.1% formic acid and 5 mM ammonium (B1175870) formate.

    • Mobile Phase B: Methanol with 0.1% formic acid and 5 mM ammonium formate.

    • Gradient: A typical gradient would start at a low percentage of mobile phase B, ramp up to a high percentage to elute the analyte, and then return to initial conditions for re-equilibration.

    • Flow Rate: 0.3 mL/min.

    • Column Temperature: 40 °C.

  • Mass Spectrometer (MS):

    • Ionization Mode: Electrospray Ionization (ESI), positive mode.

    • Acquisition Mode: Multiple Reaction Monitoring (MRM).

    • MRM Transitions for this compound:

      • Precursor Ion (m/z): 319.0[4]

      • Product Ion 1 (Quantifier, m/z): 153.0[4]

      • Product Ion 2 (Qualifier, m/z): 277.0[4]

      • Collision Energy (V): 29 (for 153.0), 15 (for 277.0)[4]

Conclusion

References

A Comparative Guide to the Validation of an Enantioselective Analytical Method for Tebupirimfos

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive comparison of potential methodologies for the development and validation of an enantioselective analytical method for the organophosphate pesticide Tebupirimfos. The focus is on providing researchers, scientists, and drug development professionals with the necessary experimental data and protocols to establish a robust and reliable method for the chiral separation and quantification of this compound enantiomers.

Introduction to Enantioselective Analysis of this compound

This compound is a chiral pesticide, meaning it exists as two enantiomers, which are non-superimposable mirror images of each other. These enantiomers can exhibit different biological activities and degradation rates in the environment. Therefore, it is crucial to develop enantioselective analytical methods to accurately assess the environmental fate and toxicological effects of individual enantiomers. This guide compares two potential chiral stationary phases (CSPs) for the high-performance liquid chromatography (HPLC) analysis of this compound and outlines the essential validation parameters.

Comparison of Chiral Stationary Phases for this compound Analysis

The selection of an appropriate chiral stationary phase is critical for achieving successful enantioselective separation. Polysaccharide-based and cyclodextrin-based CSPs are commonly used for the separation of a wide range of chiral compounds. Below is a comparative summary of their hypothetical performance for the analysis of this compound enantiomers.

Table 1: Performance Comparison of Chiral Stationary Phases for this compound Enantiomer Separation

ParameterColumn A: Polysaccharide-Based CSPColumn B: Cyclodextrin-Based CSP
Resolution (Rs) > 2.0> 1.5
Selectivity (α) 1.451.25
Retention Time (min) Enantiomer 1: 8.2Enantiomer 2: 9.8Enantiomer 1: 10.5Enantiomer 2: 11.9
Linearity (R²) > 0.999> 0.998
Limit of Detection (LOD) 0.01 µg/mL0.02 µg/mL
Limit of Quantification (LOQ) 0.03 µg/mL0.06 µg/mL
Accuracy (% Recovery) 98.5% - 101.2%97.8% - 102.5%
Precision (% RSD) < 1.5%< 2.0%

Experimental Protocols

A systematic approach to method development is essential for achieving optimal separation. The following protocol outlines the key steps:

  • Column Screening:

  • Mobile Phase Optimization:

    • Vary the composition of the mobile phase to optimize the resolution and retention times of the enantiomers.

    • Investigate the effect of different modifiers and additives on the separation.

  • Flow Rate and Temperature Optimization:

    • Evaluate the effect of flow rate on column efficiency and analysis time.

    • Assess the influence of column temperature on selectivity and resolution.

Once an optimal method is developed, it must be validated to ensure its reliability and accuracy. The validation should be performed according to the International Council for Harmonisation (ICH) guidelines.

  • Specificity:

    • Analyze a blank sample (matrix without the analyte) to ensure no interfering peaks are present at the retention times of the this compound enantiomers.

    • Spike the blank matrix with the enantiomers to confirm the identity of the peaks.

  • Linearity and Range:

    • Prepare a series of at least five calibration standards of the this compound enantiomers over a concentration range expected in the samples.

    • Plot the peak area against the concentration and determine the linearity using the coefficient of determination (R²).

  • Accuracy:

    • Analyze samples with known concentrations of the enantiomers (e.g., spiked matrix samples at three different concentration levels).

    • Calculate the percentage recovery to determine the accuracy.

  • Precision:

    • Repeatability (Intra-day precision): Analyze at least six replicate samples of the same concentration on the same day.

    • Intermediate Precision (Inter-day precision): Analyze the same samples on different days, with different analysts, or on different instruments.

    • Calculate the relative standard deviation (%RSD) for the results.

  • Limit of Detection (LOD) and Limit of Quantification (LOQ):

    • Determine the LOD and LOQ based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.

  • Robustness:

    • Intentionally make small variations in the method parameters (e.g., mobile phase composition, flow rate, column temperature) and assess the impact on the results.

Table 2: Acceptance Criteria for Method Validation Parameters

ParameterAcceptance Criteria
Specificity No interference at the retention times of the analytes.
Linearity (R²) ≥ 0.995
Range To be defined based on the intended application.
Accuracy (% Recovery) 80% - 120% (typically)
Precision (% RSD) Repeatability: ≤ 2%Intermediate Precision: ≤ 3%
LOD & LOQ Sufficiently low to detect and quantify the enantiomers at the required levels.
Robustness No significant impact on the results from minor variations in method parameters.

Visualizing the Workflow and Validation Process

The following diagrams illustrate the logical flow of the enantioselective method development and validation process.

cluster_prep Sample Preparation cluster_analysis Chromatographic Analysis cluster_data Data Processing & Validation start Sample Collection extraction Extraction of this compound start->extraction cleanup Sample Cleanup extraction->cleanup hplc Enantioselective HPLC cleanup->hplc detection UV or MS Detection hplc->detection integration Peak Integration & Quantification detection->integration validation Method Validation integration->validation reporting Reporting validation->reporting

Caption: Workflow for Enantioselective Analysis of this compound.

Validation Method Validation Specificity Specificity Validation->Specificity Linearity Linearity & Range Validation->Linearity Accuracy Accuracy Validation->Accuracy Precision Precision Validation->Precision Sensitivity Sensitivity Validation->Sensitivity Robustness Robustness Validation->Robustness Repeatability Repeatability Precision->Repeatability Intermediate Intermediate Precision Precision->Intermediate LOD LOD Sensitivity->LOD LOQ LOQ Sensitivity->LOQ

Caption: Hierarchy of Validation Parameters for Analytical Methods.

Conclusion

The development and validation of an enantioselective analytical method for this compound require a systematic approach, from the selection of the appropriate chiral stationary phase to the rigorous validation of the method's performance. While a polysaccharide-based CSP may offer superior resolution and sensitivity, a cyclodextrin-based CSP could also provide adequate separation. The choice of the column and the final method parameters will depend on the specific requirements of the analysis, including the sample matrix and the required limits of detection and quantification. Adherence to established validation guidelines is paramount to ensure the generation of reliable and defensible data for regulatory submissions and scientific research.

Safety Operating Guide

Proper Disposal of Tebupirimfos: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate release

Providing researchers, scientists, and drug development professionals with essential safety and logistical information is paramount for a safe and efficient laboratory environment. This document outlines the proper disposal procedures for Tebupirimfos, an organophosphate insecticide. Adherence to these guidelines is critical to ensure personal safety and environmental protection.

This compound is classified as a hazardous substance due to its high toxicity upon oral, dermal, or inhalation exposure.[1] It is also very toxic to aquatic life, necessitating stringent disposal protocols to prevent environmental contamination.[2][3] The technical grade of this compound is identified as extremely hazardous.[1]

Immediate Safety Precautions

Before handling this compound, it is crucial to be familiar with its hazard profile. It is a flammable liquid and vapor, causes serious eye irritation, and may cause drowsiness or dizziness.[4][5] In case of exposure, follow these first-aid measures:

  • After inhalation: Move the person to fresh air and consult a doctor if complaints arise.[4]

  • After skin contact: Immediately remove any soiled clothing and rinse the skin with water.[4]

  • After eye contact: Rinse the opened eye for several minutes under running water. If symptoms persist, consult a doctor.[4]

  • If swallowed: Call a poison center or doctor immediately.[5]

Always wear appropriate personal protective equipment (PPE), including protective gloves, clothing, eye protection, and face protection when handling this compound.[4][5]

Quantitative Data on this compound Disposal Parameters

The following table summarizes key quantitative data relevant to the disposal and handling of this compound.

ParameterValueSignificance for Disposal
Toxicity Fatal if swallowed, in contact with skin, or if inhaled.[1]Highlights the need for stringent safety measures and containment during disposal.
Environmental Hazard Very toxic to aquatic life.[2][3]Emphasizes the importance of preventing release into waterways.
Flammability Highly flammable liquid and vapor.[4][5]Requires storage and disposal procedures that avoid ignition sources.
Solubility in Water 5.5 mg/L at 20°C (very poor).Indicates that aqueous disposal methods will require solubilizing agents or vigorous mixing.
Hydrolysis Half-life Not specified for this compound, but organophosphates generally hydrolyze faster in alkaline conditions.Alkaline hydrolysis is a viable chemical degradation method.

Experimental Protocol for Laboratory-Scale Disposal of this compound Waste

For small quantities of this compound waste generated in a laboratory setting, chemical degradation through alkaline hydrolysis is a recommended procedure. This method aims to break down the toxic organophosphate ester into less harmful products.

Materials:

  • This compound waste (in a suitable solvent like acetone (B3395972) or ethanol)

  • Sodium hydroxide (B78521) (NaOH) solution (e.g., 1M or 2M)

  • Ethanol (B145695) (or another water-miscible solvent)

  • Stir plate and stir bar

  • Fume hood

  • Appropriate PPE (gloves, safety glasses, lab coat)

  • pH indicator strips or a pH meter

Procedure:

  • Work in a Fume Hood: All steps must be performed in a certified chemical fume hood to avoid inhalation of vapors.

  • Dilution: If the this compound waste is concentrated, dilute it with a water-miscible solvent like ethanol to improve the reaction kinetics.

  • Alkaline Hydrolysis:

    • Place the diluted this compound waste in a suitable container on a stir plate.

    • Slowly add an excess of sodium hydroxide solution while stirring continuously. The goal is to maintain a high pH (e.g., >12) to facilitate hydrolysis.

    • Monitor the pH of the solution periodically and add more NaOH if necessary.

  • Reaction Time: Allow the mixture to stir at room temperature for an extended period (e.g., 24-48 hours). For some organophosphates, gentle heating can accelerate hydrolysis, but this should be done with extreme caution due to the flammability of the solvents.

  • Neutralization: After the reaction period, neutralize the solution by slowly adding a suitable acid (e.g., hydrochloric acid) until the pH is between 6 and 8.

  • Final Disposal: The neutralized solution should be disposed of as hazardous waste through your institution's environmental health and safety office. Do not pour the treated or untreated waste down the drain.[6][7]

Disposal of Empty Containers

Empty this compound containers are also considered hazardous due to residual chemicals.

Procedure for Triple-Rinsing:

  • Empty the container into the chemical waste container for treatment.

  • Rinse the container with a suitable solvent (e.g., acetone or ethanol) at least three times.

  • Each time, pour the rinsate into the hazardous waste container for treatment.

  • After triple-rinsing, the container can be disposed of according to your institution's guidelines for chemically contaminated waste. Never reuse empty pesticide containers for other purposes.[6][8]

Logical Workflow for this compound Disposal

cluster_prep Preparation cluster_waste_treatment Waste Treatment cluster_container_disposal Container Disposal cluster_final_disposal Final Disposal PPE Don Appropriate PPE FumeHood Work in Fume Hood PPE->FumeHood Dilute Dilute this compound Waste FumeHood->Dilute TripleRinse Triple-Rinse Empty Container FumeHood->TripleRinse Hydrolysis Perform Alkaline Hydrolysis (add NaOH, stir) Dilute->Hydrolysis Neutralize Neutralize Solution Hydrolysis->Neutralize CollectWaste Collect Treated Waste and Rinsate Neutralize->CollectWaste DisposeContainer Dispose of Rinsed Container TripleRinse->DisposeContainer TripleRinse->CollectWaste EHS Dispose via Environmental Health & Safety CollectWaste->EHS

Caption: Logical workflow for the safe disposal of this compound waste in a laboratory setting.

Signaling Pathway for Chemical Degradation

This compound This compound (Toxic Organophosphate) Hydrolysis Alkaline Hydrolysis (e.g., NaOH) This compound->Hydrolysis Degradation Products Less Toxic Hydrolysis Products (e.g., Pyrimidinol derivative + Phosphoric Acid Salt) Hydrolysis->Products Neutralization Neutralization (e.g., HCl) Products->Neutralization FinalWaste Neutralized Aqueous Waste for Disposal Neutralization->FinalWaste

Caption: Simplified pathway of this compound degradation via alkaline hydrolysis.

References

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Min. plausibility 0.01
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Top-N result to add to graph 6

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.